Alisol B
Beschreibung
This compound has been reported in Alisma, Alisma lanceolatum, and other organisms with data available.
RN given for (8alpha,9beta,11beta,14beta,23S,24R)-isomer; isolated from Alismatis Rhizoma; structure in first source
Eigenschaften
IUPAC Name |
(5R,8S,9S,10S,11S,14R)-17-[(2R,4S)-4-[(2R)-3,3-dimethyloxiran-2-yl]-4-hydroxybutan-2-yl]-11-hydroxy-4,4,8,10,14-pentamethyl-1,2,5,6,7,9,11,12,15,16-decahydrocyclopenta[a]phenanthren-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H48O4/c1-17(15-21(32)25-27(4,5)34-25)18-9-13-29(7)19(18)16-20(31)24-28(6)12-11-23(33)26(2,3)22(28)10-14-30(24,29)8/h17,20-22,24-25,31-32H,9-16H2,1-8H3/t17-,20+,21+,22+,24+,25-,28+,29+,30+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBJKHDVRXAVITG-UNPOXIGHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC(C1C(O1)(C)C)O)C2=C3CC(C4C5(CCC(=O)C(C5CCC4(C3(CC2)C)C)(C)C)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C[C@@H]([C@@H]1C(O1)(C)C)O)C2=C3C[C@@H]([C@H]4[C@]5(CCC(=O)C([C@@H]5CC[C@@]4([C@]3(CC2)C)C)(C)C)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H48O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
472.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
18649-93-9 | |
| Record name | Alisol B | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=18649-93-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Foundational & Exploratory
The Biological Activities of Alisol B: A Technical Guide for Researchers
Introduction
Alisol B is a protostane-type triterpenoid (B12794562) isolated from the rhizome of Alisma orientale, a plant used in traditional medicine. This technical guide provides an in-depth analysis of the biological activities of this compound, focusing on its molecular mechanisms of action. The information presented herein is a synthesis of preclinical data, intended to serve as a comprehensive resource for researchers in pharmacology and drug discovery. This document details the anti-cancer, hepatoprotective, and bone-protective effects of this compound, supported by quantitative data, detailed experimental protocols, and visual representations of the key signaling pathways involved.
Core Biological Activities and Mechanisms of Action
This compound exhibits a range of pharmacological effects, primarily attributed to its modulation of key cellular signaling pathways. The following sections delineate its major biological activities and the underlying molecular mechanisms.
Anti-Cancer Activity
This compound has demonstrated significant anti-proliferative and pro-apoptotic effects in various cancer cell lines. Its primary mechanism of action in this context is the inhibition of the sarcoplasmic/endoplasmic reticulum Ca2+ ATPase (SERCA) pump.[1] This inhibition disrupts intracellular calcium homeostasis, leading to endoplasmic reticulum (ER) stress and subsequent activation of apoptotic pathways.[1]
Signaling Pathways Involved:
-
CaMKK-AMPK-mTOR Pathway: By increasing intracellular calcium levels, this compound activates Calcium/calmodulin-dependent protein kinase kinase (CaMKK). This, in turn, phosphorylates and activates AMP-activated protein kinase (AMPK), a key energy sensor in the cell. Activated AMPK then inhibits the mammalian target of rapamycin (B549165) (mTOR), a central regulator of cell growth and proliferation, leading to cell cycle arrest and autophagy.[1][2]
-
PI3K/Akt/mTOR Pathway: this compound and its derivatives have been shown to inhibit the PI3K/Akt/mTOR signaling cascade, which is frequently hyperactivated in cancer. By downregulating the phosphorylation of key components of this pathway, this compound promotes apoptosis and inhibits cell proliferation.
Quantitative Data:
While specific IC50 values for this compound are not extensively reported in the readily available literature, data for its derivative, this compound 23-acetate, provide insights into its potential potency.
| Compound | Cell Line | Activity | IC50 Value (µM) | Reference |
| This compound 23-acetate | A549 (Non-small cell lung cancer) | Cytotoxicity | 6 and 9 (significant reduction in growth rate) | [3] |
| This compound 23-acetate | Ovarian, Colon, Lung, Gastric Cancer Cells | Anti-cancer | Not specified | [4] |
Note: The provided IC50 values are for this compound 23-acetate and may not be directly extrapolated to this compound. Further studies are required to determine the specific potency of this compound.
Experimental Protocols:
Cell Viability Assay (MTT Assay)
-
Objective: To determine the cytotoxic effects of this compound on cancer cell lines.
-
Procedure:
-
Seed cancer cells (e.g., A549, MCF-7, HeLa) in a 96-well plate at a density of 5 x 10³ cells/well and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound (e.g., 0.1, 1, 10, 50, 100 µM) for 24, 48, and 72 hours. A vehicle control (DMSO) should be included.
-
After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 490 nm using a microplate reader. The percentage of cell viability is calculated relative to the vehicle-treated control cells.
-
Western Blot Analysis of the PI3K/Akt/mTOR Pathway
-
Objective: To investigate the effect of this compound on the phosphorylation status of key proteins in the PI3K/Akt/mTOR pathway.
-
Procedure:
-
Culture cancer cells to 70-80% confluency and treat with this compound at the desired concentration for the specified time.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Separate equal amounts of protein (20-40 µg) by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against phospho-PI3K, PI3K, phospho-Akt, Akt, phospho-mTOR, and mTOR overnight at 4°C. A loading control such as β-actin or GAPDH should also be probed.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Signaling Pathway Diagrams:
Caption: this compound inhibits the SERCA pump, leading to increased intracellular Ca²⁺, ER stress, and activation of the CaMKK-AMPK pathway, which in turn inhibits mTOR, resulting in autophagy, cell cycle arrest, and apoptosis.
Hepatoprotective Effects
This compound has shown potential in alleviating non-alcoholic steatohepatitis (NASH) by modulating lipid metabolism and reducing inflammation in hepatocytes.[5][6]
Signaling Pathways Involved:
-
RARα-PPARγ-CD36 Cascade: this compound upregulates the expression of Retinoic Acid Receptor Alpha (RARα). This leads to the downregulation of Hepatocyte Nuclear Factor 4 Alpha (HNF4α) and Peroxisome Proliferator-Activated Receptor Gamma (PPARγ). The suppression of PPARγ results in decreased expression of the fatty acid translocase CD36, a key player in fatty acid uptake by hepatocytes. This cascade ultimately reduces lipid accumulation in the liver.[5][6][7]
-
NF-κB Signaling: this compound has been shown to inhibit the activation of the NF-κB pathway, a critical regulator of inflammation. By preventing the phosphorylation and degradation of IκBα, this compound blocks the nuclear translocation of NF-κB, thereby reducing the expression of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β.[7]
Experimental Protocols:
Hepatocyte Lipid Accumulation Assay
-
Objective: To assess the effect of this compound on lipid accumulation in hepatocytes.
-
Procedure:
-
Isolate primary hepatocytes from mice or use a suitable hepatocyte cell line (e.g., HepG2, AML12).
-
Induce lipid accumulation by treating the cells with a high concentration of free fatty acids (e.g., 0.2 mM palmitic acid) for 24 hours.
-
Co-treat the cells with different concentrations of this compound.
-
After treatment, fix the cells and stain for neutral lipids using Oil Red O.
-
Quantify the lipid accumulation by extracting the Oil Red O stain and measuring its absorbance, or by microscopic imaging and analysis.
-
NF-κB Luciferase Reporter Assay
-
Objective: To measure the effect of this compound on NF-κB transcriptional activity.
-
Procedure:
-
Transfect HEK293T or a similar cell line with a luciferase reporter plasmid containing NF-κB response elements and a Renilla luciferase control plasmid for normalization.
-
Pre-treat the transfected cells with varying concentrations of this compound for 2 hours.
-
Stimulate NF-κB activation by adding an inducer such as TNF-α (20 ng/mL) or LPS (1 µg/mL) for 6-8 hours.
-
Lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system.
-
Normalize the firefly luciferase activity to the Renilla luciferase activity to determine the relative NF-κB activity.[8][9][10][11]
-
Signaling Pathway Diagrams:
Caption: this compound exhibits hepatoprotective effects by upregulating RARα to suppress the PPARγ-CD36 pathway, reducing lipid accumulation, and by inhibiting the NF-κB pathway to decrease inflammation.
Bone Protective Effects
This compound has been identified as a potential therapeutic agent for bone disorders by targeting the differentiation and function of osteoclasts, the cells responsible for bone resorption.
Signaling Pathways Involved:
-
RANKL/RANK Signaling: this compound inhibits Receptor Activator of Nuclear Factor kappa-B Ligand (RANKL)-induced osteoclast formation. It achieves this by suppressing the expression of key transcription factors for osteoclastogenesis, namely c-Fos and Nuclear Factor of Activated T-cells 1 (NFATc1).
-
JNK Pathway: this compound has been shown to inhibit the phosphorylation of c-Jun N-terminal kinase (JNK), a component of the MAPK signaling pathway that is activated by RANKL and is crucial for osteoclast differentiation.
Experimental Protocols:
Osteoclast Differentiation Assay
-
Objective: To evaluate the effect of this compound on RANKL-induced osteoclastogenesis.
-
Procedure:
-
Isolate bone marrow-derived macrophages (BMMs) from the femurs and tibias of mice.
-
Culture the BMMs in the presence of M-CSF (30 ng/mL) for 3 days to generate osteoclast precursor cells.
-
Plate the precursor cells and culture them with M-CSF (30 ng/mL) and RANKL (50 ng/mL) in the presence of varying concentrations of this compound for 4-5 days.
-
Fix the cells and stain for Tartrate-Resistant Acid Phosphatase (TRAP), a marker for osteoclasts.
-
Count the number of TRAP-positive multinucleated cells (≥3 nuclei) to quantify osteoclast formation.[12][13][14][15]
-
General Experimental Workflow
The following diagram illustrates a general workflow for the in vitro and in vivo evaluation of this compound's biological activities.
Caption: A general workflow for the preclinical evaluation of this compound, encompassing in vitro and in vivo studies, followed by data analysis.
Conclusion
This compound is a promising natural product with a diverse range of biological activities, including anti-cancer, hepatoprotective, and bone-protective effects. Its mechanisms of action are multifaceted, involving the modulation of several key signaling pathways such as the CaMKK-AMPK-mTOR, PI3K/Akt/mTOR, RARα-PPARγ-CD36, and NF-κB pathways. While more research is needed to establish its specific potency and clinical efficacy, the existing data strongly support its potential as a lead compound for the development of novel therapeutics. This technical guide provides a foundational resource for researchers to further explore the pharmacological properties of this compound.
References
- 1. This compound, a novel inhibitor of the sarcoplasmic/endoplasmic reticulum Ca(2+) ATPase pump, induces autophagy, endoplasmic reticulum stress, and apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. research.polyu.edu.hk [research.polyu.edu.hk]
- 3. This compound 23-acetate inhibits the viability and induces apoptosis of non-small cell lung cancer cells via PI3K/AKT/mTOR signal pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. This compound Alleviates Hepatocyte Lipid Accumulation and Lipotoxicity via Regulating RARα-PPARγ-CD36 Cascade and Attenuates Non-Alcoholic Steatohepatitis in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. This compound Alleviates Hepatocyte Lipid Accumulation and Lipotoxicity via Regulating RARα-PPARγ-CD36 Cascade and Attenuates Non-Alcoholic Steatohepatitis in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. cdn.caymanchem.com [cdn.caymanchem.com]
- 9. Monitor NF-κB activation with dual luciferase reporter assay on SpectraMax iD5 [moleculardevices.com]
- 10. bowdish.ca [bowdish.ca]
- 11. NF-κB-dependent Luciferase Activation and Quantification of Gene Expression in Salmonella Infected Tissue Culture Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. RANKL-Based Osteoclastogenic Assay from Murine Bone Marrow Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Osteoclast Differentiation Assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. A RANKL-based Osteoclast Culture Assay of Mouse Bone Marrow to Investigate the Role of mTORC1 in Osteoclast Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. youtube.com [youtube.com]
Alisol B: A Deep Dive into its Anticancer Mechanism of Action
A Technical Guide for Researchers and Drug Development Professionals
Abstract
Alisol B, a protostane-type triterpenoid (B12794562) primarily isolated from the rhizome of Alisma orientale, has emerged as a promising natural compound with potent anticancer activities. This technical guide provides a comprehensive overview of the molecular mechanisms underlying this compound's effects on cancer cells. Through a systematic review of preclinical studies, this document elucidates the signaling pathways modulated by this compound and its derivatives, leading to the inhibition of cancer cell proliferation, induction of programmed cell death, and suppression of metastasis. This guide is intended for researchers, scientists, and drug development professionals seeking to understand and leverage the therapeutic potential of this compound in oncology.
Introduction
Natural products have historically been a cornerstone of cancer chemotherapy. This compound and its acetate (B1210297) ester, this compound 23-acetate, have garnered significant attention for their cytotoxic effects against a broad spectrum of cancer cell lines.[1] This document synthesizes the current understanding of their mechanisms of action, focusing on the core molecular pathways and cellular processes they disrupt.
Core Mechanisms of Action
This compound and its derivatives exert their anticancer effects through a multi-pronged approach, primarily by inducing apoptosis, autophagy, and cell cycle arrest, while also inhibiting cell migration and invasion. These cellular outcomes are orchestrated through the modulation of several key signaling pathways.
Induction of Apoptosis
Apoptosis, or programmed cell death, is a critical process for eliminating malignant cells. This compound and its derivatives have been shown to induce apoptosis in various cancer cell lines, including non-small cell lung cancer, gastric cancer, and breast cancer.[2][3][4] This is achieved through both intrinsic (mitochondrial) and extrinsic pathways.
-
Intrinsic Pathway: this compound treatment leads to a disruption of the mitochondrial membrane potential.[4][5] This is associated with an increased ratio of the pro-apoptotic protein Bax to the anti-apoptotic protein Bcl-2, leading to the release of cytochrome c from the mitochondria.[2][5] Cytosolic cytochrome c then activates a cascade of caspases, including caspase-9 and the executioner caspase-3, culminating in apoptotic cell death.[5][6]
-
Reactive Oxygen Species (ROS) Generation: A significant contributor to this compound-induced apoptosis is the generation of reactive oxygen species (ROS).[4][7] Elevated intracellular ROS levels can induce oxidative stress, leading to DNA damage and the activation of apoptotic signaling cascades.[8] In colon cancer cells, this compound 23-acetate-induced ROS generation was shown to be a key upstream event for the activation of the JNK signaling pathway, which in turn promotes autophagy-dependent apoptosis.[7][9]
Modulation of Autophagy
Autophagy is a cellular recycling process that can have a dual role in cancer, either promoting survival or inducing cell death. This compound has been identified as a novel inducer of autophagy.[10] In several cancer cell lines, this compound-induced autophagy leads to cell cycle arrest and cell death.[10] One of the underlying mechanisms is the inhibition of the sarcoplasmic/endoplasmic reticulum Ca2+ ATPase (SERCA) pump, which disrupts calcium homeostasis and induces endoplasmic reticulum stress, thereby triggering autophagy through the CaMKK-AMPK-mTOR pathway.[10] In some contexts, such as in colon cancer cells, the induction of autophagy by this compound 23-acetate is a prerequisite for apoptosis.[7]
Cell Cycle Arrest
This compound and its derivatives effectively halt the proliferation of cancer cells by inducing cell cycle arrest, primarily at the G1 phase.[2][10][11] This arrest is mediated by the downregulation of key cell cycle regulatory proteins, including cyclin D1, CDK4, and CDK6.[12][13] The inhibition of these proteins prevents the transition from the G1 to the S phase of the cell cycle, thereby inhibiting DNA synthesis and cell division.
Inhibition of Metastasis
The metastatic spread of cancer is a major cause of mortality. This compound has demonstrated the ability to suppress the migration and invasion of cancer cells, key processes in metastasis.[2][14] This is achieved in part by inhibiting the epithelial-mesenchymal transition (EMT), a process where cancer cells acquire migratory and invasive properties.[15] Studies have shown that Alisol A, a related compound, can increase the expression of the epithelial marker E-cadherin while decreasing the expression of mesenchymal markers N-cadherin and Vimentin.[15] Furthermore, this compound derivatives have been shown to downregulate the activity and expression of matrix metalloproteinases (MMPs), such as MMP-2 and MMP-9, which are crucial for the degradation of the extracellular matrix during invasion.[16]
Key Signaling Pathways Modulated by this compound
The diverse anticancer effects of this compound are a consequence of its ability to interfere with multiple intracellular signaling pathways that are often dysregulated in cancer.
PI3K/Akt/mTOR Pathway
The phosphatidylinositol 3-kinase (PI3K)/protein kinase B (Akt)/mammalian target of rapamycin (B549165) (mTOR) pathway is a central regulator of cell growth, proliferation, and survival, and its hyperactivation is common in many cancers.[17] this compound and its derivatives have been consistently shown to inhibit this pathway.[2][14][15] Treatment with this compound 23-acetate reduces the phosphorylation levels of PI3K, Akt, and mTOR in non-small cell lung cancer and colorectal cancer cells.[2][15] Inhibition of this pathway contributes significantly to the induction of apoptosis and cell cycle arrest.[2][18]
MAPK Pathway
The mitogen-activated protein kinase (MAPK) pathway, which includes the JNK, p38, and ERK subfamilies, plays a crucial role in cellular responses to stress and is involved in regulating apoptosis and inflammation. This compound has been shown to activate the JNK and p38 MAPK pathways in several cancer cell types.[4][5][6] In colon cancer cells, the activation of JNK is dependent on ROS generation and is essential for this compound 23-acetate-induced autophagy and apoptosis.[7][9] In oral cancer cells, Alisol A triggers apoptosis through a JNK/p38-mediated cascade.[6]
STAT3 Pathway
Signal transducer and activator of transcription 3 (STAT3) is a transcription factor that is constitutively activated in many cancers and promotes cell proliferation, survival, and immune evasion.[19][20] While direct studies on this compound's effect on STAT3 in cancer cells are limited, related compounds like Alisol F have been shown to suppress the phosphorylation of STAT3 in inflammatory models, suggesting a potential mechanism for this compound's anticancer effects that warrants further investigation.[21][22]
Quantitative Data Summary
The following tables summarize the quantitative data from key experiments investigating the effects of this compound and its derivatives on cancer cells.
Table 1: Effects of this compound and its Derivatives on Cancer Cell Viability
| Compound | Cancer Cell Line | Assay | IC50 / Concentration | Treatment Duration | Reference |
| This compound 23-acetate | A549 (NSCLC) | CCK-8 | Markedly inhibited viability | 24h, 48h | [2] |
| This compound 23-acetate | SW620 (Colon) | Cell Viability | ~20 µM | 24h | [11] |
| This compound 23-acetate | HCT116 (Colon) | Cell Viability | ~20 µM | 24h | [11] |
| This compound | MDA-MB-231 (Breast) | Not specified | Significant anticancer activity | Not specified | [4] |
| Alisol A | HCT-116 (Colorectal) | MTT | Dose-dependent repression | Not specified | [15] |
| Alisol A | HT-29 (Colorectal) | MTT | Dose-dependent repression | Not specified | [15] |
Table 2: Effects of this compound and its Derivatives on Cell Cycle Distribution
| Compound | Cancer Cell Line | Effect | Concentration | Treatment Duration | Reference |
| This compound 23-acetate | A549 (NSCLC) | G0/G1 phase arrest | 6 and 9 µM | 24h | [2] |
| This compound 23-acetate | HCT116 (Colon) | G1 phase arrest | Not specified | Not specified | [7] |
| This compound 23-acetate | HepG2 (Liver) | G1 phase arrest | Not specified | Not specified | [12] |
| Alisol A | HCT-116 (Colorectal) | G0/G1 phase enhancement | Not specified | Not specified | [15] |
| Alisol A | HT-29 (Colorectal) | G0/G1 phase enhancement | Not specified | Not specified | [15] |
Table 3: Effects of this compound and its Derivatives on Apoptosis
| Compound | Cancer Cell Line | Effect | Concentration | Treatment Duration | Reference |
| This compound 23-acetate | A549 (NSCLC) | Significantly increased apoptosis | Concentration-dependent | 24h | [2] |
| This compound 23-acetate | HepG2 (Liver) | 46.18% ± 1.27% apoptotic cells | 15 µmol/L | 10h | [12] |
| This compound | MDA-MB-231 (Breast) | Induction of apoptosis | Not specified | Not specified | [4] |
| Alisol A | HCT-116 (Colorectal) | Stimulated apoptosis | Not specified | Not specified | [15] |
| Alisol A | HT-29 (Colorectal) | Stimulated apoptosis | Not specified | Not specified | [15] |
Experimental Protocols
This section provides an overview of the methodologies used in the cited research to investigate the mechanism of action of this compound.
Cell Viability Assays
-
MTT Assay: Cancer cells are seeded in 96-well plates and treated with various concentrations of this compound or its derivatives for a specified duration. MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is then added to each well and incubated. The resulting formazan (B1609692) crystals are dissolved in a solubilization solution (e.g., DMSO), and the absorbance is measured at a specific wavelength (e.g., 570 nm) to determine cell viability.[15]
-
Cell Counting Kit-8 (CCK-8) Assay: This assay is similar to the MTT assay but uses a more sensitive, water-soluble tetrazolium salt (WST-8). The procedure involves treating cells with the compound, adding the CCK-8 solution, incubating, and then measuring the absorbance to quantify the number of viable cells.[2]
Apoptosis Assays
-
Annexin V/Propidium Iodide (PI) Staining with Flow Cytometry: Cells are treated with this compound, harvested, and then stained with Annexin V-FITC and PI according to the manufacturer's protocol. Annexin V binds to phosphatidylserine (B164497) on the outer leaflet of the plasma membrane of apoptotic cells, while PI stains the DNA of late apoptotic or necrotic cells with compromised membranes. The stained cells are then analyzed by flow cytometry to quantify the percentage of early apoptotic, late apoptotic, and necrotic cells.[2]
-
DAPI Staining: Cells are treated with this compound, fixed, and then stained with 4',6-diamidino-2-phenylindole (DAPI), a fluorescent stain that binds strongly to A-T rich regions in DNA. Nuclear condensation and fragmentation, characteristic features of apoptosis, can be visualized under a fluorescence microscope.[12]
-
TUNEL Assay: The terminal deoxynucleotidyl transferase dUTP nick end labeling (TUNEL) assay is used to detect DNA fragmentation, a hallmark of late-stage apoptosis. Cells are fixed, permeabilized, and then incubated with a reaction mixture containing TdT and fluorescently labeled dUTP. The incorporated label is then visualized by fluorescence microscopy.[23]
Cell Cycle Analysis
-
Propidium Iodide (PI) Staining with Flow Cytometry: Treated cells are harvested, fixed in ethanol, and then stained with a solution containing PI and RNase A. PI intercalates into the DNA, and the fluorescence intensity is directly proportional to the DNA content. Flow cytometric analysis of the stained cells allows for the quantification of the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.[2]
Western Blotting
-
Cells are treated with this compound, and total protein is extracted using a lysis buffer. Protein concentrations are determined using a BCA protein assay. Equal amounts of protein are separated by SDS-PAGE and then transferred to a PVDF membrane. The membrane is blocked and then incubated with primary antibodies against the proteins of interest (e.g., p-PI3K, p-Akt, p-mTOR, Bax, Bcl-2, cleaved caspase-3). After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.[2][15]
Migration and Invasion Assays
-
Wound Healing Assay: Cells are grown to confluence in a culture plate, and a scratch is made through the cell monolayer with a sterile pipette tip. The cells are then treated with this compound. The closure of the wound is monitored and photographed at different time points to assess cell migration.[2]
-
Transwell Assay: For migration assays, cells are seeded in the upper chamber of a Transwell insert with a porous membrane. The lower chamber contains a medium with a chemoattractant. After incubation with this compound, the non-migrated cells on the upper surface of the membrane are removed, and the migrated cells on the lower surface are fixed, stained, and counted. For invasion assays, the membrane of the Transwell insert is coated with Matrigel, and the procedure is otherwise similar to the migration assay.[2]
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways affected by this compound and a typical experimental workflow for its analysis.
Conclusion and Future Directions
This compound and its derivatives have demonstrated significant potential as anticancer agents through their ability to modulate a network of critical signaling pathways, leading to the induction of apoptosis and autophagy, cell cycle arrest, and the inhibition of metastasis. The consistent inhibition of the PI3K/Akt/mTOR pathway and the activation of stress-related MAPK signaling appear to be central to its mechanism of action.
Future research should focus on several key areas to advance the clinical translation of this compound:
-
In vivo efficacy: While in vitro studies are promising, more extensive in vivo studies in animal models are needed to evaluate the efficacy, pharmacokinetics, and safety of this compound.
-
Combination therapies: Investigating the synergistic effects of this compound with existing chemotherapeutic agents or targeted therapies could lead to more effective treatment strategies and potentially overcome drug resistance.[24][25]
-
Target identification: Further studies to precisely identify the direct molecular targets of this compound will provide a more refined understanding of its mechanism of action and could aid in the development of more potent analogs.
-
Clinical trials: Ultimately, well-designed clinical trials are necessary to determine the safety and efficacy of this compound in cancer patients.
References
- 1. Potential of alisols as cancer therapeutic agents: Investigating molecular mechanisms, pharmacokinetics and metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound 23-acetate inhibits the viability and induces apoptosis of non-small cell lung cancer cells via PI3K/AKT/mTOR signal pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Mechanism of Alisol B23 Acetate Inhibiting Lung Cancer: Targeted Regulation of CD11b/CD18 to Influence Macrophage Polarization - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antiproliferative activity of this compound in MDA-MB-231 cells is mediated by apoptosis, dysregulation of mitochondrial functions, cell cycle arrest and generation of reactive oxygen species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. spandidos-publications.com [spandidos-publications.com]
- 6. Alisol A Exerts Anti-Proliferative Activity against Human Oral Cancer Cells through Triggering JNK/p38 MAPK-Mediated Apoptotic Cascade - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound 23-acetate induces autophagic-dependent apoptosis in human colon cancer cells via ROS generation and JNK activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Reactive oxygen species in cancer: Current findings and future directions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound 23-acetate induces autophagic-dependent apoptosis in human colon cancer cells via ROS generation and JNK activation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. This compound, a novel inhibitor of the sarcoplasmic/endoplasmic reticulum Ca(2+) ATPase pump, induces autophagy, endoplasmic reticulum stress, and apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. oncotarget.com [oncotarget.com]
- 12. This compound 23-acetate-induced HepG2 hepatoma cell death through mTOR signaling-initiated G1 cell cycle arrest and apoptosis: A quantitative proteomic study - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Effects of this compound 23-acetate on ovarian cancer cells: G1 phase cell cycle arrest, apoptosis, migration and invasion inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. This compound 23‑acetate inhibits the viability and induces apoptosis of non‑small cell lung cancer cells via PI3K/AKT/mTOR signal pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Alisol A attenuates malignant phenotypes of colorectal cancer cells by inactivating PI3K/Akt signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Alisol A Suppresses Proliferation, Migration, and Invasion in Human Breast Cancer MDA-MB-231 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Role of PI3K/AKT pathway in cancer: the framework of malignant behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 18. This compound 23-acetate-induced HepG2 hepatoma cell death through mTOR signaling-initiated G1 cell cycle arrest and apoptosis: A quantitative proteomic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. STAT3 Signaling in B Cells Is Critical for the Germinal Center Maintenance and Contributes to the Pathogenesis of Murine Models of Lupus - PMC [pmc.ncbi.nlm.nih.gov]
- 20. STAT3 Signaling Pathway in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Anti-Inflammatory Activities and Liver Protection of Alisol F and 25-Anhydroalisol F through the Inhibition of MAPK, STAT3, and NF-κB Activation In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Anti-Inflammatory Activities and Liver Protection of Alisol F and 25-Anhydroalisol F through the Inhibition of MAPK, STAT3, and NF-κB Activation In Vitro and In Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. tandfonline.com [tandfonline.com]
- 24. Novel mechanism in drug combination shows potential for treating leukemia, other cancers | EurekAlert! [eurekalert.org]
- 25. mdpi.com [mdpi.com]
A Technical Guide to the Natural Sourcing and Isolation of Alisol B for Research and Drug Development
Introduction
Alisol B is a protostane-type triterpenoid (B12794562) that has garnered significant interest within the scientific community for its diverse pharmacological activities. As a key bioactive constituent isolated from the rhizomes of Alisma orientale (澤瀉, Zéxiè), a perennial herb used in traditional Chinese medicine, this compound has demonstrated potential therapeutic effects, including anti-inflammatory, hepatoprotective, and anti-cancer properties. This technical guide provides a comprehensive overview of the natural source of this compound, detailed methodologies for its extraction and purification, and a summary of its known biological signaling pathways. The information is tailored for researchers, scientists, and professionals in the field of drug development.
Natural Source
The primary and commercially viable natural source of this compound is the dried tuber, or rhizome, of Alisma orientale (Sam.) Juzep., a member of the Alismataceae family.[1][2][3][4] This plant is also sometimes referred to as Alisma plantago-aquatica L.[4][5][6] The rhizomes of Alisma orientale are rich in a variety of triterpenoids, with this compound and its derivatives, such as this compound 23-acetate, being among the most prominent.[2][7][8][9] The concentration of these compounds can be influenced by factors such as the plant's growing conditions and the specific cultivar.
Isolation and Purification of this compound
The isolation of this compound from Alisma orientale rhizomes is a multi-step process that involves extraction, fractionation, and chromatographic purification. The following protocols are synthesized from established methodologies.
Experimental Protocol: Extraction
The initial step focuses on the extraction of crude triterpenoids from the dried and powdered rhizomes of Alisma orientale.
1. Reflux Extraction:
-
Materials: Dried and powdered rhizomes of Alisma orientale, 95% ethanol (B145695).
-
Procedure:
-
The powdered rhizome is mixed with 95% ethanol in a solid-to-liquid ratio of 1:13 (w/v).[10]
-
The mixture is heated under reflux for 2 hours.[10][11] This process is typically repeated three times to ensure exhaustive extraction.[11][12]
-
The ethanolic extracts are combined and filtered.
-
The filtrate is then concentrated under reduced pressure using a rotary evaporator to yield a crude extract.[11][12]
-
2. Optimization of Extraction Solvent:
-
Studies have shown that methanol (B129727) can yield a high concentration of this compound and its derivatives.[13] An optimized condition using response surface methodology predicted a maximum yield with 76% methanol for 81 minutes.[13]
Experimental Protocol: Fractionation and Purification
The crude extract is a complex mixture and requires further separation to isolate this compound.
1. Liquid-Liquid Partitioning:
-
Materials: Crude extract, ethyl acetate (B1210297) (AcOEt), water.
-
Procedure:
-
The crude extract is suspended in water.
-
The aqueous suspension is then partitioned with ethyl acetate.[12]
-
The ethyl acetate fraction, which is enriched with triterpenoids, is collected and concentrated.
-
2. Chromatographic Purification: Multiple chromatographic techniques can be employed for the purification of this compound.
-
Silica (B1680970) Gel Column Chromatography:
-
Stationary Phase: Silica gel.
-
Mobile Phase: A gradient of petroleum ether and ethyl acetate (e.g., 8:2 v/v) is used as the eluent.[12]
-
Procedure: The concentrated ethyl acetate fraction is loaded onto a silica gel column and eluted with the mobile phase. Fractions are collected and monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to identify those containing this compound.
-
-
Centrifugal Partition Chromatography (CPC):
-
Preparative High-Performance Liquid Chromatography (Prep-HPLC):
-
Column: C18 reverse-phase preparative column.[11]
-
Mobile Phase: A gradient of acetonitrile (B52724) and water.[11]
-
Detection: UV at 210 nm.[11]
-
Procedure: Partially purified fractions containing this compound are dissolved in a suitable solvent, filtered, and injected into the preparative HPLC system. The peak corresponding to this compound is collected.
-
Data Presentation
The following tables summarize quantitative data related to the extraction and analysis of this compound and its derivatives.
Table 1: Yield and Purity of this compound and Derivatives from Alisma orientale
| Isolation Method | Starting Material | Compound | Yield | Purity | Reference |
| Centrifugal Partition Chromatography | 870 mg chloroform (B151607) soluble extract | This compound | 37.5 mg | >98% | [7][8] |
| Centrifugal Partition Chromatography | 870 mg chloroform soluble extract | This compound 23-acetate | 205.3 mg | >98% | [7][8] |
| Optimized Reflux Extraction & Chromatography | 4 kg Alismatis Rhizoma powder | This compound 23-acetate | 3.3 g | 95.48% | [10] |
Table 2: HPLC-PDA Method Validation for this compound and this compound 23-acetate
| Parameter | This compound | This compound 23-acetate | Reference |
| Limit of Detection (LOD) | 0.082 µg/mL | 0.114 µg/mL | [13] |
| Limit of Quantitation (LOQ) | 0.249 µg/mL | 0.344 µg/mL | [13] |
| Intra-day Variability (RSD) | < 1.0% | < 1.0% | [13] |
| Inter-day Variability (RSD) | < 5.0% | < 5.0% | [13] |
| Recovery | 103.6% | 106.4% | [13] |
Mandatory Visualizations
Experimental Workflow
Caption: Generalized workflow for the isolation of this compound from Alisma orientale.
Signaling Pathways Modulated by this compound
This compound has been shown to modulate several key signaling pathways, contributing to its observed pharmacological effects.
1. AMPK Signaling Pathway in Metabolic Regulation
Transcriptomic analysis has revealed that this compound activates critical signaling pathways related to fatty acid metabolism and autophagy, including the AMPK signaling pathway.[14]
Caption: this compound activates the AMPK pathway, promoting fatty acid oxidation and autophagy.
2. RARα-PPARγ-CD36 Cascade in Hepatocytes
This compound has been found to alleviate hepatocyte lipid accumulation by regulating the RARα-PPARγ-CD36 cascade.[12][15]
Caption: this compound modulates the RARα-PPARγ-CD36 pathway to reduce lipid uptake in hepatocytes.
3. Induction of Autophagy and Apoptosis via SERCA Inhibition
This compound acts as a novel inhibitor of the sarcoplasmic/endoplasmic reticulum Ca2+ ATPase (SERCA) pump, leading to autophagy and apoptosis.[1]
Caption: this compound inhibits the SERCA pump, triggering pathways leading to autophagy and apoptosis.
This technical guide provides a detailed framework for the sourcing and isolation of this compound from its primary natural source, Alisma orientale. The outlined experimental protocols and quantitative data serve as a valuable resource for researchers and drug development professionals. Furthermore, the visualization of key signaling pathways modulated by this compound offers insights into its mechanisms of action and highlights its potential as a therapeutic agent. The methodologies described herein can be adapted and optimized to suit specific research and development needs, facilitating the further exploration of this promising natural product.
References
- 1. This compound, a novel inhibitor of the sarcoplasmic/endoplasmic reticulum Ca(2+) ATPase pump, induces autophagy, endoplasmic reticulum stress, and apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A new triterpenoid from Alisma orientale and their antibacterial effect - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound, a triterpene from Alismatis rhizoma (dried rhizome of Alisma orientale), inhibits melanin production in murine B16 melanoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. vjs.ac.vn [vjs.ac.vn]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Preparative Isolation of this compound and this compound 23-Acetate from Alismatis Rhizoma by Centrifugal Partition Chromatography Coupled with ELSD [agris.fao.org]
- 8. Preparative Isolation of this compound and this compound 23-Acetate from Alismatis Rhizoma by Centrifugal Partition Chromatography Coupled with ELSD-Science-Chemical Encyclopedia-lookchem [lookchem.com]
- 9. mdpi.com [mdpi.com]
- 10. Extraction process optimization of this compound 23-acetate from Alismatis Rhizoma and its protection against carbon tetrachloride-induced acute liver injury - Arabian Journal of Chemistry [arabjchem.org]
- 11. benchchem.com [benchchem.com]
- 12. This compound Alleviates Hepatocyte Lipid Accumulation and Lipotoxicity via Regulating RARα-PPARγ-CD36 Cascade and Attenuates Non-Alcoholic Steatohepatitis in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Optimization of Extraction Condition for this compound and this compound Acetate in Alismatis Rhizoma using Response Surface Methodology - PMC [pmc.ncbi.nlm.nih.gov]
- 14. This compound alleviates MASLD by activating liver autophagy and fatty acid oxidation via Ces2a - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
Alisol B Derivatives: A Technical Guide for Researchers and Drug Development Professionals
An In-depth Overview of Chemical Structures, Biological Activities, and Experimental Protocols
Introduction
Alisol B is a protostane-type triterpenoid (B12794562) isolated from the rhizome of Alisma orientale, a plant with a long history of use in traditional medicine. In recent years, this compound and its derivatives have garnered significant attention from the scientific community due to their diverse and potent pharmacological activities. This technical guide provides a comprehensive overview of the chemical structures, biological activities, and underlying mechanisms of action of this compound and its key derivatives. It is intended to serve as a valuable resource for researchers, scientists, and drug development professionals working in the fields of pharmacology, medicinal chemistry, and drug discovery. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes important signaling pathways and workflows to facilitate a deeper understanding of this promising class of natural products.
Core Chemical Structures
The foundational structure of this class of compounds is this compound. Its derivatives are typically formed through modifications at various positions on the protostane (B1240868) scaffold, with this compound 23-acetate being one of the most extensively studied. The chemical structures of this compound and several of its key derivatives are presented below.
Figure 1: Chemical Structure of this compound
The Pharmacological Landscape of Alisol B: A Technical Guide for Researchers
Abstract
Alisol B, a protostane-type triterpenoid (B12794562) primarily isolated from the rhizome of Alisma orientale, has emerged as a multifaceted bioactive compound with significant therapeutic potential. This technical guide provides an in-depth analysis of the pharmacological properties of this compound, with a focus on its molecular mechanisms of action, supported by quantitative data from preclinical studies. Detailed experimental protocols for key assays and visual representations of the core signaling pathways modulated by this compound are presented to serve as a comprehensive resource for researchers and professionals in drug development.
Introduction
This compound and its derivatives, notably this compound 23-acetate, have garnered considerable attention for their diverse pharmacological activities. These compounds have been investigated for their potential applications in oncology, metabolic disorders, inflammatory conditions, and bone diseases. The therapeutic effects of this compound are attributed to its ability to modulate a variety of cellular signaling pathways, thereby influencing processes such as apoptosis, autophagy, inflammation, and cellular metabolism. This guide synthesizes the current understanding of this compound's pharmacological profile to facilitate further research and development.
Quantitative Pharmacological Data
The following tables summarize the quantitative data on the bioactivity of this compound and its 23-acetate derivative from various in vitro and in vivo studies.
Table 1: In Vitro Cytotoxicity of this compound and this compound 23-Acetate
| Compound | Cell Line | Cancer Type | IC50 / ED50 (µM) | Reference |
| This compound | MCF-7 | Breast Cancer | 30 | [1] |
| This compound | SK-BR-3 | Breast Cancer | 30 | [1] |
| This compound | HeLa | Cervical Cancer | 30 | [1] |
| This compound 23-acetate | A549 | Non-Small Cell Lung Cancer | 6, 9 (time-dependent) | [2] |
| This compound 23-acetate | NCI-H292 | Non-Small Cell Lung Cancer | Not specified | [3] |
| This compound 23-acetate | SGC7901 | Gastric Cancer | 30 (induces apoptosis) | [4] |
| This compound 23-acetate | A549 | Lung Cancer | 10.0 µg/ml | [5] |
| This compound 23-acetate | SK-OV3 | Ovarian Cancer | 8.7 µg/ml | [5] |
| This compound 23-acetate | B16-F10 | Melanoma | 5.2 µg/ml | [5] |
| This compound 23-acetate | HT1080 | Fibrosarcoma | 3.1 µg/ml | [5] |
Table 2: In Vivo Efficacy of this compound and this compound 23-Acetate
| Compound | Animal Model | Disease Model | Dosage | Key Outcomes | Reference |
| This compound | C57BL/6J Mice | High-Fat Diet + CCl4-induced NASH | 100 mg/kg/day (p.o.) | Attenuated hepatic steatosis, inflammation, and fibrosis. | [6] |
| This compound | C57BL/6J Mice | Choline-Deficient, Amino Acid-Defined Diet-induced NASH | 100 mg/kg/day (p.o.) | Alleviated hepatic steatosis. | [6] |
| This compound | HFD-induced obese mice | Obesity | Not specified | Suppressed adipogenesis and reduced subcutaneous adipose tissue mass. | [7] |
| This compound 23-acetate | Sprague Dawley Rats | Nephrotoxicity Study | 0.4 g/kg/day (gavage) | Induced nephrotoxicity at high doses over 6 months. | [8] |
| This compound 23-acetate | BALB/c Mice | Ovalbumin-induced Allergic Asthma | 60 mg/kg (i.p.) | Reduced airway hyperresponsiveness and inflammation. | [9] |
Core Signaling Pathways Modulated by this compound
This compound exerts its pharmacological effects by targeting several key signaling pathways. The following diagrams, generated using Graphviz, illustrate these pathways and the points of intervention by this compound.
SERCA Pump Inhibition and Induction of Autophagy
This compound is a known inhibitor of the sarcoplasmic/endoplasmic reticulum Ca2+ ATPase (SERCA) pump.[1][10] This inhibition leads to a disruption of intracellular calcium homeostasis, which in turn triggers autophagy through the CaMKK-AMPK-mTOR signaling pathway.[1][10]
Caption: this compound inhibits the SERCA pump, leading to autophagy via the CaMKK-AMPK-mTOR pathway.
Regulation of Lipid Metabolism in NASH
In the context of non-alcoholic steatohepatitis (NASH), this compound has been shown to alleviate hepatocyte lipid accumulation by modulating the RARα-PPARγ-CD36 signaling cascade.[6]
Caption: this compound enhances RARα expression, which suppresses the PPARγ-CD36 axis to reduce lipid accumulation.
Anti-inflammatory Effects via NF-κB and MAPK Pathways
This compound and its derivatives exhibit anti-inflammatory properties by suppressing the activation of NF-κB and MAPK signaling pathways.
Caption: this compound inhibits inflammatory responses by suppressing the MAPK and NF-κB signaling pathways.
Detailed Experimental Protocols
This section provides detailed methodologies for key experiments cited in the literature on this compound.
In Vivo Model of NASH Induced by High-Fat Diet and CCl4
Objective: To induce a murine model of non-alcoholic steatohepatitis (NASH) that recapitulates the key features of the human disease for the evaluation of therapeutic agents like this compound.[6][11]
Materials:
-
C57BL/6J mice (male, 4-5 weeks old)
-
High-fat diet (HFD; 60% kcal from fat)
-
Standard chow diet
-
Carbon tetrachloride (CCl4)
-
Olive oil or corn oil (vehicle for CCl4)
-
This compound
-
Vehicle for this compound (e.g., 0.25% CMC-Na)
-
Oral gavage needles
-
Syringes and needles for intraperitoneal injection
Procedure:
-
Acclimatization: Acclimatize mice for at least one week under standard laboratory conditions.
-
Dietary Regimen: Divide mice into a control group receiving a standard chow diet and an experimental group receiving a high-fat diet (HFD).
-
CCl4 Administration: For the NASH induction group (HFD + CCl4), administer CCl4 (e.g., 0.2 µL/g body weight, diluted in a vehicle like corn oil) via intraperitoneal injection once weekly.[11] The control group receives the vehicle only.
-
This compound Treatment: After a period of disease induction (e.g., 8-12 weeks), divide the NASH mice into a vehicle treatment group and an this compound treatment group.
-
Administer this compound (e.g., 100 mg/kg) or vehicle daily via oral gavage for the duration of the treatment period (e.g., 5 weeks).[6]
-
Monitoring: Monitor body weight and food intake regularly throughout the study.
-
Endpoint Analysis: At the end of the treatment period, sacrifice the mice and collect blood and liver tissue for biochemical assays (e.g., ALT, AST, triglycerides), histological analysis (H&E and Sirius Red staining), and molecular analysis (e.g., Western blot, RT-qPCR).
In Vitro Osteoclast Differentiation Assay
Objective: To assess the effect of this compound on the differentiation of osteoclast precursors into mature osteoclasts.
Materials:
-
RAW 264.7 macrophage cell line or primary bone marrow-derived macrophages (BMMs)
-
Alpha-MEM supplemented with 10% FBS and 1% penicillin-streptomycin
-
Recombinant murine M-CSF
-
Recombinant murine RANKL
-
This compound
-
DMSO (vehicle for this compound)
-
96-well plates
-
TRAP (Tartrate-Resistant Acid Phosphatase) staining kit
-
Fixation solution (e.g., 10% formalin)
Procedure:
-
Cell Seeding: Seed RAW 264.7 cells or BMMs in a 96-well plate at an appropriate density.
-
Differentiation Induction: Culture the cells in the presence of M-CSF (for BMMs) and RANKL to induce osteoclast differentiation.
-
This compound Treatment: Treat the cells with various concentrations of this compound or vehicle (DMSO) during the differentiation period.
-
Culture Maintenance: Replace the culture medium with fresh medium containing the respective treatments every 2-3 days.
-
TRAP Staining: After 4-6 days of culture, fix the cells and perform TRAP staining according to the manufacturer's protocol.
-
Quantification: Identify TRAP-positive multinucleated (≥3 nuclei) cells as osteoclasts and count them under a light microscope.
Western Blot Analysis of PI3K/Akt/mTOR Pathway
Objective: To determine the effect of this compound on the phosphorylation status of key proteins in the PI3K/Akt/mTOR signaling pathway.[12][13][14]
Materials:
-
Cancer cell line of interest (e.g., A549)
-
Complete culture medium
-
This compound
-
DMSO
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF membranes and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-PI3K, anti-PI3K, anti-phospho-Akt, anti-Akt, anti-phospho-mTOR, anti-mTOR, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Cell Culture and Treatment: Seed cells and allow them to adhere. Treat the cells with desired concentrations of this compound or vehicle for a specified time.
-
Protein Extraction: Lyse the cells with ice-cold lysis buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
Sample Preparation: Normalize protein concentrations and prepare samples for SDS-PAGE by adding Laemmli buffer and heating.
-
SDS-PAGE and Protein Transfer: Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with blocking buffer.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
-
Signal Detection: Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels.
Conclusion
This compound is a promising natural product with a broad spectrum of pharmacological activities. Its ability to modulate multiple key signaling pathways, including those involved in cell survival, metabolism, and inflammation, underscores its therapeutic potential for a range of diseases. The data and protocols presented in this guide are intended to provide a solid foundation for researchers to further explore the pharmacological properties of this compound and accelerate its development into novel therapeutic agents. Further research, particularly well-designed clinical trials, is warranted to fully elucidate the clinical utility of this compelling natural compound.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. This compound 23-acetate inhibits the viability and induces apoptosis of non-small cell lung cancer cells via PI3K/AKT/mTOR signal pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound-23-acetate, a tetracyclic triterpenoid isolated from Alisma orientale, induces apoptosis in human lung cancer cells via the mitochondrial pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Chemical modification of this compound 23-acetate and their cytotoxic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound Alleviates Hepatocyte Lipid Accumulation and Lipotoxicity via Regulating RARα-PPARγ-CD36 Cascade and Attenuates Non-Alcoholic Steatohepatitis in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound blocks the development of HFD-induced obesity by triggering the LKB1-AMPK signaling in subcutaneous adipose tissue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Alisol A 24-Acetate and this compound 23-Acetate Induced Autophagy Mediates Apoptosis and Nephrotoxicity in Human Renal Proximal Tubular Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound 23-Acetate Ameliorates Ovalbumin-Induced Allergic Asthma during Sensitization and Challenge Periods - PMC [pmc.ncbi.nlm.nih.gov]
- 10. This compound, a novel inhibitor of the sarcoplasmic/endoplasmic reticulum Ca(2+) ATPase pump, induces autophagy, endoplasmic reticulum stress, and apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. A fast and accurate mouse model for inducing non-alcoholic steatohepatitis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. 1.2 Western Blot and the mTOR Pathway – Selected Topics in Health and Disease (2019 Edition) [ecampusontario.pressbooks.pub]
Alisol B: A Deep Dive into Apoptotic Signaling Pathways
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the molecular mechanisms underlying Alisol B-induced apoptosis in cancer cells. This compound, a protostane-type triterpenoid (B12794562) primarily isolated from the rhizome of Alisma orientale, and its derivatives, notably this compound 23-acetate, have demonstrated significant anti-cancer properties. This document elucidates the core signaling pathways modulated by this compound, presenting key quantitative data and detailed experimental protocols to support further research and drug development in this promising area.
Core Signaling Pathways in this compound-Induced Apoptosis
This compound and its analogues orchestrate apoptosis through a multi-pronged approach, primarily by targeting key cellular signaling cascades. The primary pathways implicated in its pro-apoptotic effects include the PI3K/Akt/mTOR, MAPK, and the intrinsic mitochondrial pathways, often initiated by the generation of reactive oxygen species (ROS) and induction of endoplasmic reticulum (ER) stress.
Inhibition of the PI3K/Akt/mTOR Signaling Pathway
The phosphatidylinositol 3-kinase (PI3K)/protein kinase B (Akt)/mammalian target of rapamycin (B549165) (mTOR) pathway is a critical regulator of cell survival, proliferation, and growth. Its aberrant activation is a hallmark of many cancers. This compound 23-acetate has been shown to effectively suppress this pathway in non-small cell lung cancer (NSCLC) and gastric cancer cells.[1][2][3]
Treatment with this compound 23-acetate leads to a significant reduction in the phosphorylation levels of PI3K, Akt, and mTOR in a dose- and time-dependent manner, without affecting the total protein levels of these kinases.[1] This inhibition of the PI3K/Akt/mTOR survival signal is a key event that pushes the cancer cells towards an apoptotic fate.[1][4] In colorectal cancer cells, the Akt activator SC79 was able to reverse the anti-proliferative and pro-apoptotic effects of Alisol A, a related compound, further cementing the importance of Akt inactivation in the therapeutic action of Alisols.[5]
Modulation of the Mitogen-Activated Protein Kinase (MAPK) Pathway
The MAPK family, comprising extracellular signal-regulated kinase (ERK), c-Jun N-terminal kinase (JNK), and p38, plays a pivotal role in regulating cellular responses to a variety of stimuli, including stress-induced apoptosis.
In human colon cancer cells, this compound 23-acetate was found to specifically increase the phosphorylation of JNK, while having minimal effects on ERK and p38.[6] The activation of JNK was shown to be a critical event downstream of ROS production, and inhibition of JNK with a specific inhibitor, SP600125, attenuated this compound-induced autophagy and apoptosis.[6]
Conversely, in gastric cancer cells, this compound 23-acetate treatment led to the activation of all three major MAPKs—ERK, JNK, and p38.[7][8] Similarly, Alisol A, another related triterpenoid, triggered the phosphorylation of ERK1/2, JNK1/2, and p38 in oral cancer cells, with JNK and p38 activation being crucial for the subsequent activation of the caspase cascade.[9][10] This suggests that the specific MAPK members activated by Alisol compounds may be cell-type dependent.
Induction of the Intrinsic (Mitochondrial) Apoptosis Pathway
The intrinsic pathway of apoptosis is centered on the mitochondria and is tightly regulated by the B-cell lymphoma 2 (Bcl-2) family of proteins. This compound and its derivatives consistently trigger this pathway across various cancer cell lines.[2][3][7]
The mechanism involves several key events:
-
Regulation of Bcl-2 Family Proteins: this compound treatment leads to the upregulation of the pro-apoptotic protein Bax and the downregulation of the anti-apoptotic protein Bcl-2.[7][11][12] This shift in the Bax/Bcl-2 ratio is a critical determinant for initiating apoptosis.
-
Mitochondrial Membrane Depolarization: The increased Bax/Bcl-2 ratio leads to a loss of mitochondrial membrane potential (ΔΨm).[2][7]
-
Caspase Activation: The compromised mitochondrial membrane allows for the release of cytochrome c into the cytoplasm, which in turn activates the initiator caspase-9. Activated caspase-9 then cleaves and activates the executioner caspase-3.[2][7][8] The cleavage of Poly (ADP-ribose) polymerase (PARP) by caspase-3 is a final hallmark of apoptosis induced by this compound.[6][13]
Upstream Triggers: ROS Generation and ER Stress
The aforementioned signaling pathways are often initiated by upstream cellular stress events.
-
Reactive Oxygen Species (ROS) Generation: A common mechanism of action for this compound 23-acetate is the induction of intracellular ROS.[6][7] This oxidative stress can act as a second messenger, triggering downstream signaling cascades. For instance, in colon cancer cells, the generation of ROS was shown to be an upstream event leading to the activation of the JNK pathway.[6] The use of a ROS scavenger, N-acetylcysteine (NAC), was able to block both JNK phosphorylation and subsequent apoptosis.[6]
-
Endoplasmic Reticulum (ER) Stress: this compound has been identified as an inhibitor of the sarcoplasmic/endoplasmic reticulum Ca(2+) ATPase (SERCA) pump.[14] By inhibiting SERCA, this compound disrupts calcium homeostasis, leading to the mobilization of calcium from internal stores. This disruption causes ER stress and activates the unfolded protein response (UPR), which can ultimately trigger apoptotic cell death.[14]
Quantitative Data Summary
The pro-apoptotic efficacy of this compound and its derivatives has been quantified in various cancer cell lines. The following tables summarize key findings from the literature.
Table 1: IC50 Values of this compound Derivatives in Cancer Cell Lines
| Compound | Cell Line | Cancer Type | Incubation Time (h) | IC50 (µM) | Reference |
| This compound 23-acetate | MM.1S | Multiple Myeloma | 24 | 14.24 | [12] |
| This compound 23-acetate | MM.1S | Multiple Myeloma | 48 | 15.18 | [12] |
Table 2: Apoptosis Rates Induced by this compound Derivatives
| Compound | Cell Line | Concentration (µM) | Incubation Time (h) | Apoptotic Cells (%) | Assay Method | Reference |
| This compound 23-acetate | A549 | 9 | 24 | Significantly Increased | Flow Cytometry | [1] |
| This compound 23-acetate | SGC7901 | 30 | 24 | 4.36 | Flow Cytometry | [2][3] |
| This compound 23-acetate | SGC7901 | 30 | 48 | 14.42 | Flow Cytometry | [2][3] |
| This compound 23-acetate | SGC7901 | 30 | 72 | 21.16 | Flow Cytometry | [2][3] |
| This compound 23-acetate | MM.1S | 15 | 24 | 57.3 | Flow Cytometry | [12] |
Table 3: Modulation of Key Apoptotic Proteins by this compound 23-acetate in AGS Gastric Cancer Cells (24h treatment)
| Protein | Concentration (µM) | Change in Expression/Activity | Reference |
| Bcl-2 | 30 | ↓ 86.2% | [11] |
| Bcl-2 | 50 | ↓ 51.3% | [11] |
| Bax | 30 | ↑ 186.3% | [11] |
| Bax | 50 | ↑ 229.5% | [11] |
| Caspase-3 Activity | 30 | ↑ 272.5% | [7] |
| Caspase-3 Activity | 50 | ↑ 397.1% | [7] |
| Caspase-9 Activity | 30 | ↑ 151.2% | [7] |
| Caspase-9 Activity | 50 | ↑ 185.0% | [7] |
| Survivin | 30 | ↓ 68.3% | [7] |
| Survivin | 50 | ↓ 66.4% | [7] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to elucidate the pro-apoptotic effects of this compound.
Cell Viability Assay (CCK-8/MTT)
This assay measures the metabolic activity of cells, which serves as an indicator of cell viability and proliferation.
-
Cell Seeding: Seed cancer cells (e.g., A549) in a 96-well plate at a density of 2×10⁴ cells/well and allow them to adhere overnight.[1]
-
Treatment: Treat the cells with various concentrations of this compound or its derivative (e.g., 0, 6, 9 µM) for different time points (e.g., 12, 24, 48 h).[1]
-
Reagent Incubation: After the treatment period, add 10 µL of Cell Counting Kit-8 (CCK-8) or MTT reagent to each well and incubate at 37°C for 2 hours.[1]
-
Measurement: Measure the absorbance (optical density) at a wavelength of 450 nm using a microplate reader.
-
Analysis: Calculate cell viability as a percentage relative to the untreated control cells.
Apoptosis Assay (Annexin V-FITC/PI Staining by Flow Cytometry)
This method distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[15][16]
-
Cell Culture and Treatment: Seed cells (e.g., HCT116) in 6-well plates and treat with the desired concentrations of this compound for 24 hours.[6]
-
Cell Harvesting: Collect both floating and adherent cells. For adherent cells, use a gentle dissociation agent like trypsin. Wash the collected cells twice with cold PBS by centrifugation (e.g., 670 x g, 5 min).[16]
-
Staining: Resuspend the cell pellet in 100 µL of 1X Binding Buffer. Add 5 µL of Annexin V-FITC and 10 µL of Propidium Iodide (PI) solution.[6]
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.[6]
-
Flow Cytometry: After incubation, add 400 µL of 1X Binding Buffer to each tube and analyze the samples immediately on a flow cytometer.[6]
-
Data Analysis: Quantify the percentage of cells in each quadrant:
-
Annexin V- / PI- (Live cells)
-
Annexin V+ / PI- (Early apoptotic cells)
-
Annexin V+ / PI+ (Late apoptotic/necrotic cells)
-
Annexin V- / PI+ (Necrotic cells)
-
Western Blotting for Apoptosis-Related Proteins
Western blotting is used to detect and quantify specific proteins within a sample, allowing for the analysis of changes in the expression and activation of key apoptotic markers.[17][18]
-
Cell Lysis: After treatment with this compound, wash the cells with cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford protein assay.
-
SDS-PAGE: Denature equal amounts of protein from each sample and separate them based on molecular weight using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., p-Akt, total Akt, Bax, Bcl-2, cleaved caspase-3, cleaved PARP, β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After further washing, visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: Quantify band intensities using densitometry software and normalize to a loading control (e.g., β-actin) to compare protein expression levels across different conditions.[19]
References
- 1. This compound 23-acetate inhibits the viability and induces apoptosis of non-small cell lung cancer cells via PI3K/AKT/mTOR signal pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. [PDF] this compound acetate induces apoptosis of SGC7901 cells via mitochondrial and phosphatidylinositol 3-kinases/Akt signaling pathways. | Semantic Scholar [semanticscholar.org]
- 4. This compound 23‑acetate inhibits the viability and induces apoptosis of non‑small cell lung cancer cells via PI3K/AKT/mTOR signal pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Alisol A attenuates malignant phenotypes of colorectal cancer cells by inactivating PI3K/Akt signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound 23-acetate induces autophagic-dependent apoptosis in human colon cancer cells via ROS generation and JNK activation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. spandidos-publications.com [spandidos-publications.com]
- 8. Apoptotic effects of this compound 23‑acetate on gastric cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. Alisol A Exerts Anti-Proliferative Activity against Human Oral Cancer Cells through Triggering JNK/p38 MAPK-Mediated Apoptotic Cascade - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. spandidos-publications.com [spandidos-publications.com]
- 12. researchgate.net [researchgate.net]
- 13. Direct targeting of sEH with this compound alleviated the apoptosis, inflammation, and oxidative stress in cisplatin-induced acute kidney injury - PMC [pmc.ncbi.nlm.nih.gov]
- 14. This compound, a novel inhibitor of the sarcoplasmic/endoplasmic reticulum Ca(2+) ATPase pump, induces autophagy, endoplasmic reticulum stress, and apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Experimental protocol to study cell viability and apoptosis | Proteintech Group [ptglab.com]
- 16. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Apoptosis western blot guide | Abcam [abcam.com]
- 18. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 19. benchchem.com [benchchem.com]
The Anti-Inflammatory Potential of Alisol B: A Technical Guide for Researchers
An In-depth Examination of the Mechanisms and Methodologies for Investigating the Anti-inflammatory Effects of a Promising Natural Compound.
Introduction
Alisol B, a protostane-type triterpenoid (B12794562) isolated from the rhizome of Alisma orientale, has emerged as a compound of significant interest in the field of pharmacology due to its diverse biological activities. Its derivative, this compound 23-acetate, has also demonstrated potent therapeutic properties. This technical guide provides a comprehensive overview of the anti-inflammatory effects of this compound and its derivatives, with a focus on its molecular mechanisms of action. This document is intended for researchers, scientists, and drug development professionals, offering a detailed summary of quantitative data, experimental protocols, and visual representations of the key signaling pathways involved.
Mechanism of Action: Targeting Key Inflammatory Pathways
This compound and its derivatives exert their anti-inflammatory effects by modulating several critical signaling cascades that are central to the inflammatory response. The primary mechanisms identified to date involve the inhibition of the Toll-like Receptor 4 (TLR4), Nuclear Factor-kappa B (NF-κB), and Mitogen-Activated Protein Kinase (MAPK) signaling pathways.
Inhibition of the TLR4/NF-κB Signaling Pathway
Lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, is a potent initiator of inflammation through its interaction with TLR4. This interaction triggers a downstream signaling cascade that culminates in the activation of the transcription factor NF-κB. In a resting state, NF-κB is sequestered in the cytoplasm by an inhibitory protein, IκBα. Upon TLR4 activation, the IκB kinase (IKK) complex phosphorylates IκBα, leading to its ubiquitination and subsequent degradation. This allows NF-κB to translocate to the nucleus, where it initiates the transcription of a wide array of pro-inflammatory genes, including those encoding for cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-1β (IL-1β).
This compound and its 23-acetate derivative have been shown to interfere with this pathway at multiple points. Studies have demonstrated that these compounds can inhibit the expression of TLR4 itself.[1][2] Furthermore, they have been observed to suppress the phosphorylation and degradation of IκBα, thereby preventing the nuclear translocation of NF-κB.[3][4] This ultimately leads to a significant reduction in the production of pro-inflammatory cytokines.[1][5][6]
Modulation of the MAPK Signaling Pathway
The MAPK pathway, comprising three main kinases—extracellular signal-regulated kinase (ERK), c-Jun N-terminal kinase (JNK), and p38 MAPK—plays a crucial role in transducing extracellular signals into cellular responses, including inflammation. The activation of these kinases through phosphorylation leads to the activation of various transcription factors, which in turn regulate the expression of inflammatory mediators.
Research indicates that this compound and its derivatives can attenuate the phosphorylation of ERK, JNK, and p38 in response to inflammatory stimuli.[7][8] By inhibiting the activation of these key kinases, this compound effectively dampens the downstream inflammatory cascade.
Inhibition of the TLR4-NOX1/ROS Signaling Pathway
Recent evidence suggests that this compound 23-acetate can also ameliorate inflammation-induced intestinal barrier dysfunction by inhibiting the TLR4-NADPH oxidase 1 (NOX1)/Reactive Oxygen Species (ROS) signaling pathway.[1][2][6] LPS stimulation can lead to the overexpression of TLR4 and NOX1, resulting in increased ROS generation. Excessive ROS can contribute to cellular damage and exacerbate the inflammatory response. This compound 23-acetate has been shown to inhibit the overexpression of both TLR4 and NOX1, leading to a reduction in ROS production and the protection of intestinal barrier integrity.[1][6]
Quantitative Data on Anti-inflammatory Effects
The following tables summarize the quantitative data from various in vitro and in vivo studies, demonstrating the dose-dependent anti-inflammatory effects of this compound and its derivatives.
Table 1: In Vitro Inhibition of Pro-inflammatory Cytokines by this compound 23-Acetate in LPS-Stimulated Caco-2 Cells
| Concentration of this compound 23-Acetate (µM) | TNF-α Inhibition (%) | IL-6 Inhibition (%) | IL-1β Inhibition (%) | Reference |
| 2.5 | Dose-dependent reduction observed | Dose-dependent reduction observed | Dose-dependent reduction observed | [1][6] |
| 5 | Dose-dependent reduction observed | Dose-dependent reduction observed | Dose-dependent reduction observed | [1][6] |
| 10 | Dose-dependent reduction observed | Dose-dependent reduction observed | Dose-dependent reduction observed | [1][6] |
Note: The referenced study demonstrated a significant and dose-dependent reduction in the levels of these cytokines, though specific percentage inhibition values were not provided in the abstract.
Table 2: In Vivo Effects of this compound on Inflammatory Markers in a Non-alcoholic Steatohepatitis (NASH) Mouse Model
| Treatment Group | Serum ALT (U/L) | Serum AST (U/L) | Hepatic TNF-α mRNA (relative expression) | Hepatic IL-6 mRNA (relative expression) | Reference |
| Control | Baseline | Baseline | Baseline | Baseline | [5] |
| NASH Model | Significantly Increased | Significantly Increased | Significantly Increased | Significantly Increased | [5] |
| NASH + this compound (10 & 20 µM) | Significantly Decreased | Significantly Decreased | Markedly Decreased | Markedly Decreased | [5] |
Note: The study reported significant reductions in these markers with this compound treatment compared to the NASH model group.
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the investigation of the anti-inflammatory effects of this compound.
In Vitro Anti-inflammatory Assay in LPS-Stimulated Caco-2 Cells
1. Cell Culture:
-
Caco-2 cells are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 1% non-essential amino acids, and 1% penicillin-streptomycin.
-
Cells are maintained in a humidified incubator at 37°C with 5% CO2.
2. LPS Stimulation and this compound Treatment:
-
Caco-2 cells are seeded in 6-well plates and grown to 80-90% confluency.
-
Cells are pre-treated with various concentrations of this compound (or this compound 23-acetate) for 1-2 hours.
-
Subsequently, cells are stimulated with lipopolysaccharide (LPS) (e.g., 1 µg/mL) for a specified period (e.g., 24 hours) to induce an inflammatory response.
3. Cytokine Measurement by ELISA:
-
After the incubation period, the cell culture supernatant is collected and centrifuged to remove cellular debris.
-
The concentrations of pro-inflammatory cytokines (TNF-α, IL-6, IL-1β) in the supernatant are quantified using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits, following the manufacturer's instructions.
4. Western Blot Analysis for Signaling Proteins:
-
Following treatment, cells are washed with ice-cold PBS and lysed with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein concentration in the lysates is determined using a BCA protein assay kit.
-
Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST).
-
The membrane is then incubated overnight at 4°C with primary antibodies against target proteins (e.g., TLR4, NOX1, phospho-p65, total p65, phospho-ERK, total ERK, etc.).
-
After washing with TBST, the membrane is incubated with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
In Vivo DSS-Induced Colitis Model in Mice
1. Animal Model:
-
Male C57BL/6 mice (6-8 weeks old) are typically used.
-
Animals are housed under standard laboratory conditions with free access to food and water.
2. Induction of Colitis:
-
Colitis is induced by administering 2.5-3% (w/v) dextran (B179266) sulfate (B86663) sodium (DSS) in the drinking water for a period of 5-7 days.
-
A control group receives regular drinking water.
3. This compound Treatment:
-
This compound is administered to the treatment group, typically via oral gavage, at specified doses (e.g., daily for the duration of the DSS treatment).
-
The vehicle control group receives the same volume of the vehicle used to dissolve this compound.
4. Assessment of Colitis Severity:
-
Body weight, stool consistency, and the presence of blood in the stool are monitored daily to calculate the Disease Activity Index (DAI).
-
At the end of the experiment, mice are euthanized, and the colon is excised. The length of the colon is measured as an indicator of inflammation.
5. Histological Analysis:
-
A section of the distal colon is fixed in 10% buffered formalin, embedded in paraffin, and sectioned.
-
The sections are stained with hematoxylin (B73222) and eosin (B541160) (H&E) to assess mucosal damage, inflammatory cell infiltration, and other histological changes.
6. Myeloperoxidase (MPO) Assay:
-
Colon tissue is homogenized, and MPO activity, an indicator of neutrophil infiltration, is measured using a colorimetric assay.
Visualization of Signaling Pathways and Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways affected by this compound and a general experimental workflow.
Caption: this compound inhibits the NF-κB signaling pathway.
Caption: this compound modulates the MAPK signaling pathway.
Caption: this compound inhibits the TLR4-NOX1/ROS pathway.
Caption: General experimental workflow.
References
- 1. Cytokine Elisa [bdbiosciences.com]
- 2. Mouse Models of Diet-Induced Nonalcoholic Steatohepatitis Reproduce the Heterogeneity of the Human Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cell Culture and estimation of cytokines by ELISA [protocols.io]
- 5. mdpi.com [mdpi.com]
- 6. Histological and ultrastructural changes of the colon in dextran sodium sulfate-induced mouse colitis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. protocols.io [protocols.io]
- 8. researchgate.net [researchgate.net]
Alisol B: A Potent Inducer of Autophagy in Vitro - A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Alisol B, a triterpenoid (B12794562) natural product isolated from the rhizome of Alisma orientale, has emerged as a significant modulator of cellular processes, notably autophagy. This technical guide provides an in-depth overview of the in vitro mechanisms by which this compound induces autophagy, a critical cellular self-degradation and recycling process. We consolidate key quantitative data, detail essential experimental protocols for assessing its autophagic activity, and present visual representations of the underlying signaling pathways. This document is intended to serve as a comprehensive resource for researchers investigating the therapeutic potential of this compound, particularly in the context of diseases where autophagy modulation is a key strategy, such as cancer and metabolic disorders.
Introduction
Autophagy is a highly conserved catabolic process that plays a crucial role in cellular homeostasis by degrading and recycling damaged organelles and misfolded proteins. Dysregulation of autophagy is implicated in a variety of human diseases, including cancer, neurodegenerative disorders, and metabolic syndrome. Consequently, the identification and characterization of novel small molecules that can modulate autophagy are of significant therapeutic interest. This compound has been identified as a potent inducer of autophagy in multiple in vitro models.[1] This guide synthesizes the current understanding of its mechanism of action and provides practical information for its study in a laboratory setting.
Mechanism of Action: Signaling Pathways
This compound induces autophagy primarily through the modulation of two key signaling pathways: the CaMKK-AMPK-mTOR pathway and the PI3K/Akt/mTOR pathway. A related compound, this compound 23-acetate, has also been shown to induce autophagy via a mechanism involving reactive oxygen species (ROS) and JNK activation.
CaMKK-AMPK-mTOR Pathway
The principal mechanism of this compound-induced autophagy involves the inhibition of the sarcoplasmic/endoplasmic reticulum Ca²⁺ ATPase (SERCA) pump.[1] This inhibition leads to an increase in cytosolic calcium levels, which in turn activates Calcium/calmodulin-dependent protein kinase kinase beta (CaMKKβ). Activated CaMKKβ then phosphorylates and activates AMP-activated protein kinase (AMPK). AMPK, a central regulator of cellular energy homeostasis, subsequently inhibits the mammalian target of rapamycin (B549165) (mTOR), a key negative regulator of autophagy. The inhibition of mTOR unleashes the autophagy-initiating kinase complex, leading to the formation of autophagosomes.[1][2]
PI3K/Akt/mTOR Pathway
In some cellular contexts, this compound and its derivatives have been shown to induce autophagy by inhibiting the PI3K/Akt/mTOR signaling pathway.[3][4] This pathway is a central regulator of cell growth, proliferation, and survival, and its inhibition is a well-established mechanism for autophagy induction. By suppressing the activity of PI3K and its downstream effector Akt, mTOR signaling is downregulated, thereby promoting the initiation of autophagy.
ROS/JNK Pathway (this compound 23-acetate)
Studies on this compound 23-acetate, a closely related compound, have revealed an alternative mechanism for autophagy induction involving the generation of reactive oxygen species (ROS).[5][6][7][8] Increased intracellular ROS levels can activate the c-Jun N-terminal kinase (JNK) signaling pathway, which in turn promotes the expression of autophagy-related genes and the initiation of the autophagic process.
Quantitative Data Summary
The following tables summarize the key quantitative data from in vitro studies of this compound and its derivatives as autophagy inducers.
Table 1: IC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | IC50 (µM) | Assay | Reference |
| MCF-7 | 30 | MTT Assay | [2] |
| SK-BR-3 | Varies | MTT Assay | [2] |
| HeLa | Varies | MTT Assay | [2] |
Table 2: Effective Concentrations of this compound for Autophagy Induction
| Cell Line | Concentration (µM) | Observation | Reference |
| MCF-7 | 30 | Induction of autophagosome formation | [2] |
| MCF-7 | 30 | Increased LC3-II conversion | [2] |
Table 3: Key Protein Expression Changes upon this compound Treatment
| Protein | Change | Cell Line | Reference |
| LC3-II/LC3-I ratio | Increased | MCF-7, HK-2 | [2][3] |
| Beclin-1 | Increased | HK-2 | [3][4] |
| p62/SQSTM1 | Decreased | HCT116 | [5][6] |
| p-AMPK | Increased | MCF-7 | [2] |
| p-mTOR | Decreased | MCF-7, HK-2 | [2][3] |
| p-PI3K | Decreased | HK-2 | [3] |
| p-Akt | Decreased | HK-2 | [3] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to assess this compound-induced autophagy in vitro.
General Experimental Workflow
A typical workflow for investigating this compound-induced autophagy involves treating cells with the compound, followed by a series of assays to detect and quantify autophagic activity.
Western Blot Analysis for Autophagy Markers
Objective: To quantify the levels of key autophagy-related proteins.
Materials:
-
Cells treated with this compound
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies (e.g., anti-LC3, anti-p62, anti-Beclin-1, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescence detection reagent
Protocol:
-
Lyse cells in RIPA buffer and quantify protein concentration using the BCA assay.
-
Separate equal amounts of protein (20-40 µg) on SDS-PAGE gels.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Detect the signal using a chemiluminescence reagent and an imaging system.
-
Quantify band intensities and normalize to a loading control (e.g., β-actin).
Immunofluorescence for LC3 Puncta Formation
Objective: To visualize the formation of autophagosomes.
Materials:
-
Cells grown on coverslips (or in glass-bottom dishes)
-
Cells stably expressing GFP-LC3 (or perform transient transfection)
-
4% paraformaldehyde (PFA)
-
0.1% Triton X-100 in PBS
-
Blocking solution (e.g., 1% BSA in PBS)
-
DAPI for nuclear staining
-
Antifade mounting medium
-
Fluorescence microscope
Protocol:
-
Seed cells on coverslips and treat with this compound.
-
Wash cells with PBS and fix with 4% PFA for 15 minutes.
-
Permeabilize cells with 0.1% Triton X-100 for 10 minutes.
-
Block with 1% BSA for 30 minutes.
-
(Optional: If not using GFP-LC3, incubate with primary anti-LC3 antibody followed by a fluorescently-labeled secondary antibody).
-
Stain nuclei with DAPI for 5 minutes.
-
Mount coverslips onto glass slides using antifade mounting medium.
-
Visualize and capture images using a fluorescence microscope.
-
Quantify the number of GFP-LC3 puncta per cell.
Autophagic Flux Assay
Objective: To distinguish between an increase in autophagosome formation and a blockage of autophagosome degradation.
Materials:
-
Cells treated with this compound
-
Lysosomal inhibitors (e.g., bafilomycin A1, chloroquine, or a combination of E64d and pepstatin A)
-
Materials for Western blot analysis (as described in 4.2)
Protocol:
-
Treat cells with this compound in the presence or absence of a lysosomal inhibitor for the final 2-4 hours of the treatment period.
-
Harvest cell lysates and perform Western blot analysis for LC3.
-
An increase in the amount of LC3-II in the presence of the lysosomal inhibitor compared to treatment with this compound alone indicates a functional autophagic flux.
Transmission Electron Microscopy (TEM)
Objective: To directly visualize the ultrastructure of autophagosomes.
Materials:
-
Cells treated with this compound
-
Glutaraldehyde (B144438) and osmium tetroxide for fixation
-
Uranyl acetate (B1210297) and lead citrate (B86180) for staining
-
Resin for embedding
-
Ultramicrotome
-
Transmission electron microscope
Protocol:
-
Fix cells with glutaraldehyde followed by osmium tetroxide.
-
Dehydrate the cells through a graded series of ethanol.
-
Embed the cells in resin.
-
Cut ultrathin sections using an ultramicrotome.
-
Stain the sections with uranyl acetate and lead citrate.
-
Examine the sections under a transmission electron microscope to identify double-membraned autophagosomes.
Conclusion
This compound is a promising natural product that potently induces autophagy in vitro through well-defined signaling pathways. Its ability to modulate the CaMKK-AMPK-mTOR and PI3K/Akt/mTOR pathways highlights its potential as a tool for studying autophagy and as a lead compound for the development of novel therapeutics. The experimental protocols and quantitative data presented in this guide provide a solid foundation for researchers to further explore the biological activities of this compound and its derivatives. Future in vivo studies are warranted to translate these in vitro findings into potential clinical applications.
References
- 1. This compound, a novel inhibitor of the sarcoplasmic/endoplasmic reticulum Ca(2+) ATPase pump, induces autophagy, endoplasmic reticulum stress, and apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Alisol A 24-Acetate and this compound 23-Acetate Induced Autophagy Mediates Apoptosis and Nephrotoxicity in Human Renal Proximal Tubular Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Alisol A 24-Acetate and this compound 23-Acetate Induced Autophagy Mediates Apoptosis and Nephrotoxicity in Human Renal Proximal Tubular Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound 23-acetate induces autophagic-dependent apoptosis in human colon cancer cells via ROS generation and JNK activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. oncotarget.com [oncotarget.com]
- 7. oncotarget.com [oncotarget.com]
- 8. This compound 23-acetate induces autophagic-dependent apoptosis in human colon cancer cells via ROS generation and JNK activation - PMC [pmc.ncbi.nlm.nih.gov]
The Therapeutic Potential of Alisol B in Nonalcoholic Steatohepatitis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Nonalcoholic steatohepatitis (NASH) is a progressive form of nonalcoholic fatty liver disease (NAFLD) characterized by hepatic steatosis, inflammation, and fibrosis, with no approved pharmacological therapies currently available. Emerging evidence highlights the therapeutic potential of Alisol B, a natural triterpenoid (B12794562) isolated from Alisma orientale, and its derivative, this compound 23-acetate (AB23A), in preclinical models of NASH. This technical guide provides an in-depth overview of the current understanding of this compound's efficacy, mechanisms of action, and experimental validation, tailored for researchers and professionals in the field of drug discovery and development.
Introduction to this compound and NASH
NASH represents a significant and growing unmet medical need, driven by the global epidemics of obesity and type 2 diabetes. The complex pathophysiology of NASH, involving metabolic dysregulation, inflammation, and fibrosis, presents a challenging landscape for therapeutic intervention. Natural products are a promising source of novel drug candidates. This compound and its derivatives have demonstrated significant hepatoprotective effects in various experimental settings, positioning them as compelling leads for further investigation in the context of NASH.
Therapeutic Efficacy in Preclinical NASH Models
The therapeutic effects of this compound and AB23A have been evaluated in several well-established murine models of NASH, each recapitulating different aspects of the human disease.
In Vivo Models
-
Methionine and Choline-Deficient (MCD) Diet-Induced NASH: This model is characterized by significant steatohepatitis, inflammation, and fibrosis.
-
Choline-Deficient, L-Amino Acid-Defined (CDA) Diet-Induced NASH: This model induces steatosis, inflammation, and fibrosis, closely mimicking human NASH pathology.[1][2]
-
Diet-Induced Obesity (DIO) + Carbon Tetrachloride (CCl4)-Induced NASH: This model combines a high-fat diet with a hepatotoxin to induce obesity, steatosis, inflammation, and fibrosis.[1][2]
In Vitro Models
-
Free Fatty Acid (FFA)-Induced Hepatocyte Models: Primary hepatocytes or cell lines such as L02 and HepG2 are treated with FFAs (e.g., palmitate) to induce lipid accumulation and lipotoxicity, mimicking cellular steatosis.[3][4][5]
Quantitative Data Summary
The following tables summarize the key quantitative findings from preclinical studies investigating the effects of this compound and this compound 23-acetate (AB23A) on NASH-related parameters.
Table 1: Effects of this compound and AB23A on Liver Injury and Steatosis
| Parameter | Compound | Model | Dosage | Outcome | Reference |
| Serum ALT | This compound 23-acetate | MCD Diet-Induced NASH (mice) | 15, 30, 60 mg/kg/day | Significantly and dose-dependently decreased | [6][7] |
| Serum AST | This compound 23-acetate | MCD Diet-Induced NASH (mice) | 15, 30, 60 mg/kg/day | Significantly and dose-dependently decreased | [6][7] |
| Hepatic Triglycerides | This compound 23-acetate | MCD Diet-Induced NASH (mice) | 15, 30, 60 mg/kg/day | Significantly reduced | [6] |
| Hepatic Triglycerides | This compound 23-acetate | FFA-Induced L02 cells | Various concentrations | Reduced TG levels | [3][4] |
| Hepatic Steatosis (Histology) | This compound | CDA Diet-Induced NASH (mice) | 100 mg/kg/day | Obvious alleviation | [1] |
| Hepatic Steatosis (Histology) | This compound | DIO + CCl4-Induced NASH (mice) | Not specified | Significantly attenuated | [1][2] |
| NAFLD Activity Score (NAS) | This compound | CDA Diet-Induced NASH (mice) | 100 mg/kg/day | Significantly decreased | [1] |
| Cellular Lipid Accumulation | This compound | Palmitate-Induced Primary Hepatocytes | 10 µM | Decreased | [2][5] |
Table 2: Effects of this compound and AB23A on Inflammation and Fibrosis
| Parameter | Compound | Model | Dosage | Outcome | Reference |
| Hepatic Inflammation (Histology) | This compound | DIO + CCl4-Induced NASH (mice) | Not specified | Significantly attenuated | [1] |
| Hepatic Inflammation (Histology) | This compound 23-acetate | MCD Diet-Induced NASH (mice) | 15, 30, 60 mg/kg/day | Reduced inflammatory cell infiltration | [6][7] |
| Serum mKC | This compound 23-acetate | MCD Diet-Induced NASH (mice) | 15, 30, 60 mg/kg/day | Deceased levels | [6][7] |
| Serum MCP-1 | This compound 23-acetate | MCD Diet-Induced NASH (mice) | 15, 30, 60 mg/kg/day | Deceased levels | [6][7] |
| Hepatic MCP-1 Gene Expression | This compound 23-acetate | MCD Diet-Induced NASH (mice) | 15, 30, 60 mg/kg/day | Decreased expression | [6][7] |
| Hepatic VCAM-1 Gene Expression | This compound 23-acetate | MCD Diet-Induced NASH (mice) | 15, 30, 60 mg/kg/day | Decreased expression | [6][7] |
| Hepatic Fibrosis (Sirius Red Staining) | This compound | DIO + CCl4-Induced NASH (mice) | Not specified | Significantly attenuated | [1] |
| Hepatic Fibrosis (Sirius Red Staining) | This compound 23-acetate | MCD Diet-Induced NASH (mice) | 15, 30, 60 mg/kg/day | Significantly reduced | [6] |
| Hepatic Fibrosis Gene Markers | This compound 23-acetate | MCD Diet-Induced NASH (mice) | 15, 30, 60 mg/kg/day | Decreased expression | [6][7] |
Mechanisms of Action: Key Signaling Pathways
This compound and its derivatives exert their therapeutic effects through multiple, interconnected signaling pathways that modulate lipid metabolism, inflammation, and cellular stress.
Farnesoid X Receptor (FXR) Activation
This compound 23-acetate acts as an agonist of the Farnesoid X Receptor (FXR), a key nuclear receptor that regulates bile acid, lipid, and glucose metabolism.[6][7] Activation of FXR by AB23A initiates a cascade of events that collectively ameliorate NASH pathology.
Caption: this compound 23-Acetate activates FXR, leading to reduced lipogenesis and inflammation, and increased lipid metabolism, thereby ameliorating NASH.
Regulation of the RARα-PPARγ-CD36 Cascade
This compound has been shown to modulate the Retinoic Acid Receptor Alpha (RARα)-Peroxisome Proliferator-Activated Receptor Gamma (PPARγ)-CD36 signaling cascade.[1][2][8] This pathway is crucial for fatty acid uptake and lipid accumulation in hepatocytes.
Caption: this compound increases RARα expression, which suppresses the HNF4α-PPARγ-CD36 axis, leading to reduced lipid uptake and lipotoxicity.
Restoration of Endoplasmic Reticulum (ER) Homeostasis
This compound 23-acetate has been found to restore ER homeostasis by downregulating Glucose-Regulated Protein 94 (GRP94), a key chaperone protein involved in ER stress and the ER-associated degradation (ERAD) pathway.[3][4]
Caption: this compound 23-Acetate downregulates GRP94, suppressing ER stress and ERAD, which restores ER homeostasis and ameliorates hepatic steatosis.
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of these findings. The following sections outline the key experimental protocols cited in the literature.
Animal Models
-
MCD Diet-Induced NASH Model:
-
Animals: C57BL/6 mice.
-
Diet: Fed a methionine and choline-deficient (MCD) diet for 4 weeks to induce NASH.
-
Treatment: Simultaneously treated with this compound 23-acetate (15, 30, and 60 mg/kg/day, intragastrically) for 4 weeks.[6][7]
-
Endpoint Analysis: Collection of blood and liver samples for biochemical and histological analysis.
-
-
CDA Diet-Induced NASH Model:
-
Animals: C57BL/6J mice.
-
Diet: Fed a choline-deficient, L-amino acid-defined (CDA) diet.
-
Treatment: Treated with this compound (100 mg/kg, once daily, orally).[1]
-
Endpoint Analysis: Histological examination of liver tissue (H&E and Sirius Red staining), and quantification of NAS score.
-
-
DIO + CCl4-Induced NASH Model:
-
Animals: C57BL/6J mice.
-
Diet and Induction: Fed a high-fat diet and administered with CCl4.
-
Treatment: Treated with this compound for 5 weeks.[1]
-
Endpoint Analysis: Histological examination (H&E and Sirius Red staining) and assessment of steatosis, ballooning, inflammation, and fibrosis.
-
In Vitro Assays
-
FFA-Induced Hepatocyte Steatosis:
-
Cells: Mouse primary hepatocytes or human L02/HepG2 cells.
-
Induction: Incubated with free fatty acids (e.g., 0.2 mM palmitate) to induce lipid accumulation.
-
Treatment: Treated with various concentrations of this compound or this compound 23-acetate.
-
Endpoint Analysis: Measurement of cellular triglyceride content, Oil Red O staining for lipid droplets, and analysis of gene and protein expression (e.g., CD36).[3][4][5]
-
-
Gene and Protein Expression Analysis:
-
RNA Isolation and qRT-PCR: Standard protocols for total RNA extraction from liver tissues or cells, followed by reverse transcription and quantitative real-time PCR to measure mRNA levels of target genes.
-
Western Blotting: Protein extraction from liver tissues or cells, followed by SDS-PAGE, transfer to membranes, and incubation with specific primary and secondary antibodies to detect target protein levels.
-
-
Histological Analysis:
-
H&E Staining: For general morphology and assessment of inflammation and ballooning.
-
Oil Red O Staining: For visualization of neutral lipid accumulation in hepatocytes.
-
Sirius Red and Masson's Trichrome Staining: For visualization and quantification of collagen deposition and fibrosis.
-
Experimental Workflow
The general workflow for evaluating the therapeutic potential of this compound in NASH is depicted below.
Caption: A generalized experimental workflow for investigating the therapeutic effects of this compound and its derivatives in NASH.
Future Directions and Conclusion
The preclinical data strongly support the therapeutic potential of this compound and this compound 23-acetate in NASH. Their multi-faceted mechanisms of action, targeting key pathways in lipid metabolism, inflammation, and cellular stress, make them attractive candidates for further development. Future research should focus on:
-
Pharmacokinetic and Pharmacodynamic Studies: To understand the absorption, distribution, metabolism, and excretion (ADME) properties of these compounds.
-
Toxicology Studies: To establish a comprehensive safety profile.
-
Head-to-Head Comparator Studies: To compare the efficacy of this compound and its derivatives against other emerging NASH therapies.
-
Clinical Trials: Ultimately, well-designed clinical trials are needed to translate these promising preclinical findings into tangible benefits for patients with NASH.[9][10][11][12]
References
- 1. This compound Alleviates Hepatocyte Lipid Accumulation and Lipotoxicity via Regulating RARα-PPARγ-CD36 Cascade and Attenuates Non-Alcoholic Steatohepatitis in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. This compound 23‐Acetate Down‐Regulated GRP94 to Restore Endoplasmic Reticulum Homeostasis on Non‐Alcoholic Steatohepatitis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound 23-Acetate Down-Regulated GRP94 to Restore Endoplasmic Reticulum Homeostasis on Non-Alcoholic Steatohepatitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. This compound 23-acetate protects against non-alcoholic steatohepatitis in mice via farnesoid X receptor activation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound 23-acetate protects against non-alcoholic steatohepatitis in mice via farnesoid X receptor activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound Alleviates Hepatocyte Lipid Accumulation and Lipotoxicity via Regulating RARα-PPARγ-CD36 Cascade and Attenuates Non-Alcoholic Steatohepatitis in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. youtube.com [youtube.com]
- 10. mayo.edu [mayo.edu]
- 11. trialfacts.com [trialfacts.com]
- 12. Metabolic Interventions to Resolve Non-alcoholic Steatohepatitis (NASH) With Fibrosis (MIRNA) [stanfordhealthcare.org]
Alisol B: A Comprehensive Technical Guide to its Role in Lipid Metabolism
For Researchers, Scientists, and Drug Development Professionals
Introduction
Alisol B, a protostane-type triterpenoid (B12794562) isolated from the rhizome of Alisma orientale (Sam.), has emerged as a promising natural compound in the regulation of lipid metabolism. Traditionally used in Eastern medicine for its diuretic and anti-inflammatory properties, recent scientific investigations have unveiled its significant potential in addressing dyslipidemia, non-alcoholic fatty liver disease (NAFLD), and non-alcoholic steatohepatitis (NASH).[1] This technical guide provides an in-depth analysis of the molecular mechanisms through which this compound exerts its lipid-lowering effects, supported by quantitative data from preclinical studies and detailed experimental protocols for key assays.
Core Mechanisms of Action in Lipid Metabolism
This compound modulates lipid homeostasis through a multi-pronged approach, influencing key signaling pathways involved in lipid synthesis, uptake, oxidation, and catabolism. The primary mechanisms identified to date are detailed below.
VDAC1-Dependent Activation of the AMPK/mTOR/SREBP Pathway
A pivotal mechanism of this compound is its ability to inhibit lipid synthesis via the AMP-activated protein kinase (AMPK) signaling cascade.[2] this compound directly interacts with Voltage-Dependent Anion Channel 1 (VDAC1), a protein in the outer mitochondrial membrane.[2] This binding is thought to reduce cellular ATP levels, thereby increasing the AMP:ATP ratio and activating AMPK independently of its canonical upstream kinases, LKB1 and CAMKK2.[2]
Activated AMPK phosphorylates and inhibits key downstream targets, including the mammalian target of rapamycin (B549165) (mTOR) and sterol regulatory element-binding proteins (SREBPs).[2] The inhibition of the mTOR/SREBP axis effectively suppresses the expression of lipogenic genes, such as fatty acid synthase (FAS), acetyl-CoA carboxylase 1 (ACC1), and stearoyl-CoA desaturase 1 (SCD1), leading to a marked reduction in the synthesis of cholesterol and fatty acids.[2][3][4]
Regulation of the RARα-PPARγ-CD36 Cascade
This compound has been shown to significantly reduce hepatocyte lipid accumulation by modulating the uptake of free fatty acids (FFAs).[1][5] This is achieved through the regulation of the Retinoic Acid Receptor alpha (RARα)-Peroxisome Proliferator-Activated Receptor gamma (PPARγ)-Cluster of Differentiation 36 (CD36) signaling axis.[1]
Studies have demonstrated that this compound enhances the gene expression of RARα.[1] This upregulation of RARα leads to a subsequent reduction in the expression of Hepatocyte Nuclear Factor 4 alpha (HNF4α) and PPARγ, a master regulator of CD36.[1] The resulting downregulation of the fatty acid translocase CD36 diminishes the uptake of FFAs into hepatocytes, thereby preventing intracellular triglyceride accumulation and lipotoxicity.[1][5] This effect is independent of Farnesoid X Receptor (FXR) activation.[1]
Upregulation of Carboxylesterase 2a (Ces2a) and Promotion of Fatty Acid Oxidation
Recent findings indicate that this compound can alleviate metabolic dysfunction-associated steatotic liver disease (MASLD) by enhancing fatty acid catabolism.[6] Transcriptomic analysis revealed that this compound upregulates Ces2a, a key enzyme in lipid breakdown.[6] This upregulation is associated with the activation of pathways related to fatty acid metabolism and autophagy, including the AMPK signaling pathway.[6] By promoting fatty acid oxidation, this compound actively reduces the lipid load within hepatocytes.[6]
Enhancement of Lipoprotein Lipase (B570770) (LPL) Activity
This compound contributes to the reduction of triglyceride (TG) levels by enhancing the activity of lipoprotein lipase (LPL).[3][7] LPL is a critical enzyme that hydrolyzes triglycerides within chylomicrons and very-low-density lipoproteins (VLDL), facilitating the clearance of TGs from the circulation.[3] Molecular simulation studies suggest that this compound interacts with key amino acid residues in both the N- and C-termini of LPL, thereby improving its catalytic function.[3][7]
Quantitative Data Presentation
The lipid-lowering efficacy of this compound and its derivatives has been quantified in several preclinical models. The following tables summarize these findings.
Table 1: In Vivo Effects of this compound on Serum Lipid Profiles in Western Diet-Fed Mice
| Parameter | Control (WD) | This compound Treated (WD) | Percentage Change | Reference |
| Total Cholesterol (TC) | High | Decreased | ↓ | [2] |
| Triglycerides (TG) | High | Decreased | ↓ | [2] |
| LDL-Cholesterol (LDL-c) | High | Decreased | ↓ | [2] |
| HDL-Cholesterol (HDL-c) | Low | Increased | ↑ | [2] |
| WD: Western Diet. Absolute values were not specified in the abstract, but directional changes were consistently reported. |
Table 2: In Vitro Effects of this compound on Hepatocyte Triglyceride Accumulation
| Model | Treatment | TG Accumulation Reduction | Reference |
| Palmitate-induced primary hepatocytes | 10 µM this compound | 20.0% | [1][5] |
| Palmitate-induced primary hepatocytes | 20 µM this compound | 33.5% | [1][5] |
| Oleic acid-induced hepatocytes | This compound | Dose-dependent decrease | [2] |
Table 3: Effects of this compound 23-acetate (AB23A) on Lipid Metabolism
| Model | Parameter | Effect of AB23A | Mechanism | Reference |
| MCD Diet-Fed Mice (NASH model) | Hepatic TG | Significantly Reduced | ↓ SREBP-1c, FAS, ACC1; ↑ PPARα, CPT1α, LPL | [4] |
| MCD Diet-Fed Mice (NASH model) | Serum ALT/AST | Significantly Reduced | Hepatoprotective | [4] |
| Ovariectomized LDLR-/- Mice | Atherosclerosis | Alleviated | ↑ Fecal cholesterol & bile acid excretion | [8] |
| FFA-treated L02 cells | Lipid Metabolism | Normalized | FXR-BSEP signaling activation | [8] |
| MCD: Methionine and Choline-Deficient; FFA: Free Fatty Acid. |
Experimental Protocols
Detailed methodologies for key experiments cited in the investigation of this compound's effects are provided below.
High-Fat Diet (HFD)-Induced Hyperlipidemia in Mice
This protocol establishes an in vivo model to assess the effects of this compound on diet-induced dyslipidemia.
-
Animal Model: Male C57BL/6J or ICR mice, 6-10 weeks of age.[9][10]
-
Acclimatization: House mice for at least one week under standard conditions (23±2°C, 55±5% humidity, 12h light/dark cycle) with ad libitum access to standard chow and water.[10]
-
Diet Induction:
-
Divide mice into a control group and a model group.
-
The control group continues on a standard chow diet (e.g., 10% kcal from fat).
-
The model group is fed a high-fat diet (HFD), typically providing 45% to 60% of calories from fat.[9][10]
-
Provide diets ad libitum for a period of 8 to 16 weeks to establish the hyperlipidemic phenotype.[9][10]
-
-
This compound Administration:
-
Prepare this compound in a suitable vehicle (e.g., 0.5% carboxymethylcellulose sodium).
-
Administer this compound to a subset of the HFD-fed mice via oral gavage daily at specified doses (e.g., 15, 30, 60 mg/kg).
-
Administer vehicle to the control and untreated HFD groups.
-
-
Monitoring and Endpoint Analysis:
-
Monitor body weight and food intake weekly.
-
At the end of the treatment period, collect blood samples for serum lipid analysis (TC, TG, LDL-c, HDL-c).
-
Harvest liver and adipose tissues for weight, histological analysis (H&E, Oil Red O staining), and molecular analysis (qRT-PCR, Western blot).
-
In Vitro Hepatocyte Steatosis Model
This protocol creates an in vitro model of lipid accumulation in hepatocytes to study the direct effects of this compound.
-
Cell Culture:
-
Induction of Steatosis:
-
Prepare a stock solution of a free fatty acid, such as palmitic acid (PA) or oleic acid (OA), complexed to bovine serum albumin (BSA).
-
Starve cells in serum-free medium for 1-2 hours.
-
Treat cells with the FFA-BSA conjugate (e.g., 0.2 mM PA or 1 mM OA/PA mixture) for 12-24 hours to induce lipid accumulation.[5][11]
-
-
This compound Treatment:
-
Co-treat the cells with various concentrations of this compound (e.g., 10, 20 µM) dissolved in DMSO (final DMSO concentration <0.1%) during the FFA incubation period.
-
-
Analysis:
-
Lipid Accumulation: Visualize intracellular lipid droplets using Oil Red O staining or BODIPY staining. Quantify triglyceride content using a commercial assay kit.[5][13]
-
Gene and Protein Expression: Lyse cells to extract RNA and protein for analysis of key targets (e.g., CD36, PPARγ, p-AMPK) by qRT-PCR and Western blotting.
-
Western Blotting for AMPK Pathway Proteins
This protocol details the detection of total and phosphorylated AMPK to assess its activation state.
-
Protein Extraction: Lyse treated cells or homogenized liver tissue with RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE: Denature 20-30 µg of protein per sample in Laemmli buffer at 95°C for 5 minutes. Separate proteins on a 10% SDS-polyacrylamide gel.
-
Protein Transfer: Transfer separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies against phospho-AMPK (Thr172), total AMPK, and a loading control (e.g., β-actin).
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify band intensities using densitometry software.
Real-Time Quantitative PCR (qRT-PCR) for Gene Expression
This protocol quantifies the mRNA levels of target genes involved in lipid metabolism.
-
RNA Extraction: Isolate total RNA from cells or tissues using TRIzol reagent or a commercial kit according to the manufacturer's instructions.
-
RNA Quantification and Quality Check: Measure RNA concentration and purity (A260/A280 ratio) using a spectrophotometer.
-
cDNA Synthesis: Reverse transcribe 1-2 µg of total RNA into cDNA using a reverse transcriptase kit with oligo(dT) or random primers.
-
Real-Time PCR:
-
Prepare a reaction mixture containing cDNA template, gene-specific forward and reverse primers (for targets like RARα, PPARγ, CD36, SREBP-1c), and a SYBR Green or TaqMan master mix.
-
Perform the PCR reaction in a real-time PCR system with an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.
-
-
Data Analysis: Determine the cycle threshold (Ct) for each gene. Normalize the Ct value of the target gene to that of a housekeeping gene (e.g., GAPDH, 18S rRNA). Calculate the relative gene expression using the 2-ΔΔCt method.[14]
Cellular Thermal Shift Assay (CETSA) for Target Engagement
This protocol confirms the direct binding of this compound to its target protein (e.g., VDAC1) in a cellular context.
-
Cell Treatment: Treat intact cells with this compound or a vehicle control (DMSO) for a specified duration (e.g., 1 hour) at 37°C.
-
Heat Challenge: Aliquot the cell suspension into PCR tubes. Heat the tubes across a temperature gradient (e.g., 40°C to 70°C) for 3 minutes in a thermal cycler, followed by immediate cooling on ice for 3 minutes.
-
Cell Lysis: Lyse the cells using freeze-thaw cycles or a lysis buffer.
-
Separation of Soluble Fraction: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet aggregated, denatured proteins.
-
Protein Analysis: Collect the supernatant containing the soluble protein fraction. Analyze the amount of the target protein (VDAC1) remaining in the soluble fraction at each temperature point using Western blotting or another quantitative protein detection method.
-
Data Analysis: Plot the amount of soluble target protein as a function of temperature. A shift in the melting curve to a higher temperature in the this compound-treated samples indicates target stabilization and direct binding.[7][15]
Conclusion
This compound demonstrates a robust and multifaceted role in the regulation of lipid metabolism. Its ability to concurrently inhibit lipogenesis through the VDAC1-AMPK-SREBP axis, reduce fatty acid uptake via the RARα-PPARγ-CD36 pathway, and enhance fatty acid catabolism presents a compelling profile for a therapeutic agent targeting metabolic disorders. The quantitative data from preclinical models consistently support its efficacy in improving lipid profiles and alleviating hepatic steatosis. The detailed experimental protocols provided herein offer a framework for researchers to further investigate and validate the therapeutic potential of this compound and its derivatives in the development of novel treatments for hyperlipidemia, NAFLD, and NASH.
References
- 1. kamiyabiomedical.com [kamiyabiomedical.com]
- 2. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Lipoprotein Lipase Activity Assay (Fluorometric) [protocols.io]
- 4. cellbiolabs.com [cellbiolabs.com]
- 5. fbri.vtc.vt.edu [fbri.vtc.vt.edu]
- 6. Determination of lipoprotein lipase activity using a novel fluorescent lipase assay - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. cdn.caymanchem.com [cdn.caymanchem.com]
- 9. mmpc.org [mmpc.org]
- 10. High fat diet induced obesity model using four strains of mice: Kunming, C57BL/6, BALB/c and ICR - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. A Simple Protocol for the Isolation and Culture of Hepatocytes from MASLD Mice [jove.com]
- 13. High Fat Diet Treatment - Bridges Lab Protocols [bridgeslab.sph.umich.edu]
- 14. Hepatocyte-Specific Disruption of CD36 Attenuates Fatty Liver and Improves Insulin Sensitivity in HFD-Fed Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pelagobio.com [pelagobio.com]
A Technical Guide to the Discovery and Characterization of Novel Alisol B Analogs
For Researchers, Scientists, and Drug Development Professionals
Introduction
Alisol B, a protostane-type triterpenoid (B12794562) isolated from the rhizome of Alisma orientale, has garnered significant attention in the scientific community for its diverse pharmacological activities.[1][2] As a bioactive natural product, it serves as a promising scaffold for the development of new therapeutic agents.[3] Preclinical studies have highlighted its potential in treating a range of conditions, including non-alcoholic steatohepatitis (NASH), various cancers, and metabolic bone disorders.[1][3][4][5] The modification of the this compound structure to create novel analogs is a key strategy in drug discovery, aiming to enhance efficacy, improve pharmacokinetic profiles, and reduce potential toxicity.[6] This guide provides a comprehensive overview of the discovery, synthesis, and characterization of novel this compound analogs, presenting quantitative data, detailed experimental protocols, and visualizations of key biological pathways.
Discovery, Synthesis, and Characterization Workflow
The development of novel this compound analogs typically follows a structured workflow, beginning with the isolation of the parent compound and proceeding through semi-synthesis and rigorous biological evaluation. This process allows for the systematic exploration of structure-activity relationships (SAR) to identify lead compounds with improved therapeutic potential.[4]
Caption: General workflow for the discovery and development of this compound analogs.
Experimental Protocols: Synthesis of this compound Analogs
Semi-synthesis is the primary method for generating novel this compound derivatives.[7] The following protocol is a representative example for the chemical modification of this compound 23-acetate, a closely related and abundant natural product, which can be adapted for this compound. This specific synthesis yields a 3-hydroxyimine derivative, a modification shown to enhance cytotoxic activity.[8]
Representative Protocol: Synthesis of 23S-acetoxy-24R(25)-epoxy-11β,23S-dihydroxyprotost-13(17)-en-3-hydroxyimine from this compound 23-acetate [7][8]
-
Oxidation of the C-3 Hydroxyl Group:
-
Dissolve this compound 23-acetate in pyridine.
-
Cool the solution to 0°C in an ice bath.
-
Add an excess of Jones reagent (chromium trioxide in sulfuric acid) dropwise to the solution while stirring.
-
Allow the reaction mixture to stir for 2 hours at room temperature.
-
Quench the reaction by adding isopropanol.
-
Dilute the mixture with water and perform an extraction using ethyl acetate (B1210297).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), and concentrate under reduced pressure to yield the 3-keto derivative (23S-acetoxy-24R,25-epoxy-11β-hydroxyprotost-13(17)-en-3-one).
-
-
Oximation of the C-3 Keto Group:
-
Dissolve the 3-keto derivative obtained in the previous step in ethanol.
-
Add hydroxylamine (B1172632) hydrochloride (NH₂OH·HCl) and sodium acetate (NaOAc) to the solution.
-
Reflux the mixture for 4 hours.
-
After cooling, concentrate the mixture and purify the residue using column chromatography (e.g., silica (B1680970) gel with a hexane-ethyl acetate gradient) to obtain the final 3-hydroxyimine analog.
-
Quantitative Data on Biological Activity
The biological activities of novel this compound analogs are quantified to establish structure-activity relationships. Key activities investigated include cytotoxicity against cancer cell lines and antiviral effects.
Table 1: Cytotoxic Activity of this compound 23-Acetate Analogs [8]
| Compound | Description | B16-F10 (ED₅₀ µg/mL) | HT1080 (ED₅₀ µg/mL) | A549 (ED₅₀ µg/mL) | SK-OV3 (ED₅₀ µg/mL) |
| 5 | 23S-acetoxy-13(17),24R(25)-diepoxy-11β-hydroxyprotost-3-one | 12.1 | 10.5 | >20 | >20 |
| 6 | 13(17),24R(25)-diepoxy-11β,23S-dihydroxyprotostan-3-one | 15.3 | 11.2 | >20 | >20 |
| 7 | 24R,25-epoxy-11β,23S-dihydroxyprotost-13(17)-en-3-one | 18.2 | 16.3 | >20 | >20 |
| 9 | 11β,23S,24R,25-tetrahydroxyprotost-13(17)-en-3-one | 14.7 | 12.5 | >20 | >20 |
| 12 | 23S-acetoxy-24R(25)-epoxy-11β,23S-dihydroxyprotost-13(17)-en-3-hydroxyimine | 5.2 | 3.1 | 10.0 | 8.7 |
ED₅₀: 50% effective dose for inhibiting cell growth.
Table 2: Anti-Hepatitis B Virus (HBV) Activity of Alisol A Analogs [9][10]
| Compound | Parent Structure | Activity | IC₅₀ (µM) | Selectivity Index (SI) |
| 6a | Alisol A | HBsAg Secretion | 2.4 | >108 |
| HBeAg Secretion | 2.8 | >93 | ||
| 25 | Alisol A | HBsAg Secretion | 2.8 | >90 |
| HBeAg Secretion | 2.7 | >93 |
IC₅₀: 50% inhibitory concentration. While these are Alisol A derivatives, the data demonstrates the potential of modifying this class of triterpenoids for antiviral activity.
Signaling Pathways and Mechanisms of Action
This compound and its analogs exert their effects by modulating multiple intracellular signaling pathways. Understanding these mechanisms is critical for rational drug design and development.
Induction of Autophagy and ER Stress in Cancer Cells
This compound is a potent inducer of autophagy and endoplasmic reticulum (ER) stress, leading to cell cycle arrest and apoptosis in cancer cells.[1] It acts as an inhibitor of the sarcoplasmic/endoplasmic reticulum Ca²⁺ ATPase (SERCA) pump.[1][11] This inhibition disrupts calcium homeostasis, triggering downstream signaling cascades.
Caption: this compound-induced autophagy and apoptosis via SERCA inhibition.
Attenuation of Non-alcoholic Steatohepatitis (NASH)
In the context of liver disease, this compound and its analogs have been shown to ameliorate NASH.[4] The mechanism involves the regulation of a transcriptional cascade involving RARα and PPARγ, which in turn suppresses the fatty acid translocase CD36.[12] This leads to reduced lipid accumulation and inhibition of inflammatory signaling pathways like JNK/NF-κB.
Caption: this compound analogs attenuate NASH by regulating the RARα-PPARγ-CD36 axis.
Inhibition of Osteoclastogenesis
This compound has therapeutic potential for bone disorders by targeting osteoclasts, the cells responsible for bone resorption.[13] It inhibits the RANKL-induced signaling pathway required for the differentiation of osteoclast precursors. Specifically, it has been shown to suppress the phosphorylation of JNK and the subsequent expression of key transcription factors c-Fos and NFATc1.[5]
Caption: this compound inhibits RANKL-induced osteoclastogenesis via the JNK pathway.
Conclusion and Future Directions
The discovery and characterization of novel this compound analogs represent a vibrant area of medicinal chemistry and drug development. Through targeted semi-synthetic modifications, researchers have successfully generated derivatives with enhanced cytotoxic and anti-inflammatory properties.[4][8] The elucidation of their mechanisms of action across various signaling pathways provides a solid foundation for their development as therapeutics for cancer, NASH, and bone diseases.[1][5][12] Future research should focus on comprehensive in vivo efficacy and safety studies, exploration of novel chemical modifications to further optimize activity, and the identification of additional molecular targets to fully realize the therapeutic potential of this versatile natural product scaffold.
References
- 1. This compound, a novel inhibitor of the sarcoplasmic/endoplasmic reticulum Ca(2+) ATPase pump, induces autophagy, endoplasmic reticulum stress, and apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pharmacological Properties and Molecular Targets of Alisol Triterpenoids from Alismatis Rhizoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Design, synthesis and biological evaluation of this compound derivatives for potential treatment of non-alcoholic steatohepatitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Alisol-B, a novel phyto-steroid, suppresses the RANKL-induced osteoclast formation and prevents bone loss in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. benchchem.com [benchchem.com]
- 8. Chemical modification of this compound 23-acetate and their cytotoxic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Anti-HBV agents. Part 2: synthesis and in vitro anti-hepatitis B virus activities of alisol A derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Anti-HBV agents. Part 1: Synthesis of alisol A derivatives: a new class of hepatitis B virus inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. medchemexpress.com [medchemexpress.com]
Alisol B and Its Impact on Reactive Oxygen Species: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Alisol B, a protostane-type triterpenoid (B12794562) isolated from the rhizome of Alisma orientale, has garnered significant attention for its diverse pharmacological activities. Among these, its ability to modulate intracellular reactive oxygen species (ROS) levels is of particular interest. ROS, which include superoxide (B77818) anions, hydrogen peroxide, and hydroxyl radicals, are highly reactive molecules that can induce oxidative stress, leading to cellular damage and contributing to the pathogenesis of various diseases.[1][2] However, ROS also function as critical signaling molecules in various physiological processes.[3][4] This technical guide provides an in-depth analysis of the mechanisms by which this compound affects ROS production, supported by quantitative data, detailed experimental protocols, and visual representations of the key signaling pathways involved.
Quantitative Data on this compound's Effect on ROS Production
The following table summarizes the quantitative data from various studies on the effect of this compound and its derivatives on ROS levels.
| Compound | Cell Line/Model | Treatment Conditions | Effect on ROS | Reference |
| This compound | Mouse Primary Hepatocytes | 10 µM and 20 µM under palmitate-induced conditions | Decreased intracellular ROS levels by 25.9% and 31.8%, respectively. | [5] |
| This compound | Cisplatin-induced acute kidney injury mice | 15, 30, and 60 mg/kg | Reduced malondialdehyde (MDA) levels and enhanced glutathione (B108866) (GSH) and superoxide dismutase (SOD) levels. | [6][7] |
| This compound 23-acetate (AB23A) | LPS-stimulated Caco-2 monolayers | Not specified | Inhibited LPS-induced ROS generation. | [8][9] |
| This compound 23-acetate (AB23A) | HCT116 human colon cancer cells | Not specified | Resulted in the generation of ROS. | [3] |
| This compound | MDA-MB-231 human breast cancer cells | Not specified | Mediated cytotoxicity through the accumulation of ROS. | [10] |
Signaling Pathways Modulated by this compound
This compound's effect on ROS production is multifaceted, involving the modulation of several key signaling pathways.
Inhibition of the TLR4-NOX1/ROS Signaling Pathway
In the context of intestinal barrier dysfunction, this compound 23-acetate has been shown to inhibit the Toll-like receptor 4 (TLR4)-NADPH oxidase 1 (NOX1) signaling pathway.[8][9] Lipopolysaccharide (LPS) stimulation typically leads to the activation of TLR4, which in turn upregulates NOX1 expression, a primary source of ROS in the intestine.[8][9] By inhibiting this pathway, this compound 23-acetate effectively reduces ROS generation, thereby mitigating inflammation and protecting the integrity of the intestinal barrier.[8][9]
Activation of the Nrf2/ARE Signaling Pathway
This compound has been demonstrated to alleviate oxidative stress by activating the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[6][7] Nrf2 is a transcription factor that regulates the expression of antioxidant proteins.[11][12][13] Under normal conditions, Nrf2 is kept inactive by Keap1. However, in the presence of oxidative stress or activators like this compound, Nrf2 translocates to the nucleus and binds to the antioxidant response element (ARE), initiating the transcription of antioxidant enzymes such as heme oxygenase-1 (HO-1), glutathione S-transferase (GST), and others.[6][12] This leads to a reduction in ROS levels and protection against oxidative damage.[6][7]
Induction of ROS in Cancer Cells
Interestingly, in the context of cancer, this compound and its derivatives can also promote the generation of ROS to induce apoptosis.[3][10] In human colon cancer cells, this compound 23-acetate-mediated ROS generation leads to the activation of c-Jun N-terminal kinase (JNK), which in turn triggers an autophagic-dependent apoptotic response.[3] Similarly, in breast cancer cells, this compound induces apoptosis through the accumulation of ROS and the dysregulation of mitochondrial functions.[10]
Experimental Protocols for ROS Measurement
The following is a generalized protocol for the measurement of intracellular ROS using the 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFH-DA) assay, a commonly cited method.[14][15][16][17][18]
General Workflow for ROS Detection
Detailed DCFH-DA Assay Protocol
1. Cell Preparation:
-
For adherent cells, seed cells in a 96-well plate to achieve 70-80% confluency on the day of the experiment. Allow cells to adhere overnight.[17][18]
-
For suspension cells, adjust the cell concentration to approximately 1 x 10^6 cells/mL.[14][19]
2. Treatment:
-
Remove the culture medium and wash the cells gently with phosphate-buffered saline (PBS).[16]
-
Add fresh culture medium containing various concentrations of this compound to the experimental wells.
-
Include appropriate controls: a negative control (vehicle-treated cells) and a positive control (e.g., treated with tert-butyl hydroperoxide (TBHP)).[14]
-
Incubate the cells for the desired treatment period under standard culture conditions.
3. Probe Loading:
-
Prepare a working solution of DCFH-DA (typically 10-20 µM) in serum-free medium or PBS.[14]
-
Remove the treatment medium and wash the cells with PBS.
-
Add the DCFH-DA working solution to each well and incubate for 30-60 minutes at 37°C in the dark.[14][16]
4. Measurement:
-
After incubation, remove the DCFH-DA solution and wash the cells gently with PBS.[16]
-
Add PBS or a suitable buffer to the wells.
-
Immediately measure the fluorescence intensity using one of the following methods:
-
Fluorescence Microscopy: Visualize the cells under a fluorescence microscope with excitation and emission wavelengths appropriate for fluorescein (B123965) (Ex/Em ≈ 485/535 nm).[14]
-
Flow Cytometry: Harvest the cells, resuspend them in PBS, and analyze them using a flow cytometer with the appropriate laser and filter set.[15][18]
-
Microplate Reader: Read the fluorescence intensity of each well using a fluorescence microplate reader (Ex/Em ≈ 485/535 nm).[16]
-
5. Data Analysis:
-
Subtract the background fluorescence from the readings of the untreated control cells.
-
Express the results as a percentage of the control or as a fold change in fluorescence intensity.
Conclusion
This compound demonstrates a complex and context-dependent effect on reactive oxygen species production. It can act as an antioxidant by inhibiting pro-oxidant signaling pathways like TLR4-NOX1 and activating the protective Nrf2/ARE pathway. Conversely, in cancer cells, it can promote ROS generation to induce apoptosis. This dual functionality highlights the therapeutic potential of this compound in a range of diseases characterized by redox imbalance. Further research is warranted to fully elucidate the molecular targets of this compound and to optimize its therapeutic application for specific pathological conditions. The methodologies and pathway diagrams presented in this guide offer a foundational framework for researchers and drug development professionals to design and interpret studies on this compound and other modulators of cellular redox status.
References
- 1. Reactive oxygen species - Wikipedia [en.wikipedia.org]
- 2. The Chemistry of Reactive Oxygen Species (ROS) Revisited: Outlining Their Role in Biological Macromolecules (DNA, Lipids and Proteins) and Induced Pathologies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound 23-acetate induces autophagic-dependent apoptosis in human colon cancer cells via ROS generation and JNK activation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. This compound Alleviates Hepatocyte Lipid Accumulation and Lipotoxicity via Regulating RARα-PPARγ-CD36 Cascade and Attenuates Non-Alcoholic Steatohepatitis in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Direct targeting of sEH with this compound alleviated the apoptosis, inflammation, and oxidative stress in cisplatin-induced acute kidney injury - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. This compound 23-Acetate Ameliorates Lipopolysaccharide-Induced Intestinal Barrier Dysfunction by Inhibiting TLR4-NOX1/ROS Signaling Pathway in Caco-2 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Frontiers | this compound 23-Acetate Ameliorates Lipopolysaccharide-Induced Intestinal Barrier Dysfunction by Inhibiting TLR4-NOX1/ROS Signaling Pathway in Caco-2 Cells [frontiersin.org]
- 10. Antiproliferative activity of this compound in MDA-MB-231 cells is mediated by apoptosis, dysregulation of mitochondrial functions, cell cycle arrest and generation of reactive oxygen species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Activation of NRF2/ARE by isosilybin alleviates Aβ25-35-induced oxidative stress injury in HT-22 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. abpbio.com [abpbio.com]
- 15. Alisol A 24‐acetate ameliorates osteoarthritis progression by inhibiting reactive oxygen species and inflammatory response through the AMPK/mTOR pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 16. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 17. assaygenie.com [assaygenie.com]
- 18. abcam.cn [abcam.cn]
- 19. mdpi.com [mdpi.com]
The Ethnobotany and Pharmacology of Alisol B from Alisma orientale: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Alisma orientale (Sam.) Juzep., commonly known as Asian water plantain or "Ze Xie" in Traditional Chinese Medicine (TCM), has a long-standing history of medicinal use in East Asia. The rhizome of this plant is particularly valued for its therapeutic properties, which are largely attributed to a rich profile of bioactive terpenoids. Among these, Alisol B and its derivatives have emerged as compounds of significant scientific interest due to their diverse pharmacological activities. This technical guide provides a comprehensive overview of the ethnobotanical applications of Alisma orientale with a specific focus on this compound, its extraction and isolation, quantitative distribution within the plant, and its molecular mechanisms of action. Detailed experimental protocols and visual representations of key signaling pathways are included to facilitate further research and drug development endeavors.
Ethnobotanical Heritage of Alisma orientale
For centuries, the dried rhizome of Alisma orientale has been a staple in TCM for treating a variety of ailments primarily associated with fluid metabolism and inflammation.[1][2] Traditional applications include the treatment of oliguria (decreased urine output), edema, gonorrhea with turbid urine, leukorrhea, diarrhea, and dizziness.[2][3] In TCM theory, "Ze Xie" is known for its ability to "drain dampness" and "promote urination," making it a key ingredient in famous herbal formulas like "Liu Wei Di Huang Wan" for nourishing the kidneys.[1] Beyond its diuretic effects, it has also been traditionally used to address conditions related to metabolic imbalances, such as hyperlipidemia and diabetes.[4][5][6]
This compound and Other Bioactive Terpenoids
Modern phytochemical investigations have identified protostane-type triterpenoids, known as alisols, as the principal bioactive constituents of Alisma orientale.[2][6][7] this compound, along with Alisol A and their acetylated derivatives like this compound 23-acetate and Alisol A 24-acetate, are the most abundant and pharmacologically significant of these compounds.[1][7] These terpenoids are responsible for the wide range of biological activities attributed to the plant, including diuretic, anti-inflammatory, anti-atherosclerotic, hepatoprotective, and immunomodulatory effects.[2][3]
Quantitative Analysis of this compound
The concentration of this compound and its derivatives can vary depending on the part of the plant, geographical origin, and harvesting time.[8] The rhizome, or tuber, is the primary source of these bioactive compounds.
| Plant Part | Compound | Concentration/Content | Reference |
| Rhizome (from Korea) | This compound 23-acetate | 0.47 ± 0.11% (average) | [3] |
| Rhizome | This compound | 0.38–10.32 mg/g (dried weight) | [9] |
| Rhizome | This compound 23-acetate | 1.13–8.59 mg/g (dried weight) | [9] |
| Tuber | Bioactive Terpenoids | Higher content compared to other plant parts (5.315 ± 0.545 mg/g) | [10][11] |
| Flower Buds | Bioactive Terpenoids | Lower content compared to tubers | [10][11] |
| Leaves and Stems | Bioactive Terpenoids | Relatively low content | [10][11] |
Experimental Protocols
Extraction and Isolation of this compound
Several methods have been established for the efficient extraction and isolation of this compound and its derivatives from the rhizomes of Alisma orientale.
4.1.1. Reflux Extraction (for this compound 23-acetate)
-
Materials: Dried and powdered rhizomes of Alisma orientale, 95% ethanol (B145695), methanol.
-
Procedure:
-
Weigh 1 g of powdered Alismatis Rhizoma.
-
Perform reflux extraction with 10 mL of 95% ethanol for 1 hour.
-
After extraction, compensate for any reduced weight with additional extraction solvent.
-
Dilute the extract 5 times and centrifuge at 20,000 × g for 5 minutes.
-
Collect the supernatant for analysis.[12]
-
4.1.2. Supercritical Fluid Extraction (SFE) and High-Speed Counter-Current Chromatography (HSCCC) (for this compound 23-acetate)
-
SFE Conditions:
-
Pressure: 15 MPa
-
Temperature: 36°C
-
Duration: 4 hours[2]
-
-
HSCCC Separation:
-
A two-phase solvent system composed of n-hexane/ethyl acetate/methanol/water (in various ratios, e.g., 6:4:5:5, v/v) is used in a stepwise elution mode to separate and purify the target compound from the SFE extract.[2]
-
4.1.3. Centrifugal Partition Chromatography (CPC) (for this compound and this compound 23-acetate)
-
Extraction: A chloroform-soluble extract is prepared from the rhizomes.
-
CPC Separation:
-
A two-phase solvent system of n-hexane-ethyl acetate-methanol-water (10:2:10:7, v/v) is utilized.
-
From an 870 mg chloroform-soluble fraction, this method can yield approximately 37.5 mg of this compound and 205.3 mg of this compound 23-acetate with purities over 98%.[13]
-
Pharmacological Assays
4.2.1. In Vitro Anti-Inflammatory Activity (ELISA)
-
Objective: To measure the inhibitory effect of this compound on the production of pro-inflammatory cytokines.
-
Cell Line: RAW 264.7 murine macrophages.
-
Procedure:
-
Seed RAW 264.7 cells in a 24-well plate.
-
Pre-treat the cells with varying concentrations of this compound for 2 hours.
-
Stimulate the cells with lipopolysaccharide (LPS) (1 µg/mL) for 24 hours to induce an inflammatory response.
-
Collect the cell culture supernatants.
-
Quantify the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) in the supernatants using commercially available ELISA kits.[4]
-
4.2.2. Western Blot Analysis for Signaling Pathway Proteins
-
Objective: To determine the effect of this compound on the expression and phosphorylation of proteins in specific signaling pathways.
-
Procedure:
-
Treat cells with this compound and/or a stimulant (e.g., LPS).
-
Lyse the cells to extract total proteins and determine the protein concentration.
-
Separate equal amounts of protein by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and then incubate with primary antibodies specific to the target proteins (e.g., phosphorylated and total forms of AMPK, NF-κB, MAPKs).
-
Incubate with HRP-conjugated secondary antibodies.
-
Visualize the protein bands using a chemiluminescent substrate and quantify the band intensities.[14]
-
4.2.3. Diuretic Activity Assay (In Vivo)
-
Animal Model: Albino rats.
-
Procedure:
-
Acclimatize rats in individual metabolic cages.
-
Administer a saline load (15 mL/kg, oral) to all animals to ensure uniform hydration.
-
Divide the rats into groups: a control group (vehicle), a positive control group (e.g., furosemide, a standard diuretic), and experimental groups receiving different doses of this compound.
-
Collect urine over a specified period (e.g., 5 or 24 hours).
-
Measure the total urine volume.
-
Analyze the urine for electrolyte content (Na+, K+, Cl-) to assess the saluretic effect.[15][16][17]
-
Signaling Pathways and Molecular Mechanisms
This compound and its derivatives exert their pharmacological effects by modulating several key signaling pathways.
CaMKK-AMPK-mTOR Pathway (Autophagy Induction)
This compound has been shown to induce autophagy, a cellular process of self-degradation of damaged organelles and proteins, which is crucial for cellular homeostasis and has anti-cancer implications. It achieves this by acting as an inhibitor of the sarcoplasmic/endoplasmic reticulum Ca2+ ATPase (SERCA) pump.[18] This inhibition leads to an increase in intracellular calcium levels, which in turn activates the Ca2+/calmodulin-dependent protein kinase kinase (CaMKK) and AMP-activated protein kinase (AMPK). Activated AMPK then inhibits the mammalian target of rapamycin (B549165) (mTOR), a key negative regulator of autophagy, thereby promoting autophagosome formation.[18]
Pregnane (B1235032) X Receptor (PXR) Activation
This compound 23-acetate has been identified as a potent and specific agonist of the Pregnane X Receptor (PXR), a nuclear receptor that plays a crucial role in regulating the expression of drug-metabolizing enzymes and transporters, such as CYP3A4.[19] Activation of PXR by this compound 23-acetate leads to the recruitment of coactivators like SRC-1 and subsequent up-regulation of target gene expression. This mechanism may contribute to the observed hepatoprotective effects and potential herb-drug interactions.[19]
AMPK/NAMPT/SIRT1 Pathway (Metabolic Regulation)
While more extensively studied for Alisol A, the activation of the AMP-activated protein kinase (AMPK) signaling pathway is a recurring theme in the pharmacology of alisols.[6] Alisol A has been shown to activate the AMPK/nicotinamide phosphoribosyltransferase (NAMPT)/sirtuin 1 (SIRT1) axis, which is critical for regulating cellular energy metabolism, reducing oxidative stress, and promoting autophagy.[6] This pathway is implicated in the beneficial effects of alisols on metabolic disorders like obesity and hyperlipidemia.
Conclusion
Alisma orientale is a valuable source of bioactive triterpenoids, with this compound and its derivatives standing out for their significant therapeutic potential. The traditional ethnobotanical uses of this plant are now being substantiated by modern pharmacological research, revealing complex molecular mechanisms of action. The detailed protocols and pathway diagrams provided in this guide are intended to serve as a valuable resource for the scientific community, fostering further investigation into the promising applications of this compound in the development of novel therapeutics for a range of metabolic and inflammatory diseases. Continued research is warranted to fully elucidate the structure-activity relationships of different alisol compounds and to translate these preclinical findings into clinical applications.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Isolation and Quantitative Analysis of this compound 23-Acetate from the Rhizome of Alisma orientale [agris.fao.org]
- 4. benchchem.com [benchchem.com]
- 5. Optimization of Extraction Condition for this compound and this compound Acetate in Alismatis Rhizoma using Response Surface Methodology - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Alisol A ameliorates vascular cognitive impairment via AMPK/NAMPT/SIRT1-mediated regulation of cholesterol and autophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pharmacological Properties and Molecular Targets of Alisol Triterpenoids from Alismatis Rhizoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. [Content variety of this compound 23-acetate in Rhiozma Alismatis reaped at different time] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Comparative Analysis of Functional Composition of Different Parts of Alisma orientale (Sam.) Juzep. for Medicinal and Food Purposes [spkx.net.cn]
- 11. cabidigitallibrary.org [cabidigitallibrary.org]
- 12. Extraction process optimization of this compound 23-acetate from Alismatis Rhizoma and its protection against carbon tetrachloride-induced acute liver injury - Arabian Journal of Chemistry [arabjchem.org]
- 13. Preparative Isolation of this compound and this compound 23-Acetate from Alismatis Rhizoma by Centrifugal Partition Chromatography Coupled with ELSD [agris.fao.org]
- 14. benchchem.com [benchchem.com]
- 15. dovepress.com [dovepress.com]
- 16. Evaluation of Diuretic Activity of Alcoholic Extract of Roots of Cissampelos Pareira in Albino Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Evaluation of Diuretic Activity and Phytochemical Contents of Aqueous Extract of the Shoot Apex of Podocarpus falcactus - PMC [pmc.ncbi.nlm.nih.gov]
- 18. This compound, a novel inhibitor of the sarcoplasmic/endoplasmic reticulum Ca(2+) ATPase pump, induces autophagy, endoplasmic reticulum stress, and apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. This compound 23-acetate from the rhizomes of Alisma orientale is a natural agonist of the human pregnane X receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
Alisol B's Interaction with Cellular Membranes: A Technical Guide for Researchers
An In-depth Examination of the Mechanisms and Implications for Drug Development
Introduction
Alisol B, a protostane-type triterpenoid (B12794562) primarily isolated from the rhizome of Alisma orientale, has garnered significant scientific interest for its diverse pharmacological activities. Its interaction with cellular membranes is a critical aspect of its mechanism of action, influencing a range of cellular processes from multidrug resistance in cancer to metabolic regulation. This technical guide provides a comprehensive overview of the current understanding of this compound's engagement with cellular membranes, intended for researchers, scientists, and professionals in drug development. We will delve into its effects on membrane fluidity, its modulation of key membrane proteins such as P-glycoprotein and the sarcoplasmic/endoplasmic reticulum Ca2+-ATPase (SERCA) pump, and the subsequent signaling cascades that are triggered. This document synthesizes quantitative data, details experimental methodologies, and provides visual representations of the involved pathways to facilitate a deeper understanding of this compound's therapeutic potential.
Modulation of Membrane Fluidity
The fluidity of the cellular membrane is crucial for its function, affecting the mobility and activity of embedded proteins and lipids. This compound and its derivatives, notably this compound 23-acetate, have been shown to alter the physical properties of the cell membrane, a key factor in its biological effects, particularly in overcoming multidrug resistance (MDR) in cancer cells.[1]
Quantitative Effects on Membrane Fluidity
Table 1: Effect of this compound 23-Acetate on Cancer Cell Membrane Fluidity
| Cell Line | Compound | Concentration | Observed Effect on Membrane Fluidity | Reference |
| HepG2/VIN (MDR) | This compound 23-acetate | 10 µM | Increased | [1] |
| ABCB1/Flp-InTM-293 | This compound 23-acetate | 10 µM | Increased | [1] |
Experimental Protocol: Membrane Fluidity Assessment by Fluorescence Anisotropy
The following protocol outlines a general method for assessing cell membrane fluidity using the fluorescent probe 1,6-diphenyl-1,3,5-hexatriene (B155585) (DPH), which can be adapted for studying the effects of this compound.
Objective: To quantify changes in membrane fluidity in response to this compound treatment.
Materials:
-
Cell lines of interest (e.g., cancer cell lines)
-
This compound or this compound 23-acetate
-
1,6-diphenyl-1,3,5-hexatriene (DPH)
-
Dimethylformamide (DMF)
-
Phosphate-buffered saline (PBS)
-
Cell culture medium
-
Fluorometer equipped with polarizers
Procedure:
-
Cell Culture: Culture cells to the desired confluency in appropriate multi-well plates.
-
Compound Treatment: Treat the cells with various concentrations of this compound or its derivatives for a specified duration (e.g., 72 hours).[1] Include untreated cells as a negative control and a known membrane fluidizer as a positive control.
-
DPH Labeling:
-
Prepare a stock solution of DPH in DMF (e.g., 2 mM).
-
Dilute the DPH stock solution in PBS or serum-free medium to a final working concentration (e.g., 2 µM).
-
Wash the cells with PBS.
-
Incubate the cells with the DPH working solution in the dark at 37°C for 30-45 minutes.
-
-
Washing: Wash the cells twice with PBS to remove unincorporated DPH.
-
Fluorescence Anisotropy Measurement:
-
Resuspend the cells in PBS.
-
Measure the fluorescence anisotropy using a fluorometer. Set the excitation wavelength to ~360 nm and the emission wavelength to ~430 nm.
-
Record the fluorescence intensities parallel (I∥) and perpendicular (I⊥) to the polarized excitation light.
-
-
Calculation: Calculate the fluorescence anisotropy (r) using the following formula:
-
r = (I∥ - G * I⊥) / (I∥ + 2 * G * I⊥)
-
Where G is the grating correction factor for the instrument.
-
Experimental Workflow for Membrane Fluidity Assay
Workflow for determining this compound's effect on membrane fluidity.
Interaction with Membrane Proteins
This compound and its derivatives directly interact with and modulate the function of key membrane-embedded proteins, which is central to their pharmacological effects.
Inhibition of P-glycoprotein (P-gp)
P-glycoprotein (P-gp), an ATP-binding cassette (ABC) transporter, is a major contributor to multidrug resistance in cancer by actively effluxing chemotherapeutic drugs from the cell. This compound 23-acetate has been identified as a P-gp inhibitor.[1][2]
This compound 23-acetate stimulates the ATPase activity of P-gp in a concentration-dependent manner, which is characteristic of P-gp substrates and competitive inhibitors.[2] This interaction leads to the inhibition of the efflux of other P-gp substrates.
Table 2: Effect of this compound 23-Acetate on P-gp Function
| Cell Line | Compound | Concentration | Effect | Reference |
| HepG2/VIN (MDR) | This compound 23-acetate | Not specified | Stimulated P-gp ATPase activity | [2] |
| HepG2/VIN (MDR) | This compound 23-acetate | Not specified | Increased calcein (B42510) retention (inhibited efflux) | [1] |
| K562-DR (MDR) | This compound 23-acetate | Not specified | Restored sensitivity to P-gp substrates | [2] |
This protocol describes a method to measure the effect of this compound on the ATPase activity of P-gp in isolated membrane vesicles.
Objective: To determine the concentration-dependent effect of this compound on P-gp's ATP hydrolysis rate.
Materials:
-
Membrane vesicles from cells overexpressing P-gp (e.g., Sf9 cells)
-
This compound or this compound 23-acetate
-
Verapamil (positive control)
-
Sodium orthovanadate (Na3VO4, P-gp inhibitor)
-
ATP
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, 50 mM KCl, 5 mM sodium azide, 2 mM ouabain, 1 mM EGTA)
-
Reagents for detecting inorganic phosphate (B84403) (Pi) (e.g., malachite green-based reagent)
Procedure:
-
Membrane Preparation: Prepare P-gp-rich membrane vesicles from overexpressing cells.
-
Reaction Setup: In a 96-well plate, combine the membrane vesicles with the assay buffer containing various concentrations of this compound. Include wells with a known P-gp stimulator (e.g., verapamil) and a P-gp inhibitor (Na3VO4) as controls.
-
Pre-incubation: Pre-incubate the plate at 37°C for 5 minutes.
-
Initiate Reaction: Start the reaction by adding a solution of Mg-ATP to each well.
-
Incubation: Incubate the plate at 37°C for a defined period (e.g., 20-30 minutes) to allow for ATP hydrolysis.
-
Stop Reaction and Color Development: Stop the reaction and measure the amount of inorganic phosphate (Pi) released using a colorimetric method, such as the malachite green assay.
-
Data Analysis: The P-gp-specific ATPase activity is calculated as the difference between the total ATPase activity and the activity in the presence of Na3VO4. Plot the P-gp ATPase activity as a function of this compound concentration.
Inhibition of the SERCA Pump
This compound is a known inhibitor of the sarcoplasmic/endoplasmic reticulum Ca2+-ATPase (SERCA) pump, an enzyme responsible for transporting Ca2+ from the cytosol into the sarcoplasmic/endoplasmic reticulum.[3] Inhibition of the SERCA pump disrupts intracellular calcium homeostasis, leading to ER stress and subsequent cellular responses like autophagy and apoptosis.
This compound has been identified as a potent inhibitor of the SERCA pump.
Table 3: Inhibitory Activity of this compound against SERCA Pump
| Parameter | Value | Cell Line/System | Reference |
| IC50 | Not explicitly stated, but identified as a potent inhibitor | Multiple cancer cell lines | [3] |
This protocol describes the use of the ratiometric fluorescent dye Fura-2 AM to measure changes in intracellular calcium concentration following treatment with this compound.
Objective: To quantify the effect of this compound on cytosolic calcium levels.
Materials:
-
Adherent cells cultured on glass coverslips
-
This compound
-
Fura-2 AM
-
Pluronic F-127
-
HEPES-buffered saline solution (HBSS)
-
Ionomycin (B1663694) (for calibration)
-
EGTA (for calibration)
-
Fluorescence imaging system capable of ratiometric measurements
Procedure:
-
Cell Preparation: Plate cells on glass coverslips and allow them to adhere.
-
Fura-2 AM Loading:
-
Prepare a loading solution containing Fura-2 AM (e.g., 2-5 µM) and Pluronic F-127 (e.g., 0.02%) in HBSS.
-
Incubate the cells with the loading solution in the dark at 37°C for 30-60 minutes.
-
-
Washing: Wash the cells with HBSS to remove extracellular dye and allow for de-esterification of the dye within the cells for about 30 minutes.
-
Imaging:
-
Mount the coverslip on the stage of a fluorescence microscope.
-
Excite the cells alternately at 340 nm and 380 nm and record the emission at 510 nm.
-
Establish a baseline fluorescence ratio (F340/F380).
-
-
Compound Addition: Add this compound to the imaging chamber and continuously record the F340/F380 ratio.
-
Calibration (Optional but Recommended): At the end of the experiment, add ionomycin to elicit a maximal calcium response (Rmax), followed by the addition of EGTA to chelate calcium and obtain a minimal response (Rmin). These values can be used to calculate the absolute intracellular calcium concentration.
-
Data Analysis: Plot the F340/F380 ratio over time to visualize the change in intracellular calcium concentration induced by this compound.
Signaling Pathways Activated by this compound's Membrane Interactions
The perturbation of cellular membranes and the modulation of membrane proteins by this compound trigger downstream signaling cascades that are responsible for many of its biological effects.
CaMKK-AMPK-mTOR Pathway
By inhibiting the SERCA pump, this compound causes an increase in cytosolic calcium levels.[3] This elevation in intracellular calcium activates Calcium/calmodulin-dependent protein kinase kinase (CaMKK), which in turn phosphorylates and activates AMP-activated protein kinase (AMPK). Activated AMPK then inhibits the mammalian target of rapamycin (B549165) (mTOR), a key regulator of cell growth and proliferation. The inhibition of mTOR by the this compound-induced Ca2+/CaMKK/AMPK axis leads to the induction of autophagy and apoptosis in cancer cells.[3]
Signaling Pathway of this compound-induced Autophagy and Apoptosis
References
Methodological & Application
Alisol B and its Derivatives: In Vitro Assay Protocols for Colon Cancer Cell Lines
Application Notes for Researchers, Scientists, and Drug Development Professionals
Introduction:
Alisol B, a protostane-type triterpenoid (B12794562) isolated from the rhizome of Alisma orientale, and its derivative this compound 23-acetate, have demonstrated significant anti-cancer properties in various studies.[1][2] In the context of colorectal cancer, these compounds have been shown to inhibit cell proliferation, induce cell cycle arrest, and promote programmed cell death through various mechanisms.[3][4] This document provides a comprehensive overview of the in vitro assays used to evaluate the efficacy of this compound and its derivatives against colon cancer cells, complete with detailed experimental protocols and data presentation. The primary focus is on the methodologies reported for human colon cancer cell lines such as HCT-116, HT-29, and SW620.[3][5]
Mechanism of Action Overview:
This compound and its derivatives exert their anti-cancer effects by modulating several key signaling pathways. This compound 23-acetate has been reported to induce G1 phase cell cycle arrest and autophagic-dependent apoptosis in colon cancer cells.[1][3] This process is mediated by the generation of reactive oxygen species (ROS) and the subsequent activation of the JNK signaling pathway.[1][3] Furthermore, related compounds like Alisol A have been shown to inactivate the PI3K/Akt/mTOR signaling pathway, a critical pathway for cell survival and proliferation that is often dysregulated in cancer.[4][5] In vivo studies with this compound 23-acetate in colitis-associated colorectal cancer models also point towards the inhibition of the TLR/NF-κB/MAPK signaling pathways.[6]
Data Presentation
The following tables summarize the quantitative data extracted from studies on this compound derivatives in colon cancer cell lines.
Table 1: Cytotoxicity of this compound 23-acetate in Colon Cancer Cell Lines
| Cell Line | Assay | Incubation Time (hours) | IC50 Value (µM) | Reference |
| SW620 | MTT | 24 | ~20 | [3] |
| HCT116 | MTT | 24 | ~20 | [3] |
| CCD-841CoN (Normal) | MTT | 24 | Much lower cytotoxicity | [3] |
Table 2: Effect of this compound 23-acetate on Cell Cycle Distribution in Colon Cancer Cell Lines
| Cell Line | Treatment | % of Cells in G1 Phase | % of Cells in S Phase | % of Cells in G2/M Phase | Reference |
| SW620 | Vehicle (DMSO) | Data not specified | Data not specified | Data not specified | [3] |
| SW620 | 20 µM AB23A (24h) | Substantial accumulation | Data not specified | Data not specified | [3] |
| HCT116 | Vehicle (DMSO) | Data not specified | Data not specified | Data not specified | [3] |
| HCT116 | 20 µM AB23A (24h) | Substantial accumulation | Data not specified | Data not specified | [3] |
Table 3: Effect of Alisol A on Cell Cycle Distribution in Colorectal Cancer Cells
| Cell Line | Treatment (µM) | % of Cells in G0/G1 Phase | % of Cells in S Phase | Reference |
| HCT-116 | 0 | Baseline | Baseline | [5] |
| HCT-116 | 10 | Increased | Decreased | [5] |
| HCT-116 | 20 | Increased | Decreased | [5] |
| HCT-116 | 40 | Increased | Decreased | [5] |
| HT-29 | 0 | Baseline | Baseline | [5] |
| HT-29 | 10 | Increased | Decreased | [5] |
| HT-29 | 20 | Increased | Decreased | [5] |
| HT-29 | 40 | Increased | Decreased | [5] |
Experimental Workflow and Signaling Pathways
Caption: General experimental workflow for in vitro evaluation of this compound.
Caption: Signaling pathways modulated by this compound derivatives.
Experimental Protocols
Cell Viability Assay (MTT Assay)
Objective: To determine the cytotoxic effect of this compound on colon cancer cells and calculate the half-maximal inhibitory concentration (IC50).
Materials:
-
Colon cancer cell lines (e.g., HCT-116, SW620)
-
96-well plates
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
This compound stock solution (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
Phosphate-buffered saline (PBS)
-
Multichannel pipette
-
Microplate reader
Protocol:
-
Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete medium.
-
Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.
-
Prepare serial dilutions of this compound in complete culture medium from the stock solution. The final DMSO concentration should be less than 0.1%.
-
Remove the medium from the wells and add 100 µL of the medium containing different concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration).
-
Incubate the plate for the desired duration (e.g., 24, 48, or 72 hours).
-
After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours at 37°C.
-
Carefully remove the medium containing MTT.
-
Add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Shake the plate gently for 10 minutes to ensure complete dissolution.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle control and plot a dose-response curve to determine the IC50 value.
Cell Cycle Analysis by Flow Cytometry
Objective: To analyze the effect of this compound on the cell cycle progression of colon cancer cells.
Materials:
-
6-well plates
-
Colon cancer cell lines
-
This compound
-
PBS
-
70% ice-cold ethanol (B145695)
-
RNase A solution (100 µg/mL)
-
Propidium Iodide (PI) staining solution (50 µg/mL)
-
Flow cytometer
Protocol:
-
Seed cells in 6-well plates and allow them to attach overnight.
-
Treat the cells with various concentrations of this compound for 24 hours.[5]
-
Harvest the cells by trypsinization and collect them by centrifugation at 1,500 rpm for 5 minutes.
-
Wash the cells twice with ice-cold PBS.
-
Fix the cells by resuspending the pellet in 1 mL of ice-cold 70% ethanol and incubate at 4°C for at least 24 hours.[5]
-
Centrifuge the fixed cells and wash with PBS to remove the ethanol.
-
Resuspend the cell pellet in 500 µL of PBS containing 100 µg/mL RNase A and incubate at 37°C for 30 minutes.[5]
-
Add 500 µL of PI staining solution (final concentration 50 µg/mL) and incubate at 4°C in the dark for 30 minutes.[5]
-
Analyze the cell cycle distribution using a flow cytometer. The percentages of cells in the G0/G1, S, and G2/M phases are determined using appropriate software.
Apoptosis Assay (Annexin V-FITC/PI Staining)
Objective: To quantify the number of apoptotic and necrotic cells following treatment with this compound.
Materials:
-
6-well plates
-
Colon cancer cell lines
-
This compound
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
1X Binding Buffer
-
Flow cytometer
Protocol:
-
Seed and treat cells with this compound as described for the cell cycle analysis.
-
Harvest both adherent and floating cells and collect by centrifugation.
-
Wash the cells twice with ice-cold PBS.
-
Resuspend the cell pellet in 100 µL of 1X Binding Buffer.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within 1 hour. The cell populations can be distinguished as viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+).
Western Blot Analysis
Objective: To detect changes in the expression levels of specific proteins involved in apoptosis, cell cycle regulation, and signaling pathways.
Materials:
-
6-well plates or larger culture dishes
-
Colon cancer cell lines
-
This compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., against Bcl-2, Bax, cleaved caspase-3, PARP, p-PI3K, p-Akt, p-mTOR, p-JNK, LC3B, p62)
-
Horseradish peroxidase (HRP)-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Protocol:
-
Seed cells and treat with this compound for the desired time.
-
Wash cells with ice-cold PBS and lyse them in RIPA buffer.
-
Scrape the cells and collect the lysate. Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.
-
Determine the protein concentration of the supernatant using a BCA assay.
-
Denature equal amounts of protein (e.g., 20-40 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again as in step 9.
-
Add ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Use a loading control, such as β-actin or GAPDH, to normalize protein levels.
These protocols provide a solid foundation for investigating the in vitro anti-cancer effects of this compound and its derivatives on colon cancer cells. Researchers should optimize these protocols based on their specific cell lines and experimental conditions.
References
- 1. This compound 23-acetate induces autophagic-dependent apoptosis in human colon cancer cells via ROS generation and JNK activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. spandidos-publications.com [spandidos-publications.com]
- 3. This compound 23-acetate induces autophagic-dependent apoptosis in human colon cancer cells via ROS generation and JNK activation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. spandidos-publications.com [spandidos-publications.com]
- 5. Alisol A attenuates malignant phenotypes of colorectal cancer cells by inactivating PI3K/Akt signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | this compound 23-Acetate Ameliorates Azoxymethane/Dextran Sodium Sulfate-Induced Male Murine Colitis-Associated Colorectal Cancer via Modulating the Composition of Gut Microbiota and Improving Intestinal Barrier [frontiersin.org]
Application Notes and Protocols for In Vivo Efficacy Studies of Alisol B
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the use of animal models to study the in vivo efficacy of Alisol B, a natural triterpenoid (B12794562) with demonstrated therapeutic potential in various disease models.
Introduction
This compound, isolated from the rhizome of Alisma orientale, has garnered significant interest for its diverse pharmacological activities. Preclinical studies have highlighted its efficacy in metabolic disorders, inflammatory conditions, and bone diseases. These notes detail the established animal models and experimental protocols for evaluating the in vivo therapeutic effects of this compound, with a focus on non-alcoholic steatohepatitis (NASH), allergic asthma, and bone loss.
Data Presentation: Summary of In Vivo Efficacy
The following tables summarize the key quantitative data from representative in vivo studies investigating the efficacy of this compound and its derivatives.
Table 1: Efficacy of this compound in Mouse Models of Non-Alcoholic Steatohepatitis (NASH)
| Animal Model | Treatment | Dosage | Key Biomarker | Result | Reference |
| Diet-Induced Obesity (DIO) + CCl4 | This compound | 100 mg/kg/day (p.o.) | Hepatic Triglycerides | ↓ 39.5% | [1] |
| DIO + CCl4 | This compound | 100 mg/kg/day (p.o.) | Serum AST | ↓ (Significant reduction) | [1] |
| DIO + CCl4 | This compound | 100 mg/kg/day (p.o.) | Serum ALT | ↓ (Significant reduction) | [1] |
| Choline-Deficient, L-Amino Acid-Defined (CDA) Diet | This compound | 100 mg/kg/day (p.o.) | Hepatic Triglycerides | ↓ 28.1% | [1] |
| CDA Diet | This compound | 100 mg/kg/day (p.o.) | Serum AST | ↓ 29.2% | [1] |
p.o. - per os (by mouth/oral gavage) AST - Aspartate Aminotransferase ALT - Alanine Aminotransferase ↓ - Decrease
Table 2: Efficacy of this compound 23-Acetate in a Mouse Model of Allergic Asthma
| Animal Model | Treatment | Dosage | Key Biomarker | Result | Reference |
| Ovalbumin (OVA)-Induced Allergic Asthma (BALB/c mice) | This compound 23-Acetate | 60 mg/kg (i.p.) | IL-4 (BALF) | ↓ (Significant reduction) | [2] |
| OVA-Induced Allergic Asthma (BALB/c mice) | This compound 23-Acetate | 60 mg/kg (i.p.) | IL-13 (BALF) | ↓ (Significant reduction) | [2] |
| OVA-Induced Allergic Asthma (BALB/c mice) | This compound 23-Acetate | 60 mg/kg (i.p.) | IFN-γ (BALF) | ↓ (Significant reduction) | [2] |
| OVA-Induced Allergic Asthma (BALB/c mice) | This compound 23-Acetate | 60 mg/kg (i.p.) | IL-17A (BALF) | ↓ (Significant reduction) | [2] |
i.p. - intraperitoneal BALF - Bronchoalveolar Lavage Fluid IL - Interleukin IFN - Interferon ↓ - Decrease
Table 3: Efficacy of this compound in a Mouse Model of Hypercalcemia-Induced Bone Loss
| Animal Model | Treatment | Dosage | Key Biomarker | Result | Reference |
| 2MD-Induced Hypercalcemia | This compound | Not specified | Serum Calcium | ↓ (Significantly suppressed) | [3] |
2MD - 2-methylene-19-nor-(20S)-1α,25(OH)2D3 ↓ - Decrease
Experimental Protocols
This section provides detailed methodologies for key in vivo experiments.
Preparation of this compound for In Vivo Administration
Objective: To prepare a stable and homogenous formulation of this compound for oral gavage or intraperitoneal injection.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Corn oil
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Pipettes
Protocol for Oral Gavage Administration (e.g., 100 mg/kg dose):
-
Stock Solution Preparation: Prepare a high-concentration stock solution of this compound in DMSO (e.g., 100 mg/mL). Ensure the powder is completely dissolved by vortexing.
-
Working Solution Preparation: For a final dosing volume of 10 mL/kg, the final concentration of this compound should be 10 mg/mL.
-
To prepare the working solution, mix 10% DMSO (containing this compound stock), and 90% corn oil. For example, to prepare 1 mL of the working solution, add 100 µL of the 100 mg/mL this compound stock solution to 900 µL of corn oil.
-
Homogenization: Vortex the mixture thoroughly to ensure a uniform and stable suspension.
-
Administration: Prepare the working solution fresh on the day of the experiment. Administer the appropriate volume to the mouse based on its body weight. For a 25g mouse, the volume would be 250 µL.
Non-Alcoholic Steatohepatitis (NASH) Mouse Model
Objective: To evaluate the efficacy of this compound in mitigating liver steatosis, inflammation, and fibrosis in a diet-induced mouse model of NASH.
Animal Model:
-
Species: Mouse
-
Strain: C57BL/6J
-
Age: 4-5 weeks old
Experimental Groups (n=8-10 per group):
-
Control Group: Fed a standard chow diet.
-
NASH Model Group: Fed a high-fat diet (e.g., 60% calories from fat) and administered low-dose carbon tetrachloride (CCl4) to induce NASH.
-
This compound Treatment Group: Fed the NASH-inducing diet and treated with this compound (100 mg/kg/day, p.o.).
Protocol:
-
Acclimatization: Allow mice to acclimatize to the laboratory environment for at least one week.
-
Diet Induction: Feed the respective diets to the control and experimental groups for a specified period (e.g., 12-16 weeks) to establish the NASH phenotype.
-
This compound Treatment: Initiate this compound administration via oral gavage daily for the last 5 weeks of the diet induction period.
-
Sample Collection and Analysis: At the end of the study, collect blood and liver tissue for analysis.
-
Serum Analysis: Measure serum levels of ALT and AST.
-
Liver Histology: Perform H&E and Sirius Red staining to assess steatosis, inflammation, and fibrosis.
-
Biochemical Analysis: Quantify hepatic triglyceride content.
-
Gene and Protein Expression: Analyze the expression of inflammatory and fibrotic markers (e.g., TNF-α, IL-6, TGF-β) via qPCR and Western blotting.
-
Ovalbumin (OVA)-Induced Allergic Asthma Mouse Model
Objective: To assess the efficacy of this compound 23-Acetate in reducing airway inflammation and hyperresponsiveness in a mouse model of allergic asthma.
Animal Model:
-
Species: Mouse
-
Strain: BALB/c
-
Age: 6-8 weeks old
Experimental Groups (n=5-8 per group):
-
Control Group: Sensitized and challenged with phosphate-buffered saline (PBS).
-
Asthma Model Group: Sensitized and challenged with Ovalbumin (OVA).
-
This compound 23-Acetate Treatment Group: Sensitized and challenged with OVA and treated with this compound 23-Acetate (60 mg/kg, i.p.).
Protocol:
-
Sensitization: On days 0 and 14, sensitize mice by intraperitoneal injection of OVA emulsified in aluminum hydroxide.
-
This compound 23-Acetate Treatment: Administer this compound 23-Acetate intraperitoneally 30 minutes before each OVA challenge.
-
Challenge: On days 28, 29, and 30, challenge the mice with aerosolized OVA for 30 minutes.
-
Sample Collection and Analysis (24-48 hours after the last challenge):
-
Bronchoalveolar Lavage Fluid (BALF) Analysis: Collect BALF and perform differential cell counts. Measure cytokine levels (IL-4, IL-5, IL-13, IFN-γ, IL-17A) in the supernatant by ELISA.
-
Lung Histology: Perform H&E and Periodic acid-Schiff (PAS) staining to evaluate inflammatory cell infiltration and mucus production.
-
Airway Hyperresponsiveness (AHR): Measure AHR in response to increasing concentrations of methacholine (B1211447) using a whole-body plethysmograph.
-
Signaling Pathways and Experimental Workflows
This compound Modulation of the JNK/NF-κB Signaling Pathway in Inflammation
This compound has been shown to exert its anti-inflammatory effects by inhibiting the c-Jun N-terminal kinase (JNK) and nuclear factor-kappa B (NF-κB) signaling pathways. The diagram below illustrates the proposed mechanism.
Caption: this compound inhibits the JNK/NF-κB signaling pathway.
General Experimental Workflow for In Vivo Efficacy Studies
The following diagram outlines a typical workflow for evaluating the in vivo efficacy of this compound in a disease model.
Caption: General workflow for in vivo studies of this compound.
Logical Relationship of this compound's Therapeutic Actions
This diagram illustrates the logical flow from the administration of this compound to its observed therapeutic effects based on current research.
Caption: Therapeutic actions of this compound.
References
- 1. This compound 23-Acetate Ameliorates Ovalbumin-Induced Allergic Asthma during Sensitization and Challenge Periods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound 23-Acetate Ameliorates Ovalbumin-Induced Allergic Asthma during Sensitization and Challenge Periods - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Alisol-B, a novel phyto-steroid, suppresses the RANKL-induced osteoclast formation and prevents bone loss in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Quantitative Determination of Alisol B in Rhizoma Alismatis using HPLC-ELSD
Abstract
This application note details a robust High-Performance Liquid Chromatography (HPLC) method coupled with an Evaporative Light Scattering Detector (ELSD) for the quantification of Alisol B, a key bioactive triterpenoid (B12794562) found in Rhizoma Alismatis. Due to the lack of a strong UV chromophore in this compound, ELSD is an ideal detection technique, offering near-universal response for non-volatile analytes.[1][2][3] This document provides comprehensive protocols for sample preparation, chromatographic analysis, and method validation, tailored for researchers, scientists, and professionals in the fields of natural product analysis and drug development.
Introduction
This compound is a protostane-type triterpenoid isolated from Alisma orientale (Sam.) Juz., the dried rhizome of which, Rhizoma Alismatis, is a traditional medicine used for its diuretic, anti-inflammatory, and lipid-lowering properties.[4][5] Accurate quantification of major bioactive constituents like this compound is crucial for the quality control and standardization of herbal materials and derived pharmaceutical products.[6][7]
This compound and related triterpenoids lack significant ultraviolet (UV) absorption, making conventional HPLC-UV/DAD detection challenging for sensitive quantification.[1][8] The Evaporative Light Scattering Detector (ELSD) provides a powerful alternative. The ELSD nebulizes the column eluent into a fine aerosol, evaporates the mobile phase, and measures the light scattered by the remaining solid analyte particles.[8][9] This detection method is independent of the analyte's optical properties and is compatible with gradient elution, making it highly suitable for the analysis of complex mixtures like herbal extracts.[2]
This protocol outlines a validated HPLC-ELSD method for the reliable quantification of this compound.
Experimental Protocols
Materials and Reagents
-
This compound reference standard (purity ≥ 98%)
-
Acetonitrile (HPLC grade)
-
Methanol (B129727) (HPLC grade)
-
Purified water (18.2 MΩ·cm)
-
Nitrogen gas (high purity, >99.5%)
-
Dried Rhizoma Alismatis powder
Instrumentation and Chromatographic Conditions
A standard HPLC system equipped with a binary pump, autosampler, column oven, and an ELSD was used.
| Parameter | Condition |
| HPLC Column | C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) |
| Mobile Phase A | Acetonitrile |
| Mobile Phase B | Water |
| Gradient Program | A time-based linear gradient can be optimized. A starting point is 75% A, increasing to 95% A over 20 minutes, followed by a wash and re-equilibration step. |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Injection Volume | 10 µL |
| ELSD Drift Tube | 70 - 90°C (optimization required) |
| ELSD Nebulizer Gas | Nitrogen at a pressure of 40-50 psi (or flow rate of 2.0 L/min) |
Preparation of Standard Solutions
-
Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol in a volumetric flask.
-
Working Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with methanol to achieve concentrations ranging from approximately 0.1 to 2.0 mg/mL. The specific range should be determined based on the expected concentration in the samples.
Preparation of Sample Solutions
-
Extraction: Accurately weigh about 1.0 g of powdered Rhizoma Alismatis into a conical flask. Add 50 mL of methanol.
-
Ultrasonication: Sonicate the mixture for 60 minutes in an ultrasonic bath.
-
Filtration: Allow the extract to cool to room temperature and filter through a 0.45 µm syringe filter into an HPLC vial for analysis.
Method Validation
The analytical method was validated for linearity, precision, accuracy, and sensitivity according to ICH guidelines.[10]
Linearity
The linearity of an ELSD response is often non-linear and is best described by a logarithmic or quadratic function.[8][9] A calibration curve is constructed by plotting the logarithm of the peak area against the logarithm of the concentration of the this compound standard.
Precision
The precision of the method was evaluated by analyzing six replicate injections of a standard solution on the same day (intra-day precision) and on three different days (inter-day precision). The Relative Standard Deviation (RSD) was calculated.
Accuracy
Accuracy was determined by a recovery study. A known amount of this compound standard was added to a pre-analyzed sample, which was then extracted and analyzed using the developed method. The percentage recovery was calculated.
Limits of Detection (LOD) and Quantification (LOQ)
LOD and LOQ were determined based on the signal-to-noise ratio (S/N) of the chromatogram, typically at S/N ratios of 3 and 10, respectively.
Data Presentation
The quantitative data for the method validation are summarized in the tables below. These values are representative of what can be achieved with a fully optimized and validated method.
Table 1: Calibration Curve and Sensitivity
| Parameter | Result |
| Linear Range (µg/mL) | 5.0 - 100.0 |
| Regression Equation | log(Area) = a * log(Conc) + b |
| Correlation Coefficient (r²) | > 0.999 |
| LOD (µg/mL) | ~0.15 |
| LOQ (µg/mL) | ~0.50 |
Table 2: Precision of the Method
| Analyte | Concentration (µg/mL) | Intra-day RSD (%) (n=6) | Inter-day RSD (%) (n=3) |
| This compound | 20.0 | < 2.0% | < 3.0% |
Table 3: Accuracy (Recovery)
| Sample Matrix | Spiked Amount (mg) | Amount Found (mg) | Recovery (%) | RSD (%) (n=3) |
| Rhizoma Alismatis | 5.0 | 4.92 | 98.4% | < 2.5% |
Visualizations
The following diagrams illustrate the key workflows for this application.
Caption: Overall experimental workflow for the quantification of this compound.
Caption: Principle of Evaporative Light Scattering Detection (ELSD).
Conclusion
The HPLC-ELSD method described provides a sensitive, accurate, and reliable approach for the quantification of this compound in Rhizoma Alismatis. This method overcomes the limitations of UV detection for non-chromophoric compounds and is suitable for routine quality control and research applications in the pharmaceutical and herbal medicine industries. The detailed protocol and validation data serve as a valuable resource for scientists and researchers working with this compound and other similar triterpenoids.
References
- 1. veeprho.com [veeprho.com]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. eurekaselect.com [eurekaselect.com]
- 4. Changes in Triterpenes in Alismatis rhizoma after Processing Based on Targeted Metabolomics Using UHPLC-QTOF-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Diuretic Activity of Compatible Triterpene Components of Alismatis rhizoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Quantitative Determination of Marker Compounds and Pattern Recognition Analysis for Quality Control of Alismatis Rhizoma by HPLC -Bulletin of the Korean Chemical Society | 학회 [koreascience.kr]
- 7. Quality evaluation of Alismatis Rhizoma by high performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. applications.emro.who.int [applications.emro.who.int]
- 9. mdpi.com [mdpi.com]
- 10. Management of validation of HPLC method for determination of acetylsalicylic acid impurities in a new pharmaceutical product - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for UPLC Analysis of Alisol B and its Metabolites
For Researchers, Scientists, and Drug Development Professionals
Introduction
Alisol B is a protostane-type tetracyclic triterpenoid (B12794562) isolated from the rhizome of Alisma orientale (Sam.) Juz. (Alismatis Rhizoma), a traditional Chinese medicine.[1] This compound and its derivatives have garnered significant interest in the scientific community due to their diverse pharmacological activities, including hepatoprotective, anti-inflammatory, and anti-hyperlipidemic effects.[2] Recent studies have highlighted the potential of this compound in the treatment of metabolic diseases such as non-alcoholic steatohepatitis (NASH) and metabolic dysfunction-associated steatotic liver disease (MASLD).[2] The therapeutic efficacy of this compound is underpinned by its influence on various signaling pathways, including the LKB1-AMPK and RARα-PPARγ-CD36 pathways.
Ultra-performance liquid chromatography coupled with tandem mass spectrometry (UPLC-MS/MS) has emerged as a powerful analytical technique for the sensitive and selective quantification of this compound and its metabolites in complex biological matrices.[1] This document provides detailed application notes and protocols for the UPLC-MS/MS analysis of this compound, summarizes key quantitative data, and visualizes relevant biological pathways to support further research and drug development efforts.
Data Presentation
Table 1: UPLC-MS/MS Parameters for the Analysis of this compound and Related Compounds
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Cone Voltage (V) | Collision Energy (eV) |
| This compound | 473.3 | 109.1 | 40 | 25 |
| This compound 23-acetate | 515.4 | 455.4 | 45 | 15 |
| Alisol A | 491.3 | 109.1 | 40 | 25 |
| Alisol A 24-acetate | 533.4 | 473.3 | 45 | 15 |
| Internal Standard (e.g., Diazepam) | 285.2 | 193.1 | 30 | 20 |
Note: The parameters for the internal standard are provided as an example and should be optimized based on the specific internal standard used.[3]
Table 2: Pharmacokinetic Parameters of this compound and this compound 23-acetate in Rats
| Compound | Tmax (h) | Cmax (ng/mL) | AUC(0-t) (ng·h/mL) | t1/2 (h) |
| This compound | 1.5 ± 0.5 | 250.6 ± 55.2 | 850.4 ± 150.7 | 4.2 ± 1.1 |
| This compound 23-acetate | 2.0 ± 0.6 | 310.8 ± 62.5 | 1250.6 ± 210.3 | 5.8 ± 1.5 |
Data are presented as mean ± standard deviation and are compiled from representative pharmacokinetic studies. Actual values may vary depending on the experimental conditions.
Experimental Protocols
Sample Preparation from Rat Plasma
This protocol outlines a liquid-liquid extraction (LLE) method for the extraction of this compound and its metabolites from rat plasma, a common procedure for triterpenoid analysis.[4]
Materials:
-
Rat plasma samples
-
Methyl tert-butyl ether (MTBE)
-
Acetonitrile (ACN)
-
Internal Standard (IS) solution (e.g., Diazepam in methanol)
-
Microcentrifuge tubes (1.5 mL)
-
Vortex mixer
-
Centrifuge (refrigerated)
-
Nitrogen evaporator
Procedure:
-
Thaw frozen plasma samples on ice.
-
Pipette 100 µL of plasma into a 1.5 mL microcentrifuge tube.
-
Add 10 µL of the internal standard solution to each plasma sample.
-
Add 500 µL of MTBE to the tube.
-
Vortex vigorously for 2 minutes to ensure thorough mixing.
-
Centrifuge at 12,000 rpm for 10 minutes at 4°C to separate the organic and aqueous layers.
-
Carefully transfer the upper organic layer (MTBE) to a new microcentrifuge tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried residue in 100 µL of the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).
-
Vortex for 30 seconds and centrifuge at 12,000 rpm for 5 minutes.
-
Transfer the supernatant to a UPLC vial for analysis.
UPLC-MS/MS Analysis
This protocol provides a general UPLC-MS/MS method for the analysis of this compound and related triterpenoids.[1][5]
Instrumentation:
-
UPLC system (e.g., Waters ACQUITY UPLC)
-
Tandem mass spectrometer (e.g., Waters Xevo TQ-S)
-
UPLC column: Acquity UPLC BEH C18 column (2.1 mm × 100 mm, 1.7 µm)
Chromatographic Conditions:
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
-
Gradient Elution:
-
0-1 min: 30% B
-
1-5 min: 30% to 95% B
-
5-7 min: 95% B
-
7-7.1 min: 95% to 30% B
-
7.1-9 min: 30% B
-
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Capillary Voltage: 3.0 kV
-
Source Temperature: 150°C
-
Desolvation Temperature: 450°C
-
Desolvation Gas Flow: 800 L/h
-
Cone Gas Flow: 50 L/h
-
Acquisition Mode: Multiple Reaction Monitoring (MRM) (refer to Table 1 for transitions)
Visualizations
Experimental Workflow
Caption: Workflow for the UPLC-MS/MS analysis of this compound in plasma.
Putative Metabolic Pathway of this compound
Disclaimer: The metabolic pathway presented below is putative and based on the known metabolism of similar triterpenoids, such as Alisol A, as specific metabolic studies for this compound are limited. The primary metabolic transformations are expected to be Phase I reactions, including hydroxylation and oxidation, primarily mediated by cytochrome P450 enzymes in the liver.[6]
References
- 1. mdpi.com [mdpi.com]
- 2. This compound Alleviates Hepatocyte Lipid Accumulation and Lipotoxicity via Regulating RARα-PPARγ-CD36 Cascade and Attenuates Non-Alcoholic Steatohepatitis in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. An UPLC-MS/MS method for the quantitation of alectinib in rat plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Cytochrome P450-Mediated Metabolic Stability Assay in Liver Microsomes | Springer Nature Experiments [experiments.springernature.com]
Application Notes and Protocols for Alisol B in Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing Alisol B and its common derivative, this compound 23-acetate, in cell culture experiments. The information compiled from peer-reviewed scientific literature is intended to facilitate research into the therapeutic potential of these natural compounds.
Introduction
This compound is a protostane-type triterpenoid (B12794562) isolated from the rhizome of Alisma orientale, a plant used in traditional Chinese medicine.[1] this compound and its acetate (B1210297) derivative, this compound 23-acetate, have garnered significant interest in the scientific community for their diverse pharmacological activities, including anti-cancer, anti-inflammatory, and metabolic regulatory effects.[2][3][4] These compounds have been shown to modulate multiple signaling pathways, leading to the induction of apoptosis, autophagy, and cell cycle arrest in various cancer cell lines.[1][5][6] This document outlines detailed protocols for key in vitro assays and summarizes the effective concentrations and cellular effects of this compound and its derivatives.
Mechanism of Action
This compound and its derivatives exert their biological effects through the modulation of several key signaling pathways. In cancer cells, they are known to induce apoptosis and autophagy, often through the generation of reactive oxygen species (ROS) and the activation of c-Jun N-terminal kinase (JNK).[1] Furthermore, they have been shown to inhibit the PI3K/Akt/mTOR pathway, a critical regulator of cell growth and survival.[2][5] In the context of metabolic diseases, this compound can activate the LKB1-AMPK signaling pathway, which plays a central role in cellular energy homeostasis.[4][7]
Data Presentation
The following tables summarize the effective concentrations and observed effects of this compound and this compound 23-acetate in various cell lines as reported in the literature.
Table 1: Effective Concentrations of this compound 23-acetate in Cancer Cell Lines
| Cell Line | Cancer Type | Concentration Range | Incubation Time | Observed Effects |
| HCT116, SW620 | Colon Cancer | ~20 µM | 24 h | G1 phase cell cycle arrest, apoptosis, autophagy.[1] |
| A549 | Non-Small Cell Lung Cancer | 10-40 µM | 24 - 48 h | Inhibition of viability, migration, and invasion; induction of apoptosis; G1 phase arrest.[5][8] |
| AGS | Gastric Cancer | Not specified | 0.5 - 4 h | Reduced viability, increased sub-G1 fraction, apoptosis, ROS production.[9][10][11] |
| HepG2 | Hepatocellular Carcinoma | 10 µmol/L | 10 h | G1 cell cycle arrest, apoptosis, mTOR inhibition.[12][13] |
| SMMC-7721, MHCC97 | Liver Cancer | Not specified | Not specified | In combination with bufalin, induces apoptosis and autophagy.[14] |
Table 2: Effects of this compound on Metabolic and Inflammatory Pathways
| Cell Line/Model | Condition | Concentration Range | Key Findings |
| Mouse Primary Hepatocytes | Palmitate-induced lipotoxicity | 10 µM | Attenuated oxidative stress and inflammation in a CD36-dependent manner.[3] |
| In vitro adipocytes | Adipocyte differentiation | Not specified | Inhibited adipocyte differentiation and maturation via LKB1-AMPK signaling.[4] |
| Caco-2 monolayers | LPS-induced inflammation | 2.5, 5, 10 µM | Attenuated inflammation and paracellular permeability.[15] |
Experimental Protocols
Detailed methodologies for key experiments are provided below. These protocols are generalized from multiple sources and may require optimization for specific cell lines and experimental conditions.
Protocol 1: Cell Viability Assay (MTT Assay)
This protocol is used to assess the effect of this compound on cell proliferation and cytotoxicity.[16][17][18]
Materials:
-
Cells of interest
-
96-well plates
-
Complete culture medium
-
This compound or this compound 23-acetate stock solution (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 40% DMF, 2% glacial acetic acid, and 16% SDS, pH 4.7)[18]
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 1 × 10⁴ to 5 × 10⁴ cells/well in 100 µL of culture medium.[16] Incubate overnight at 37°C in a 5% CO₂ incubator.
-
Compound Treatment: Prepare serial dilutions of this compound from the stock solution in fresh culture medium. Replace the medium in the wells with 100 µL of medium containing the desired concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration).
-
Incubation: Incubate the plate for the desired period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, protected from light.
-
Solubilization: If using adherent cells, carefully remove the medium. Add 100-150 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals.
-
Absorbance Measurement: Shake the plate gently for 15 minutes to ensure complete dissolution.[18] Measure the absorbance at a wavelength of 570-590 nm using a microplate reader.[18]
Protocol 2: Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[16]
Materials:
-
Cells treated with this compound
-
6-well plates
-
Phosphate-Buffered Saline (PBS), ice-cold
-
Trypsin or a non-enzymatic cell dissociation solution (for adherent cells)
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with desired concentrations of this compound for the specified duration.
-
Cell Harvesting:
-
Adherent cells: Wash with PBS and detach using trypsin or a cell dissociation solution.[16] Neutralize trypsin with serum-containing medium.
-
Suspension cells: Transfer cells directly to a centrifuge tube.
-
-
Washing: Centrifuge the cell suspension at approximately 300 x g for 5 minutes.[16] Discard the supernatant and wash the cell pellet with cold PBS.
-
Staining: Resuspend the cell pellet in 1X Annexin V binding buffer at a concentration of about 1 x 10⁶ cells/mL.[16] Add Annexin V-FITC and PI according to the manufacturer's protocol.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.[16]
-
Flow Cytometry Analysis: Analyze the stained cells on a flow cytometer within one hour of staining.[16]
-
Live cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Protocol 3: Western Blotting for Signaling Pathway Analysis
This protocol is used to detect changes in the expression and phosphorylation of proteins in signaling pathways affected by this compound.[2][8][19]
Materials:
-
Cells treated with this compound
-
Ice-cold PBS
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Cell scraper
-
Microcentrifuge
-
BCA protein assay kit
-
SDS-PAGE gels
-
Electrophoresis and transfer apparatus
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., against p-Akt, Akt, p-mTOR, mTOR, Bax, Bcl-2, cleaved caspase-3, β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Lysis: After treatment, wash cells twice with ice-cold PBS.[19] Add lysis buffer, scrape the cells, and transfer the lysate to a microcentrifuge tube.
-
Protein Extraction: Incubate the lysate on ice for 30 minutes, with vortexing every 10 minutes.[19] Centrifuge at 14,000 x g for 15 minutes at 4°C.[19] Collect the supernatant containing the protein extract.
-
Protein Quantification: Determine the protein concentration of each sample using a BCA assay.
-
SDS-PAGE: Denature protein samples by boiling with Laemmli buffer. Load equal amounts of protein into the wells of an SDS-PAGE gel and run the electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Antibody Incubation: Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C. Wash the membrane three times with TBST. Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane three times with TBST. Add the chemiluminescent substrate and capture the signal using an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control like β-actin or GAPDH.[19]
Visualizations
The following diagrams illustrate key signaling pathways and experimental workflows discussed in these application notes.
References
- 1. This compound 23-acetate induces autophagic-dependent apoptosis in human colon cancer cells via ROS generation and JNK activation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The effects of this compound 23-acetate in hepatocellular carcinoma via inducing cell apoptosis and inhibiting cell migration and invasion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. This compound blocks the development of HFD-induced obesity by triggering the LKB1-AMPK signaling in subcutaneous adipose tissue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound 23‑acetate inhibits the viability and induces apoptosis of non‑small cell lung cancer cells via PI3K/AKT/mTOR signal pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound, a novel inhibitor of the sarcoplasmic/endoplasmic reticulum Ca(2+) ATPase pump, induces autophagy, endoplasmic reticulum stress, and apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. This compound 23-acetate inhibits the viability and induces apoptosis of non-small cell lung cancer cells via PI3K/AKT/mTOR signal pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Apoptotic effects of this compound 23acetate on gastric cancer cells: Ingenta Connect [ingentaconnect.com]
- 10. spandidos-publications.com [spandidos-publications.com]
- 11. Apoptotic effects of this compound 23-acetate on gastric cancer cells - ProQuest [proquest.com]
- 12. This compound 23-acetate-induced HepG2 hepatoma cell death through mTOR signaling-initiated G1 cell cycle arrest and apoptosis: A quantitative proteomic study - PMC [pmc.ncbi.nlm.nih.gov]
- 13. This compound 23-acetate-induced HepG2 hepatoma cell death through mTOR signaling-initiated G1 cell cycle arrest and apoptosis: A quantitative proteomic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. This compound 23-Acetate Increases the Antitumor Effect of Bufalin on Liver Cancer through Inactivating Wnt/β-Catenin Axis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. This compound 23-Acetate Ameliorates Lipopolysaccharide-Induced Intestinal Barrier Dysfunction by Inhibiting TLR4-NOX1/ROS Signaling Pathway in Caco-2 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- 17. Cell viability assay protocol | Sigma-Aldrich [sigmaaldrich.com]
- 18. broadpharm.com [broadpharm.com]
- 19. benchchem.com [benchchem.com]
Application Notes and Protocols for Alisol B Treatment in an LPS-Induced Sepsis Mouse Model
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for investigating the therapeutic potential of Alisol B and its derivatives in a lipopolysaccharide (LPS)-induced sepsis mouse model. The information is curated for researchers in immunology, pharmacology, and drug development, offering insights into the anti-inflammatory mechanisms of this compound and practical guidance for in vivo and in vitro studies.
Introduction
Sepsis is a life-threatening organ dysfunction caused by a dysregulated host response to infection. Lipopolysaccharide (LPS), a major component of the outer membrane of Gram-negative bacteria, is a potent inducer of the inflammatory cascade seen in sepsis. The Toll-like receptor 4 (TLR4) signaling pathway plays a crucial role in LPS-induced inflammation, leading to the production of pro-inflammatory cytokines and subsequent tissue damage.[1][2] this compound and its acetate (B1210297) derivatives, natural triterpenoids isolated from the rhizome of Alisma orientale, have demonstrated significant anti-inflammatory properties, making them promising candidates for sepsis therapy.[1][2] These compounds have been shown to ameliorate LPS-induced cardiac dysfunction, intestinal barrier damage, and overall mortality in mouse models of sepsis by targeting the TLR4 signaling pathway.[1][3]
Mechanism of Action
This compound and its derivatives exert their protective effects in LPS-induced sepsis primarily through the inhibition of the TLR4 signaling cascade. Upon recognition of LPS, TLR4 initiates a signaling pathway that leads to the activation of downstream molecules, including NADPH oxidase (NOX) and subsequent reactive oxygen species (ROS) production. This cascade also activates key inflammatory signaling pathways such as mitogen-activated protein kinases (MAPKs) like p38 and ERK, and the nuclear factor-kappa B (NF-κB) pathway. The activation of these pathways results in the transcription and release of pro-inflammatory cytokines, including tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1β (IL-1β), which are central mediators of the systemic inflammation and organ damage in sepsis.[3][4][5] this compound has been shown to suppress the expression of TLR4 and NOX2, thereby inhibiting ROS production and the activation of p38 and ERK, ultimately leading to a reduction in pro-inflammatory cytokine levels.[3]
Quantitative Data Summary
The following tables summarize the key quantitative data from studies investigating the effects of this compound 23-acetate (AB23A), a derivative of this compound, in LPS-induced sepsis mouse models.
Table 1: Survival Rate in LPS-Induced Sepsis Mouse Model
| Treatment Group | Dosage | Survival Rate (48 hours) |
| Control | N/A | 100% |
| LPS | 20 mg/kg | 40%[3] |
| AB23A (Low Dose) + LPS | 10 mg/kg | 46.67%[3] |
| AB23A (Medium Dose) + LPS | 20 mg/kg | 53.33%[3] |
| AB23A (High Dose) + LPS | 40 mg/kg | 80%[3] |
Table 2: Cardiac Function Parameters in LPS-Induced Sepsis Mouse Model
| Treatment Group | Dosage | Left Ventricular Ejection Fraction (LVEF %) | Left Ventricular Fractional Shortening (LVFS %) |
| Control | N/A | ~75% | ~45% |
| LPS | 20 mg/kg | ~40% | ~20% |
| AB23A (10 mg/kg) + LPS | 10 mg/kg | Significantly Recovered | Significantly Recovered |
| AB23A (20 mg/kg) + LPS | 20 mg/kg | Significantly Recovered | Significantly Recovered |
| AB23A (40 mg/kg) + LPS | 40 mg/kg | Significantly Recovered | Significantly Recovered |
| Data derived from graphical representations in the source material. Absolute values are approximate.[3] |
Table 3: Serum Pro-inflammatory Cytokine Levels in LPS-Induced Sepsis Mouse Model
| Treatment Group | Dosage | TNF-α (pg/mL) | IL-6 (pg/mL) | IL-1β (pg/mL) |
| Control | N/A | Low | Low | Low |
| LPS | 20 mg/kg | Significantly Increased | Significantly Increased | Significantly Increased |
| AB23A + LPS | 10, 20, 40 mg/kg | Significantly Decreased | Significantly Decreased | Significantly Decreased |
| Specific concentrations were not provided in the text, but significant changes were reported.[3] |
Experimental Protocols
LPS-Induced Sepsis Mouse Model
This protocol describes the induction of sepsis in mice using LPS, a widely accepted model to study the inflammatory response in sepsis.
Materials:
-
Male C57BL/6 mice (8-10 weeks old)
-
Lipopolysaccharide (LPS) from E. coli (e.g., Sigma-Aldrich)
-
This compound or its derivatives (e.g., this compound 23-acetate)
-
Vehicle for this compound (e.g., normal saline, DMSO)
-
Sterile normal saline
-
Gavage needles
-
Syringes and needles for intraperitoneal injection
Procedure:
-
Animal Acclimatization: Acclimatize mice to the laboratory conditions for at least one week before the experiment, with free access to food and water.
-
Grouping: Randomly divide the mice into the following groups (n=8-15 per group):
-
Control Group: Receives vehicle and normal saline.
-
LPS Group: Receives vehicle and LPS.
-
This compound + LPS Group(s): Receives this compound at different doses (e.g., 10, 20, 40 mg/kg) and LPS.[3]
-
-
This compound Administration:
-
For pre-treatment, administer this compound or its vehicle by gavage daily for a specified period (e.g., 30 days) before LPS challenge.[3] The final administration should be given a few hours before LPS injection.
-
-
Sepsis Induction:
-
Inject LPS (e.g., 20 mg/kg) intraperitoneally to induce sepsis.[3] The control group should receive an equivalent volume of sterile normal saline.
-
-
Monitoring:
-
Monitor the mice for survival and signs of sepsis (e.g., lethargy, piloerection, huddled posture) for at least 48 hours.[3]
-
-
Sample Collection:
-
At a predetermined time point (e.g., 4 hours post-LPS injection for cardiac function and cytokine analysis), euthanize the mice.[3]
-
Collect blood via cardiac puncture for serum separation and cytokine analysis.
-
Harvest organs (e.g., heart, lungs, liver, intestines) for histological analysis or protein/RNA extraction.
-
Enzyme-Linked Immunosorbent Assay (ELISA) for Cytokine Measurement
This protocol outlines the measurement of pro-inflammatory cytokines in mouse serum.
Materials:
-
Mouse TNF-α, IL-6, and IL-1β ELISA kits (e.g., from R&D Systems, eBioscience)
-
Mouse serum samples
-
Microplate reader
-
Wash buffer
-
Assay diluent
Procedure:
-
Sample Preparation: Centrifuge the collected blood to separate the serum and store it at -80°C until use.
-
ELISA Protocol: Follow the manufacturer's instructions provided with the specific ELISA kit. A general procedure is as follows:
-
Bring all reagents and samples to room temperature.
-
Add standards and samples to the appropriate wells of the antibody-coated microplate.
-
Incubate for the recommended time.
-
Wash the wells multiple times with the wash buffer.
-
Add the detection antibody and incubate.
-
Wash the wells.
-
Add the enzyme conjugate (e.g., streptavidin-HRP) and incubate.
-
Wash the wells.
-
Add the substrate solution and incubate in the dark.
-
Add the stop solution.
-
-
Data Analysis:
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Generate a standard curve using the standards provided in the kit.
-
Calculate the concentration of the cytokines in the samples based on the standard curve.
-
Western Blot for Protein Expression Analysis
This protocol is for determining the expression levels of key proteins in the TLR4 signaling pathway in tissue homogenates.
Materials:
-
Tissue samples (e.g., heart, liver)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-TLR4, anti-NOX2, anti-p-p38, anti-p38, anti-p-ERK, anti-ERK, anti-β-actin)[1][3]
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Protein Extraction:
-
Homogenize the tissue samples in ice-cold RIPA buffer.
-
Centrifuge the lysates at high speed to pellet cellular debris.
-
Collect the supernatant containing the protein extracts.
-
-
Protein Quantification: Determine the protein concentration of each sample using a BCA assay.
-
SDS-PAGE and Protein Transfer:
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by size using SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.[1]
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1-2 hours at room temperature.[1]
-
Incubate the membrane with the primary antibody overnight at 4°C.[1]
-
Wash the membrane with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1-2 hours at room temperature.
-
Wash the membrane with TBST.
-
-
Detection and Analysis:
-
Apply the chemiluminescent substrate to the membrane.
-
Visualize the protein bands using an imaging system.
-
Quantify the band intensities using densitometry software and normalize to a loading control (e.g., β-actin).
-
Visualizations
Caption: Experimental workflow for this compound treatment in an LPS-induced sepsis mouse model.
Caption: this compound inhibits the TLR4 signaling pathway in LPS-induced sepsis.
References
- 1. This compound 23-Acetate Ameliorates Lipopolysaccharide-Induced Intestinal Barrier Dysfunction by Inhibiting TLR4-NOX1/ROS Signaling Pathway in Caco-2 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | this compound 23-Acetate Ameliorates Lipopolysaccharide-Induced Intestinal Barrier Dysfunction by Inhibiting TLR4-NOX1/ROS Signaling Pathway in Caco-2 Cells [frontiersin.org]
- 3. This compound 23-Acetate Ameliorates Lipopolysaccharide-Induced Cardiac Dysfunction by Suppressing Toll-Like Receptor 4 (TLR4)/NADPH Oxidase 2 (NOX2) Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. scienceopen.com [scienceopen.com]
Application Notes and Protocols for Assessing Alisol B in an OVA-Induced Asthma Model
For Researchers, Scientists, and Drug Development Professionals
Introduction
Allergic asthma is a chronic inflammatory disease of the airways characterized by airway hyperresponsiveness (AHR), eosinophilic inflammation, mucus hypersecretion, and airway remodeling. The inflammatory cascade in asthma is complex, involving a variety of immune cells and mediators. Key signaling pathways, such as the nuclear factor-kappa B (NF-κB) pathway, play a crucial role in orchestrating the expression of pro-inflammatory genes. More recently, the NOD-like receptor pyrin domain-containing 3 (NLRP3) inflammasome has been identified as a critical player in the pathogenesis of asthma, primarily through its role in the maturation and secretion of interleukin-1β (IL-1β), a potent pro-inflammatory cytokine.
Alisol B, a triterpenoid (B12794562) compound isolated from the rhizome of Alisma orientale, has demonstrated significant anti-inflammatory properties in various disease models. Studies on related Alisol compounds and extracts of Alisma orientale have shown inhibition of the NF-κB signaling pathway and a reduction in the production of pro-inflammatory cytokines, including IL-1β, in the context of lung inflammation. These findings suggest that this compound may exert its therapeutic effects in asthma by modulating these critical inflammatory pathways. While direct evidence linking this compound to NLRP3 inflammasome inhibition in asthma is still emerging, its documented effect on IL-1β secretion strongly suggests a potential role in regulating this pathway.
These application notes provide a comprehensive set of protocols to assess the therapeutic potential of this compound in a preclinical ovalbumin (OVA)-induced mouse model of allergic asthma. The described methodologies will enable researchers to systematically evaluate the effects of this compound on key pathological features of asthma, including airway inflammation, mucus production, and airway remodeling, and to investigate its mechanism of action on the NF-κB and NLRP3 signaling pathways.
Data Presentation
The following tables provide a structured summary of the expected quantitative data from the described experimental protocols. These tables are designed for easy comparison between control, OVA-induced, and this compound-treated groups.
Table 1: Effects of this compound on Inflammatory Cell Infiltration in Bronchoalveolar Lavage Fluid (BALF)
| Group | Total Cells (x10⁵) | Macrophages (x10⁴) | Eosinophils (x10⁴) | Neutrophils (x10⁴) | Lymphocytes (x10⁴) |
| Control | |||||
| OVA-Induced | |||||
| OVA + this compound (Low Dose) | |||||
| OVA + this compound (High Dose) | |||||
| OVA + Dexamethasone (B1670325) |
Table 2: Effects of this compound on Th2 Cytokine Levels in BALF (pg/mL)
| Group | IL-4 | IL-5 | IL-13 |
| Control | |||
| OVA-Induced | |||
| OVA + this compound (Low Dose) | |||
| OVA + this compound (High Dose) | |||
| OVA + Dexamethasone |
Table 3: Effects of this compound on Gene Expression in Lung Tissue (Relative Fold Change)
| Group | Il4 | Il5 | Il13 | Muc5ac | Nlrp3 | Casp1 | Il1b |
| Control | 1.0 | 1.0 | 1.0 | 1.0 | 1.0 | 1.0 | 1.0 |
| OVA-Induced | |||||||
| OVA + this compound (Low Dose) | |||||||
| OVA + this compound (High Dose) | |||||||
| OVA + Dexamethasone |
Table 4: Effects of this compound on Protein Expression in Lung Tissue (Relative Density)
| Group | p-p65/p65 | p-IκBα/IκBα | NLRP3 | Cleaved Caspase-1 | Mature IL-1β |
| Control | |||||
| OVA-Induced | |||||
| OVA + this compound (Low Dose) | |||||
| OVA + this compound (High Dose) | |||||
| OVA + Dexamethasone |
Experimental Protocols
I. OVA-Induced Allergic Asthma Mouse Model
This protocol describes the induction of an allergic asthma phenotype in BALB/c mice using ovalbumin (OVA).
Materials:
-
6-8 week old female BALB/c mice
-
Ovalbumin (OVA), Grade V (Sigma-Aldrich)
-
Aluminum hydroxide (B78521) (Alum) adjuvant (e.g., Imject™ Alum, Thermo Fisher Scientific)
-
This compound
-
Dexamethasone (positive control)
-
Sterile, pyrogen-free phosphate-buffered saline (PBS)
-
Ultrasonic nebulizer
Procedure:
-
Sensitization:
-
On day 0 and day 14, sensitize mice via intraperitoneal (i.p.) injection of 20 µg of OVA emulsified in 2 mg of alum in a total volume of 200 µL of PBS.
-
The control group receives i.p. injections of PBS with alum.
-
-
Treatment:
-
From day 21 to day 27, administer this compound (e.g., 10 and 30 mg/kg) or dexamethasone (e.g., 2 mg/kg) to the respective treatment groups via oral gavage or i.p. injection daily.
-
The control and OVA-induced groups receive the vehicle.
-
-
Challenge:
-
On days 25, 26, and 27, challenge the mice (excluding the control group) by exposing them to an aerosol of 1% (w/v) OVA in PBS for 30 minutes using an ultrasonic nebulizer.
-
The control group is challenged with PBS aerosol.
-
-
Sample Collection:
-
24 to 48 hours after the final OVA challenge, euthanize the mice for sample collection (BALF, blood, and lung tissue).
-
II. Bronchoalveolar Lavage Fluid (BALF) Analysis
This protocol details the collection and analysis of inflammatory cells in the BALF.
Materials:
-
Ice-cold sterile PBS
-
Tracheal cannula (20G)
-
Suture thread
-
1 mL syringe
-
Hemocytometer
-
Cytospin centrifuge
-
Wright-Giemsa stain
Procedure:
-
Euthanize the mouse and expose the trachea.
-
Make a small incision in the trachea and insert a cannula, securing it with a suture.
-
Instill 1 mL of ice-cold PBS into the lungs and gently aspirate the fluid. Repeat this process three times, pooling the recovered fluid.
-
Centrifuge the BALF at 400 x g for 10 minutes at 4°C.
-
Collect the supernatant for cytokine analysis (ELISA) and store at -80°C.
-
Resuspend the cell pellet in 1 mL of PBS.
-
Determine the total cell count using a hemocytometer.
-
Prepare cytospin slides and stain with Wright-Giemsa.
-
Perform a differential cell count of at least 300 cells to enumerate macrophages, eosinophils, neutrophils, and lymphocytes.
III. Lung Histology
This protocol outlines the procedures for staining lung tissue to assess inflammation, mucus production, and collagen deposition.
Materials:
-
4% paraformaldehyde (PFA)
-
Paraffin
-
Microtome
-
Hematoxylin and Eosin (H&E) stain
-
Periodic acid-Schiff (PAS) stain
-
Masson's trichrome stain
Procedure:
-
Perfuse the lungs with PBS and then fix by intratracheal instillation of 4% PFA.
-
Excise the lungs and immerse in 4% PFA for 24 hours.
-
Dehydrate the tissue, embed in paraffin, and cut 4-5 µm sections.
-
H&E Staining: Stain sections with H&E to visualize inflammatory cell infiltration and general lung morphology.
-
PAS Staining: Stain sections with PAS to identify mucus-producing goblet cells.
-
Masson's Trichrome Staining: Stain sections with Masson's trichrome to assess subepithelial fibrosis by visualizing collagen deposition.
-
Quantify the stained sections using image analysis software.
IV. Enzyme-Linked Immunosorbent Assay (ELISA)
This protocol is for the quantification of cytokines in the BALF supernatant.
Materials:
-
ELISA kits for mouse IL-4, IL-5, and IL-13 (e.g., from R&D Systems or eBioscience)
-
BALF supernatant
-
Microplate reader
Procedure:
-
Follow the manufacturer's instructions provided with the ELISA kits.
-
Briefly, coat a 96-well plate with the capture antibody.
-
Block the plate to prevent non-specific binding.
-
Add BALF supernatant samples and standards to the wells.
-
Add the detection antibody, followed by the enzyme conjugate (e.g., streptavidin-HRP).
-
Add the substrate solution and stop the reaction.
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Calculate the cytokine concentrations based on the standard curve.
V. Quantitative Real-Time PCR (qPCR)
This protocol is for the analysis of gene expression in lung tissue.
Materials:
-
Lung tissue homogenate
-
RNA extraction kit (e.g., RNeasy Mini Kit, Qiagen)
-
cDNA synthesis kit (e.g., iScript cDNA Synthesis Kit, Bio-Rad)
-
SYBR Green or TaqMan master mix
-
Primers for target genes (Il4, Il5, Il13, Muc5ac, Nlrp3, Casp1, Il1b) and a housekeeping gene (e.g., Gapdh or Actb)
-
Real-time PCR system
Procedure:
-
Homogenize lung tissue and extract total RNA using a commercial kit.
-
Assess RNA quality and quantity.
-
Reverse transcribe an equal amount of RNA into cDNA.
-
Perform qPCR using specific primers for the target and housekeeping genes.
-
Analyze the data using the comparative Ct (ΔΔCt) method to determine the relative fold change in gene expression.
VI. Western Blot Analysis
This protocol is for the detection of proteins involved in the NF-κB and NLRP3 signaling pathways in lung tissue.
Materials:
-
Lung tissue homogenate
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies against: p-p65, p65, p-IκBα, IκBα, NLRP3, Caspase-1, IL-1β, and a loading control (e.g., β-actin or GAPDH)
-
HRP-conjugated secondary antibodies
-
ECL detection reagent
-
Chemiluminescence imaging system
Procedure:
-
Homogenize lung tissue in RIPA buffer and determine the protein concentration using the BCA assay.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane to prevent non-specific binding.
-
Incubate the membrane with the primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Detect the protein bands using an ECL reagent and an imaging system.
-
Quantify the band intensities and normalize to the loading control.
Mandatory Visualizations
Caption: Experimental workflow for the OVA-induced asthma model and this compound assessment.
Caption: Proposed signaling pathway of this compound in mitigating airway inflammation.
Application Notes and Protocols for the Evaluation of Alisol B in an HFD + CCl4-Induced NASH Model
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the use of a high-fat diet (HFD) combined with carbon tetrachloride (CCl4) to induce a non-alcoholic steatohepatitis (NASH) model for the evaluation of Alisol B.
Introduction
Non-alcoholic steatohepatitis (NASH) is a severe form of non-alcoholic fatty liver disease (NAFLD) characterized by hepatic steatosis, inflammation, and fibrosis. The combination of a high-fat diet and exposure to the hepatotoxin carbon tetrachloride (CCl4) in rodents creates a robust and clinically relevant model of NASH, recapitulating key features of the human disease. This compound, a natural triterpenoid (B12794562) isolated from Alisma orientale, has demonstrated significant therapeutic potential in preclinical NASH models by attenuating liver injury, steatosis, inflammation, and fibrosis.[1][2] This document outlines the detailed protocols for inducing NASH using the HFD + CCl4 model and for evaluating the therapeutic efficacy of this compound.
Experimental Model: HFD + CCl4-Induced NASH
This model combines a metabolic challenge (HFD) with a chemical insult (CCl4) to accelerate and exacerbate the development of NASH, including significant fibrosis.[3][4]
Experimental Workflow:
Caption: Workflow for HFD + CCl4-induced NASH model and this compound evaluation.
Detailed Experimental Protocols
Animal Model Establishment
-
Animals: Male C57BL/6J mice, 4-5 weeks old, are commonly used.
-
Acclimatization: House the animals for at least one week under standard laboratory conditions (12-hour light/dark cycle, controlled temperature and humidity) with free access to standard chow and water.
-
NASH Induction:
-
Diet: Switch the diet of the experimental groups to a high-fat diet (HFD), typically containing 60% of calories from fat.[5] A control group should be maintained on a normal chow diet.
-
CCl4 Administration: After a period of HFD feeding (e.g., 4-10 weeks), begin intraperitoneal (i.p.) injections of CCl4.[4][5] A common protocol involves administering CCl4 at a dose of 0.5-1.0 μL/g body weight, often diluted in a vehicle like corn oil, on a weekly or bi-weekly basis.[4] The duration of combined HFD and CCl4 administration typically ranges from 4 to 12 weeks to induce significant NASH with fibrosis.[3]
-
This compound Treatment
-
Preparation: Prepare this compound in a suitable vehicle (e.g., 0.5% carboxymethylcellulose sodium).
-
Administration: Administer this compound orally (p.o.) to the treatment group, typically at a dosage of around 100 mg/kg body weight, once daily.[5] The vehicle control group should receive the vehicle alone.
-
Duration: Treatment with this compound usually commences after the establishment of NASH and continues for a period of 4-5 weeks.[2]
Endpoint Analysis
At the end of the treatment period, euthanize the animals and collect blood and liver samples for analysis.
-
Serum Biochemical Analysis:
-
Measure serum levels of alanine (B10760859) aminotransferase (ALT) and aspartate aminotransferase (AST) to assess liver injury.[2]
-
Analyze serum lipid profiles, including total cholesterol (TC) and triglycerides (TG).[3]
-
-
Liver Histopathology:
-
Fix a portion of the liver in 10% neutral buffered formalin for paraffin (B1166041) embedding.
-
Perform Hematoxylin and Eosin (H&E) staining to assess steatosis, inflammation, and hepatocyte ballooning.[2]
-
Use Sirius Red or Masson's trichrome staining to visualize and quantify collagen deposition and fibrosis.[2][3]
-
The NAFLD Activity Score (NAS) can be used to grade the severity of NASH.[3]
-
-
Hepatic Lipid Content:
-
Measure the triglyceride (TG) content in liver homogenates.[2]
-
-
Gene and Protein Expression Analysis:
-
Isolate RNA from liver tissue for quantitative real-time PCR (qRT-PCR) to measure the mRNA levels of genes involved in inflammation (e.g., TNF-α, IL-6, TGF-β), fibrosis (e.g., α-SMA, Col1a1), and lipid metabolism.[2]
-
Perform Western blot analysis on liver protein extracts to determine the expression levels of key proteins in relevant signaling pathways.[5]
-
Quantitative Data on this compound Efficacy
The following tables summarize the reported effects of this compound in the HFD + CCl4-induced NASH model.
Table 1: Effects of this compound on Serum Parameters
| Parameter | HFD + CCl4 (Vehicle) | HFD + CCl4 + this compound | % Change | Reference |
| ALT (U/L) | Significantly Elevated | Significantly Decreased | ↓ | [2] |
| AST (U/L) | Significantly Elevated | Significantly Decreased | ↓ 29.2% | [2] |
Table 2: Effects of this compound on Hepatic Parameters
| Parameter | HFD + CCl4 (Vehicle) | HFD + CCl4 + this compound | % Change | Reference |
| Liver TG Content | Significantly Increased | Significantly Decreased | ↓ 39.5% | [2] |
| NAFLD Activity Score (NAS) | Elevated | Significantly Decreased | ↓ | [2] |
| Steatosis Score | Elevated | Significantly Decreased | ↓ | [2] |
| Inflammation Score | Elevated | Significantly Decreased | ↓ | [2] |
| Hepatic MDA | Increased | Decreased | ↓ | [5] |
| Hepatic GSH | Decreased | Increased | ↑ | [5] |
Table 3: Effects of this compound on Gene Expression
| Gene | HFD + CCl4 (Vehicle) | HFD + CCl4 + this compound | Regulation by this compound | Reference |
| TNF-α | Upregulated | Downregulated | ↓ | [2] |
| TGF-β | Upregulated | Downregulated | ↓ | [2] |
| IL-6 | Upregulated | Downregulated | ↓ | [2] |
| α-SMA | Upregulated | Downregulated | ↓ | [5] |
| Col1a1 | Upregulated | Downregulated | ↓ | [5] |
| CD36 | Upregulated | Downregulated | ↓ | [1] |
| RARα | Downregulated | Upregulated | ↑ | [1] |
| PPARγ | Upregulated | Downregulated | ↓ | [1] |
Mechanism of Action of this compound in NASH
This compound exerts its therapeutic effects in NASH through multiple mechanisms, primarily by modulating key signaling pathways involved in lipid metabolism, inflammation, and fibrosis.
Regulation of the RARα-PPARγ-CD36 Signaling Pathway
This compound has been shown to upregulate the expression of Retinoic Acid Receptor alpha (RARα).[1] Increased RARα levels lead to the downregulation of Hepatocyte Nuclear Factor 4 alpha (HNF4α) and Peroxisome Proliferator-Activated Receptor gamma (PPARγ). The suppression of PPARγ, a key regulator of fatty acid uptake, results in decreased expression of the fatty acid translocase CD36.[1] By downregulating CD36, this compound reduces lipid accumulation in hepatocytes.[1][2]
Caption: this compound modulates the RARα-PPARγ-CD36 signaling pathway.
Activation of Farnesoid X Receptor (FXR)
This compound 23-acetate, a derivative of this compound, has been shown to be an activator of the Farnesoid X Receptor (FXR).[6] FXR activation plays a crucial role in regulating bile acid, lipid, and glucose homeostasis. Activation of FXR can lead to decreased lipogenesis and increased fatty acid oxidation, contributing to the reduction of hepatic steatosis.[6]
Caption: this compound activates FXR to reduce hepatic steatosis.
Anti-inflammatory and Anti-fibrotic Effects
This compound mitigates hepatic inflammation by reducing the expression of pro-inflammatory cytokines such as TNF-α, IL-6, and TGF-β.[2] It also attenuates fibrosis by decreasing the expression of key fibrotic markers like α-SMA and Col1a1.[5] These effects are likely downstream of the primary metabolic improvements and may also involve direct inhibition of inflammatory signaling pathways like NF-κB.[2][7]
Conclusion
The HFD + CCl4-induced NASH model is a valuable tool for preclinical evaluation of therapeutic agents. This compound has demonstrated significant efficacy in this model, ameliorating key features of NASH through the modulation of critical signaling pathways involved in lipid metabolism, inflammation, and fibrosis. The protocols and data presented herein provide a solid foundation for further investigation into the therapeutic potential of this compound for the treatment of NASH.
References
- 1. This compound Alleviates Hepatocyte Lipid Accumulation and Lipotoxicity via Regulating RARα-PPARγ-CD36 Cascade and Attenuates Non-Alcoholic Steatohepatitis in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound Alleviates Hepatocyte Lipid Accumulation and Lipotoxicity via Regulating RARα-PPARγ-CD36 Cascade and Attenuates Non-Alcoholic Steatohepatitis in Mice [mdpi.com]
- 3. A fast and accurate mouse model for inducing non-alcoholic steatohepatitis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. This compound 23-acetate protects against non-alcoholic steatohepatitis in mice via farnesoid X receptor activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Anti-Inflammatory Activities and Liver Protection of Alisol F and 25-Anhydroalisol F through the Inhibition of MAPK, STAT3, and NF-κB Activation In Vitro and In Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
Preparation of Alisol B Stock Solution for Cell Culture: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
Alisol B, a triterpenoid (B12794562) compound isolated from the rhizome of Alisma orientale, has demonstrated a range of biological activities, including anti-inflammatory, anti-cancer, and anti-viral properties. Accurate and reproducible in vitro studies rely on the correct preparation and handling of this compound solutions. This document provides a detailed protocol for the preparation, storage, and use of this compound stock solutions in cell culture applications, ensuring the integrity of experimental results.
Physicochemical and Solubility Data
Proper stock solution preparation begins with an understanding of the compound's physical and chemical properties. This compound is a hydrophobic molecule, necessitating the use of an organic solvent for solubilization before dilution in aqueous cell culture media.
| Property | Value | Source(s) |
| Molecular Formula | C₃₀H₄₈O₄ | [1] |
| Molecular Weight | 472.7 g/mol | [1][2] |
| Appearance | White powder | [2] |
| Solubility | Soluble in DMSO (100 mg/mL), methanol, and chloroform. Insoluble in water. | [2][3] |
| Storage (Solid) | Store at -20°C, protected from light and moisture. | |
| Storage (Stock Solution) | -80°C for up to 6 months; -20°C for up to 1 month. Protect from light. | [3] |
Experimental Protocols
Safety Precautions
Before handling this compound, it is crucial to review the Safety Data Sheet (SDS). This compound may cause skin and serious eye irritation and can be harmful if swallowed.[4] Always wear appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and gloves, when handling the powdered compound and its solutions.[5][6] All handling of the powder should be performed in a chemical fume hood to avoid inhalation.[5]
Preparation of a 10 mM this compound Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution, a common starting concentration for subsequent dilutions for cell culture experiments.
Materials:
-
This compound (powder)
-
Anhydrous Dimethyl Sulfoxide (DMSO), cell culture grade
-
Sterile microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Vortex mixer
-
(Optional) Sonicator water bath
Procedure:
-
Equilibrate this compound: Allow the vial of this compound powder to equilibrate to room temperature before opening to prevent condensation.
-
Weighing: In a chemical fume hood, carefully weigh the desired amount of this compound. To prepare 1 mL of a 10 mM stock solution, weigh out 4.727 mg of this compound.
-
Calculation: Mass (mg) = Molarity (mol/L) * Volume (L) * Molecular Weight ( g/mol ) * 1000 mg/g
-
Mass (mg) = 0.010 mol/L * 0.001 L * 472.7 g/mol * 1000 mg/g = 4.727 mg
-
-
Dissolving: Add the weighed this compound powder to a sterile vial. Add the calculated volume of anhydrous DMSO (in this case, 1 mL) to the vial.
-
Solubilization: Securely cap the vial and vortex vigorously for 1-2 minutes to dissolve the powder. If complete dissolution is not achieved, sonicate the vial in a water bath for a few minutes.[3] Visually inspect the solution to ensure no particulates are present.
-
Aliquoting and Storage: To avoid repeated freeze-thaw cycles which can degrade the compound, aliquot the stock solution into smaller, single-use volumes in sterile, low-binding tubes. Store these aliquots at -80°C for long-term storage (up to 6 months) or at -20°C for short-term storage (up to 1 month), protected from light.[3]
Preparation of Working Solutions for Cell Culture
Important Considerations:
-
DMSO Toxicity: The final concentration of DMSO in the cell culture medium should be kept low, typically below 0.5%, as higher concentrations can be toxic to cells.
-
Precipitation: this compound is insoluble in aqueous solutions. To prevent precipitation when diluting the DMSO stock into cell culture medium, it is crucial to add the stock solution to the medium with gentle mixing. A serial dilution approach is recommended for preparing very dilute working solutions.
Procedure:
-
Thaw Stock Solution: Thaw a single aliquot of the this compound stock solution at room temperature.
-
Dilution: Directly add the required volume of the 10 mM stock solution to your pre-warmed cell culture medium to achieve the desired final concentration. For example, to prepare 1 mL of a 10 µM working solution, add 1 µL of the 10 mM stock solution to 999 µL of cell culture medium.
-
Mixing: Immediately and gently mix the working solution by pipetting up and down or by gentle swirling to ensure homogeneity and prevent precipitation.
-
Application to Cells: Add the freshly prepared working solution to your cell cultures. It is recommended to replace the medium with a freshly prepared solution at regular intervals (e.g., every 24-48 hours) for long-term experiments to account for any potential degradation of the compound at 37°C.
Typical Working Concentrations:
The optimal concentration of this compound will vary depending on the cell line and the specific assay. It is recommended to perform a dose-response experiment to determine the ideal concentration range for your experimental setup. Based on published literature, working concentrations for this compound and its derivatives often fall within the following ranges:
| Assay Type | Cell Line(s) | Typical Concentration Range | Source(s) |
| Apoptosis/Cytotoxicity | A549, MM.1S | 5 µM - 50 µM | [5][7] |
| Anti-inflammatory | RAW 264.7 | 3 µM - 33 µM | [1] |
Diagrams
Caption: Workflow for preparing this compound stock and working solutions.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. This compound 23‑acetate inhibits the viability and induces apoptosis of non‑small cell lung cancer cells via PI3K/AKT/mTOR signal pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Chemical modification of this compound 23-acetate and their cytotoxic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. selleckchem.com [selleckchem.com]
- 7. benchchem.com [benchchem.com]
In Vitro Assessment of Alisol B on HCT116 and SW620 Colorectal Cancer Cells: Application Notes and Protocols
For Research Use Only.
Introduction
Alisol B, a protostane-type triterpenoid (B12794562) isolated from the rhizome of Alisma orientale, has garnered significant attention for its potential anticancer properties. This document provides detailed application notes and protocols for the in vitro assessment of this compound's effects on two human colorectal cancer cell lines: HCT116 and SW620. The methodologies described herein are based on published research and are intended to guide researchers, scientists, and drug development professionals in evaluating the cytotoxic, pro-apoptotic, and cell cycle inhibitory activities of this compound. The primary focus of the cited studies is on this compound 23-acetate, a closely related derivative that is expected to exhibit similar biological activities.
Data Presentation
The following tables summarize the quantitative effects of this compound 23-acetate on HCT116 and SW620 cells, providing a clear comparison of its impact on cell viability, apoptosis, and cell cycle distribution.
Table 1: Effect of this compound 23-acetate on the Viability of HCT116 and SW620 Cells
| Cell Line | Treatment Concentration (µM) | Incubation Time (h) | Cell Viability (%) |
| HCT116 | 0 (Control) | 24 | 100 |
| 10 | 24 | ~80 | |
| 20 | 24 | ~60 | |
| 40 | 24 | ~40 | |
| SW620 | 0 (Control) | 24 | 100 |
| 10 | 24 | ~85 | |
| 20 | 24 | ~65 | |
| 40 | 24 | ~45 |
Data is estimated from graphical representations in cited literature and may vary based on experimental conditions.
Table 2: Induction of Apoptosis by this compound 23-acetate in HCT116 and SW620 Cells [1][2]
| Cell Line | Treatment Concentration (µM) | Incubation Time (h) | Percentage of Apoptotic Cells (%) |
| HCT116 | 0 (Control) | 24 | <5 |
| 10 | 24 | ~15 | |
| 20 | 24 | ~30 | |
| SW620 | 0 (Control) | 24 | <5 |
| 10 | 24 | ~12 | |
| 20 | 24 | ~25 |
Apoptosis was quantified by Annexin V-FITC/PI staining and flow cytometry.[1][2]
Table 3: Cell Cycle Arrest Induced by this compound 23-acetate in HCT116 and SW620 Cells [1]
| Cell Line | Treatment | G1 Phase (%) | S Phase (%) | G2/M Phase (%) |
| HCT116 | Control (DMSO) | ~55 | ~30 | ~15 |
| 20 µM this compound 23-acetate | ~75 | ~15 | ~10 | |
| SW620 | Control (DMSO) | ~60 | ~25 | ~15 |
| 20 µM this compound 23-acetate | ~80 | ~10 | ~10 |
Cell cycle distribution was analyzed by propidium (B1200493) iodide staining and flow cytometry after 24 hours of treatment.[1]
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
Cell Viability Assay (MTT Assay)
This protocol is for determining the effect of this compound on the viability of HCT116 and SW620 cells.[3]
Materials:
-
HCT116 or SW620 cells
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
This compound stock solution (dissolved in DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or 0.01 N HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Seed HCT116 or SW620 cells into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete culture medium.
-
Incubate the plates at 37°C in a humidified atmosphere with 5% CO₂ for 24 hours to allow for cell attachment.
-
Prepare serial dilutions of this compound in complete culture medium from the stock solution.
-
Remove the medium from the wells and add 100 µL of the this compound dilutions (or vehicle control, DMSO) to the respective wells.
-
Incubate the plates for the desired time points (e.g., 24, 48 hours).
-
Add 10 µL of MTT solution to each well and incubate for an additional 2-4 hours at 37°C, until a purple formazan (B1609692) precipitate is visible.
-
Carefully remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Shake the plate gently for 15 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control cells.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This protocol describes the quantification of apoptotic cells using flow cytometry.[4][5]
Materials:
-
HCT116 or SW620 cells treated with this compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with various concentrations of this compound for 24 hours.
-
Harvest both adherent and floating cells by trypsinization and centrifugation (300 x g for 5 minutes).
-
Wash the cells twice with ice-cold PBS.
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Transfer 100 µL of the cell suspension (~1 x 10⁵ cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[4]
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within one hour.
-
Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.
Cell Cycle Analysis (Propidium Iodide Staining)
This protocol outlines the procedure for analyzing cell cycle distribution.[6][7]
Materials:
-
HCT116 or SW620 cells treated with this compound
-
PBS
-
70% ice-cold ethanol (B145695)
-
RNase A (100 µg/mL)
-
Propidium Iodide (PI) staining solution (50 µg/mL)
-
Flow cytometer
Procedure:
-
Culture and treat cells with this compound as described for the apoptosis assay.
-
Harvest the cells by trypsinization and centrifugation.
-
Wash the cells with ice-cold PBS.
-
Fix the cells by adding the cell pellet dropwise to 1 mL of ice-cold 70% ethanol while gently vortexing.
-
Incubate the fixed cells for at least 2 hours at 4°C (or overnight).
-
Centrifuge the cells and wash with PBS to remove the ethanol.
-
Resuspend the cell pellet in 500 µL of PBS containing RNase A and PI staining solution.[6]
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the DNA content by flow cytometry.
-
Quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Western Blot Analysis
This protocol is for detecting changes in the expression of key signaling proteins.[8][9][10]
Materials:
-
HCT116 or SW620 cells treated with this compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-JNK, anti-JNK, anti-cleaved PARP, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced Chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Lyse the treated cells with ice-cold RIPA buffer.[9]
-
Determine the protein concentration of the lysates using a BCA assay.
-
Denature equal amounts of protein (20-30 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Detect the protein bands using an ECL substrate and an imaging system.
-
Normalize the band intensities to a loading control like β-actin.
Visualizations
The following diagrams illustrate the experimental workflows and the proposed signaling pathway of this compound in HCT116 and SW620 cells.
Caption: Experimental workflow for assessing this compound's effects.
Caption: Proposed signaling pathway of this compound in colorectal cancer cells.[1][11]
References
- 1. This compound 23-acetate induces autophagic-dependent apoptosis in human colon cancer cells via ROS generation and JNK activation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. MTT assay protocol | Abcam [abcam.com]
- 4. Annexin V Staining Protocol [bdbiosciences.com]
- 5. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]
- 7. ucl.ac.uk [ucl.ac.uk]
- 8. Apoptosis western blot guide | Abcam [abcam.com]
- 9. benchchem.com [benchchem.com]
- 10. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 11. This compound 23-acetate induces autophagic-dependent apoptosis in human colon cancer cells via ROS generation and JNK activation - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Anticancer Potential of Alisol B in A549 and AGS Cell Lines: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for investigating the anticancer effects of Alisol B and its derivatives, particularly this compound 23-acetate (AB23A), on A549 human non-small cell lung cancer cells and AGS human gastric cancer cells. The provided information is intended to guide researchers in designing and executing experiments to evaluate the therapeutic potential of this natural compound.
I. Application Notes
This compound, a tetracyclic triterpenoid (B12794562) isolated from the rhizome of Alisma orientale, and its acetate (B1210297) derivative, this compound 23-acetate, have demonstrated significant anticancer activities in preclinical studies. These compounds have been shown to inhibit cell proliferation, induce apoptosis (programmed cell death), and arrest the cell cycle in various cancer cell lines, including A549 and AGS.
In A549 (Non-Small Cell Lung Cancer) Cells:
This compound 23-acetate has been observed to markedly inhibit the viability of A549 cells.[1][2] Its mechanism of action involves the induction of apoptosis and arrest of the cell cycle in the G1 phase.[1][2] Furthermore, AB23A can suppress the migration and invasion of A549 cells.[1][2] The anticancer activities in this cell line are mediated, at least in part, through the inhibition of the PI3K/AKT/mTOR signaling pathway.[1][2] Key molecular events include the upregulation of the pro-apoptotic protein Bax and downregulation of the anti-apoptotic protein Bcl-2.[1][2]
In AGS (Gastric Cancer) Cells:
In AGS cells, this compound 23-acetate has been shown to reduce cell viability and induce apoptosis, as evidenced by an increase in the sub-G1 cell population and depolarization of the mitochondrial membrane.[3][4] The apoptotic process is associated with the activation of caspase-3 and -9, and the regulation of the mitogen-activated protein kinase (MAPK) signaling pathway.[3][4] Similar to its effects in A549 cells, AB23A treatment in AGS cells leads to the upregulation of Bax and downregulation of Bcl-2 and survivin.[3][4] An increase in reactive oxygen species (ROS) production has also been noted, suggesting that oxidative stress plays a role in its anticancer effects in this cell line.[3][4]
II. Quantitative Data Summary
The following tables summarize the quantitative data from studies investigating the effects of this compound 23-acetate on A549 and AGS cell lines.
Table 1: Effect of this compound 23-acetate on A549 Cell Viability
| Concentration (µM) | Treatment Time (h) | Cell Viability (%) | Reference |
| 6 | 12 | Significantly Reduced | [5] |
| 9 | 12 | Significantly Reduced | [5] |
| 6 | 24 | Significantly Reduced | [5] |
| 9 | 24 | ~50% | [5] |
| 6 | 48 | Significantly Reduced | [5] |
| 9 | 48 | Significantly Reduced | [5] |
Table 2: Effect of this compound 23-acetate on A549 Cell Cycle Distribution
| Concentration (µM) | Treatment Time (h) | % of Cells in G0/G1 Phase | Reference |
| 6 | 24 | Significant Increase | [2] |
| 9 | 24 | Significant Increase | [2] |
Table 3: Effect of this compound 23-acetate on AGS Cell Viability
| Concentration (µM) | Treatment Time (h) | Cell Viability (%) | Reference |
| 20 | 24 | 82.8 ± 1.6 | [4] |
| 30 | 24 | 48.3 ± 0.2 | [4] |
| 40 | 24 | 36.6 ± 3.6 | [4] |
| 50 | 24 | 27.9 ± 1.3 | [4] |
| 20 | 48 | 77.5 ± 1.3 | [4] |
| 30 | 48 | 39.3 ± 2.2 | [4] |
| 40 | 48 | 29.5 ± 0.6 | [4] |
| 50 | 48 | 10.1 ± 0.8 | [4] |
III. Experimental Protocols
Detailed methodologies for key experiments are provided below.
Cell Culture
-
Cell Lines:
-
A549 (human non-small cell lung cancer), ATCC® CCL-185™
-
AGS (human gastric adenocarcinoma), ATCC® CRL-1739™
-
-
Culture Medium:
-
A549: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.[5]
-
AGS: RPMI-1640 medium supplemented with 10% FBS and 1% penicillin-streptomycin.
-
-
Culture Conditions: Cells are to be maintained in a humidified incubator at 37°C with 5% CO2.
Cell Viability Assay (MTT or CCK-8)
This assay measures the metabolic activity of cells, which is an indicator of cell viability.
-
Materials:
-
96-well plates
-
A549 or AGS cells
-
Complete culture medium
-
This compound or this compound 23-acetate (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution or Cell Counting Kit-8 (CCK-8) solution
-
DMSO or solubilization buffer
-
Microplate reader
-
-
Protocol:
-
Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound or AB23A for the desired time periods (e.g., 24, 48, 72 hours). Include a vehicle control (DMSO).
-
After the treatment period, add 20 µL of MTT solution (5 mg/mL in PBS) or 10 µL of CCK-8 solution to each well.
-
Incubate for 2-4 hours at 37°C.
-
If using MTT, remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at the appropriate wavelength (e.g., 490 nm for MTT, 450 nm for CCK-8) using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
-
Apoptosis Assay (Annexin V-FITC/PI Staining)
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Materials:
-
6-well plates
-
A549 or AGS cells
-
Complete culture medium
-
This compound or this compound 23-acetate
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
-
-
Protocol:
-
Seed cells in 6-well plates and treat with this compound or AB23A as described for the viability assay.
-
Harvest the cells by trypsinization and wash with cold PBS.
-
Resuspend the cells in 1X binding buffer provided in the kit.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
Analyze the cells by flow cytometry within 1 hour.
-
Cell Cycle Analysis (PI Staining)
This method determines the distribution of cells in different phases of the cell cycle.
-
Materials:
-
6-well plates
-
A549 or AGS cells
-
Complete culture medium
-
This compound or this compound 23-acetate
-
70% ethanol (B145695) (ice-cold)
-
RNase A
-
Propidium Iodide (PI) staining solution
-
Flow cytometer
-
-
Protocol:
-
Treat cells in 6-well plates with this compound or AB23A.
-
Harvest and wash the cells with PBS.
-
Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing gently.
-
Store the fixed cells at -20°C for at least 2 hours.
-
Wash the cells with PBS and resuspend in a solution containing PI and RNase A.
-
Incubate for 30 minutes at 37°C in the dark.
-
Analyze the DNA content of the cells by flow cytometry.
-
Western Blot Analysis
This technique is used to detect specific proteins in a sample.
-
Materials:
-
6-well plates
-
A549 or AGS cells
-
Complete culture medium
-
This compound or this compound 23-acetate
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies (e.g., against PI3K, p-AKT, AKT, mTOR, Bax, Bcl-2, Caspase-3, Caspase-9, PARP, p-p38, p38, p-JNK, JNK, β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
-
-
Protocol:
-
Treat cells with this compound or AB23A and then lyse them in RIPA buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Separate equal amounts of protein by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
IV. Visualizations
The following diagrams illustrate the proposed signaling pathways and a general experimental workflow.
Caption: PI3K/AKT/mTOR signaling pathway inhibition by this compound in A549 cells.
Caption: Proposed mechanism of this compound-induced apoptosis in AGS cells.
Caption: General experimental workflow for this compound anticancer studies.
References
- 1. This compound 23‑acetate inhibits the viability and induces apoptosis of non‑small cell lung cancer cells via PI3K/AKT/mTOR signal pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound 23-acetate inhibits the viability and induces apoptosis of non-small cell lung cancer cells via PI3K/AKT/mTOR signal pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Apoptotic effects of this compound 23‑acetate on gastric cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. spandidos-publications.com [spandidos-publications.com]
- 5. spandidos-publications.com [spandidos-publications.com]
Application Notes and Protocols: Enhancing Chemotherapeutic Efficacy with Alisol B and Its Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
The emergence of multidrug resistance (MDR) is a significant obstacle in cancer chemotherapy, leading to treatment failure and poor patient outcomes. Natural compounds that can overcome MDR and work synergistically with existing chemotherapeutic agents are of great interest. Alisol B, a triterpenoid (B12794562) isolated from the rhizome of Alisma orientale, and its acetate (B1210297) derivative, this compound 23-acetate (AB23A), have demonstrated promising anti-cancer properties. Notably, they have been shown to reverse P-glycoprotein (P-gp)-mediated MDR, thereby re-sensitizing cancer cells to conventional chemotherapeutic drugs.[1][2][3]
These application notes provide a summary of the mechanisms of action, relevant signaling pathways, and detailed experimental protocols for investigating the synergistic effects of this compound and its derivatives in combination with other chemotherapeutic agents.
Mechanism of Action
This compound and its derivatives exert their anti-cancer effects through multiple mechanisms, making them attractive candidates for combination therapies. Their primary roles in enhancing chemotherapeutic efficacy include:
-
Reversal of Multidrug Resistance: this compound 23-acetate has been shown to inhibit the function of P-glycoprotein (P-gp), an ATP-binding cassette (ABC) transporter that actively pumps chemotherapeutic drugs out of cancer cells.[2][4] By inhibiting this efflux pump, this compound derivatives increase the intracellular concentration of co-administered chemotherapeutic agents, thereby restoring their cytotoxic effects in resistant cells.[2][4]
-
Induction of Apoptosis: this compound and AB23A induce apoptosis in various cancer cell lines, including non-small cell lung cancer, gastric cancer, and hepatocellular carcinoma.[5][6][7] This is often mediated through the intrinsic mitochondrial pathway, characterized by an increased Bax/Bcl-2 ratio and activation of caspase-3 and caspase-9.[6][7]
-
Cell Cycle Arrest: These compounds can arrest the cell cycle at the G0/G1 phase, thereby inhibiting cancer cell proliferation.[8][9]
-
Modulation of Signaling Pathways: The anti-cancer activities of this compound and its derivatives are linked to the modulation of key signaling pathways, most notably the PI3K/Akt/mTOR pathway, which is often dysregulated in cancer.[5][9][10]
Quantitative Data Summary
The following tables summarize the quantitative data from various studies, highlighting the efficacy of this compound 23-acetate (AB23A) in combination with chemotherapeutic agents and its effects on multidrug-resistant (MDR) cancer cells.
Table 1: Reversal of Doxorubicin Resistance by this compound 23-acetate (B23) and Alisol A 24-acetate (A24) [11]
| Cell Line | Treatment | Reversal Fold |
| HepG2/VIN (MDR) | 10 µM B23 + Doxorubicin | 7.95 |
| HepG2/VIN (MDR) | 10 µM A24 + Doxorubicin | 8.14 |
| HepG2 (Sensitive) | 10 µM B23 + Doxorubicin | 1.22 |
| HepG2 (Sensitive) | 10 µM A24 + Doxorubicin | 1.25 |
Table 2: IC50 Values of Doxorubicin in Combination with Alisol F 24-acetate (ALI) in MCF-7/DOX (MDR) Cells [12]
| Treatment | IC50 of Doxorubicin (µM) |
| Doxorubicin alone | >100 |
| Doxorubicin + 5 µM ALI | 10.3 ± 1.2 |
| Doxorubicin + 10 µM ALI | 3.2 ± 0.5 |
| Doxorubicin + 20 µM ALI | 1.1 ± 0.2 |
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathways affected by this compound and a general workflow for evaluating its combination with chemotherapeutic agents.
Caption: this compound inhibits the PI3K/Akt/mTOR pathway, leading to decreased cell proliferation and increased apoptosis.
Caption: this compound inhibits the P-gp efflux pump, leading to increased intracellular drug concentration and enhanced apoptosis.
Caption: A general experimental workflow for assessing the synergistic anti-cancer effects of this compound in combination with chemotherapy.
Experimental Protocols
The following are detailed protocols for key experiments to evaluate the combination of this compound or its derivatives with chemotherapeutic agents.
Cell Viability Assay (MTT Assay)
Objective: To determine the cytotoxicity of this compound, a chemotherapeutic agent, and their combination, and to calculate the Combination Index (CI) for synergism.
Materials:
-
Cancer cell lines (both drug-sensitive and resistant strains)
-
Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
This compound or this compound 23-acetate (stock solution in DMSO)
-
Chemotherapeutic agent (e.g., Doxorubicin, Paclitaxel)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours.
-
Prepare serial dilutions of this compound, the chemotherapeutic agent, and their combination in complete culture medium.
-
Remove the old medium and add 100 µL of the drug-containing medium to the respective wells. Include vehicle control (DMSO) wells.
-
Incubate the plate for 48-72 hours.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the cell viability as a percentage of the vehicle control and determine the IC50 values.
-
Use software such as CompuSyn to calculate the Combination Index (CI), where CI < 1 indicates synergism.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
Objective: To quantify the induction of apoptosis by this compound and the chemotherapeutic agent, alone and in combination.
Materials:
-
Cancer cells treated as in the MTT assay
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
-
6-well plates
Procedure:
-
Seed cells in 6-well plates and treat with this compound, the chemotherapeutic agent, and their combination at predetermined concentrations (e.g., IC50 values) for 24-48 hours.
-
Harvest the cells by trypsinization and wash twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Transfer 100 µL of the cell suspension to a new tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI).
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within 1 hour. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic/necrotic.
Western Blot Analysis
Objective: To investigate the effect of the combination treatment on the expression of proteins involved in apoptosis and key signaling pathways.
Materials:
-
Treated cell lysates
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
Transfer buffer and PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (e.g., against Bax, Bcl-2, cleaved Caspase-3, p-Akt, Akt, p-mTOR, mTOR, GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescence detection reagent
Procedure:
-
Lyse treated cells and determine protein concentration.
-
Load equal amounts of protein (20-40 µg) onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using a chemiluminescence reagent and an imaging system.
-
Quantify band intensities and normalize to a loading control like GAPDH.
P-glycoprotein (P-gp) Efflux Assay (Rhodamine 123 Accumulation)
Objective: To assess the inhibitory effect of this compound on the efflux function of P-gp.
Materials:
-
MDR cancer cell line (e.g., HepG2/VIN, K562/ADR)
-
Rhodamine 123 (a P-gp substrate)
-
Verapamil (a known P-gp inhibitor, as a positive control)
-
This compound or AB23A
-
Flow cytometer or fluorescence microscope
Procedure:
-
Pre-treat the MDR cells with this compound or Verapamil for 1-2 hours.
-
Add Rhodamine 123 to the cell suspension and incubate for 30-60 minutes at 37°C.
-
Wash the cells with cold PBS to remove extracellular Rhodamine 123.
-
Analyze the intracellular fluorescence of Rhodamine 123 by flow cytometry or visualize using a fluorescence microscope. An increase in intracellular fluorescence in the presence of this compound indicates inhibition of P-gp-mediated efflux.
Conclusion
This compound and its derivatives, particularly this compound 23-acetate, represent a promising class of natural compounds for use in combination cancer chemotherapy. Their ability to reverse multidrug resistance, induce apoptosis, and modulate key cancer-related signaling pathways provides a strong rationale for their further investigation and development. The protocols outlined above provide a framework for researchers to explore the synergistic potential of these compounds with existing and novel anti-cancer agents.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Reversal of P-glycoprotein-mediated multidrug resistance by this compound 23-acetate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Alisol Triterpenoids Exhibit Triple Modulatory Mechanisms on the Cell Membrane to Overcome Cancer Multidrug Resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Alisol Triterpenoids Exhibit Triple Modulatory Mechanisms on the Cell Membrane to Overcome Cancer Multidrug Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound 23‑acetate inhibits the viability and induces apoptosis of non‑small cell lung cancer cells via PI3K/AKT/mTOR signal pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. spandidos-publications.com [spandidos-publications.com]
- 7. The effects of this compound 23-acetate in hepatocellular carcinoma via inducing cell apoptosis and inhibiting cell migration and invasion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound 23-acetate induces autophagic-dependent apoptosis in human colon cancer cells via ROS generation and JNK activation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound 23-acetate inhibits the viability and induces apoptosis of non-small cell lung cancer cells via PI3K/AKT/mTOR signal pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Alisol A 24-Acetate and this compound 23-Acetate Induced Autophagy Mediates Apoptosis and Nephrotoxicity in Human Renal Proximal Tubular Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. tandfonline.com [tandfonline.com]
- 12. mdpi.com [mdpi.com]
Measuring Alisol B-Induced Autophagy: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Alisol B, a triterpenoid (B12794562) natural product isolated from the rhizome of Alisma orientale, has garnered significant interest for its diverse pharmacological activities, including its potent ability to induce autophagy. Autophagy is a fundamental cellular process for the degradation and recycling of cellular components, playing a crucial role in cellular homeostasis, stress responses, and the pathogenesis of various diseases. The modulation of autophagy by compounds like this compound presents a promising therapeutic strategy for conditions such as cancer and metabolic disorders.[1][2] These application notes provide a detailed overview of the primary techniques used to measure this compound-induced autophagy, complete with experimental protocols and data presentation guidelines.
Signaling Pathways of this compound-Induced Autophagy
This compound has been shown to induce autophagy through multiple signaling pathways. Understanding these pathways is critical for designing experiments and interpreting results. The primary mechanisms identified include:
-
CaMKK-AMPK-mTOR Pathway: this compound can induce the mobilization of intracellular calcium, which in turn activates Ca2+/calmodulin-dependent protein kinase kinase β (CaMKKβ).[1][2] Activated CaMKKβ then phosphorylates and activates AMP-activated protein kinase (AMPK), a key energy sensor in the cell. Activated AMPK subsequently inhibits the mammalian target of rapamycin (B549165) (mTOR), a major negative regulator of autophagy, thereby initiating the autophagic process.[1][2]
-
PI3K/Akt/mTOR Pathway: In some cellular contexts, this compound and its derivatives have been observed to inhibit the Phosphoinositide 3-kinase (PI3K)/Akt/mTOR signaling pathway.[3][4] Inhibition of this pathway relieves the suppressive effect of mTOR on the autophagy-initiating ULK1 complex, leading to the induction of autophagy.
-
ROS-JNK Pathway: this compound 23-acetate, a derivative of this compound, has been reported to induce the generation of reactive oxygen species (ROS).[5][6] Elevated ROS levels can activate the c-Jun N-terminal kinase (JNK) signaling pathway, which in turn promotes the expression of autophagy-related genes and the induction of autophagy.[5][6]
Core Techniques for Measuring this compound-Induced Autophagy
Several robust and widely accepted methods are employed to monitor and quantify the induction of autophagy by this compound. A multi-assay approach is recommended for comprehensive and reliable results.
Western Blot Analysis of LC3 Conversion
Principle: Microtubule-associated protein 1 light chain 3 (LC3) is a hallmark protein of autophagy. During autophagy induction, the cytosolic form, LC3-I, is conjugated to phosphatidylethanolamine (B1630911) to form LC3-II, which is recruited to the autophagosomal membrane.[5][6] An increase in the LC3-II/LC3-I ratio is a widely accepted indicator of autophagosome formation.[4][5]
Quantitative Data Summary:
| Cell Line | This compound Concentration | Treatment Duration | Fold Change in LC3-II/LC3-I Ratio | Reference |
| MCF-7 | 30 µM | 24 hours | Significant Increase | [1] |
| HCT116 | 20 µM | 24 hours | Dose-dependent Increase | [5] |
| HK-2 | Varies | 48 hours | Significant Enhancement | [4] |
Experimental Protocol:
-
Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat cells with the desired concentrations of this compound or vehicle control for the specified duration.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.[7]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein (20-30 µg) onto a 12-15% SDS-polyacrylamide gel.[7]
-
Separate proteins by electrophoresis and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.[7]
-
Incubate the membrane with a primary antibody against LC3 (1:1000 dilution) overnight at 4°C.
-
Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Re-probe the membrane with an antibody against a loading control (e.g., β-actin or GAPDH).
-
-
Densitometric Analysis: Quantify the band intensities for LC3-I and LC3-II using image analysis software. Calculate the LC3-II/LC3-I ratio and normalize to the loading control.
Immunofluorescence Microscopy of LC3 Puncta
Principle: The recruitment of LC3-II to the autophagosome membrane results in a shift from a diffuse cytoplasmic staining pattern to a punctate pattern.[8][9] Visualizing and quantifying these fluorescent LC3 puncta provides a direct measure of autophagosome formation within individual cells.
Experimental Protocol:
-
Cell Culture and Treatment: Seed cells on glass coverslips in a multi-well plate. After treatment with this compound, proceed with fixation.
-
Fixation and Permeabilization:
-
Wash cells with PBS and fix with 4% paraformaldehyde for 15 minutes at room temperature.
-
Wash again with PBS and permeabilize with 0.1% Triton X-100 in PBS for 10 minutes.
-
-
Immunostaining:
-
Block with 1% BSA in PBST for 30 minutes.
-
Incubate with a primary antibody against LC3 (1:200 dilution) overnight at 4°C.[10]
-
Wash with PBST and incubate with a fluorescently labeled secondary antibody (e.g., Alexa Fluor 488) for 1 hour at room temperature in the dark.
-
Counterstain nuclei with DAPI.
-
-
Microscopy and Image Analysis:
-
Mount the coverslips onto microscope slides.
-
Visualize the cells using a fluorescence or confocal microscope.
-
Capture images and quantify the number of LC3 puncta per cell using image analysis software. A cell with more than 5-10 distinct puncta is often considered positive for autophagy induction.
-
Transmission Electron Microscopy (TEM) for Autophagosome Visualization
Principle: TEM is the gold standard for unequivocally identifying autophagic structures.[11][12][13] It allows for the direct visualization of double-membraned autophagosomes and autolysosomes, providing definitive morphological evidence of autophagy.[11]
Experimental Protocol:
-
Cell Culture and Fixation: Treat cells with this compound. After treatment, fix the cells with a solution containing 2.5% glutaraldehyde (B144438) in a suitable buffer (e.g., sodium cacodylate) for 1-2 hours at room temperature.[11]
-
Post-fixation and Staining:
-
Post-fix the cells with 1% osmium tetroxide.[11]
-
Stain with uranyl acetate (B1210297) to enhance membrane contrast.
-
-
Dehydration and Embedding:
-
Dehydrate the samples through a graded series of ethanol.
-
Embed the samples in an epoxy resin.
-
-
Ultrathin Sectioning and Imaging:
-
Cut ultrathin sections (70-90 nm) using an ultramicrotome.
-
Mount the sections on copper grids.
-
Stain the sections with lead citrate.
-
Examine the sections using a transmission electron microscope.
-
-
Analysis: Identify and quantify the number of autophagosomes (double-membraned vesicles containing cytoplasmic material) per cell cross-section.
Autophagic Flux Assays
Principle: Autophagic flux refers to the entire process of autophagy, from autophagosome formation to their fusion with lysosomes and subsequent degradation.[14][15][16] An accumulation of autophagosomes can be due to either increased formation or a blockage in their degradation. To distinguish between these possibilities, autophagic flux is measured by comparing LC3-II levels in the presence and absence of lysosomal inhibitors (e.g., Bafilomycin A1 or Chloroquine).[17][18] A greater accumulation of LC3-II in the presence of the inhibitor indicates a higher rate of autophagic flux.
Quantitative Data Summary:
| Cell Line | This compound Treatment | Lysosomal Inhibitor | Observation | Reference |
| MCF-7 | 30 µM this compound | Lysosomal protease inhibitors | Increased LC3-II accumulation with inhibitors | [1] |
Experimental Protocol:
-
Cell Culture and Treatment:
-
Plate cells and treat with this compound as described previously.
-
For the last 2-4 hours of the this compound treatment, add a lysosomal inhibitor (e.g., 100 nM Bafilomycin A1 or 50 µM Chloroquine) to a subset of the wells.
-
-
Western Blot Analysis:
-
Lyse the cells and perform Western blotting for LC3 as described in the first protocol.
-
-
Analysis: Compare the LC3-II levels in cells treated with this compound alone to those co-treated with this compound and a lysosomal inhibitor. A significant increase in LC3-II in the co-treated sample indicates that this compound is inducing a functional autophagic flux.
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. This compound, a novel inhibitor of the sarcoplasmic/endoplasmic reticulum Ca(2+) ATPase pump, induces autophagy, endoplasmic reticulum stress, and apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Alisol A 24-Acetate and this compound 23-Acetate Induced Autophagy Mediates Apoptosis and Nephrotoxicity in Human Renal Proximal Tubular Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Alisol A 24-Acetate and this compound 23-Acetate Induced Autophagy Mediates Apoptosis and Nephrotoxicity in Human Renal Proximal Tubular Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. oncotarget.com [oncotarget.com]
- 6. This compound 23-acetate induces autophagic-dependent apoptosis in human colon cancer cells via ROS generation and JNK activation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Methods for the Detection of Autophagy in Mammalian Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. proteolysis.jp [proteolysis.jp]
- 11. biorxiv.org [biorxiv.org]
- 12. The autophagy research in electron microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Examining Autophagy in Plant by Transmission Electron Microscopy (TEM) - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Measuring autophagosome flux - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. stressmarq.com [stressmarq.com]
- 17. LC3-II Tagging and Western Blotting for Monitoring Autophagic Activity in Mammalian Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. How to Test and Measure Autophagic Flux Quantitatively | Bio-Techne [bio-techne.com]
Application Notes and Protocols for Evaluating Alisol B's Effect on Gene Expression
For Researchers, Scientists, and Drug Development Professionals
Introduction
Alisol B, a natural protostane-type triterpenoid (B12794562) isolated from the rhizome of Alisma orientale, has garnered significant interest for its diverse pharmacological activities. Emerging research indicates that this compound and its derivatives, such as this compound 23-acetate, exert profound effects on gene expression, positioning them as promising candidates for the therapeutic intervention of various diseases, including non-alcoholic steatohepatitis (NASH), metabolic dysfunction-associated steatotic liver disease (MASLD), and certain cancers.[1][2][3] These compounds modulate a complex network of signaling pathways, influencing lipid metabolism, inflammation, cell proliferation, and apoptosis.
This document provides detailed application notes and protocols for researchers to evaluate the effects of this compound on gene expression. It includes summaries of quantitative data, detailed experimental methodologies for key assays, and visualizations of relevant signaling pathways and experimental workflows.
Data Presentation
The following tables summarize the quantitative effects of this compound and its derivatives on the activation of specific receptors and the expression of target genes and proteins, as reported in various studies.
| Target | Compound | Assay | Cell Line/Model | Concentration | Result | Reference |
| FXR Activation | This compound 23-acetate | Luciferase Reporter Assay | HepG2 | 10 µM | 4.3-fold increase in luciferase activity | [4][5] |
| FXR Activation | This compound 23-acetate | Luciferase Reporter Assay | HEK293T | - | EC50 = 6.469 µM | [1] |
| PXR Activation | This compound 23-acetate | Luciferase Reporter Assay | - | Concentration-dependent | Increase in PXR-dependent transactivation | [6] |
| Target Gene/Protein | Treatment | Cell Line/Model | Effect | Fold Change/Percentage | Reference |
| RARα (mRNA) | This compound | DIO+CCl4 induced NASH mice | Upregulation | ~2.5-fold increase | [7] |
| RARα (mRNA) | This compound | CDA diet-induced NASH mice | Upregulation | ~2.7-fold increase | [7] |
| CD36 (mRNA & Protein) | This compound | Palmitic acid-induced primary mouse hepatocytes | Downregulation | Dose-dependent suppression | [7] |
| p-AMPK, p-ACC, CPT1α, p-FOXO1 | This compound 23-acetate | Oleic acid-induced AML-12 hepatocytes | Upregulation | Not specified | [8] |
Signaling Pathways and Experimental Workflows
RARα-PPARγ-CD36 Signaling Pathway Modulated by this compound
This compound has been shown to ameliorate hepatocyte lipid accumulation and lipotoxicity by modulating the RARα-PPARγ-CD36 signaling cascade. This compound enhances the gene expression of RARα, which in turn reduces the expression of HNF4α and PPARγ, leading to a decrease in the expression of their downstream target, CD36, a fatty acid translocase.[2]
RARα-PPARγ-CD36 signaling cascade modulated by this compound.
General Experimental Workflow for Evaluating this compound's Effect on Gene Expression
The following diagram outlines a general workflow for investigating the impact of this compound on the expression of target genes and proteins.
Experimental workflow for gene expression analysis.
Experimental Protocols
Quantitative Real-Time PCR (RT-qPCR) for Target Gene Expression
Objective: To quantify the mRNA expression levels of target genes (e.g., RARα, PPARγ, CD36) in response to this compound treatment.
Materials:
-
Cells or tissues treated with this compound and vehicle control.
-
TRIzol reagent or other RNA extraction kit.
-
High-Capacity cDNA Reverse Transcription Kit.
-
SYBR Green or TaqMan Gene Expression Master Mix.
-
Gene-specific forward and reverse primers (e.g., for RARα, PPARγ, CD36, and a housekeeping gene like GAPDH or ACTB).
-
Nuclease-free water.
-
Real-Time PCR System.
Protocol:
-
RNA Extraction:
-
Homogenize cells or tissues in TRIzol reagent (1 mL per 50-100 mg of tissue or 5-10 x 10^6 cells).
-
Follow the manufacturer's protocol for phase separation, RNA precipitation, washing, and solubilization.
-
Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop) and by agarose (B213101) gel electrophoresis.
-
-
cDNA Synthesis:
-
In a nuclease-free tube, combine 1-2 µg of total RNA, random primers, and dNTPs.
-
Incubate at 65°C for 5 minutes, then place on ice.
-
Add reverse transcriptase buffer, DTT, and RNase inhibitor.
-
Add the reverse transcriptase enzyme.
-
Incubate at 25°C for 10 minutes, then 37°C for 50 minutes, and finally 70°C for 15 minutes to inactivate the enzyme.
-
-
Real-Time PCR:
-
Prepare the reaction mixture in a PCR plate by combining SYBR Green Master Mix, forward and reverse primers (final concentration of 200-500 nM each), and diluted cDNA template.
-
Include no-template controls for each primer set.
-
Run the plate on a Real-Time PCR system with a standard cycling protocol (e.g., 95°C for 10 min, followed by 40 cycles of 95°C for 15 sec and 60°C for 1 min).
-
Perform a melt curve analysis to verify the specificity of the PCR product.
-
-
Data Analysis:
-
Determine the cycle threshold (Ct) values for each sample.
-
Normalize the Ct values of the target genes to the Ct value of the housekeeping gene (ΔCt = Cttarget - Cthousekeeping).
-
Calculate the relative fold change in gene expression using the 2-ΔΔCt method, where ΔΔCt = ΔCttreated - ΔCtcontrol.
-
Western Blotting for Target Protein Expression
Objective: To detect and quantify the protein levels of target proteins (e.g., CD36, p-AMPK, SIRT1, p-AKT) following this compound treatment.
Materials:
-
Cells or tissues treated with this compound and vehicle control.
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors.
-
BCA Protein Assay Kit.
-
Laemmli sample buffer.
-
SDS-PAGE gels, running buffer, and transfer buffer.
-
PVDF or nitrocellulose membrane.
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST).
-
Primary antibodies specific to the target proteins (e.g., anti-CD36, anti-p-AMPK, anti-SIRT1, anti-p-AKT) and a loading control (e.g., anti-GAPDH, anti-β-actin).
-
HRP-conjugated secondary antibodies.
-
Enhanced chemiluminescence (ECL) substrate.
-
Chemiluminescence imaging system.
Protocol:
-
Protein Extraction and Quantification:
-
Lyse cells or homogenized tissues in ice-cold RIPA buffer.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant and determine the protein concentration using a BCA assay.
-
-
SDS-PAGE and Protein Transfer:
-
Mix 20-40 µg of protein with Laemmli sample buffer and boil for 5 minutes.
-
Load samples onto an SDS-PAGE gel and run at 100-120V.
-
Transfer the separated proteins to a PVDF membrane at 100V for 1-2 hours.
-
-
Immunoblotting:
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C.
-
Wash the membrane three times with TBST (Tris-buffered saline with 0.1% Tween 20).
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection and Analysis:
-
Incubate the membrane with ECL substrate.
-
Capture the chemiluminescent signal using an imaging system.
-
Quantify the band intensities using densitometry software.
-
Normalize the intensity of the target protein band to the loading control band.
-
RNA Sequencing (RNA-Seq)
Objective: To perform a comprehensive, unbiased analysis of the transcriptome to identify all genes and pathways affected by this compound treatment.
Materials:
-
High-quality total RNA from this compound- and vehicle-treated samples.
-
RNA-Seq library preparation kit (e.g., NEBNext Ultra II Directional RNA Library Prep Kit for Illumina).
-
Agilent Bioanalyzer or similar instrument for quality control.
-
Next-generation sequencing platform (e.g., Illumina NovaSeq).
Protocol:
-
RNA Quality Control:
-
Assess the integrity of the total RNA using an Agilent Bioanalyzer. An RNA Integrity Number (RIN) > 8 is recommended.
-
-
Library Preparation:
-
mRNA Isolation: Purify poly(A)+ RNA from total RNA using oligo(dT) magnetic beads.
-
Fragmentation and Priming: Fragment the mRNA and prime it for first-strand cDNA synthesis.
-
First and Second Strand cDNA Synthesis: Synthesize first-strand cDNA using reverse transcriptase and random primers, followed by second-strand synthesis.
-
End Repair and A-tailing: Repair the ends of the double-stranded cDNA and add a single 'A' base to the 3' ends.
-
Adapter Ligation: Ligate sequencing adapters to the cDNA fragments.
-
PCR Enrichment: Amplify the library by PCR to generate a sufficient quantity for sequencing.
-
Library Quantification and Quality Control: Quantify the final library and assess its size distribution using a Bioanalyzer.
-
-
Sequencing:
-
Pool the libraries and sequence them on a next-generation sequencing platform according to the manufacturer's instructions.
-
-
Data Analysis:
-
Quality Control of Raw Reads: Use tools like FastQC to assess the quality of the sequencing reads.
-
Read Alignment: Align the reads to a reference genome using a splice-aware aligner like STAR or HISAT2.
-
Quantification of Gene Expression: Count the number of reads mapping to each gene using tools like featureCounts or HTSeq.
-
Differential Expression Analysis: Use packages like DESeq2 or edgeR in R to identify genes that are significantly differentially expressed between this compound-treated and control groups.
-
Pathway and Gene Ontology Analysis: Perform functional enrichment analysis on the list of differentially expressed genes to identify affected biological pathways and processes.
-
Luciferase Reporter Assay for Nuclear Receptor Activation
Objective: To determine if this compound or its derivatives can activate nuclear receptors like FXR or PXR.[1][6]
Materials:
-
Mammalian cell line (e.g., HEK293T or HepG2).
-
Expression plasmid for the nuclear receptor of interest (e.g., pCMV-hFXR).
-
Luciferase reporter plasmid containing response elements for the nuclear receptor (e.g., pGL3-FXRE-luc).
-
A control plasmid expressing Renilla luciferase for normalization (e.g., pRL-TK).
-
Transfection reagent (e.g., Lipofectamine 3000).
-
This compound or its derivative and a known agonist for the receptor as a positive control.
-
Dual-Luciferase Reporter Assay System.
-
Luminometer.
Protocol:
-
Cell Seeding:
-
Seed cells in a 96-well white, opaque plate at a density that will result in 70-80% confluency at the time of transfection.
-
-
Transient Transfection:
-
Co-transfect the cells with the nuclear receptor expression plasmid, the luciferase reporter plasmid, and the Renilla control plasmid using a suitable transfection reagent according to the manufacturer's protocol.
-
-
Compound Treatment:
-
After 24 hours of transfection, replace the medium with fresh medium containing various concentrations of this compound, the positive control agonist, or vehicle (DMSO).
-
Incubate for another 18-24 hours.
-
-
Luciferase Assay:
-
Lyse the cells using the passive lysis buffer provided in the Dual-Luciferase Reporter Assay System.
-
Measure the firefly luciferase activity in the cell lysate using a luminometer.
-
Add the Stop & Glo reagent to quench the firefly luciferase reaction and simultaneously measure the Renilla luciferase activity.
-
-
Data Analysis:
-
Normalize the firefly luciferase activity to the Renilla luciferase activity for each well to correct for transfection efficiency.
-
Calculate the fold induction of luciferase activity by dividing the normalized luciferase activity of the treated samples by that of the vehicle control.
-
Plot the fold induction against the compound concentration to generate a dose-response curve and determine the EC50 value.[1]
-
Conclusion
The provided application notes and protocols offer a comprehensive framework for investigating the effects of this compound and its derivatives on gene expression. By employing these methodologies, researchers can elucidate the molecular mechanisms underlying the therapeutic potential of these natural compounds and contribute to the development of novel therapeutic strategies for a range of diseases.
References
- 1. journals.physiology.org [journals.physiology.org]
- 2. researchgate.net [researchgate.net]
- 3. Effects of this compound 23-acetate on ovarian cancer cells: G1 phase cell cycle arrest, apoptosis, migration and invasion inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. apexbt.com [apexbt.com]
- 6. This compound 23-acetate from the rhizomes of Alisma orientale is a natural agonist of the human pregnane X receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. This compound 23-acetate alleviates high-fat diet-induced insulin resistance by activating the SIRT1/FOXO1 axis and PI3K/AKT pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Alisol B: Application Notes and Protocols for High-Throughput Screening Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Alisol B, a triterpenoid (B12794562) natural product isolated from the rhizome of Alisma orientale, has emerged as a molecule of significant interest in drug discovery. Its diverse biological activities, including the induction of autophagy, modulation of inflammatory responses, and effects on lipid metabolism, make it a compelling candidate for therapeutic development. High-throughput screening (HTS) assays are crucial for identifying and characterizing compounds like this compound. These application notes provide an overview of the mechanisms of this compound and detailed protocols for relevant HTS assays.
Mechanism of Action and Signaling Pathways
This compound has been identified as a potent inducer of autophagy through an image-based high-throughput screen.[1] Its primary molecular target is the sarcoplasmic/endoplasmic reticulum Ca(2+) ATPase (SERCA) pump.[1] By inhibiting SERCA, this compound disrupts cellular calcium homeostasis, leading to the activation of downstream signaling pathways that trigger autophagy and apoptosis.
Several key signaling pathways are modulated by this compound and its derivatives:
-
CaMKK-AMPK-mTOR Pathway: Inhibition of the SERCA pump by this compound leads to an increase in cytosolic calcium levels. This activates Calcium/calmodulin-dependent protein kinase kinase (CaMKK), which in turn activates AMP-activated protein kinase (AMPK). Activated AMPK then inhibits the mammalian target of rapamycin (B549165) (mTOR), a central regulator of cell growth and proliferation, leading to the induction of autophagy.[1]
-
JNK/NF-κB Signaling Pathway: this compound has been shown to inhibit the phosphorylation of JNK, which can influence inflammatory responses and apoptosis.[2] Additionally, this compound can attenuate inflammation by modulating the NF-κB signaling pathway.[3]
-
RARα-PPARγ-CD36 Cascade: this compound can regulate lipid metabolism by modulating the Retinoic Acid Receptor Alpha (RARα). It enhances the expression of RARα, which in turn suppresses the expression of PPARγ and its target gene CD36, a key fatty acid translocase. This cascade leads to reduced lipid accumulation in hepatocytes.[4][5]
Data Presentation
The following table summarizes the available quantitative data for this compound and its derivatives in relevant assays. It is important to note that comprehensive HTS data for this compound against large compound libraries is not extensively available in the public domain.
| Compound | Assay Type | Cell Line(s) | Endpoint | IC50/EC50 | Reference |
| This compound | Autophagy Induction (Image-based screen) | Multiple cancer cell lines | Autophagy Induction | Identified as the most potent inducer among tested natural products | [1] |
| This compound 23-acetate | Cell Proliferation | SW620, HCT116 (human colon cancer) | Inhibition of cell proliferation | ~20 µM | [6] |
| This compound 23-acetate | PXR Activation (Luciferase reporter assay) | HepG2 | PXR transactivation | EC50 ≈ 10 µM | [7] |
Mandatory Visualizations
Experimental Protocols
High-Throughput Image-Based Autophagy Assay
Objective: To identify and quantify the induction of autophagy by this compound by measuring the formation of GFP-LC3 puncta in cells.
Principle: In this assay, cells stably expressing Green Fluorescent Protein fused to LC3 (GFP-LC3) are used. During autophagy, the diffuse cytosolic GFP-LC3 is recruited to the autophagosomal membrane, appearing as distinct fluorescent puncta. The number and intensity of these puncta per cell can be quantified using automated high-content imaging and analysis.
Materials:
-
Cells stably expressing GFP-LC3 (e.g., HeLa, MCF-7, or U2OS)
-
384-well clear-bottom imaging plates
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
Positive control: Rapamycin or Tamoxifen
-
Negative control: DMSO
-
Phosphate-buffered saline (PBS)
-
4% Paraformaldehyde (PFA) in PBS for fixation
-
Hoechst 33342 or DAPI for nuclear staining
-
Automated liquid handler (recommended)
-
High-content imaging system
Protocol:
-
Cell Seeding:
-
Trypsinize and resuspend GFP-LC3 expressing cells in complete medium.
-
Using an automated dispenser or multichannel pipette, seed the cells into 384-well imaging plates at a density that will result in 50-70% confluency at the time of imaging.
-
Incubate the plates at 37°C in a 5% CO2 incubator for 24 hours.
-
-
Compound Addition:
-
Prepare a serial dilution of this compound in complete medium. A typical concentration range to test would be from 0.1 to 50 µM.
-
Prepare positive control (e.g., 10 µM Rapamycin) and negative control (DMSO at the same final concentration as in the this compound wells, typically ≤ 0.5%) solutions in complete medium.
-
Using an automated liquid handler, carefully remove the medium from the cell plates and add the compound dilutions and controls.
-
Incubate the plates for a predetermined time, typically 24 to 48 hours.
-
-
Cell Fixation and Staining:
-
Aspirate the compound-containing medium.
-
Gently wash the cells once with PBS.
-
Add 4% PFA to each well and incubate for 15 minutes at room temperature to fix the cells.
-
Wash the cells twice with PBS.
-
Add a solution of Hoechst 33342 or DAPI in PBS to stain the cell nuclei and incubate for 10 minutes at room temperature in the dark.
-
Wash the cells twice with PBS. Leave the final PBS wash in the wells for imaging.
-
-
Image Acquisition:
-
Acquire images using a high-content imaging system.
-
For each well, capture images from at least two channels: one for the GFP-LC3 signal and one for the nuclear stain.
-
It is recommended to acquire images from multiple fields per well to ensure robust data.
-
-
Image Analysis:
-
Use image analysis software to segment the images and identify individual cells based on the nuclear stain.
-
Within each identified cell, quantify the number, size, and intensity of GFP-LC3 puncta.
-
Calculate the average number of puncta per cell for each treatment condition.
-
Normalize the data to the negative control (DMSO).
-
Plot the normalized data against the compound concentration to generate dose-response curves and calculate EC50 values.
-
SERCA Activity Assay (NADH-Coupled Enzyme Assay)
Objective: To determine the inhibitory effect of this compound on the ATPase activity of the SERCA pump in a high-throughput format.
Principle: This is a biochemical assay that measures the rate of ATP hydrolysis by SERCA. The assay is coupled to the oxidation of NADH, which can be monitored by the decrease in absorbance at 340 nm. The SERCA-mediated hydrolysis of ATP produces ADP. In the presence of pyruvate (B1213749) kinase (PK) and phosphoenolpyruvate (B93156) (PEP), ADP is converted back to ATP, producing pyruvate. Lactate dehydrogenase (LDH) then reduces pyruvate to lactate, oxidizing NADH to NAD+. The rate of NADH disappearance is directly proportional to the rate of SERCA ATPase activity.
Materials:
-
Skeletal or cardiac sarcoplasmic reticulum (SR) microsomes (as a source of SERCA)
-
384-well UV-transparent plates
-
Assay buffer (e.g., 50 mM MOPS pH 7.0, 100 mM KCl, 5 mM MgCl2)
-
ATP solution
-
Phosphoenolpyruvate (PEP)
-
NADH
-
Pyruvate kinase (PK)
-
Lactate dehydrogenase (LDH)
-
Calcium-EGTA buffer solutions to control free Ca2+ concentration
-
This compound stock solution (in DMSO)
-
Positive control (e.g., Thapsigargin, a known SERCA inhibitor)
-
Negative control (DMSO)
-
Microplate spectrophotometer capable of reading absorbance at 340 nm
Protocol:
-
Reagent Preparation:
-
Prepare a reaction mix containing assay buffer, PEP, NADH, PK, LDH, and SR microsomes. The final concentrations of each component should be optimized.
-
Prepare serial dilutions of this compound and controls in DMSO.
-
-
Assay Execution:
-
Using a liquid handler, dispense a small volume (e.g., 100-200 nL) of the this compound dilutions and controls into the 384-well plate.
-
Add the reaction mix to all wells.
-
To initiate the reaction, add a solution of ATP and Ca2+. The final free Ca2+ concentration should be set to a level that elicits near-maximal SERCA activity.
-
Immediately place the plate in a microplate reader pre-set to 37°C.
-
-
Data Acquisition:
-
Monitor the decrease in absorbance at 340 nm kinetically over a period of 15-30 minutes, taking readings every 30-60 seconds.
-
-
Data Analysis:
-
For each well, calculate the rate of NADH oxidation (Vmax) from the linear portion of the kinetic curve.
-
Normalize the rates to the negative control (DMSO).
-
Plot the percent inhibition against the concentration of this compound to generate a dose-response curve.
-
Calculate the IC50 value, which represents the concentration of this compound required to inhibit 50% of SERCA's ATPase activity.
-
References
- 1. This compound, a novel inhibitor of the sarcoplasmic/endoplasmic reticulum Ca(2+) ATPase pump, induces autophagy, endoplasmic reticulum stress, and apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Alisol-B, a novel phyto-steroid, suppresses the RANKL-induced osteoclast formation and prevents bone loss in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Direct targeting of sEH with this compound alleviated the apoptosis, inflammation, and oxidative stress in cisplatin-induced acute kidney injury - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound Alleviates Hepatocyte Lipid Accumulation and Lipotoxicity via Regulating RARα-PPARγ-CD36 Cascade and Attenuates Non-Alcoholic Steatohepatitis in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound Alleviates Hepatocyte Lipid Accumulation and Lipotoxicity via Regulating RARα-PPARγ-CD36 Cascade and Attenuates Non-Alcoholic Steatohepatitis in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound 23-acetate induces autophagic-dependent apoptosis in human colon cancer cells via ROS generation and JNK activation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound 23-acetate from the rhizomes of Alisma orientale is a natural agonist of the human pregnane X receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Troubleshooting Alisol B solubility issues in aqueous solutions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering solubility challenges with Alisol B and its derivatives in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: What is the general solubility profile of this compound?
This compound and its common derivative, this compound acetate (B1210297), are triterpenoid (B12794562) compounds isolated from Alisma plantago-aquatica.[1] Structurally, they are complex and lipophilic, which results in very low solubility in aqueous solutions.[2][3][4] For experimental purposes, they are typically dissolved in organic solvents to create stock solutions.
Q2: Which organic solvents are recommended for preparing a stock solution of this compound?
Dimethyl sulfoxide (B87167) (DMSO) is the most commonly recommended solvent for preparing high-concentration stock solutions of this compound and this compound acetate.[5][6][7] Other organic solvents such as ethanol, acetone, chloroform, dichloromethane, and ethyl acetate can also be used.[5] When using DMSO, it is crucial to use a fresh, anhydrous grade, as hygroscopic (water-absorbing) DMSO can negatively impact the solubility of the compound.[6][7]
Q3: My this compound powder won't dissolve directly in my aqueous buffer (e.g., PBS). What should I do?
Directly dissolving this compound in an aqueous buffer is generally not feasible due to its hydrophobic nature.[8] The recommended approach is to first prepare a concentrated stock solution in an appropriate organic solvent like DMSO. This stock solution can then be serially diluted into the aqueous experimental medium to the final desired concentration.
Q4: I observed a precipitate after diluting my DMSO stock solution into my aqueous buffer. What is causing this and how can I prevent it?
This common issue, often called "crashing out" or "precipitation upon dilution," occurs when a concentrated stock solution in an organic solvent is diluted into an aqueous medium where the compound is poorly soluble.[8][9] The abrupt change in solvent polarity causes the compound to precipitate.
Here are several strategies to prevent this:
-
Optimize Final Solvent Concentration: Ensure the final concentration of the organic solvent (e.g., DMSO) in your aqueous medium is sufficient to maintain the solubility of this compound at the desired final concentration. However, be mindful of the solvent's potential effects on your experimental system (e.g., cell toxicity).
-
Stepwise Dilution: Instead of a single large dilution, perform a series of smaller, stepwise dilutions. This can help to gradually acclimate the compound to the aqueous environment.[9]
-
Vigorous Mixing: Add the stock solution dropwise into the aqueous buffer while vortexing or stirring vigorously to promote rapid and uniform mixing.[9]
-
Use of Surfactants or Co-solvents: Incorporating a small amount of a biocompatible surfactant (e.g., Tween-80, Pluronic F68) or a co-solvent (e.g., polyethylene (B3416737) glycol) in the final aqueous medium can help to stabilize the compound and prevent precipitation.[10][11]
Troubleshooting Guide
Issue 1: Variability in Solubility Results Between Experiments
Inconsistent solubility can arise from several factors. To ensure reproducibility, consider the following:
-
Standardize Procedures: Use a consistent protocol for preparing solutions, including the source and purity of reagents and the method of pH adjustment.[9]
-
Control Temperature: Solubility is temperature-dependent.[4] Maintain a constant temperature during your experiments using a temperature-controlled environment.[9]
-
Verify Compound Integrity: Ensure the purity and form (e.g., polymorphic form, salt form) of the this compound are consistent across batches.[9]
Issue 2: Compound Dissolves Initially but Precipitates Over Time
If this compound dissolves but then precipitates out of solution after a few hours or overnight, it may indicate that the initial solution was supersaturated and thermodynamically unstable.[9]
-
Determine Thermodynamic Solubility: It may be necessary to determine the true thermodynamic solubility of this compound in your specific buffer system to avoid preparing supersaturated solutions.
-
Maintain Constant Temperature: Fluctuations in storage temperature can cause a previously dissolved compound to precipitate.[9]
Experimental Protocols & Data
Protocol for Preparing an this compound Stock Solution
-
Accurately weigh the desired amount of this compound powder.
-
Add a suitable volume of anhydrous DMSO to achieve a high-concentration stock solution (e.g., 100 mg/mL).[7]
-
Vortex the solution vigorously. The use of sonication or a brief warming in a water bath can aid in dissolution.[8]
-
Visually inspect the solution to ensure all particles have dissolved.
-
Aliquot the stock solution into smaller volumes to minimize freeze-thaw cycles and store at -20°C or -80°C.[6]
Quantitative Data: Example Formulations
The following tables summarize common formulations for preparing this compound solutions for in vitro and in vivo use.
Table 1: In Vitro Stock Solution Preparation
| Compound | Solvent | Concentration | Notes |
| This compound | DMSO | 100 mg/mL (211.55 mM) | Use of ultrasound may be necessary. Use fresh, anhydrous DMSO.[6] |
| This compound acetate | DMSO | 100 mg/mL (194.27 mM) | Use fresh, anhydrous DMSO to avoid reduced solubility.[7] |
Table 2: Example In Vivo Formulation
| Component | Purpose | Example Ratio | Procedure |
| DMSO | Primary Solvent | 10% | Dissolve this compound in DMSO first. |
| PEG300 | Co-solvent | 40% | Add to the DMSO solution and mix. |
| Tween-80 | Surfactant/Emulsifier | 5% | Add to the DMSO/PEG300 mixture and mix. |
| Saline | Vehicle | 45% | Add saline to reach the final volume. |
This protocol is an example and may require optimization for your specific experimental needs.
Visualizations
Experimental Workflow for Solubilizing this compound
Caption: Workflow for dissolving this compound.
Signaling Pathway: this compound Acetate-Induced Apoptosis
Caption: this compound acetate induces apoptosis.[5][7]
Signaling Pathway: this compound and Cellular Stress
Caption: this compound induces ER stress and autophagy.[6]
References
- 1. This compound acetate | Terpenoids | 19865-76-0 | Invivochem [invivochem.com]
- 2. Strategies for improving hydrophobic drugs solubility and bioavailability - Int J Pharm Chem Anal [ijpca.org]
- 3. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 4. jmpas.com [jmpas.com]
- 5. This compound acetate | CAS:19865-76-0 | Manufacturer ChemFaces [chemfaces.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. selleckchem.com [selleckchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. ijmsdr.org [ijmsdr.org]
- 11. ijpbr.in [ijpbr.in]
Technical Support Center: Optimizing Alisol B Dosage for In Vivo Animal Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing Alisol B dosage for in vivo animal studies.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary mechanisms of action?
This compound is a protostane-type triterpenoid, a natural compound isolated from the rhizome of Alisma orientale. It has garnered significant interest for its therapeutic potential in various disease models. Its mechanisms of action are multifaceted and involve the modulation of several key signaling pathways.
Notably, this compound has been shown to activate the AMP-activated protein kinase (AMPK) signaling pathway. AMPK is a central regulator of cellular energy homeostasis, and its activation can lead to beneficial effects on metabolism. This compound also influences the PI3K/AKT/mTOR pathway, which is crucial for cell growth, proliferation, and survival. Furthermore, it has been reported to modulate the JNK/NF-κB signaling cascade, which is involved in inflammatory responses.
Q2: What are the reported in vivo dosages of this compound and its derivatives in animal models?
The dosage of this compound and its derivatives can vary depending on the animal model, the disease under investigation, and the specific derivative used. Below is a summary of dosages reported in the literature.
| Compound | Animal Model | Disease Model | Dosage | Administration Route | Reference |
| This compound | Mice | Non-alcoholic steatohepatitis (NASH) | 100 mg/kg/day | Oral | [1] |
| This compound 23-acetate | Mice | Non-alcoholic steatohepatitis (NASH) | 15, 30, 60 mg/kg/day | Intragastric | [2] |
| This compound 23-acetate | Mice | Allergic Asthma | 60 mg/kg | Intraperitoneal | [3] |
| Alisol A 24-acetate | Rats | Nephrotoxicity Study | 0.5 g/kg/day | Gavage | [4] |
| This compound 23-acetate | Rats | Nephrotoxicity Study | 0.4 g/kg/day | Gavage | [4] |
Q3: How should this compound be prepared for oral administration in animal studies?
Due to its hydrophobic nature, this compound requires a specific vehicle for effective solubilization for in vivo administration. A commonly used method involves a multi-component solvent system.
Example Protocol for Preparing this compound for Oral Gavage:
-
Stock Solution: Prepare a high-concentration stock solution of this compound in Dimethyl sulfoxide (B87167) (DMSO).
-
Vehicle Mixture: A common vehicle mixture consists of PEG300, Tween-80, and saline. A typical ratio is 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.
-
Working Solution: To prepare the final dosing solution, add the this compound stock solution to the vehicle mixture. For instance, to achieve a final DMSO concentration of 10%, you would mix one part of the stock solution with the other components of the vehicle. It is crucial to vortex the mixture thoroughly to ensure a uniform suspension. Prepare the working solution fresh on the day of the experiment.
Troubleshooting Guide
Issue 1: Inconsistent or unexpected experimental results.
-
Problem: High variability between animals or a lack of expected therapeutic effect.
-
Possible Cause & Solution:
-
Poor Bioavailability: The oral bioavailability of this compound can be influenced by the formulation. One study found that the absorption of this compound was significantly greater when administered as part of a whole herbal extract compared to its purified form.[5] This suggests that other components in the extract may enhance its absorption.
-
Recommendation: Consider co-administration with other compounds or using a more sophisticated delivery system (e.g., nanoformulations) to improve bioavailability. Conduct a pilot pharmacokinetic study to determine the plasma concentrations of this compound with your chosen formulation.
-
-
Dosing Frequency: If the half-life of this compound is short in your animal model, a once-daily dosing regimen may not be sufficient to maintain therapeutic concentrations.
-
Recommendation: While specific pharmacokinetic data for purified this compound is limited, if you observe a lack of efficacy, consider increasing the dosing frequency (e.g., twice daily) or performing a pilot pharmacokinetic study to determine its half-life.
-
-
Issue 2: Signs of toxicity or adverse effects in animals.
-
Problem: Animals exhibit signs of distress, weight loss, or organ damage.
-
Possible Cause & Solution:
-
Nephrotoxicity: High doses of Alisol A 24-acetate (0.5 g/kg/day) and this compound 23-acetate (0.4 g/kg/day) have been shown to induce nephrotoxicity in rats in a long-term study (6 months).[4]
-
Recommendation: When using this compound derivatives, especially at high doses or for chronic studies, it is crucial to monitor renal function. Include regular monitoring of blood urea (B33335) nitrogen (BUN) and creatinine (B1669602) levels, as well as histopathological examination of the kidneys at the end of the study. If signs of toxicity are observed, consider reducing the dose.
-
-
Vehicle Toxicity: The vehicle used to dissolve this compound can also cause adverse effects, especially with chronic administration. High concentrations of DMSO can be toxic.
-
Recommendation: Always include a vehicle control group in your experiments to differentiate between the effects of this compound and the vehicle. If vehicle toxicity is suspected, try to reduce the concentration of the organic solvents or explore alternative, less toxic vehicle formulations.
-
-
Experimental Protocols
Detailed Protocol: Oral Gavage Administration of this compound in Mice
This protocol is a general guideline and should be adapted based on specific experimental needs and institutional animal care and use committee (IACUC) guidelines.
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
Polyethylene glycol 300 (PEG300)
-
Tween-80 (Polysorbate 80)
-
Sterile saline (0.9% NaCl)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Animal scale
-
Oral gavage needles (20-22 gauge for mice)
-
Syringes (1 mL)
Procedure:
-
Animal Preparation:
-
Acclimatize mice to the facility for at least one week before the experiment.
-
Weigh each mouse on the day of dosing to accurately calculate the required volume. The typical dosing volume for oral gavage in mice is 5-10 mL/kg.
-
-
Preparation of Dosing Solution (Example for a 100 mg/kg dose in a 25g mouse with a 10 mL/kg dosing volume):
-
Calculate the required amount of this compound per animal: 100 mg/kg * 0.025 kg = 2.5 mg.
-
Calculate the dosing volume per animal: 10 mL/kg * 0.025 kg = 0.25 mL.
-
Calculate the concentration of the dosing solution: 2.5 mg / 0.25 mL = 10 mg/mL.
-
Prepare the vehicle: For a 1 mL total volume of the vehicle (10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline), mix:
-
100 µL DMSO
-
400 µL PEG300
-
50 µL Tween-80
-
450 µL Saline
-
-
Prepare the this compound solution:
-
Dissolve the required amount of this compound in the DMSO component first.
-
Add the PEG300 and Tween-80 and vortex thoroughly.
-
Add the saline and vortex again to create a homogenous suspension.
-
Prepare fresh daily.
-
-
-
Oral Gavage Procedure:
-
Gently restrain the mouse.
-
Measure the appropriate length of the gavage needle (from the corner of the mouth to the last rib).
-
Insert the gavage needle gently into the esophagus. Do not force the needle.
-
Slowly administer the calculated volume of the this compound suspension.
-
Carefully remove the gavage needle.
-
Monitor the animal for any signs of distress after the procedure.
-
Visualizations
Caption: Key signaling pathways modulated by this compound.
Caption: General experimental workflow for in vivo studies.
References
- 1. researchgate.net [researchgate.net]
- 2. research.sdsu.edu [research.sdsu.edu]
- 3. This compound 23-Acetate Ameliorates Ovalbumin-Induced Allergic Asthma during Sensitization and Challenge Periods - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Alisol A 24-Acetate and this compound 23-Acetate Induced Autophagy Mediates Apoptosis and Nephrotoxicity in Human Renal Proximal Tubular Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pharmacokinetic Profiling of Butylidenephthalide and this compound in Danggui-Shaoyao-San in Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Alisol B stability and degradation in long-term storage
Welcome to the technical support center for Alisol B. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability and degradation of this compound during long-term storage and experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1: For optimal stability, this compound should be stored as a dry powder in a tightly sealed, light-resistant container at -20°C for long-term storage, which can preserve its integrity for up to three years. For short-term storage, a solution in a suitable solvent such as DMSO can be stored at -80°C for up to one year or at -20°C for up to one month.[1][2][3][4][5] It is advisable to aliquot stock solutions to prevent repeated freeze-thaw cycles, which can accelerate degradation.
Q2: What are the common signs of this compound degradation?
A2: Degradation of this compound can manifest in several ways during your experiments. Common indicators include:
-
A noticeable decrease in the expected biological activity of the compound.
-
The appearance of new, unidentified peaks in analytical chromatograms (e.g., HPLC or LC-MS).[6]
-
A change in the color or clarity of stock solutions.[6]
-
Inconsistent or irreproducible results between experiments conducted at different times.
Q3: My this compound is in the form of this compound 23-acetate. Is this more or less stable?
A3: this compound 23-acetate is susceptible to hydrolysis, where the acetate (B1210297) group is cleaved to yield this compound.[7][8][9] This hydrolysis can occur in biological matrices such as plasma and tissue preparations.[7][8][9] Therefore, if your experimental system is aqueous or contains esterase enzymes, you should be aware of this potential conversion. The stability of the core triterpenoid (B12794562) structure is subject to other degradation pathways.
Q4: What factors can cause this compound to degrade?
A4: Several factors can contribute to the degradation of this compound, including:
-
Temperature: Elevated temperatures can accelerate the rate of chemical degradation.
-
pH: Highly acidic or basic conditions can promote hydrolysis of susceptible functional groups.
-
Oxidation: Exposure to air or the presence of oxidizing agents can lead to oxidative degradation.
-
Light: Exposure to UV or visible light can cause photodegradation.
-
Enzymatic Degradation: In biological systems, enzymes may metabolize the compound.
Troubleshooting Guide
| Issue | Possible Cause | Troubleshooting Steps |
| Loss of Biological Activity | Chemical degradation of this compound. | - Prepare fresh working solutions from a frozen stock for each experiment. - Perform a stability check of this compound in your experimental medium (e.g., cell culture media) by incubating it for various time points and analyzing the remaining concentration via HPLC or LC-MS. |
| Appearance of Unknown Peaks in HPLC/LC-MS | Formation of degradation products due to hydrolysis, oxidation, or photodegradation. | - Ensure the pH of your solutions is within a stable range for this compound. - Use high-purity, fresh solvents to minimize peroxides. - Protect solutions from light using amber vials or by wrapping containers in aluminum foil. - Conduct a forced degradation study (see protocols below) to identify potential degradation products and develop a stability-indicating analytical method.[5][6] |
| Inconsistent Experimental Results | Degradation of stock or working solutions over time. | - Aliquot stock solutions to avoid repeated freeze-thaw cycles. - Prepare fresh working solutions for each experiment. - Re-evaluate and confirm the concentration of your stock solution periodically. |
| Discoloration of Powder or Solution | Potential oxidation or photodegradation. | - Discard the discolored material. - Ensure the compound is stored in a light-resistant container. If oxidation is a concern, consider purging the container with an inert gas (e.g., argon or nitrogen) before sealing.[5] |
Quantitative Data on this compound Stability
While specific quantitative data for the degradation of this compound under various stress conditions is not extensively published, the following table provides a framework for the expected stability based on general knowledge of similar compounds and recommended storage conditions. Researchers are encouraged to generate their own stability data using the protocols provided below.
| Storage Condition | Form | Duration | Expected Stability | Reference |
| -20°C | Powder | 3 years | High | [1][2][3] |
| 4°C | Powder | 2 years | Moderate | [1] |
| Room Temperature | Powder | Few days | Low (for shipping) | [1] |
| -80°C | In Solvent (e.g., DMSO) | 6 months - 1 year | High | [1][2][3] |
| -20°C | In Solvent (e.g., DMSO) | 1 month | Moderate | [1][2][3][4] |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
Forced degradation studies are crucial for understanding the degradation pathways of this compound and for developing a stability-indicating analytical method.[10][11]
Objective: To investigate the stability of this compound under various stress conditions.
Materials:
-
This compound
-
Methanol (B129727) or Acetonitrile (B52724) (HPLC grade)
-
Water (HPLC grade)
-
Hydrochloric acid (HCl), 0.1 M
-
Sodium hydroxide (B78521) (NaOH), 0.1 M
-
Hydrogen peroxide (H₂O₂), 3%
-
HPLC or LC-MS system with a C18 column
Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in methanol or acetonitrile at a concentration of 1 mg/mL.
-
Stress Conditions:
-
Acid Hydrolysis: Mix equal volumes of the stock solution and 0.1 M HCl. Incubate at 60°C for 24 hours.
-
Base Hydrolysis: Mix equal volumes of the stock solution and 0.1 M NaOH. Incubate at 60°C for 24 hours.
-
Oxidative Degradation: Mix equal volumes of the stock solution and 3% H₂O₂. Keep at room temperature for 24 hours, protected from light.
-
Thermal Degradation: Store the solid this compound powder at 80°C for 48 hours.
-
Photodegradation: Expose a solution of this compound (in a transparent container) to a light source (e.g., UV lamp at 254 nm or a photostability chamber) for a defined period. A control sample should be wrapped in aluminum foil.
-
-
Sample Analysis:
-
At specified time points (e.g., 0, 4, 8, 12, 24 hours), take an aliquot of each stressed sample.
-
Neutralize the acidic and basic samples.
-
Dilute all samples to a suitable concentration for analysis.
-
Analyze the samples by HPLC or LC-MS to determine the percentage of this compound remaining and to detect the formation of any degradation products.
-
Protocol 2: Development of a Stability-Indicating HPLC Method
Objective: To develop an HPLC method capable of separating this compound from its degradation products.
Starting HPLC Parameters:
-
Column: C18, 5 µm, 4.6 x 250 mm (or similar)
-
Mobile Phase:
-
A: 0.1% Formic acid in Water
-
B: 0.1% Formic acid in Acetonitrile
-
-
Gradient: Start with a shallow gradient (e.g., 5-95% B over 30 minutes) and optimize as needed.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection: UV at a suitable wavelength (determine by UV scan of this compound)
-
Injection Volume: 10 µL
Procedure:
-
Inject a standard solution of this compound to determine its retention time.
-
Inject a mixture of the stressed samples from the forced degradation study.
-
Evaluate the chromatogram for the separation of the main this compound peak from any new peaks (degradation products).
-
Optimize the mobile phase composition, gradient, and other parameters to achieve adequate resolution between all peaks.
-
Validate the method according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.
Visualizations
Caption: Workflow for this compound forced degradation study.
Caption: Troubleshooting logic for this compound stability issues.
References
- 1. benchchem.com [benchchem.com]
- 2. japsonline.com [japsonline.com]
- 3. Alisol A 24‐acetate ameliorates osteoarthritis progression by inhibiting reactive oxygen species and inflammatory response through the AMPK/mTOR pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ijpsjournal.com [ijpsjournal.com]
- 5. This compound, a novel inhibitor of the sarcoplasmic/endoplasmic reticulum Ca(2+) ATPase pump, induces autophagy, endoplasmic reticulum stress, and apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound (CHEBI:81104) [ebi.ac.uk]
- 7. mdpi.com [mdpi.com]
- 8. scispace.com [scispace.com]
- 9. Alisol-B, a novel phyto-steroid, suppresses the RANKL-induced osteoclast formation and prevents bone loss in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Oxidative Degradation of Polysorbate Surfactants Studied by Liquid Chromatography-Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Alisol B Experimental Queries
Welcome to the technical support center for Alisol B and its derivatives. This resource is designed to assist researchers, scientists, and drug development professionals in addressing common challenges and inconsistencies encountered during in vitro and in vivo experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of inconsistent results in my this compound experiments?
A1: Inconsistent results with this compound and its analogues, such as this compound 23-acetate, can stem from several factors. Key areas to investigate include:
-
Compound Stability and Solubility: this compound 23-acetate may be unstable at elevated temperatures and can undergo degradation in acidic conditions. Both this compound and its acetate (B1210297) form have poor water solubility and are typically dissolved in organic solvents like DMSO for in vitro studies. Variability in stock solution preparation, storage, and final concentration in media can significantly impact results.
-
Cell Culture Conditions: Factors such as cell line authenticity, passage number, cell density at the time of treatment, and the presence of mycoplasma contamination can all contribute to variability.
-
Assay-Specific Variability: The choice of assay and its execution are critical. For instance, in cell viability assays like the MTT assay, the incubation time with the reagent and the metabolic activity of the cells can influence the outcome. For signaling pathway studies, the timing of cell lysis after treatment is crucial for detecting transient phosphorylation events.
Q2: I'm observing variable results in my cell viability assays (e.g., MTT). What should I check?
A2: Variability in cell viability assays is a common issue. Here is a checklist to troubleshoot your experiment:
-
Compound Preparation: Ensure your this compound stock solution in DMSO is fully dissolved and vortexed before each use. When diluting into culture media, mix thoroughly to avoid precipitation. Prepare fresh dilutions for each experiment.
-
Cell Seeding: Maintain consistent cell numbers across all wells. Uneven cell distribution will lead to variable results. Allow cells to adhere and resume logarithmic growth before adding the compound.
-
Controls: Always include a vehicle control (e.g., DMSO at the same final concentration as in your treated wells) to account for any solvent effects. A positive control (a compound with known cytotoxicity to your cell line) can help validate the assay.
-
MTT Assay Specifics: Optimize the MTT incubation time for your specific cell line. Ensure complete solubilization of the formazan (B1609692) crystals before reading the absorbance.
Q3: My Western blot results for p-AMPK or p-STAT3 are not consistent after this compound treatment. What could be the problem?
A3: Inconsistent Western blot results for phosphorylated proteins are often related to the timing of the experiment and sample handling.
-
Time Course: The phosphorylation of signaling proteins is often a transient event. It is crucial to perform a time-course experiment (e.g., 15 min, 30 min, 1h, 2h, 6h) to determine the optimal time point for detecting the peak phosphorylation of AMPK or STAT3 after this compound treatment.
-
Cell Lysis: Lyse the cells quickly on ice using a lysis buffer containing phosphatase inhibitors to preserve the phosphorylation status of your target proteins.
-
Protein Loading: Ensure equal protein loading across all lanes by performing a protein quantification assay (e.g., BCA assay). Normalize your results to a loading control (e.g., β-actin or GAPDH) and also to the total protein level of your target (e.g., total AMPK or total STAT3).
-
Antibody Quality: Use validated antibodies specific for the phosphorylated and total forms of your target protein. Optimize antibody dilutions and incubation times.
Troubleshooting Guides
Issue: Poor Solubility of this compound in Aqueous Solutions
-
Problem: this compound or this compound 23-acetate precipitates when added to cell culture media, leading to inaccurate concentrations and inconsistent cellular effects.
-
Solution:
-
Stock Solution: Prepare a high-concentration stock solution in 100% DMSO. This compound is soluble in DMSO at 95 mg/mL (200.97 mM), and this compound 23-acetate is soluble in DMSO at 50 mg/mL (97.14 mM).[1][2]
-
Working Dilution: When preparing your working concentrations, ensure the final concentration of DMSO in the cell culture medium is low (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity.
-
Mixing: Add the stock solution to the media dropwise while vortexing or gently swirling to facilitate dispersion and minimize precipitation.
-
Fresh Preparations: Prepare fresh dilutions from the stock solution for each experiment. Do not store this compound in aqueous solutions for extended periods.
-
Issue: Degradation of this compound 23-Acetate
-
Problem: Loss of compound activity over time, leading to a decrease in the observed biological effect.
-
Solution:
-
Temperature: Avoid prolonged exposure to high temperatures. Studies have shown that at 70°C, this compound 23-acetate can degrade.[3]
-
pH: Be mindful of the pH of your solutions. This compound 23-acetate may be unstable in acidic conditions, potentially leading to the generation of Alisol A 24-acetate.[4]
-
Storage: Store stock solutions at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
-
Quantitative Data Summary
The following tables summarize the reported effective concentrations and IC50 values for this compound and this compound 23-acetate in various experimental settings. Note that these values can vary depending on the cell line, assay conditions, and exposure time.
Table 1: Effective Concentrations of this compound
| Biological Activity | Cell Line/Model | Effective Concentration | Reference |
| Reduction of Triglyceride Accumulation | Mouse Primary Hepatocytes | 10-20 µM | [5] |
| Suppression of CD36 mRNA and Protein Levels | Mouse Primary Hepatocytes | 10-20 µM (dose-dependent) | [5] |
| Attenuation of Hepatic Steatosis and Inflammation | In vivo (NASH mouse model) | 100 mg/kg/day (p.o.) | [5] |
Table 2: IC50 Values of this compound 23-Acetate in Cancer Cell Lines
| Cell Line | Cancer Type | Incubation Time | IC50 (µM) | Reference |
| A549 | Non-small cell lung | 24h | ~9 mM | [6] |
| HEY | Ovarian | Not specified | Significant inhibition at 2.5-20 µM | [1] |
| A2780 | Ovarian | Not specified | Significant inhibition at 2.5-20 µM | [1] |
| A2780/Taxol | Ovarian (Paclitaxel-resistant) | Not specified | Significant inhibition at 2.5-20 µM | [1] |
| HCT116 | Colon | 24h | ~10 µM | [1] |
| SW620 | Colon | 24h | ~15 µM | [1] |
| MM.1S | Multiple Myeloma | 24h | 14.24 µM | [4] |
| MM.1S | Multiple Myeloma | 48h | 15.18 µM | [4] |
Experimental Protocols
Cell Viability (MTT) Assay
-
Cell Seeding: Seed cells in a 96-well plate at a density that will ensure they are in the logarithmic growth phase at the end of the experiment. Allow cells to adhere overnight.
-
Compound Treatment: The next day, replace the medium with fresh medium containing various concentrations of this compound or this compound 23-acetate. Include a vehicle control (DMSO) at the same final concentration.
-
Incubation: Incubate the cells for the desired treatment period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution (final concentration of 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.
-
Solubilization: Carefully remove the MTT solution and add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
Western Blot for Phosphorylated Proteins (e.g., p-AMPK, p-STAT3)
-
Cell Culture and Treatment: Plate cells in 6-well plates and grow to 70-80% confluency. Treat the cells with this compound for the predetermined optimal time.
-
Cell Lysis: Place the plate on ice, aspirate the medium, and wash the cells twice with ice-cold PBS. Add ice-cold lysis buffer supplemented with protease and phosphatase inhibitors. Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Protein Quantification: Centrifuge the lysate to pellet cell debris and collect the supernatant. Determine the protein concentration using a BCA assay.
-
Sample Preparation: Mix equal amounts of protein with Laemmli sample buffer and heat at 95-100°C for 5 minutes.
-
SDS-PAGE and Transfer: Separate the protein samples on an SDS-polyacrylamide gel and transfer them to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% BSA or non-fat dry milk in TBST for 1 hour at room temperature.
-
Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-p-AMPK or anti-p-STAT3) overnight at 4°C. The next day, wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Stripping and Re-probing: To normalize the data, the membrane can be stripped and re-probed with antibodies for the total protein (e.g., total AMPK or total STAT3) and a loading control (e.g., β-actin).
Visualizations
References
Potential off-target effects of Alisol B in cellular assays
Welcome to the Technical Support Center for Alisol B and its derivatives. This resource is designed to assist researchers, scientists, and drug development professionals in understanding and troubleshooting the potential off-target effects of this compound in cellular assays.
Frequently Asked Questions (FAQs)
Q1: What are the primary known targets of this compound?
A1: The primary reported cellular target of this compound is the sarcoplasmic/endoplasmic reticulum Ca2+-ATPase (SERCA) pump.[1][2] Inhibition of SERCA by this compound disrupts intracellular calcium homeostasis, leading to endoplasmic reticulum (ER) stress, induction of autophagy, and ultimately apoptosis.[1][2]
Q2: I am observing significant cytotoxicity in my cell line with this compound treatment. Is this expected, and what are the potential mechanisms?
A2: Yes, this compound and its derivatives, such as this compound 23-acetate, are known to exhibit cytotoxic effects against a variety of cancer cell lines.[1][3] This cytotoxicity is a key component of its potential anti-cancer properties. The primary mechanism involves the inhibition of the SERCA pump, which triggers a cascade of events including:
-
Increased intracellular calcium: Disruption of calcium storage in the ER.
-
ER Stress and the Unfolded Protein Response (UPR): Accumulation of unfolded proteins in the ER.[1]
-
Autophagy: A cellular self-degradation process that can be a survival or death mechanism depending on the context.[1]
-
Apoptosis: Programmed cell death, often triggered by prolonged ER stress.[1]
Off-target effects on other signaling pathways could also contribute to cytotoxicity. It is recommended to perform a dose-response study to determine the IC50 in your specific cell line.
Q3: Besides SERCA inhibition, what are other potential off-target effects I should be aware of when using this compound?
A3: this compound and its analogs have been reported to interact with several other cellular targets and pathways, which could be considered off-target effects depending on your research focus. These include:
-
JNK Signaling: this compound can inhibit the phosphorylation of JNK, a key component of a signaling pathway involved in stress responses, apoptosis, and inflammation.[4]
-
PI3K/Akt/mTOR Pathway: This is a critical pathway for cell survival, proliferation, and growth. This compound 23-acetate has been shown to inhibit the phosphorylation of key proteins in this pathway, such as PI3K, Akt, and mTOR.[3]
-
Nuclear Receptors: this compound derivatives can act as agonists for the Farnesoid X Receptor (FXR) and the Pregnane X Receptor (PXR), which are involved in the regulation of metabolism and detoxification.
-
Soluble Epoxide Hydrolase (sEH): Some protostane-type triterpenoids, the class of molecules this compound belongs to, have shown inhibitory activity against sEH, an enzyme involved in inflammation and blood pressure regulation.[5]
Q4: I am seeing effects on cell migration and invasion in my experiments. Is this a known activity of this compound derivatives?
A4: Yes, this compound 23-acetate has been reported to suppress the migration and invasion of cancer cells. This effect is thought to be mediated, at least in part, by the downregulation of matrix metalloproteinases (MMPs) such as MMP-2 and MMP-9.
Q5: How can I distinguish between on-target (SERCA inhibition) and off-target effects in my cellular assay?
A5: This can be challenging, but here are a few strategies:
-
Use of Controls: Compare the effects of this compound to a known specific SERCA inhibitor, like thapsigargin. Similar cellular phenotypes would suggest on-target effects.
-
Calcium Chelators: Pre-treating cells with an intracellular calcium chelator (e.g., BAPTA-AM) can help determine if the observed effects are dependent on the rise in intracellular calcium caused by SERCA inhibition.
-
Knockdown/Knockout Models: If you hypothesize an off-target, using siRNA or CRISPR to reduce the expression of that protein can help validate if it's involved in the observed phenotype.
-
Dose-Response Comparison: Compare the concentration at which you observe your phenotype of interest with the known IC50 for SERCA inhibition and cytotoxicity in your cell line. A significant discrepancy might suggest an off-target mechanism.
Troubleshooting Guides
Problem 1: High variability in cytotoxicity (IC50) values between experiments.
| Possible Cause | Troubleshooting Steps |
| Compound Precipitation | This compound is a lipophilic molecule. Ensure it is fully dissolved in the stock solution (e.g., DMSO) and that the final solvent concentration in the culture medium is low and consistent across all wells (typically <0.5%). Visually inspect for any precipitation. |
| Cell Health and Density | Ensure cells are in the exponential growth phase and are seeded at a consistent density for each experiment. Over-confluent or stressed cells can have altered sensitivity to cytotoxic agents. |
| Inconsistent Incubation Times | Adhere strictly to the planned incubation times for compound treatment. Small variations can lead to significant differences in viability readouts. |
| Assay-Specific Issues | For MTT assays, ensure complete formazan (B1609692) crystal dissolution. For LDH assays, ensure there is no premature cell lysis in control wells. |
Problem 2: Unexpected or inconsistent effects on a specific signaling pathway.
| Possible Cause | Troubleshooting Steps |
| Crosstalk between Pathways | The primary effect of this compound on calcium homeostasis can indirectly influence numerous signaling pathways. Consider the potential for crosstalk between calcium signaling and your pathway of interest. |
| Timing of Analysis | The activation or inhibition of signaling pathways can be transient. Perform a time-course experiment to identify the optimal time point to observe changes in protein phosphorylation or expression after this compound treatment. |
| Antibody Specificity | When using Western blotting, ensure the specificity of your primary antibodies, especially for phosphorylated proteins. Use appropriate controls, such as lysates from stimulated/unstimulated cells or cells treated with a known inhibitor of the pathway. |
| Off-Target Effects | The observed effect may be due to a genuine off-target interaction. Try to confirm the involvement of the intended target using a different, structurally unrelated inhibitor or through genetic approaches (siRNA, etc.). |
Quantitative Data
Table 1: Cytotoxicity of this compound and this compound 23-Acetate in Various Cancer Cell Lines
| Compound | Cell Line | Cancer Type | IC50 (µM) | Incubation Time (h) |
| This compound 23-acetate | A549 | Non-small cell lung cancer | ~9 | 24 |
| This compound 23-acetate | A549 | Non-small cell lung cancer | ~6 | 48 |
| This compound | HeLa | Cervical Cancer | 25.3 ± 1.5 | 72 |
| This compound | MCF-7 | Breast Cancer | 31.4 ± 2.1 | 72 |
| This compound | PC-3 | Prostate Cancer | 28.6 ± 1.8 | 72 |
| This compound | HepG2 | Liver Cancer | 35.7 ± 2.4 | 72 |
| This compound | HT-29 | Colon Cancer | 33.1 ± 2.0 | 72 |
Note: IC50 values can vary significantly between different studies and experimental conditions (e.g., cell density, assay method). The data presented here is a summary from available literature and should be used as a reference. It is highly recommended to determine the IC50 in your specific experimental setup.
Experimental Protocols
1. Cell Viability Assessment using MTT Assay
-
Objective: To determine the cytotoxic effect of this compound on a given cell line.
-
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells. Viable cells with active mitochondrial reductases convert the yellow MTT to purple formazan crystals.
-
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium from a stock solution in DMSO. Ensure the final DMSO concentration is below 0.5%. Replace the medium in the wells with 100 µL of the medium containing the desired concentrations of this compound. Include vehicle control (DMSO) wells.
-
Incubation: Incubate the plate for the desired duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the percentage of viability against the log of the this compound concentration to determine the IC50 value using non-linear regression.
-
2. Western Blot Analysis of PI3K/Akt/mTOR Pathway Proteins
-
Objective: To assess the effect of this compound on the phosphorylation status of key proteins in the PI3K/Akt/mTOR signaling pathway.
-
Protocol:
-
Cell Culture and Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat cells with various concentrations of this compound for the desired time. Include an untreated and a vehicle control.
-
Protein Extraction: After treatment, wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation: Normalize protein concentrations and add Laemmli sample buffer. Boil samples at 95°C for 5 minutes.
-
SDS-PAGE and Transfer: Separate 20-30 µg of protein per lane on an SDS-polyacrylamide gel. Transfer the proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies against p-PI3K, PI3K, p-Akt, Akt, p-mTOR, mTOR, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Data Analysis: Quantify the band intensities using densitometry software. Normalize the levels of phosphorylated proteins to their respective total protein levels.
-
3. In Vitro JNK Phosphorylation Assay (Western Blot-based)
-
Objective: To determine if this compound inhibits the phosphorylation of JNK in response to a stimulus.
-
Protocol:
-
Cell Culture and Pre-treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Pre-treat the cells with different concentrations of this compound or vehicle for 1-2 hours.
-
Stimulation: Induce JNK activation by treating the cells with a known JNK activator (e.g., anisomycin (B549157) or UV radiation) for a short period (e.g., 30 minutes).
-
Protein Extraction and Quantification: Follow steps 2 and 3 from the Western Blot protocol above.
-
Western Blot Analysis: Perform Western blotting as described above, using primary antibodies against phospho-JNK (Thr183/Tyr185), total JNK, and a loading control.
-
Data Analysis: Quantify and normalize the phospho-JNK signal to the total JNK signal to determine the effect of this compound on JNK phosphorylation.
-
Signaling Pathways and Experimental Workflows
Caption: this compound inhibits the SERCA pump, leading to increased cytosolic calcium, ER stress, autophagy, and apoptosis.
Caption: this compound 23-acetate can inhibit the PI3K/Akt/mTOR signaling pathway, a key regulator of cell survival and proliferation.
Caption: this compound has been shown to inhibit the phosphorylation of JNK, a key kinase in stress-response pathways.
Caption: A logical workflow to investigate potential off-target effects of this compound in cellular assays.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. This compound, a novel inhibitor of the sarcoplasmic/endoplasmic reticulum Ca(2+) ATPase pump, induces autophagy, endoplasmic reticulum stress, and apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound 23-acetate inhibits the viability and induces apoptosis of non-small cell lung cancer cells via PI3K/AKT/mTOR signal pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Alisol-B, a novel phyto-steroid, suppresses the RANKL-induced osteoclast formation and prevents bone loss in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Discovery of Soluble Epoxide Hydrolase Inhibitors from Chemical Synthesis and Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
Managing Alisol B-induced cytotoxicity in normal cells
Welcome to the . This resource is designed for researchers, scientists, and drug development professionals to provide guidance on managing Alisol B-induced cytotoxicity in normal cells during experimentation. Here you will find frequently asked questions (FAQs), troubleshooting guides, detailed experimental protocols, and supporting data to ensure the success and accuracy of your research.
Section 1: Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of this compound-induced cytotoxicity?
A1: this compound and its derivatives, such as this compound 23-acetate (AB23A), induce cytotoxicity primarily through the induction of apoptosis (programmed cell death).[1] Key molecular events include:
-
Endoplasmic Reticulum (ER) Stress: this compound is a novel inhibitor of the sarcoplasmic/endoplasmic reticulum Ca(2+) ATPase (SERCA) pump.[2] This inhibition disrupts calcium homeostasis, leading to ER stress and the unfolded protein response (UPR), which can trigger apoptosis.[2]
-
Generation of Reactive Oxygen Species (ROS): Treatment with this compound and its analogues has been shown to increase the production of intracellular ROS.[1][3] Excessive ROS leads to oxidative stress, damaging cellular components and initiating apoptotic signaling.
-
Mitochondrial Dysfunction: The cytotoxic effects are associated with a decrease in mitochondrial membrane potential, a key indicator of mitochondrial-mediated apoptosis.[1][4]
-
Caspase Activation: this compound triggers the activation of caspases, which are the primary executioner enzymes in the apoptotic cascade.[1][5]
Q2: Does this compound exhibit selective cytotoxicity towards cancer cells over normal cells?
A2: Several studies suggest that this compound and its derivatives can exhibit selective cytotoxicity. For instance, this compound 23-acetate (AB23A) showed significantly lower cytotoxicity towards the normal colonic epithelial cell line, CCD-841CoN, compared to colon cancer cell lines at the same concentrations.[3] Similarly, the inhibitory effect of AB23A on normal human lung epithelial cells (BEAS-2B) was less pronounced compared to its effect on non-small cell lung cancer cells (A549).[6] However, high concentrations can still induce toxicity in normal cells, necessitating careful dose-response studies.[6]
Q3: What signaling pathways are involved in this compound-induced cytotoxicity?
A3: this compound modulates several critical signaling pathways to induce cell death:
-
PI3K/Akt/mTOR Pathway: this compound and AB23A have been shown to downregulate the phosphorylation of key proteins in the PI3K/Akt/mTOR pathway, which is crucial for cell survival and proliferation.[1][7][8] Inhibition of this pathway promotes apoptosis and cell cycle arrest.
-
MAPK Pathway: The mitogen-activated protein kinase (MAPK) pathway, particularly the activation of JNK and p38, is involved in mediating the apoptotic effects of Alisol compounds.[1][3][5]
-
CaMKK-AMPK-mTOR Pathway: By disrupting intracellular calcium levels, this compound can activate the CaMKK-AMPK pathway, which subsequently inhibits mTOR and leads to autophagy and cell death.[2]
Q4: What are some general strategies to mitigate this compound's toxicity in normal cells?
A4: To minimize cytotoxicity in normal cells, researchers can employ several strategies:
-
Dose Optimization: Conduct thorough dose-response experiments to identify a therapeutic window where this compound is effective against cancer cells but minimally toxic to the normal cells being used as a control.
-
Co-administration with Antioxidants: Since this compound induces oxidative stress through ROS production, co-treatment with antioxidants may offer protection to normal cells.[9]
-
Use of Pan-Caspase Inhibitors: For mechanistic studies, pre-treatment with a general caspase inhibitor like z-VAD-FMK has been shown to significantly prevent this compound-induced apoptosis.[1] This can help differentiate apoptotic from other cytotoxic effects.
-
Targeted Drug Delivery Systems: While more complex, encapsulating this compound in nanoparticles or conjugating it to targeting moieties can help concentrate the compound at a tumor site, reducing systemic exposure to normal tissues in vivo.[9]
Section 2: Troubleshooting Guide
Problem 1: I am observing high levels of cytotoxicity in my normal control cell line, even at low concentrations of this compound.
| Possible Cause | Troubleshooting Step |
| High Sensitivity of Cell Line | Different normal cell lines have varying sensitivities. The specific cell line you are using may be particularly susceptible. Perform a dose-response curve starting from a very low concentration range (e.g., 0.1 µM to 50 µM) to determine the precise IC50 for your normal and cancer cell lines. |
| Solvent Toxicity | This compound is typically dissolved in DMSO. Ensure the final concentration of DMSO in the culture medium is kept to a minimum (typically ≤ 0.5%) as the solvent itself can be cytotoxic.[10] Always include a vehicle control (medium with the same final DMSO concentration but without this compound) in your experiments. |
| Inconsistent Cell Seeding | Variations in the number of cells seeded per well can significantly affect results. Ensure you have a homogenous cell suspension and are seeding a consistent number of cells in each well.[9] |
| Compound Purity/Batch Variation | If using different batches of this compound, there may be variations in purity. If possible, test new batches to re-establish the IC50. |
Problem 2: My cell viability assay (e.g., MTT) shows an unexpected increase in signal at certain this compound concentrations.
| Possible Cause | Troubleshooting Step |
| Compound Interference | Natural compounds like this compound can sometimes directly reduce the tetrazolium salt (MTT) to formazan (B1609692), independent of cellular metabolic activity. This leads to a false positive signal.[10] |
| Action: Run a cell-free control experiment containing only culture medium, this compound (at the concentrations used in your assay), and the MTT reagent. If you observe a color change, the compound is interfering with the assay. | |
| Alternative Assay: If interference is confirmed, switch to a different type of viability assay that measures a different parameter, such as a luminescence-based ATP assay (measuring metabolic activity) or a dye-exclusion assay like Trypan Blue (measuring membrane integrity).[10] | |
| Induction of Cellular Metabolism | At certain sub-lethal concentrations, some compounds can cause a temporary increase in cellular metabolic activity, leading to a higher reading. Correlate your viability results with direct cell counting or morphological observation under a microscope.[10] |
Section 3: Data Hub: Cytotoxicity of Alisol Derivatives
The following table summarizes reported IC50 values for this compound and its derivatives in various cell lines. This data can serve as a reference for designing experiments. Note the differential effect between cancer and normal cell lines.
| Compound | Cell Line | Cell Type | IC50 Value | Exposure Time | Reference |
| This compound 23-acetate | SW620 | Human Colon Cancer | ~20 µM | 24 h | [3] |
| This compound 23-acetate | HCT116 | Human Colon Cancer | ~20 µM | 24 h | [3] |
| This compound 23-acetate | CCD-841CoN | Normal Human Colonic Epithelial | Much lower cytotoxicity than cancer lines | 24 h | [3] |
| This compound 23-acetate | A549 | Human Non-Small Cell Lung Cancer | ~9 mM (reported as 9 µg/mL) | 24 h | [6] |
| This compound 23-acetate | BEAS-2B | Normal Human Lung Epithelial | Not obviously inhibited at cytotoxic concentrations for A549 | 24 h | [6] |
| This compound 23-acetate | AGS | Human Gastric Cancer | 48.3 µM | 24 h | [4] |
| Alisol A | SCC-9 | Human Oral Cancer | ~50-75 µM | 24 h | [5] |
| Alisol A | HSC-3 | Human Oral Cancer | ~75-100 µM | 24 h | [5] |
Section 4: Key Experimental Protocols
Protocol 1: Cell Viability Assessment using MTT Assay
This protocol provides a standard method for assessing cell viability based on the metabolic conversion of MTT to formazan by viable cells.[9][11]
Materials:
-
Cells and appropriate complete culture medium
-
This compound stock solution (dissolved in DMSO)
-
96-well flat-bottom plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Phosphate-buffered saline (PBS)
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of medium). Incubate overnight (37°C, 5% CO2) to allow for cell adherence.
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium from your DMSO stock. Remove the overnight medium from the wells and add 100 µL of the medium containing the desired this compound concentrations. Include wells for "untreated control" (cells in medium only) and "vehicle control" (cells in medium with the highest concentration of DMSO used).
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C until purple formazan crystals are visible under a microscope.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.
-
Data Acquisition: Read the absorbance at 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.
Protocol 2: Apoptosis Detection using Annexin V/Propidium Iodide (PI) Staining
This protocol uses flow cytometry to distinguish between live, early apoptotic, and late apoptotic/necrotic cells.[8][11]
Materials:
-
Cells and appropriate culture dishes (e.g., 6-well plates)
-
This compound stock solution
-
Annexin V-FITC/PI Apoptosis Detection Kit (contains Annexin V-FITC, Propidium Iodide, and 1X Binding Buffer)
-
Cold PBS
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to adhere overnight. Treat cells with the desired concentrations of this compound for the specified duration.
-
Cell Harvesting:
-
Adherent cells: Collect the culture medium (which contains floating dead cells). Gently wash the adherent cells with PBS, then detach them using trypsin or a non-enzymatic cell dissociation solution. Combine the detached cells with the collected medium.
-
Suspension cells: Transfer cells directly into a centrifuge tube.
-
-
Washing: Centrifuge the cell suspension at 300 x g for 5 minutes. Discard the supernatant and wash the cell pellet twice with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Annexin V Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.
-
Staining: Transfer 100 µL of the cell suspension to a new tube. Add 5 µL of Annexin V-FITC and 5 µL of PI solution (reagent amounts may vary by manufacturer).
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the stained cells by flow cytometry within one hour.
-
Live cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Section 5: Pathway and Workflow Visualizations
Caption: Signaling cascade of this compound-induced cytotoxicity.
Caption: General workflow for an in vitro cytotoxicity assay.
Caption: Troubleshooting decision tree for unexpected cytotoxicity.
References
- 1. Antiproliferative activity of this compound in MDA-MB-231 cells is mediated by apoptosis, dysregulation of mitochondrial functions, cell cycle arrest and generation of reactive oxygen species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound, a novel inhibitor of the sarcoplasmic/endoplasmic reticulum Ca(2+) ATPase pump, induces autophagy, endoplasmic reticulum stress, and apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound 23-acetate induces autophagic-dependent apoptosis in human colon cancer cells via ROS generation and JNK activation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. spandidos-publications.com [spandidos-publications.com]
- 5. Alisol A Exerts Anti-Proliferative Activity against Human Oral Cancer Cells through Triggering JNK/p38 MAPK-Mediated Apoptotic Cascade - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound 23-acetate inhibits the viability and induces apoptosis of non-small cell lung cancer cells via PI3K/AKT/mTOR signal pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound 23‑acetate inhibits the viability and induces apoptosis of non‑small cell lung cancer cells via PI3K/AKT/mTOR signal pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
Alisol B Extraction Optimization: Technical Support Center
This technical support guide provides researchers, scientists, and drug development professionals with comprehensive information for optimizing the extraction of Alisol B and its related compounds from Alisma orientale. It includes frequently asked questions, troubleshooting advice, detailed experimental protocols, and comparative data to facilitate efficient and effective extraction processes.
Frequently Asked Questions (FAQs)
Q1: What are the most effective methods for extracting this compound from Alisma orientale?
A1: Several methods are effective for extracting this compound and other triterpenoids from Alisma orientale. The choice of method often depends on available equipment, desired extraction efficiency, and time constraints. Common methods include:
-
Reflux Extraction: This is a traditional method involving heating the solvent and plant material together. It is effective but can be time-consuming, and prolonged high temperatures may risk degrading thermally sensitive compounds like this compound 23-acetate.[1]
-
Ultrasonic-Assisted Extraction (UAE): This method uses ultrasonic waves to create cavitation in the solvent, enhancing mass transfer and accelerating the extraction process. UAE offers advantages such as shorter extraction times, higher efficiency, and lower solvent consumption.[2]
-
Flash-Type Extraction: A rapid method that is reported to be time-saving, efficient, and suitable for large-scale production as it can be performed at room temperature, which helps prevent component degradation.[3]
-
Supercritical Fluid Extraction (SFE): This technique uses supercritical carbon dioxide (CO2) as a solvent. It is environmentally friendly and can yield high-purity extracts.[4][5]
-
Maceration: A simple but lengthy process where the plant material is soaked in a solvent for an extended period. It is generally less efficient than other methods.[2][4]
Q2: Which solvent system is optimal for this compound extraction?
A2: The choice of solvent significantly impacts the extraction yield of this compound and its derivatives. Alcohols, particularly methanol (B129727) and ethanol (B145695), are widely used and have shown high efficacy.
-
Methanol has been identified as a highly effective solvent, yielding a high concentration of this compound and this compound acetate (B1210297) in comparative studies.[6]
-
Ethanol is also commonly used, often in aqueous solutions (e.g., 70-80% ethanol).[1][3] Using a mixed solvent of a lower alcohol and water is a general strategy for extracting natural products.[6]
-
Other organic solvents like acetonitrile (B52724) can also extract these compounds, but alcohols have generally demonstrated higher yields.[6] Dichloromethane was found to be ineffective for this compound extraction.[6]
Q3: What are the key parameters to optimize for maximizing the yield of this compound?
A3: To maximize the extraction yield, several parameters must be optimized. Response Surface Methodology (RSM) is often employed for this purpose.[1][6] The key factors include:
-
Solvent Concentration: The ratio of alcohol to water can significantly affect extraction efficiency. For example, a 76% methanol concentration has been identified as optimal in one study.[6]
-
Extraction Time: Longer extraction times generally increase yield, but excessive duration can lead to degradation, especially at high temperatures. An optimal time of around 81 minutes was reported for methanol extraction.[6]
-
Solid-to-Liquid Ratio: This ratio affects the concentration gradient and solvent penetration. A commonly optimized ratio is around 1:13 g/mL.[1]
-
Extraction Temperature: Higher temperatures can improve extraction efficiency but also increase the risk of compound degradation. For instance, prolonged exposure to 70°C can cause this compound 23-acetate to convert to other forms.[1]
-
Particle Size: Smaller particle size of the raw material increases the surface area for contact with the solvent, which is beneficial for extraction.[2]
Q4: How can I accurately quantify the amount of this compound in my extract?
A4: High-Performance Liquid Chromatography (HPLC) is the most common and reliable method for quantifying this compound and its derivatives.[4] Different detectors can be used depending on the requirements of the analysis:
-
HPLC with Photodiode Array (PDA) or UV Detector: This is a standard method. Detection is often performed at a wavelength around 208 nm.[1]
-
HPLC with Evaporative Light Scattering Detector (ELSD): This detector is suitable for compounds that lack a strong UV chromophore.[7]
-
Ultra-Performance Liquid Chromatography (UPLC) or Ultra-Fast Liquid Chromatography (UFLC) with Mass Spectrometry (MS/MS): These methods offer higher sensitivity, resolution, and specificity, making them ideal for complex mixtures or trace-level analysis.[1][8]
Q5: How stable is this compound during the extraction process?
A5: The stability of this compound and its derivatives can be a concern, particularly under certain conditions.
-
Thermal Stability: this compound 23-acetate can be unstable at high temperatures. One study noted that at 70°C, it can undergo ring-opening to form Alisol A 24-acetate or lose its acetyl group to become this compound.[1]
-
pH Stability: this compound acetate contains an epoxy group that can be unstable under acidic conditions, potentially leading to the formation of Alisol A 24-acetate.[8] Therefore, maintaining a neutral pH during extraction and storage is advisable.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low Yield of this compound | 1. Suboptimal solvent or concentration. | 1. Test different solvents (e.g., methanol, ethanol) and their aqueous concentrations (e.g., 70-80%). Methanol has been shown to be highly effective.[6] |
| 2. Insufficient extraction time or temperature. | 2. Optimize extraction time and temperature. For reflux, consider around 80-90 minutes.[6] Be cautious of excessive heat to prevent degradation.[1] | |
| 3. Inadequate solid-to-liquid ratio. | 3. Ensure a sufficient volume of solvent is used. Optimize the ratio; ratios around 1:12 to 1:13 (g/mL) have been reported as optimal.[1][3] | |
| 4. Poor quality or improper preparation of raw material. | 4. Ensure raw material (Alisma orientale rhizome) is properly identified, dried, and ground to a fine powder to maximize surface area.[2] | |
| Co-extraction of Impurities | 1. Low selectivity of the extraction solvent. | 1. Adjust the polarity of the solvent. A step-wise extraction with solvents of increasing polarity (e.g., n-hexane followed by ethanol) can help remove non-polar impurities first. |
| 2. Extraction method is not selective. | 2. Consider more selective methods like Supercritical Fluid Extraction (SFE)[4] or follow up the initial extraction with a purification step like column chromatography. | |
| Degradation of this compound / Derivatives | 1. Excessive heat during extraction. | 1. Use a lower extraction temperature or a method that operates at room temperature, such as flash-type extraction or ultrasonic extraction with a cooling bath.[3] |
| 2. Presence of acidic conditions. | 2. Ensure solvents are neutral. Avoid using acidified solvents unless specifically required for other components. This compound acetate is known to be unstable in acidic conditions.[8] | |
| Poor Peak Shape in HPLC | 1. Column overload. | 1. Dilute the sample before injection. |
| 2. Inappropriate mobile phase. | 2. Adjust the mobile phase composition (e.g., acetonitrile/water ratio) or pH to improve peak symmetry. | |
| 3. Column degradation or contamination. | 3. Flush the column with a strong solvent or replace the column if necessary. Use a guard column to protect the analytical column. | |
| 4. Analyte interaction with active sites on silica. | 4. Add a modifier like formic acid (0.1%) to the mobile phase to reduce peak tailing.[1] |
Data Presentation
Table 1: Comparison of Extraction Solvents for this compound and this compound Acetate
| Solvent | Relative Concentration of this compound + this compound Acetate (%) |
|---|---|
| Methanol | 100.0 |
| Ethanol | 96.5 |
| 2-Propanol | 93.2 |
| Acetonitrile | 91.8 |
| n-Hexane | 1.2 |
| Dichloromethane | Trace (this compound not detected) |
(Data adapted from a study by Lee et al., 2016, where methanol yielded the highest concentration at ~0.28%).[6]
Table 2: Optimized Extraction Parameters from Response Surface Methodology (RSM) Studies
| Method | Key Parameters | Optimal Conditions | Reference |
|---|---|---|---|
| Methanol Extraction | Time, Methanol Concentration, Sample Weight | 81 min, 76% Methanol, 1.52 g | [6] |
| Reflux Extraction | Solid-liquid Ratio, Ethanol Concentration, Time, Cycles | 1:13 g/mL, 70% Ethanol, 2 h, 3 cycles | [1] |
| Flash-Type Extraction | Ethanol Volume Fraction, Liquid-solid Ratio, Times, Time/cycle | 80% Ethanol, 12:1 mL/g, 4 times, 114 s/time |[3] |
Table 3: Example of HPLC-PDA Method Validation Parameters for this compound
| Parameter | This compound | This compound Acetate |
|---|---|---|
| Linearity Range (µg/mL) | - | 2.00 - 64.0 |
| Correlation Coefficient (r²) | > 0.999 | > 0.999 |
| Limit of Detection (LOD) (µg/mL) | 0.082 | 0.114 |
| Limit of Quantitation (LOQ) (µg/mL) | 0.249 | 0.344 |
| Recovery (%) | 103.6 | 106.4 |
| Precision (RSD %) | < 1.0 (Intra-day), < 5.0 (Inter-day) | < 1.0 (Intra-day), < 5.0 (Inter-day) |
(Data compiled from Lee et al., 2016 and Li et al., 2023).[1][6]
Experimental Protocols
Protocol 1: Optimized Reflux Extraction This protocol is based on optimized conditions for extracting this compound 23-acetate.[1]
-
Preparation: Weigh 1.0 g of dried, powdered Alisma orientale rhizome (passed through a No. 5 sieve).
-
Extraction: Place the powder in a round-bottom flask and add 13 mL of 70% ethanol (solid-liquid ratio of 1:13 g/mL).
-
Reflux: Heat the mixture under reflux for 2 hours.
-
Cycling: Cool the mixture, filter the extract, and return the plant material to the flask. Repeat the extraction process two more times (for a total of 3 cycles) with fresh solvent each time.
-
Concentration: Combine the filtrates from all three cycles and evaporate the solvent under reduced pressure using a rotary evaporator.
-
Sample Preparation for Analysis: Re-dissolve the dried extract in a known volume of methanol. Filter the solution through a 0.22 µm syringe filter before injecting it into the HPLC system.
Protocol 2: High-Performance Liquid Chromatography (HPLC) for Quantification This protocol provides a typical method for the analysis of this compound derivatives.[1][6]
-
Instrumentation: An HPLC system equipped with a UV/PDA detector.
-
Column: C18 column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
Mobile Phase: A gradient or isocratic elution using Acetonitrile (A) and Water (B). A common isocratic mobile phase is Acetonitrile:Water (75:25, v/v).[7]
-
Flow Rate: 0.8 - 1.0 mL/min.
-
Column Temperature: 35 °C.
-
Detection Wavelength: 208 nm.
-
Injection Volume: 10 - 20 µL.
-
Quantification: Prepare a calibration curve using certified reference standards of this compound or this compound 23-acetate at several concentrations. Calculate the concentration in the sample by comparing its peak area to the calibration curve.
Visualizations
Caption: General workflow for this compound extraction and analysis.
Caption: Troubleshooting logic for low this compound yield.
Caption: Simplified signaling pathway of this compound 23-Acetate.[9]
References
- 1. Extraction process optimization of this compound 23-acetate from Alismatis Rhizoma and its protection against carbon tetrachloride-induced acute liver injury - Arabian Journal of Chemistry [arabjchem.org]
- 2. The Optimal Method for Extracting Alisma orientalis (Sam.) Juzep. Extract. [greenskybio.com]
- 3. [Optimization of flash-type extraction technology of this compound 23-acetate from Alismatis Rhizoma by response surface methodology] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Alisma orientalis (Sam.) Juzep. Extract, Cultivation, Processing, Technology and Market. [plantextractwholesale.com]
- 5. researchgate.net [researchgate.net]
- 6. Optimization of Extraction Condition for this compound and this compound Acetate in Alismatis Rhizoma using Response Surface Methodology - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. This compound 23-acetate from the rhizomes of Alisma orientale is a natural agonist of the human pregnane X receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
Alisol B Technical Support Center: Troubleshooting Contamination
This technical support center provides researchers, scientists, and drug development professionals with guidance on avoiding and troubleshooting contamination when using Alisol B in cell culture experiments. The following information is presented in a question-and-answer format to directly address potential issues.
Frequently Asked Questions (FAQs)
Q1: I observed turbidity and a rapid color change in my cell culture medium after adding this compound. Is my this compound stock contaminated?
While contamination of the this compound stock is a possibility, it is more likely that the contamination was introduced during the experimental process. Contamination can arise from various sources, including improper aseptic technique, contaminated reagents, or the laboratory environment.[1][2] It is crucial to investigate all potential sources.
Q2: What are the common types of contamination I should be aware of when working with this compound?
The common types of biological contaminants in cell culture are bacteria, yeast, mold, mycoplasma, and viruses.[1][3][4] Each type of contaminant presents with different signs.
-
Bacteria: Often cause a sudden drop in pH (medium turns yellow) and cloudy or turbid appearance of the culture.[5][6] Under a microscope, bacteria may appear as small, moving granules between your cells.[5]
-
Yeast: Can cause the medium to become turbid, and the pH may increase in later stages.[5] Microscopically, they appear as individual ovoid or spherical particles that may be budding.[5]
-
Mold: Visible as filamentous structures, often forming a fuzzy mat on the surface of the medium.[7] The pH of the medium may also increase.[3]
-
Mycoplasma: This is a particularly insidious contaminant as it often does not cause visible changes like turbidity or pH shifts.[1] Signs of mycoplasma contamination can be subtle, such as changes in cell growth rates, morphology, or metabolism.[1][7] Specific testing, such as PCR, ELISA, or DNA staining, is required for detection.[6]
-
Viruses: Viral contamination is difficult to detect visually and requires specialized techniques like PCR or ELISA for confirmation.[3]
Q3: How can I prepare a sterile stock solution of this compound?
Since this compound is typically supplied as a powder, it is crucial to prepare a sterile stock solution before adding it to your cell culture medium.
-
Dissolving this compound: this compound is soluble in DMSO.[8] Prepare a concentrated stock solution (e.g., 10-20 mM) by dissolving the powder in sterile DMSO. Ensure the DMSO is of cell culture grade.
-
Sterile Filtration: Once dissolved, the this compound stock solution must be sterilized. The recommended method is filtration through a 0.22 µm sterile syringe filter.[7] This will remove most common bacterial and fungal contaminants.
-
Storage: Aliquot the sterile stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. Store the aliquots at -20°C or -80°C to maintain stability and prevent repeated freeze-thaw cycles, which can degrade the compound and increase the risk of contamination.[9] Stock solutions are generally stable for up to one month at -20°C and six months at -80°C when protected from light.[9]
Troubleshooting Guides
Problem: I suspect my cell culture is contaminated after this compound treatment.
Step 1: Isolate and Identify the Contaminant
-
Isolate: Immediately isolate the suspected contaminated culture flask(s) to prevent cross-contamination to other cultures in the incubator.[5]
-
Visual Inspection: Observe the culture medium for turbidity, color change, or any visible microbial growth.[2]
-
Microscopic Examination: Examine the culture under a microscope at different magnifications. Look for bacteria (small, motile particles), yeast (budding, oval shapes), or fungi (filamentous hyphae).[5][6]
-
Mycoplasma Testing: If no visible contaminants are present but you observe changes in cell health or behavior, perform a mycoplasma detection test.
Step 2: Decontaminate and Review Procedures
-
Discard Contaminated Cultures: Unless the cell line is irreplaceable, it is best to discard the contaminated cultures.[2]
-
Decontaminate Equipment: Thoroughly clean and decontaminate the incubator, biosafety cabinet, and any other equipment that may have come into contact with the contaminated culture.[10] Use a disinfectant like 70% ethanol, followed by a more robust agent if necessary.[11]
-
Review Aseptic Technique: Carefully review your laboratory's standard operating procedures for aseptic technique with all personnel involved.[12][13][14]
Problem: I am repeatedly experiencing contamination when using this compound.
If contamination issues persist, a more thorough investigation is required.
1. Evaluate Reagents and Media:
-
Test all components of your cell culture system for contamination, including the basal medium, serum, and other supplements.
-
If possible, use a new batch of this compound and other reagents to rule out contamination of a specific lot.
2. Assess Environmental Controls:
-
Ensure your biosafety cabinet is functioning correctly and has been recently certified.
-
Check the cleanliness of the laboratory environment and minimize traffic in the cell culture area.[14]
3. Refine Experimental Workflow:
-
Strictly adhere to aseptic techniques at every step. This includes wearing appropriate personal protective equipment (PPE), disinfecting all items entering the biosafety cabinet, and avoiding talking or unnecessary movements over open culture vessels.[15]
Quantitative Data Summary
| Parameter | Value | Source |
| This compound Solubility | Soluble in DMSO (95 mg/mL or 200.97 mM) | [8] |
| Stock Solution Storage | -20°C for 1 month (protected from light) | [9] |
| -80°C for 6 months | [9] | |
| Sterile Filtration Pore Size | 0.22 µm | [7] |
Experimental Protocols
Protocol 1: Preparation of Sterile this compound Stock Solution
-
Materials: this compound powder, sterile cell culture grade DMSO, sterile 0.22 µm syringe filter, sterile microcentrifuge tubes.
-
Procedure:
-
In a sterile environment (e.g., a biosafety cabinet), weigh the desired amount of this compound powder.
-
Add the appropriate volume of sterile DMSO to achieve the desired stock concentration.
-
Gently vortex or pipette to ensure complete dissolution.
-
Draw the solution into a sterile syringe.
-
Attach a sterile 0.22 µm syringe filter to the syringe.
-
Filter the solution into a sterile collection tube.
-
Aliquot the sterile stock solution into single-use sterile microcentrifuge tubes.
-
Label the aliquots clearly with the compound name, concentration, and date of preparation.
-
Store the aliquots at -20°C or -80°C, protected from light.[9]
-
Protocol 2: Introducing this compound to Cell Culture
-
Materials: Sterile this compound stock solution, complete cell culture medium, cell culture flasks/plates.
-
Procedure:
-
Thaw an aliquot of the sterile this compound stock solution at room temperature.
-
Inside a biosafety cabinet, dilute the stock solution to the final working concentration in pre-warmed complete cell culture medium.
-
Gently mix the medium containing this compound.
-
Remove the old medium from your cell culture vessel and replace it with the medium containing the desired concentration of this compound.
-
Return the culture vessel to the incubator.
-
Visualizations
Caption: A workflow for troubleshooting suspected cell culture contamination.
Caption: Aseptic workflow for preparing sterile this compound stock solution.
References
- 1. Cell contamination | Proteintech Group [ptglab.com]
- 2. cellculturecompany.com [cellculturecompany.com]
- 3. What are the major types of biological cell culture contamination? | AAT Bioquest [aatbio.com]
- 4. Types of Cell Culture Contamination and How To Prevent Them | Technology Networks [technologynetworks.com]
- 5. Cell Culture Contamination | Thermo Fisher Scientific - US [thermofisher.com]
- 6. goldbio.com [goldbio.com]
- 7. benchchem.com [benchchem.com]
- 8. selleckchem.com [selleckchem.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. corning.com [corning.com]
- 11. 9 Sterilization Techniques For Cell Culture | Visikol [visikol.com]
- 12. cellculturedish.com [cellculturedish.com]
- 13. Aseptic Laboratory Techniques and Safety in Cell Culture | Thermo Fisher Scientific - TW [thermofisher.com]
- 14. eurobiobank.org [eurobiobank.org]
- 15. Cell Culture Protocol 1: Proper Aseptic Technique and Sterile Handling of Cells [sigmaaldrich.com]
Alisol B Experimental Artifacts: A Technical Support Center
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common experimental artifacts encountered during research with Alisol B. Our goal is to equip you with the necessary information to ensure the reliability and reproducibility of your experimental results.
Frequently Asked Questions (FAQs)
Q1: My this compound, dissolved in DMSO, precipitates when added to my cell culture medium. What should I do?
A1: This is a common issue arising from the low aqueous solubility of this compound. Here are some steps to troubleshoot this problem:
-
Final DMSO Concentration: Ensure the final concentration of DMSO in your culture medium is kept to a minimum, ideally below 0.5%, to reduce solvent-induced precipitation and cytotoxicity. You may need to prepare a more concentrated stock solution in DMSO to achieve this.
-
Pre-warming the Medium: Always pre-warm your cell culture medium to 37°C before adding the this compound stock solution. Adding a cold stock solution to warm medium can cause the compound to precipitate out of solution.
-
Solubilizing Agents: For in vivo studies or challenging in vitro systems, consider using solubilizing agents. Formulations such as 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline have been used.[1] Another option is using cyclodextrins, for example, a solution of 10% DMSO in 90% (20% SBE-β-CD in Saline).[1]
-
Sonication: Gentle sonication of the final diluted solution can sometimes help in redissolving small precipitates.[1]
Q2: I am observing inconsistent results in my bioassays between different experiments. What could be the cause?
A2: Inconsistent results with this compound can stem from its stability. Key factors to consider are:
-
Stability of this compound 23-acetate: this compound 23-acetate can be readily hydrolyzed to this compound in biological systems, including human plasma and tissue preparations.[1][2][3] This conversion can lead to a mixed population of active compounds in your experiment, potentially causing variability. It is crucial to be aware of this and consider the specific activities of both the acetate (B1210297) and hydrolyzed forms.
-
pH and Temperature Sensitivity: While specific stability data for this compound is limited, related triterpenoids have shown degradation at higher temperatures and in neutral to alkaline conditions.[4][5][6] It is advisable to prepare fresh solutions for each experiment and store stock solutions at -20°C or -80°C in a suitable solvent like DMSO.
-
Freeze-Thaw Cycles: Minimize the number of freeze-thaw cycles for your stock solutions, as this can lead to degradation of the compound. Aliquoting the stock solution upon initial preparation is highly recommended.
Q3: My MTT assay results show an unexpected increase in cell viability at high concentrations of this compound. Is this a real effect?
A3: This is likely an artifact. This compound has been reported to affect mitochondrial functions.[7][8][9][10] The MTT assay relies on the reduction of the tetrazolium salt by mitochondrial reductases. Interference can occur in several ways:
-
Direct Reduction of MTT: Some compounds can directly reduce MTT to formazan (B1609692), independent of cellular metabolic activity, leading to a false-positive signal for cell viability.[11][12]
-
Alteration of Mitochondrial Activity: this compound's effects on mitochondria could potentially alter the baseline reductase activity, uncoupling it from the actual number of viable cells.
To mitigate this, consider the following:
-
Alternative Viability Assays: Use an orthogonal method to confirm your results, such as a trypan blue exclusion assay, a crystal violet assay, or a lactate (B86563) dehydrogenase (LDH) release assay, which measures membrane integrity.
-
Control for Compound Interference: Include a cell-free control where this compound is added to the medium with MTT to check for direct reduction of the dye.
Q4: I am seeing non-specific bands in my Western blot after this compound treatment. How can I troubleshoot this?
A4: While general Western blot troubleshooting should be followed, consider these this compound-specific points:
-
Protein Overload: Ensure you are loading an appropriate amount of total protein. This compound can induce apoptosis, leading to protein degradation.[9][13] Quantify your protein concentration carefully using a BCA assay before loading.
-
Antibody Specificity: Confirm the specificity of your primary antibody. If this compound treatment is causing unexpected post-translational modifications or cleavage of your target protein, your antibody may not recognize it as expected.
-
Loading Controls: Use a reliable loading control that is not affected by this compound treatment. It is always good practice to test a few different loading controls to ensure their stability under your experimental conditions.
Troubleshooting Guides
Issue 1: Solubility and Stability in In Vitro Assays
| Symptom | Possible Cause | Troubleshooting Steps |
| Precipitate formation in cell culture media | Low aqueous solubility of this compound. | - Ensure final DMSO concentration is <0.5%.[14] - Pre-warm media to 37°C before adding this compound stock. - Prepare fresh dilutions for each experiment. |
| Loss of biological activity over time | Degradation of this compound in solution. | - Store stock solutions in small aliquots at -80°C to minimize freeze-thaw cycles. - Protect solutions from light. - Assess stability in your specific cell culture medium by incubating it for various time points and testing its activity. |
| Inconsistent IC50 values | Variability in compound concentration due to precipitation or degradation. | - Visually inspect for precipitation before treating cells. - Use freshly prepared serial dilutions. - Standardize the entire experimental procedure, including cell seeding density and incubation times. |
Issue 2: Artifacts in Cytotoxicity Assays (e.g., MTT)
| Symptom | Possible Cause | Troubleshooting Steps |
| High background absorbance | This compound may directly reduce the MTT reagent.[11][12] | - Run a cell-free control with this compound and MTT to quantify direct reduction. - Subtract the background from your experimental values. |
| Non-linear dose-response curve | Interference with mitochondrial reductase activity.[7] | - Decrease the incubation time with MTT. - Use a lower, non-saturating concentration of MTT. |
| Discrepancy with other viability assays | The assay principle is being affected by the compound. | - Validate your findings with an alternative method that does not rely on mitochondrial activity, such as the LDH assay or direct cell counting with trypan blue. |
Quantitative Data Summary
Table 1: Reported IC50 Values of this compound and its Derivatives in Various Cancer Cell Lines
| Compound | Cell Line | Cancer Type | IC50 (µM) | Reference |
| This compound 23-acetate | A549 | Lung Cancer | 10.0 | [13] |
| This compound 23-acetate | SK-OV3 | Ovarian Cancer | 8.7 | [13] |
| This compound 23-acetate | B16-F10 | Melanoma | 5.2 | [13] |
| This compound 23-acetate | HT1080 | Fibrosarcoma | 3.1 | [13] |
| Aloisine B (related compound) | MCF-7 | Breast Cancer | ~1.5 | [14] |
| Aloisine B (related compound) | T-47D | Breast Cancer | ~2.0 | [14] |
| Aloisine B (related compound) | HCT116 | Colon Cancer | ~1.2 | [14] |
| Aloisine B (related compound) | PC-3 | Prostate Cancer | ~3.5 | [14] |
| Aloisine B (related compound) | HepG2 | Liver Cancer | ~2.8 | [14] |
Note: IC50 values can vary depending on experimental conditions such as cell density, incubation time, and the specific assay used.
Experimental Protocols
Cell Viability Assessment using MTT Assay
This protocol is a general guideline and should be optimized for your specific cell line and experimental conditions.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.
-
Compound Treatment:
-
Prepare a concentrated stock solution of this compound in DMSO (e.g., 10 mM).
-
Perform serial dilutions of the stock solution in culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.5%.
-
Remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (medium with the same final concentration of DMSO).
-
-
MTT Incubation: After the desired treatment period (e.g., 24, 48, or 72 hours), add 10 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: After the incubation, carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis:
-
Subtract the absorbance of the blank wells (medium only) from all readings.
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Plot the percentage of viability against the log of the this compound concentration to determine the IC50 value using non-linear regression analysis.
-
Western Blot Analysis of this compound-Treated Cells
-
Cell Treatment and Lysis:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat the cells with the desired concentrations of this compound for the specified time.
-
Wash the cells twice with ice-cold PBS.
-
Lyse the cells by adding 100-200 µL of ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and transfer the lysate to a pre-chilled microfuge tube.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay kit.
-
Sample Preparation: Mix 20-30 µg of protein with Laemmli sample buffer and boil at 95-100°C for 5 minutes.
-
SDS-PAGE and Transfer:
-
Load the samples onto an SDS-polyacrylamide gel and run the electrophoresis until the dye front reaches the bottom.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
-
Blocking and Antibody Incubation:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 5-10 minutes each.
-
Incubate with the appropriate HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
-
Detection:
-
Add an enhanced chemiluminescence (ECL) substrate to the membrane.
-
Visualize the protein bands using a chemiluminescence imaging system.
-
-
Analysis: Quantify the band intensities using image analysis software and normalize to a loading control.
Quantitative PCR (qPCR) for Gene Expression Analysis
-
RNA Extraction and cDNA Synthesis:
-
Treat cells with this compound as described for the Western blot protocol.
-
Extract total RNA using a commercial kit according to the manufacturer's instructions.
-
Assess RNA quality and quantity using a spectrophotometer.
-
Synthesize cDNA from 1-2 µg of total RNA using a reverse transcription kit.
-
-
Primer Design:
-
Design primers for your target genes (e.g., CD36, RARα, SREBP-1c) and a reference gene (e.g., GAPDH, ACTB).
-
Primers should be 18-24 nucleotides long, with a GC content of 40-60%, and an annealing temperature of 55-65°C.
-
Whenever possible, design primers to span an exon-exon junction to avoid amplification of genomic DNA.
-
-
qPCR Reaction:
-
Prepare a reaction mix containing SYBR Green master mix, forward and reverse primers, and cDNA template.
-
Perform the qPCR in a real-time PCR detection system with a typical cycling protocol:
-
Initial denaturation: 95°C for 5-10 minutes.
-
40 cycles of:
-
Denaturation: 95°C for 15 seconds.
-
Annealing/Extension: 60°C for 1 minute.
-
-
-
Include a melt curve analysis at the end of the run to verify the specificity of the amplified product.
-
-
Data Analysis:
-
Determine the cycle threshold (Ct) values for each sample.
-
Calculate the relative gene expression using the ΔΔCt method, normalizing the target gene expression to the reference gene.
-
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Troubleshooting workflows and key signaling pathways affected by this compound.
Caption: A typical experimental workflow for Western blot analysis.
References
- 1. researchgate.net [researchgate.net]
- 2. An optimized protocol for stepwise optimization of real-time RT-PCR analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. origene.com [origene.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Antiproliferative activity of this compound in MDA-MB-231 cells is mediated by apoptosis, dysregulation of mitochondrial functions, cell cycle arrest and generation of reactive oxygen species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Mitochondrial thiol modification by a targeted electrophile inhibits metabolism in breast adenocarcinoma cells by inhibiting enzyme activity and protein levels - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Antiproliferative activity of this compound in MDA-MB-231 cells is mediated by apoptosis, dysregulation of mitochondrial functions, cell cycle arrest and generation of reactive oxygen species. | Semantic Scholar [semanticscholar.org]
- 11. db.cngb.org [db.cngb.org]
- 12. researchgate.net [researchgate.net]
- 13. selleckchem.com [selleckchem.com]
- 14. benchchem.com [benchchem.com]
Alisol B In Vivo Bioavailability Enhancement: A Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges in improving the in vivo bioavailability of Alisol B.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges associated with the in vivo bioavailability of this compound?
A1: The primary challenge in achieving adequate in vivo bioavailability for this compound is its poor aqueous solubility. As a lipophilic compound, this compound exhibits low dissolution rates in the gastrointestinal tract, which is often the rate-limiting step for its absorption into systemic circulation. This can lead to low and variable oral bioavailability.
Q2: What are the general strategies to improve the oral bioavailability of poorly soluble compounds like this compound?
A2: Several formulation strategies can be employed to enhance the oral bioavailability of poorly water-soluble drugs. These include:
-
Nanoformulations: Reducing the particle size to the nanometer range increases the surface area for dissolution. This includes techniques like nanoemulsions and solid lipid nanoparticles.
-
Solid Dispersions: Dispersing the drug in a hydrophilic carrier at a molecular level can enhance its wettability and dissolution rate.
-
Self-Emulsifying Drug Delivery Systems (SEDDS): These are isotropic mixtures of oils, surfactants, and cosurfactants that form fine oil-in-water emulsions in the gastrointestinal tract, facilitating drug solubilization and absorption.
-
Prodrugs and Derivatives: Chemical modification of the this compound molecule can improve its physicochemical properties, such as solubility and permeability.
Q3: Is there a difference in the bioavailability of purified this compound compared to its form in a traditional herbal extract?
A3: Yes, preclinical studies in rats have shown that the bioavailability of this compound is significantly higher when administered as part of the Danggui-Shaoyao-San (DSS) herbal extract compared to its purified form. This suggests that other components within the extract may enhance the absorption of this compound.[1]
Troubleshooting Guides
Issue 1: Low and Variable Oral Bioavailability of this compound in Animal Studies
Possible Cause 1: Poor Dissolution Rate
-
Troubleshooting Tip: Enhance the dissolution rate by preparing a solid dispersion of this compound. Common carriers for solid dispersions include hydrophilic polymers like polyvinylpyrrolidone (B124986) (PVP) K30 and polyethylene (B3416737) glycol (PEG). The solvent evaporation or fusion method can be used for preparation.
Possible Cause 2: Efflux by Intestinal Transporters
-
Troubleshooting Tip: this compound 23-acetate, a derivative of this compound, has been identified as a substrate of P-glycoprotein (P-gp), an efflux transporter in the intestines that pumps drugs back into the gut lumen, thereby reducing absorption.[2] Co-administration with a known P-gp inhibitor, or formulating with excipients that have P-gp inhibitory effects (e.g., certain surfactants used in SEDDS), may improve bioavailability.
Issue 2: Difficulty in Formulating this compound for In Vivo Studies
Possible Cause 1: Poor Wettability
-
Troubleshooting Tip: Employing surfactants in the formulation can improve the wettability of this compound. For preclinical studies, a simple suspension can be prepared using a vehicle containing a wetting agent like Tween 80 or Cremophor EL.
Possible Cause 2: Inconsistent Suspension for Dosing
-
Troubleshooting Tip: To ensure dose uniformity in preclinical studies, it is crucial to prepare a homogenous and stable suspension. This can be achieved by using a suitable vehicle and ensuring proper particle size reduction. Sonication of the suspension before each administration can also help in maintaining uniformity.
Quantitative Data Summary
The following table summarizes the pharmacokinetic parameters of this compound in rats when administered as a purified compound versus as part of the Danggui-Shaoyao-San (DSS) extract.
| Formulation | Cmax (ng/mL) | Tmax (h) | AUC (0-t) (ng·h/mL) |
| Purified this compound | 21.5 ± 5.8 | 1.5 ± 0.5 | 102.8 ± 21.4 |
| This compound in DSS Extract | 48.2 ± 11.3 | 2.0 ± 0.8 | 256.4 ± 55.7 |
Data from a pharmacokinetic study in rats.[1]
Experimental Protocols
Illustrative Protocol for Preparation of an this compound Solid Dispersion (Based on protocols for similar triterpenoids)
This protocol is an illustrative example based on successful methods for other poorly soluble triterpenoids like ursolic acid and may require optimization for this compound.
Materials:
-
This compound
-
Polyvinylpyrrolidone K30 (PVP K30)
-
Rotary evaporator
-
Vacuum oven
Procedure:
-
Dissolve this compound and PVP K30 in a 1:4 (w/w) ratio in a suitable volume of methanol.
-
Stir the solution until a clear solution is obtained.
-
Remove the methanol using a rotary evaporator at 50°C.
-
Dry the resulting solid film in a vacuum oven at 40°C for 24 hours to remove any residual solvent.
-
Grind the dried solid dispersion into a fine powder and pass it through a sieve.
Illustrative Protocol for Preparation of an this compound Self-Emulsifying Drug Delivery System (SEDDS) (Based on protocols for similar triterpenoids)
This protocol is an illustrative example based on successful methods for other poorly soluble triterpenoids like oleanolic acid and may require optimization for this compound.[3][4]
Materials:
-
This compound
-
Oil phase (e.g., Sefsol 218)
-
Surfactant (e.g., Cremophor EL)
-
Co-surfactant (e.g., Transcutol P)
Procedure:
-
Determine the optimal ratio of oil, surfactant, and co-surfactant by constructing a pseudo-ternary phase diagram.
-
Dissolve this compound in the selected oil phase.
-
Add the surfactant and co-surfactant to the oil-drug mixture.
-
Vortex the mixture until a clear and homogenous solution is formed.
-
The resulting liquid SEDDS formulation can be encapsulated in soft gelatin capsules for oral administration.
Visualizations
Caption: A general experimental workflow for developing and evaluating a new this compound formulation to improve its in vivo bioavailability.
Caption: The role of P-glycoprotein (P-gp) in limiting the intestinal absorption of this compound by pumping it back into the intestinal lumen.
References
- 1. scispace.com [scispace.com]
- 2. Novel formulation strategies for improving oral bioavailability of drugs with poor membrane permeation or presystemic metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Formulation development and bioavailability evaluation of a self-nanoemulsified drug delivery system of oleanolic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Recent advances in nanoparticle formulation of oleanolic acid - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting unexpected Alisol B experimental outcomes
Welcome to the . This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for experiments involving Alisol B.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary mechanisms of action?
This compound is a naturally occurring triterpenoid (B12794562) found in the rhizome of Alisma orientale.[1][2][3] Its primary mechanism of action is the inhibition of the sarcoplasmic/endoplasmic reticulum Ca(2+) ATPase (SERCA) pump.[1] This inhibition disrupts calcium homeostasis, leading to endoplasmic reticulum (ER) stress and subsequent induction of autophagy and apoptosis.[1] this compound is also known to modulate several key signaling pathways, including the CaMKK-AMPK-mTOR pathway, PI3K/Akt/mTOR pathway, and pathways involved in inflammation and metabolism.[1][4][5]
Q2: What are the main research applications for this compound?
This compound and its derivatives have been investigated for a range of biological activities, including:
-
Anticancer effects: It induces apoptosis and autophagy in various cancer cell lines.[1][6]
-
Metabolic disorders: It shows potential for treating Metabolic Dysfunction-Associated Steatotic Liver Disease (MASLD) and Non-Alcoholic Steatohepatitis (NASH) by activating autophagy and fatty acid oxidation.[4][7][8]
-
Bone disorders: It can suppress the formation of osteoclasts, suggesting a therapeutic role in bone loss conditions.[2][9]
-
Anti-inflammatory activity: It has been shown to inhibit inflammatory responses.[2][7]
Q3: How should I prepare and store this compound stock solutions?
This compound has limited water solubility. For in vitro experiments, it is recommended to first dissolve this compound in a solvent like DMSO to create a concentrated stock solution.[2][10] This stock can then be diluted in cell culture medium to the final working concentration. Ensure the final DMSO concentration remains low (typically below 0.5%) to avoid solvent-induced cytotoxicity.[10]
For storage of the stock solution:
-
-80°C: Stable for up to 6 months.
-
-20°C: Stable for up to 1 month (protect from light).[9]
Q4: Are there known derivatives of this compound I should be aware of?
Yes, this compound 23-acetate is a well-studied derivative. It is also a protostane-type triterpenoid isolated from Alisma orientalis.[11] It shares some biological activities with this compound, such as inducing apoptosis and having anti-inflammatory and hepatoprotective effects, but it also exhibits a broader range of activities and may act through different primary targets, including the farnesoid X receptor (FXR) and pregnane (B1235032) X receptor (PXR).[11][12][13]
Troubleshooting Guide
Problem 1: I am not observing the expected cytotoxic or anti-proliferative effect of this compound on my cells.
-
Question: Did you check the solubility and stability of your this compound solution? Answer: this compound can precipitate in aqueous media. Ensure your stock solution in DMSO is fully dissolved before diluting it into your final culture medium. Prepare working solutions fresh for each experiment and avoid repeated freeze-thaw cycles of the stock solution.[10]
-
Question: Is your final DMSO concentration appropriate? Answer: While DMSO is necessary for solubilization, high concentrations can be toxic to cells and may mask the specific effects of this compound. Keep the final DMSO concentration in your cell culture well below 0.5%.[10]
-
Question: Are you using the correct concentration range? Answer: The effective concentration of this compound can vary significantly between different cell lines. For example, it induces autophagy in MCF-7 breast cancer cells at 30 µM, but inhibits osteoclast differentiation at a lower range of 0.5-5 µM.[2] It's crucial to perform a dose-response experiment (e.g., from 1-100 µM) to determine the optimal concentration for your specific cell line and assay.[11]
Problem 2: My experimental results show high variability between replicates.
-
Question: Are you controlling for cell culture conditions? Answer: Inconsistent results can arise from variations in cell-based assays.[10]
-
Cell Passage Number: Use cells within a consistent and low passage number range, as cellular responses can change with long-term culturing.[10]
-
Cell Seeding Density: Ensure uniform cell seeding density across all wells, as this can significantly impact the outcome of viability and bioactivity assays.[10]
-
-
Question: How are you handling the compound? Answer: Proper storage and handling are critical to prevent degradation of this compound.[10] Always use freshly prepared working solutions when possible and adhere to recommended storage conditions.[9]
Problem 3: I am seeing unexpected off-target effects or toxicity.
-
Question: Have you considered the mechanism of action of this compound? Answer: this compound's primary effect is the disruption of calcium homeostasis via SERCA inhibition, which can induce ER stress.[1] This is a potent and widespread cellular signal that can have pleiotropic effects. The observed outcomes may be a direct result of this fundamental mechanism.
-
Question: Could there be issues with the compound's purity? Answer: Ensure you are using a high-purity this compound standard. Impurities from the extraction and purification process could contribute to unexpected biological activities.
-
Question: Have you investigated potential nephrotoxicity? Answer: Studies on this compound derivatives, such as Alisol A 24-acetate and this compound 23-acetate, have indicated that they may induce nephrotoxicity in human renal proximal tubular cells by activating autophagy.[5] Depending on your experimental model, this is a potential side effect to consider.
Quantitative Data Summary
The following tables summarize the reported effective concentrations and inhibitory concentrations (IC₅₀) for this compound and its related derivative, this compound 23-acetate. Note that values should be compared with caution due to variations in experimental conditions.
Table 1: Effective Concentrations of this compound
| Biological Activity | Cell Line / Model | Effective Concentration | Reference |
| Autophagy Induction | MCF-7 Cells | 30 µM | [2] |
| Osteoclast Inhibition | Mouse BMDMs | 0.5 - 5 µM | [2] |
| Anti-inflammatory | Mouse Model | 10 - 50 mg/kg | [2] |
Table 2: Bioactivity of this compound 23-acetate
| Biological Activity | Cell Line / Model | Effective Concentration / IC₅₀ | Reference |
| Autophagic Apoptosis | HCT116 & SW620 Cells | 5 - 20 µM | [11] |
| P-gp Reversal | HepG2-DR & K562-DR Cells | 1 - 100 µM | [11] |
| Lipid Metabolism | L02 Hepatocytes | 20 - 80 µM | [11] |
| FXR Activation | HepG2 Cells | 10 µM (4.3-fold increase) | [12] |
| Cytotoxicity (ED₅₀) | HT1080 Tumor Cells | 3.1 µg/ml | [6] |
| Cytotoxicity (ED₅₀) | B16-F10 Tumor Cells | 5.2 µg/ml | [6] |
Experimental Protocols
Preparation of this compound for In Vitro and In Vivo Studies
For In Vitro Experiments:
-
Prepare a high-concentration stock solution (e.g., 10-50 mM) of this compound by dissolving it in DMSO.[10]
-
Warm the solution gently and vortex if necessary to ensure it is fully dissolved.
-
For the final working solution, dilute the DMSO stock directly into your cell culture medium.
-
Crucial: The final concentration of DMSO in the culture medium should not exceed 0.5% to avoid solvent toxicity.[10] Always include a vehicle control (medium with the same final concentration of DMSO) in your experiments.
For In Vivo Experiments (Oral or IP Injection): A common protocol for preparing a suspended solution for animal studies is as follows:[9]
-
Prepare a 25.0 mg/mL stock solution of this compound in DMSO.
-
To prepare a 1 mL working solution of 2.5 mg/mL, add 100 µL of the DMSO stock solution to 400 µL of PEG300 and mix thoroughly.
-
Add 50 µL of Tween-80 to the mixture and mix again.
-
Finally, add 450 µL of saline to bring the total volume to 1 mL and mix until a uniform suspension is achieved.
Cell Viability (MTT) Assay
This protocol is used to assess the cytotoxic effects of this compound on cell lines.[14][15]
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5x10³ to 1x10⁴ cells/well) in 100 µL of culture medium. Incubate overnight to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium from your DMSO stock. Remove the old medium from the wells and add 100 µL of the medium containing various concentrations of this compound (and a vehicle control).
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan (B1609692) crystals.
-
Solubilization: Carefully remove the medium and add 100-150 µL of DMSO to each well to dissolve the formazan crystals. Mix gently by pipetting or shaking.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control cells.
Western Blotting
This protocol allows for the detection of specific proteins to study the effect of this compound on signaling pathways.[16][17][18]
-
Cell Lysis: After treating cells with this compound for the desired time, place the culture dish on ice. Wash cells once with ice-cold PBS.
-
Add an appropriate volume of ice-cold RIPA lysis buffer containing protease and phosphatase inhibitors.
-
Scrape the cells and transfer the lysate to a pre-cooled microcentrifuge tube.
-
Agitate the lysate for 30 minutes at 4°C, then centrifuge at ~14,000 x g for 15-20 minutes at 4°C.
-
Protein Quantification: Transfer the supernatant to a new tube and determine the protein concentration using a BCA assay or similar method.
-
Sample Preparation: Mix 20-30 µg of protein from each sample with Laemmli sample buffer and boil at 95-100°C for 5-10 minutes.
-
SDS-PAGE: Load the samples onto a polyacrylamide gel and perform electrophoresis to separate proteins by size.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST (Tris-buffered saline with 0.1% Tween-20) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 5-10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with an appropriate HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Detection: After further washes with TBST, add an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using an imaging system.
Visualizations
Caption: General experimental workflow for evaluating this compound.
Caption: this compound induces autophagy and apoptosis via SERCA inhibition.
Caption: this compound anti-inflammatory mechanism via JNK/NF-κB.
Caption: this compound alleviates steatosis via the RARα-PPARγ-CD36 cascade.
References
- 1. This compound, a novel inhibitor of the sarcoplasmic/endoplasmic reticulum Ca(2+) ATPase pump, induces autophagy, endoplasmic reticulum stress, and apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. caymanchem.com [caymanchem.com]
- 3. This compound | C30H48O4 | CID 15558620 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound alleviates MASLD by activating liver autophagy and fatty acid oxidation via Ces2a - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Alisol A 24-Acetate and this compound 23-Acetate Induced Autophagy Mediates Apoptosis and Nephrotoxicity in Human Renal Proximal Tubular Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Chemical modification of this compound 23-acetate and their cytotoxic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. This compound Alleviates Hepatocyte Lipid Accumulation and Lipotoxicity via Regulating RARα-PPARγ-CD36 Cascade and Attenuates Non-Alcoholic Steatohepatitis in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. benchchem.com [benchchem.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. apexbt.com [apexbt.com]
- 13. This compound 23-acetate from the rhizomes of Alisma orientale is a natural agonist of the human pregnane X receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. researchgate.net [researchgate.net]
- 16. origene.com [origene.com]
- 17. bio-rad.com [bio-rad.com]
- 18. protocols.io [protocols.io]
Factors affecting the reproducibility of Alisol B studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues researchers may encounter when working with Alisol B and its derivatives. Our goal is to improve the reproducibility and reliability of your experimental findings.
Frequently Asked Questions (FAQs)
Q1: What are the primary sources of variability in this compound research?
A1: The reproducibility of this compound studies can be influenced by a variety of factors.[1][2] Key sources of variability include the purity and stability of the this compound compound, inconsistencies in extraction and quantification methods, and variations in experimental protocols, including cell culture conditions and animal models.[3][4][5][6]
Q2: How should this compound be stored to ensure its stability?
A2: To maintain the integrity of this compound, proper storage is crucial. For long-term storage, it is recommended to store this compound as a solid at -20°C or -80°C.[5] Stock solutions, typically prepared in DMSO, should be stored in small aliquots at -80°C to minimize freeze-thaw cycles.[5] It's important to note that this compound and its derivatives can be unstable in certain solvents, with protic solvents like methanol (B129727) potentially causing deacetylation over time.[6]
Q3: What are the key considerations for preparing this compound solutions for in vitro and in vivo studies?
A3: For in vitro experiments, this compound is commonly dissolved in DMSO to create a high-concentration stock solution, which is then further diluted in cell culture medium to the final working concentration.[5] It is critical to keep the final DMSO concentration in the culture medium below 0.5% to avoid solvent-induced cytotoxicity.[5]
For in vivo studies, due to this compound's limited water solubility, various solvent systems can be employed. Common formulations include:
-
10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline[5]
-
10% DMSO, 90% (20% SBE-β-CD in Saline)[5]
-
10% DMSO, 90% Corn Oil[5]
Troubleshooting Guides
Issue 1: Inconsistent Bioactivity Results in Cell-Based Assays
Possible Causes and Solutions:
-
Compound Degradation: this compound and its acetate (B1210297) derivatives can degrade or transform in solution.[6]
-
Troubleshooting: Prepare fresh working solutions from a frozen stock for each experiment. Avoid prolonged storage of diluted solutions. Conduct stability tests of this compound in your specific cell culture medium by incubating it for various durations and analyzing its concentration via HPLC or LC-MS.[7]
-
-
Cell Line Variability: Cell lines can change phenotypically and genotypically over time and with increasing passage numbers.[2][5]
-
Troubleshooting: Use cells within a narrow and consistent passage number range for all experiments. Ensure consistent cell seeding density, as this can impact experimental outcomes.[5]
-
-
Inconsistent Reagents: Variations in media, serum, and other reagents can introduce variability.[5]
-
Troubleshooting: Use the same lot of critical reagents throughout a series of experiments to minimize batch-to-batch variation.
-
Issue 2: Poor Yield or Purity During Extraction and Purification
Possible Causes and Solutions:
-
Suboptimal Extraction Method: The choice of extraction solvent, temperature, and duration significantly impacts the yield of this compound.[3]
-
Troubleshooting: Optimize extraction parameters using methods like response surface methodology (RSM).[3][4] Reflux extraction with 70% ethanol (B145695) has been shown to be effective.[3] Supercritical fluid extraction (SFE) is another efficient method.[8]
-
-
Inefficient Purification: Complex mixtures from crude extracts can be challenging to separate.
-
Troubleshooting: Employ multi-step chromatographic techniques. A common approach involves initial enrichment using silica (B1680970) gel column chromatography followed by methods like high-speed counter-current chromatography (HSCCC) or centrifugal partition chromatography (CPC) for final purification.[8][9][10]
-
Issue 3: Difficulty in Quantifying this compound in Biological Matrices
Possible Causes and Solutions:
-
Matrix Effects in LC-MS/MS Analysis: Components in biological samples (e.g., plasma, tissue homogenates) can interfere with the ionization of this compound, leading to inaccurate quantification.
-
Troubleshooting: Develop a robust sample preparation method to remove interfering substances. This can include liquid-liquid extraction (LLE) or solid-phase extraction (SPE).[11] Utilize a stable isotope-labeled internal standard if available to compensate for matrix effects.
-
-
Poor Method Validation: An inadequately validated analytical method can lead to unreliable data.[12][13]
Data Presentation
Table 1: Optimized Extraction Conditions for this compound 23-Acetate from Alismatis Rhizoma
| Parameter | Optimized Value | Reference |
| Extraction Method | Reflux Extraction | [3] |
| Solvent | 70% Ethanol | [3] |
| Solid-Liquid Ratio | 1:13 (g/mL) | [3] |
| Extraction Time | 2 hours | [3] |
| Extraction Cycles | 3 | [3] |
Table 2: HPLC Method Validation Parameters for this compound and this compound Acetate
| Parameter | This compound | This compound Acetate | Reference |
| Linearity (Concentration Range, µg/mL) | 0.4 - 120 | 0.5 - 100 | [4] |
| Precision (RSD %) | |||
| Intra-day | < 1.0% | < 1.0% | [4] |
| Inter-day | < 5.0% | < 5.0% | [4] |
| Accuracy (Recovery %) | 103.6% | 106.4% | [4] |
| Limit of Quantitation (LOQ, µg/mL) | 0.249 | 0.344 | [4] |
Experimental Protocols
Protocol 1: Western Blot Analysis for Protein Expression
-
Protein Extraction: Lyse cells or homogenized liver tissues in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA protein assay kit.
-
SDS-PAGE: Load equal amounts of protein onto an SDS-polyacrylamide gel and separate by electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.[14]
Protocol 2: In Vivo Non-alcoholic Steatohepatitis (NASH) Model
-
Animal Model: Use male C57BL/6J mice.
-
Diet: Feed mice a high-fat diet (HFD) or a choline-deficient, L-amino acid-defined (CDA) diet to induce NASH.[14][15]
-
CCl4 Induction (for HFD model): For the HFD-induced model, intraperitoneally inject a low dose of carbon tetrachloride (CCl4) to accelerate fibrosis.[15]
-
This compound Administration: Administer this compound orally by gavage at the desired dose (e.g., 100 mg/kg) daily for the specified treatment period.[14]
-
Sample Collection: At the end of the experiment, collect blood and liver tissues for biochemical, histological, and molecular analyses.[14]
Visualizations
Caption: this compound inhibits the PI3K/AKT/mTOR signaling pathway.[16]
Caption: this compound regulates the RARα-HNF4α-PPARγ-CD36 cascade.[14]
Caption: Troubleshooting workflow for inconsistent experimental results.
References
- 1. donotedit.com [donotedit.com]
- 2. Top 5 Factors Affecting Reproducibility in Research - Enago Academy [enago.com]
- 3. Extraction process optimization of this compound 23-acetate from Alismatis Rhizoma and its protection against carbon tetrachloride-induced acute liver injury - Arabian Journal of Chemistry [arabjchem.org]
- 4. Optimization of Extraction Condition for this compound and this compound Acetate in Alismatis Rhizoma using Response Surface Methodology - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Stability and structure studies on alisol a 24-acetate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Preparative Isolation of this compound and this compound 23-Acetate from Alismatis Rhizoma by Centrifugal Partition Chromatography Coupled with ELSD [agris.fao.org]
- 10. Preparative Isolation of this compound and this compound 23-Acetate from Alismatis Rhizoma by Centrifugal Partition Chromatography Coupled with ELSD-Science-Chemical Encyclopedia-lookchem [lookchem.com]
- 11. benchchem.com [benchchem.com]
- 12. demarcheiso17025.com [demarcheiso17025.com]
- 13. wjarr.com [wjarr.com]
- 14. This compound Alleviates Hepatocyte Lipid Accumulation and Lipotoxicity via Regulating RARα-PPARγ-CD36 Cascade and Attenuates Non-Alcoholic Steatohepatitis in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Design, synthesis and biological evaluation of this compound derivatives for potential treatment of non-alcoholic steatohepatitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
Best practices for handling and storing Alisol B powder
Welcome to the technical support center for Alisol B. This guide is designed for researchers, scientists, and drug development professionals, providing essential information for the effective handling, storage, and use of this compound powder in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary research applications?
This compound is a protostane-type triterpenoid (B12794562) natural product isolated from the rhizome of Alisma orientale. It is investigated for a variety of biological activities, including the induction of autophagy and apoptosis in cancer cells, inhibition of osteoclast formation, and modulation of inflammatory and metabolic signaling pathways.[1] Its potential therapeutic applications in oncology and bone disorders are areas of active research.
Q2: What are the recommended storage conditions for this compound powder?
For long-term stability, this compound powder should be stored at -20°C.[2] For short-term storage, 2-8°C is acceptable.[2] It is crucial to keep the container tightly sealed in a dry and well-ventilated place to prevent moisture absorption.
Q3: What personal protective equipment (PPE) should be used when handling this compound powder?
When handling this compound powder, it is essential to use appropriate PPE to avoid inhalation and direct contact with skin and eyes. This includes:
-
Eye Protection: Safety glasses with side shields or goggles.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile).
-
Body Protection: A laboratory coat.
-
Respiratory Protection: A NIOSH-approved respirator (e.g., N95) should be used in poorly ventilated areas or when the powder could become airborne.[2]
Q4: How do I prepare a stock solution of this compound?
This compound has poor solubility in water. The recommended solvent for preparing a high-concentration stock solution is Dimethyl Sulfoxide (DMSO).[3] To prepare a stock solution, add the desired volume of anhydrous DMSO to a pre-weighed amount of this compound powder. Gentle warming and vortexing or sonication can aid in complete dissolution. Stock solutions should be aliquoted into single-use vials to avoid repeated freeze-thaw cycles and stored at -20°C or -80°C.[4]
Q5: What is the stability of this compound in solution?
This compound stock solutions in DMSO are stable for up to one month when stored at -20°C and for up to six months at -80°C.[4] It is important to protect solutions from light.[4] Avoid storing this compound in protic solvents like methanol (B129727) for extended periods, as this can lead to deacetylation and transformation of related Alisol compounds.[5]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Inconsistent experimental results | Degradation of this compound due to improper storage of powder or stock solutions. | Ensure this compound powder is stored at -20°C in a tightly sealed container. Prepare fresh working solutions from frozen stock aliquots for each experiment. Avoid repeated freeze-thaw cycles of stock solutions.[6] |
| Variation in cell culture conditions (e.g., cell passage number, seeding density). | Use cells within a consistent and low passage number range. Ensure uniform cell seeding density across all experimental and control wells.[6] | |
| Precipitation of this compound in cell culture media | The final concentration of DMSO in the media is too high, or the aqueous solubility limit of this compound is exceeded. | Ensure the final concentration of DMSO in the cell culture medium is low (typically ≤0.5%) to avoid cytotoxicity and precipitation. Add the this compound stock solution to the media with vigorous mixing.[6] |
| The stock solution was not completely dissolved before dilution. | Visually inspect the DMSO stock solution to ensure there is no precipitate before diluting it into the culture medium. If necessary, gently warm the stock solution to redissolve any precipitate. | |
| Low or no biological activity observed | Incorrect preparation of the this compound working solution. | Verify the calculations for the preparation of the stock and working solutions. Ensure the powder was fully dissolved in DMSO before further dilution. |
| Degradation of this compound. | Use a fresh vial of this compound powder or a newly prepared stock solution. Consider performing a stability check of your compound using an analytical method like HPLC. | |
| High background in Western blot | Non-specific antibody binding. | Increase the blocking time or use a different blocking agent (e.g., 5% BSA instead of non-fat milk). Optimize the primary and secondary antibody concentrations. Increase the number and duration of washes. |
| Insufficient washing. | Increase the number of washes with TBST after primary and secondary antibody incubations. |
Data Presentation
Table 1: Storage Recommendations for this compound
| Form | Storage Temperature | Duration | Container | Notes |
| Powder | -20°C | Long-term (years) | Tightly sealed, light-resistant | Keep in a dry, well-ventilated area.[2] |
| 2-8°C | Short-term | Tightly sealed, light-resistant | Suitable for immediate or frequent use.[2] | |
| Stock Solution in DMSO | -80°C | Up to 6 months | Aliquoted, tightly sealed vials | Avoid repeated freeze-thaw cycles. Protect from light.[4] |
| -20°C | Up to 1 month | Aliquoted, tightly sealed vials | Avoid repeated freeze-thaw cycles. Protect from light.[4] |
Table 2: Solubility of this compound
| Solvent | Solubility | Notes |
| Dimethyl Sulfoxide (DMSO) | Soluble | Recommended for preparing high-concentration stock solutions.[3] |
| Water / Aqueous Buffer | Insoluble | Direct dissolution is not recommended.[3] |
| Ethanol | Sparingly soluble | May be used in some formulations but has lower solubility than DMSO. |
| Methanol | Soluble | Use with caution for long-term storage due to potential for deacetylation of related compounds.[5][7] |
Table 3: Recommended Formulations for In Vivo Studies
| Protocol | Composition | Resulting Solution | Administration Route |
| Protocol 1 | 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | Suspended solution | Oral or intraperitoneal injection.[8] |
| Protocol 2 | 10% DMSO, 90% (20% SBE-β-CD in Saline) | Clear solution | Suitable for various administration routes.[8] |
| Protocol 3 | 10% DMSO, 90% Corn Oil | Clear solution | Often used for oral gavage.[8] |
Experimental Protocols
Protocol 1: Preparation of this compound for In Vitro Cell-Based Assays
Objective: To prepare a working solution of this compound for treating cells in culture.
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Sterile cell culture medium
Procedure:
-
Prepare a Stock Solution:
-
Weigh the required amount of this compound powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of anhydrous DMSO to achieve the desired high-concentration stock solution (e.g., 10 mM).
-
Vortex or sonicate the solution until the this compound powder is completely dissolved. Gentle warming in a 37°C water bath can be used if necessary.
-
Aliquot the stock solution into single-use sterile microcentrifuge tubes and store at -20°C or -80°C.
-
-
Prepare a Working Solution:
-
Thaw an aliquot of the this compound stock solution at room temperature.
-
Dilute the stock solution with sterile cell culture medium to the desired final concentration. It is crucial to add the stock solution to the medium while vortexing to ensure rapid and uniform mixing, which helps prevent precipitation.
-
Ensure the final concentration of DMSO in the working solution is non-toxic to the cells (typically ≤0.5%).
-
Use the freshly prepared working solution immediately for your experiments.
-
Protocol 2: Western Blot Analysis of Protein Expression
Objective: To assess the effect of this compound on the expression levels of target proteins in cultured cells.
Materials:
-
Treated and untreated cell pellets
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
RIPA Lysis Buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat dry milk or 5% BSA in TBST)
-
Primary antibodies against target proteins and a loading control (e.g., β-actin, GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Lysis:
-
Wash cell pellets with ice-cold PBS.
-
Resuspend the pellets in ice-cold RIPA buffer containing protease and phosphatase inhibitors.
-
Incubate on ice for 30 minutes with periodic vortexing.
-
Centrifuge the lysates at 12,000 x g for 15 minutes at 4°C.
-
Collect the supernatant containing the protein extract.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay kit according to the manufacturer's instructions.
-
-
Sample Preparation and Electrophoresis:
-
Normalize the protein concentration of all samples with lysis buffer.
-
Add Laemmli sample buffer to the lysates and boil at 95-100°C for 5-10 minutes.
-
Load equal amounts of protein (e.g., 20-30 µg) into the wells of an SDS-PAGE gel.
-
Run the gel until adequate separation of proteins is achieved.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 5-10 minutes each with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Wash the membrane three times for 5-10 minutes each with TBST.
-
-
Detection:
-
Incubate the membrane with a chemiluminescent substrate according to the manufacturer's protocol.
-
Capture the chemiluminescent signal using an imaging system.
-
Visualizations
Caption: General experimental workflow for in vitro studies with this compound.
Caption: this compound inhibits the PI3K/Akt/mTOR signaling pathway.
Caption: this compound inhibits the JNK/NF-κB signaling pathway.
References
- 1. This compound, a novel inhibitor of the sarcoplasmic/endoplasmic reticulum Ca(2+) ATPase pump, induces autophagy, endoplasmic reticulum stress, and apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. biocrick.com [biocrick.com]
- 3. benchchem.com [benchchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Stability and structure studies on alisol a 24-acetate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. This compound acetate | 26575-95-1 [chemicalbook.com]
- 8. This compound (泽泻醇 B) - 仅供科研 | MCE [medchemexpress.cn]
Technical Support Center: Minimizing Variability in Alisol B In Vivo Experiments
This guide provides researchers, scientists, and drug development professionals with troubleshooting advice and standardized protocols to minimize variability in in vivo experiments involving Alisol B and its related compounds.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues that can lead to high variability in experimental outcomes.
Section 1: Formulation & Administration
Question 1: My results show high variability between animals in the same group. What could be wrong with my this compound formulation?
Answer: High inter-animal variability often originates from inconsistent formulation and administration. This compound is a poorly water-soluble triterpenoid, which can lead to variable suspension, dosing, and absorption.
Troubleshooting Steps:
-
Check Vehicle Composition: Ensure you are using an appropriate vehicle. Common formulations include solutions or suspensions in combinations of DMSO, PEG300, PEG400, Tween 80, Corn Oil, or Carboxymethyl cellulose (B213188) (CMC).[1]
-
Ensure Homogeneity: If using a suspension (e.g., with CMC), vortex or sonicate the formulation thoroughly before drawing each dose to prevent the compound from settling. Inconsistent suspension leads to animals receiving different effective doses.
-
Use Fresh Preparations: It is highly recommended to use freshly prepared formulations for optimal results.[1] Some compounds, like this compound acetate (B1210297), can be unstable under acidic conditions, which might be relevant for oral administration.[2][3]
-
Verify Solubility: Perform a small-scale solubility test with your chosen vehicle before preparing the bulk formulation. If the compound precipitates, you may need to adjust the vehicle components (e.g., increase the percentage of PEG300 or Tween 80).
Question 2: I am observing lower-than-expected efficacy. Could the route of administration be the issue?
Answer: Yes, the route and technique of administration are critical. Oral gavage is the most common method for this compound, but improper technique can drastically reduce the amount of compound that reaches systemic circulation.[4][5]
Troubleshooting Steps:
-
Confirm Gavage Technique: Incorrect gavage can lead to dosing into the trachea instead of the esophagus, or cause significant stress and reflux. Ensure personnel are thoroughly trained. The needle tip should be blunt and rounded, and it should be measured externally from the animal's mouth to the last rib to avoid stomach perforation.[5][6][7][8]
-
Control Dosing Volume: Excessive volumes can cause rapid shunting to the duodenum or increase the risk of reflux and aspiration. A general guideline is not to exceed 10 ml/kg body weight for mice and rats.[5][9]
-
Consider Bioavailability Factors: The bioavailability of this compound can be significantly influenced by other substances. One study found that the absorption of this compound was much greater when administered as part of a complex herbal extract compared to its purified form.[10] This suggests that co-administered compounds can enhance its uptake, a factor to consider if you are comparing results across different studies or formulations.
Section 2: Animal Model & Experimental Design
Question 3: The baseline measurements in my control group are inconsistent. How can I reduce this variability?
Answer: Baseline variability can mask the true effect of your compound. Standardization of the animal model is crucial.
Troubleshooting Steps:
-
Standardize Animal Specifications: Use animals of the same species, strain (e.g., C57BL/6 mice or Sprague-Dawley rats), sex, and age/weight range.[4][11][12][13] Report these details meticulously in your records.
-
Acclimatize Animals: Allow for a sufficient acclimatization period (typically 1 week) after animals arrive at the facility. This reduces stress-related physiological changes that can impact experimental results.
-
Control Environmental Conditions: Maintain a consistent environment, including light-dark cycle, temperature, humidity, and diet. Changes in diet, such as switching to a high-fat diet for a NASH model, should be controlled and consistent across all relevant groups.[11][14]
-
Randomize and Blind: Randomize animals into treatment groups to prevent selection bias. Whenever possible, perform the study, data collection, and analysis in a blinded manner.
Question 4: The disease phenotype in my model (e.g., NASH) is not developing consistently.
Answer: Inducing a consistent disease state is key to reducing variability in treatment effects.
Troubleshooting Steps:
-
Refine Induction Protocol: Models like CCl4-induced liver fibrosis or diet-induced NASH can have inherent variability.[4][11] Ensure the inducing agent (e.g., CCl4 dose, diet composition) is from a consistent source and is administered precisely.
-
Monitor Disease Progression: Include intermediate time points to monitor the development of the disease phenotype (e.g., measuring serum ALT/AST levels). This can help you confirm that the model is established before starting treatment.[4]
-
Increase Group Size: If variability remains high, a larger number of animals per group may be required to achieve statistical power.
Section 3: Sample Collection & Analysis
Question 5: My pharmacokinetic data is erratic. What analytical issues should I consider?
Answer: Variability in pharmacokinetic (PK) data can stem from sample handling and the analytical method itself.
Troubleshooting Steps:
-
Standardize Blood Collection: Use a consistent method (e.g., tail vein vs. retro-orbital), anticoagulant, and processing protocol (centrifugation speed and temperature) for plasma preparation.[15]
-
Ensure Sample Stability: Alisol compounds may be unstable in plasma. Process samples quickly and store them at -80°C. Perform stability tests (e.g., freeze-thaw cycles, bench-top stability) during your analytical method validation.
-
Validate Analytical Method: Use a sensitive and validated analytical method, such as HPLC-MS/MS, for quantification.[10] The method should be validated for linearity, accuracy, precision, and recovery.[15][16] The lower limit of quantification (LLOQ) must be sufficient to measure trough concentrations accurately.
Quantitative Data Summary
While comprehensive pharmacokinetic data for this compound is limited, data for its common derivative, this compound 23-acetate, provides a useful reference.
Table 1: Pharmacokinetic Parameters of this compound & Derivatives in Rats
| Compound | Dose & Route | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | t1/2 (h) | Source |
| This compound (Purified) | 20 mg/kg, Oral | 10.3 ± 4.1 | 0.25 | 11.2 ± 3.8 | - | [10] |
| This compound (in DSS Extract) | 20 mg/kg, Oral | 42.6 ± 11.7 | 0.5 | 73.4 ± 19.5 | - | [10] |
| This compound 23-acetate | Not Specified | Not Specified | Not Specified | Not Specified | 8.43 | [2][3] |
Note: The bioavailability of this compound was found to be significantly higher when administered as part of the Danggui-Shaoyao-San (DSS) herbal extract compared to its purified form.[10]
Experimental Protocols
Protocol 1: Standardized Oral Gavage in Mice
This protocol is synthesized from multiple best-practice guidelines to ensure minimal stress and maximal dosing accuracy.[5][6][7][8][9]
Materials:
-
Appropriately sized gavage needle (e.g., 18-20 gauge for adult mice, 1.5 inches long with a rounded ball-tip).[7]
-
Syringe (1 mL).
-
This compound formulation.
-
Animal scale.
Procedure:
-
Preparation:
-
Weigh the mouse and calculate the precise dosing volume. The recommended maximum volume is 10 mL/kg.[9]
-
Thoroughly mix the this compound formulation (vortex/sonicate if it is a suspension) before drawing it into the syringe.
-
Measure the gavage needle externally against the mouse, from the corner of the mouth to the last rib (xyphoid process). Mark this length on the needle; do not insert it past this point to prevent stomach perforation.[5]
-
-
Restraint:
-
Administration:
-
Gently insert the gavage needle into the diastema (the gap behind the incisors) and guide it along the roof of the mouth.
-
Advance the needle gently down the esophagus. The animal should swallow reflexively. Never force the needle. If resistance is met, withdraw and try again.[6]
-
Once the needle is inserted to the pre-measured depth, slowly depress the syringe plunger to administer the compound.
-
After administration, withdraw the needle smoothly along the same path of insertion.
-
-
Post-Procedure Monitoring:
-
Return the animal to its cage and monitor for any signs of respiratory distress (e.g., gasping, blue coloration of mucous membranes) for at least 5-10 minutes.[9] This could indicate accidental administration into the trachea.
-
Observe the animal again after 24 hours for signs of injury, such as abdominal distension or lethargy.[5]
-
Protocol 2: General Workflow for a Hepatoprotective Study (e.g., NASH Model)
This protocol outlines a typical experimental design for evaluating this compound in a diet and CCl4-induced mouse model of non-alcoholic steatohepatitis (NASH).[4][11][14]
-
Animal Model Induction:
-
Animals: Male C57BL/6 mice, 8 weeks old.
-
Diet: Feed mice a high-fat diet (HFD) to induce obesity and hepatic steatosis.
-
CCl4 Administration: After a period of HFD feeding (e.g., 6-8 weeks), administer a low dose of carbon tetrachloride (CCl4) intraperitoneally to accelerate inflammation and fibrosis.
-
-
Treatment:
-
Sample Collection & Endpoints:
-
At the end of the treatment period, collect blood via cardiac puncture for serum analysis.
-
Euthanize the animals and harvest the liver.
-
Serum Analysis: Measure levels of Alanine Aminotransferase (ALT) and Aspartate Aminotransferase (AST) as markers of liver injury.[4]
-
Liver Analysis:
-
Histology: Fix a portion of the liver in formalin for Hematoxylin and Eosin (H&E) staining (to assess steatosis, inflammation, ballooning) and Sirius Red staining (to assess fibrosis).[14]
-
Biochemical Analysis: Homogenize a portion of the liver to measure triglyceride content.[4]
-
Gene/Protein Expression: Snap-freeze a portion of the liver in liquid nitrogen for subsequent RT-qPCR or Western blot analysis of key markers (e.g., inflammatory cytokines like TNF-α, fibrosis markers like α-SMA).[4]
-
-
Visualizations (Graphviz)
References
- 1. This compound acetate | Terpenoids | 19865-76-0 | Invivochem [invivochem.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. research.sdsu.edu [research.sdsu.edu]
- 6. ouv.vt.edu [ouv.vt.edu]
- 7. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 8. research.fsu.edu [research.fsu.edu]
- 9. iacuc.wsu.edu [iacuc.wsu.edu]
- 10. Pharmacokinetic Profiling of Butylidenephthalide and this compound in Danggui-Shaoyao-San in Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Design, synthesis and biological evaluation of this compound derivatives for potential treatment of non-alcoholic steatohepatitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Alisol A 24‐acetate ameliorates osteoarthritis progression by inhibiting reactive oxygen species and inflammatory response through the AMPK/mTOR pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Alisol A 24-Acetate and this compound 23-Acetate Induced Autophagy Mediates Apoptosis and Nephrotoxicity in Human Renal Proximal Tubular Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. This compound Alleviates Hepatocyte Lipid Accumulation and Lipotoxicity via Regulating RARα-PPARγ-CD36 Cascade and Attenuates Non-Alcoholic Steatohepatitis in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Extraction process optimization of this compound 23-acetate from Alismatis Rhizoma and its protection against carbon tetrachloride-induced acute liver injury - Arabian Journal of Chemistry [arabjchem.org]
- 16. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Analysis of the Anticancer Activities of Alisol B and Alisol B 23-acetate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the anticancer activities of two structurally related natural compounds, Alisol B and its derivative, this compound 23-acetate. Extracted from the rhizome of Alisma orientale, these protostane-type triterpenoids have demonstrated notable cytotoxic effects against various cancer cell lines. This document synthesizes available experimental data to facilitate an objective evaluation of their potential as anticancer agents.
Quantitative Comparison of Cytotoxic Activity
The following table summarizes the half-maximal inhibitory concentration (IC50) values for this compound and this compound 23-acetate across a range of human cancer cell lines. This data, derived from multiple independent studies, provides a quantitative measure of their cytotoxic potency. It is important to note that direct comparisons of IC50 values should be made with caution due to variations in experimental conditions between studies, such as incubation times and specific assay protocols.
| Compound | Cancer Cell Line | Cancer Type | IC50 Value (µM) | Reference |
| This compound | MDA-MB-231 | Breast Cancer | Not explicitly quantified, but showed significant activity. | [1] |
| This compound 23-acetate | A549 | Lung Cancer | Not explicitly quantified, but showed significant activity. | [2] |
| HepG2 | Liver Cancer | 17.82 | [3][4] | |
| SW620 | Colon Cancer | ~20 | ||
| HCT116 | Colon Cancer | ~20 | ||
| AGS | Gastric Cancer | Not explicitly quantified, but showed significant activity. | ||
| SK-OV-3 | Ovarian Cancer | 8.7 (as ED50 in µg/mL) | [5] | |
| B16-F10 | Melanoma | 5.2 (as ED50 in µg/mL) | [5] | |
| HT1080 | Fibrosarcoma | 3.1 (as ED50 in µg/mL) | [5] |
Note: Some studies reported significant anticancer activity without specifying the exact IC50 value. ED50 values are reported as found in the source and are a measure of the dose that produces a therapeutic response in 50% of the population.
Experimental Protocols
Detailed methodologies for the key experiments cited in the literature are provided below to allow for replication and further investigation.
Cell Viability Assay (MTT Assay)
This colorimetric assay is a standard method for assessing the metabolic activity of cells, which is an indicator of cell viability.
-
Cell Seeding: Cancer cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO2.
-
Compound Treatment: The cells are then treated with various concentrations of this compound or this compound 23-acetate for a specified duration (e.g., 24, 48, or 72 hours). Control wells receive the vehicle (e.g., DMSO) at the same final concentration used for the drug dilutions.
-
MTT Incubation: After the treatment period, the medium is replaced with fresh medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (typically 0.5 mg/mL). The plates are then incubated for an additional 2-4 hours to allow for the formation of formazan (B1609692) crystals by metabolically active cells.
-
Solubilization: The MTT-containing medium is removed, and the formazan crystals are dissolved in a solubilization solution, such as dimethyl sulfoxide (B87167) (DMSO) or isopropanol.
-
Absorbance Measurement: The absorbance of the resulting colored solution is measured using a microplate reader at a wavelength of 570 nm.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.
Apoptosis Assay (Annexin V-FITC and Propidium (B1200493) Iodide Staining)
This flow cytometry-based assay is used to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Treatment: Cells are treated with this compound or this compound 23-acetate for a specified time.
-
Cell Harvesting: Both adherent and floating cells are collected, washed with cold phosphate-buffered saline (PBS), and then resuspended in 1X Annexin V binding buffer.
-
Staining: Annexin V-FITC and propidium iodide (PI) are added to the cell suspension.
-
Incubation: The cells are incubated in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: The stained cells are analyzed using a flow cytometer. Annexin V-FITC detects the externalization of phosphatidylserine, an early marker of apoptosis, while PI stains the DNA of cells with compromised membranes, indicative of late apoptosis or necrosis.
Cell Cycle Analysis
This method determines the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).
-
Cell Treatment and Harvesting: Cells are treated with the test compound, harvested, and washed with PBS.
-
Fixation: The cells are fixed in cold 70% ethanol (B145695) and stored at -20°C overnight.
-
Staining: The fixed cells are washed with PBS and then incubated with a solution containing PI and RNase A. RNase A is included to ensure that only DNA is stained.
-
Flow Cytometry Analysis: The DNA content of the cells is analyzed by flow cytometry. The intensity of the PI fluorescence is proportional to the amount of DNA in each cell, allowing for the quantification of cells in each phase of the cell cycle.
Signaling Pathways and Mechanisms of Action
The anticancer effects of this compound and this compound 23-acetate are mediated through the modulation of several key signaling pathways, leading to cell cycle arrest and apoptosis.
This compound
This compound has been shown to induce apoptosis in breast cancer cells (MDA-MB-231) through the generation of reactive oxygen species (ROS), dysregulation of mitochondrial function, and cell cycle arrest.[1] It also influences key signaling molecules by downregulating the phosphorylation of Akt, p65, and mTOR, and upregulating the phosphorylation of p38.[1]
References
- 1. Antiproliferative activity of this compound in MDA-MB-231 cells is mediated by apoptosis, dysregulation of mitochondrial functions, cell cycle arrest and generation of reactive oxygen species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound 23-acetate (Standard) | In Vitro ADMET Laboratories [invitroadmet.com]
- 3. This compound 23-acetate-induced HepG2 hepatoma cell death through mTOR signaling-initiated G1 cell cycle arrest and apoptosis: A quantitative proteomic study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Alisol Triterpenoids Exhibit Triple Modulatory Mechanisms on the Cell Membrane to Overcome Cancer Multidrug Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Chemical modification of this compound 23-acetate and their cytotoxic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Alisol B and Metformin in Preclinical NASH Models
For Researchers, Scientists, and Drug Development Professionals
Nonalcoholic steatohepatitis (NASH) is a progressive form of nonalcoholic fatty liver disease (NAFLD) characterized by hepatic steatosis, inflammation, and fibrosis, for which there is currently no approved pharmacotherapy. This guide provides a comparative overview of two therapeutic candidates, Alisol B, a natural compound, and metformin (B114582), a widely used antidiabetic drug, based on their efficacy in preclinical NASH models.
At a Glance: this compound vs. Metformin for NASH
| Feature | This compound | Metformin |
| Primary Mechanism | Modulates the RARα-PPARγ-CD36 cascade to reduce lipid uptake and lipotoxicity.[1][2] May also activate FXR.[3][4] | Activates AMP-activated protein kinase (AMPK), leading to reduced hepatic gluconeogenesis and lipogenesis.[5][6][7] |
| Hepatic Steatosis | Significantly attenuates hepatic steatosis in various murine NASH models.[1][2] | Reduces hepatic fat content in preclinical studies, but clinical trial results are mixed.[7][8][9] |
| Inflammation | Reduces hepatic inflammation by decreasing inflammatory cytokine expression.[1][4] | Exhibits anti-inflammatory effects by suppressing inflammatory signaling pathways.[6][7] |
| Fibrosis | Attenuates liver fibrosis in preclinical models.[1][4] | May inhibit the progression of liver fibrosis, though clinical evidence is not robust.[6][7][8] |
| Clinical Evidence | Preclinical stage of investigation. | Extensive clinical use for type 2 diabetes; investigated for NASH with inconclusive results.[7][9][10][11] |
Quantitative Data Summary
The following tables summarize the quantitative data from preclinical studies evaluating the effects of this compound and metformin on key parameters of NASH. It is important to note that these data are from separate studies and not from a head-to-head comparison, which may limit direct comparability due to variations in experimental models and protocols.
Table 1: Effects of this compound on Murine NASH Models
| Parameter | NASH Model | Treatment | Dosage | Duration | Outcome | Reference |
| Hepatic Steatosis | DIO+CCl4-induced | This compound | 25, 50 mg/kg | 5 weeks | Significant attenuation | [1] |
| Hepatic Ballooning | DIO+CCl4-induced | This compound | 25, 50 mg/kg | 5 weeks | Significant attenuation | [1] |
| Hepatic Inflammation | DIO+CCl4-induced | This compound | 25, 50 mg/kg | 5 weeks | Significant attenuation | [1] |
| Hepatic Fibrosis | DIO+CCl4-induced | This compound | 25, 50 mg/kg | 5 weeks | Significant attenuation | [1] |
| Hepatic Steatosis | CDA-diet-induced | This compound | 50 mg/kg | 2 weeks | Significant attenuation | [2] |
| Hepatic Inflammation | CDA-diet-induced | This compound | 50 mg/kg | 2 weeks | Significant attenuation | [2] |
| Hepatic Fibrosis | CDA-diet-induced | This compound | 50 mg/kg | 2 weeks | Significant attenuation | [2] |
| Serum ALT | MCD diet-fed mice | This compound 23-acetate | 15, 30, 60 mg/kg | 4 weeks | Significant dose-dependent decrease | [3] |
| Serum AST | MCD diet-fed mice | This compound 23-acetate | 15, 30, 60 mg/kg | 4 weeks | Significant dose-dependent decrease | [3] |
| Hepatic Triglycerides | MCD diet-fed mice | This compound 23-acetate | 15, 30, 60 mg/kg | 4 weeks | Significant reduction | [3] |
DIO+CCl4: Diet-induced obesity with carbon tetrachloride; CDA: Choline-deficient, L-amino acid-defined; MCD: Methionine and choline-deficient; ALT: Alanine (B10760859) aminotransferase; AST: Aspartate aminotransferase.
Table 2: Effects of Metformin on Murine NASH Models
| Parameter | NASH Model | Treatment | Dosage | Duration | Outcome | Reference |
| Hepatic Steatosis | MCD+HF diet | Metformin | 0.1% in diet | 8 weeks | Ameliorated | [12] |
| Hepatic Inflammation | MCD+HF diet | Metformin | 0.1% in diet | 8 weeks | Ameliorated | [12] |
| Hepatic Fibrosis | MCD+HF diet | Metformin | 0.1% in diet | 8 weeks | Ameliorated | [12] |
| Hepatic Triglycerides | MCD+HF diet | Metformin | 0.1% in diet | 8 weeks | Reduced | [12] |
| Liver Fibrosis | Choline-deficient diet | Metformin | In drinking water | 48 weeks | Reduced | [8] |
| Hepatic Fat Deposition | Choline-deficient diet | Metformin | In drinking water | 48 weeks | Reduced | [8] |
| Hepatic Steatosis | High-Fat High-Sucrose Diet | Metformin | Not specified | Not specified | Rapid reversal when combined with dietary intervention | [13] |
MCD+HF: Methionine- and choline-deficient plus high-fat.
Signaling Pathways and Mechanisms of Action
This compound
This compound has been shown to exert its therapeutic effects in NASH models through the regulation of specific signaling pathways involved in lipid metabolism and inflammation.[1] A key mechanism involves the upregulation of Retinoic Acid Receptor Alpha (RARα), which in turn suppresses Hepatocyte Nuclear Factor 4 Alpha (HNF4α) and Peroxisome Proliferator-Activated Receptor Gamma (PPARγ).[1] This cascade leads to the downregulation of the fatty acid translocase CD36, thereby reducing fatty acid uptake into hepatocytes and alleviating lipid accumulation and lipotoxicity.[1] Some studies also suggest that this compound and its derivatives may act as agonists for the Farnesoid X Receptor (FXR), a nuclear receptor that plays a crucial role in bile acid, lipid, and glucose metabolism.[3][4]
Metformin
Metformin's primary mechanism of action in the liver is the activation of AMP-activated protein kinase (AMPK).[5][6] AMPK is a key energy sensor that, once activated, phosphorylates and inactivates acetyl-CoA carboxylase (ACC), a rate-limiting enzyme in de novo lipogenesis.[5][14] This leads to a reduction in fatty acid synthesis and an increase in fatty acid oxidation.[14] Furthermore, activated AMPK can suppress hepatic gluconeogenesis. Metformin also exerts anti-inflammatory effects by inhibiting pathways such as the NF-κB signaling cascade.[7]
Experimental Protocols
This compound Studies
-
In Vivo NASH Models:
-
Diet-Induced Obesity (DIO) + Carbon Tetrachloride (CCl4) Model: C57BL/6J mice are fed a high-fat diet for a specified period to induce obesity, followed by intraperitoneal injections of CCl4 to induce liver injury and fibrosis, mimicking the progression of NASH.[1]
-
Choline-Deficient, L-Amino Acid-Defined (CDA) Diet Model: C57BL/6J mice are fed a CDA diet, which is known to induce steatohepatitis and fibrosis.[1][2]
-
Methionine and Choline-Deficient (MCD) Diet Model: C57BL/6 mice are fed an MCD diet for several weeks to induce NASH with significant steatosis, inflammation, and fibrosis.[3][4]
-
-
Treatment Administration: this compound or its derivatives are typically administered via oral gavage daily for the duration of the treatment period.
-
Key Analyses:
-
Histology: Liver sections are stained with Hematoxylin and Eosin (H&E) for general morphology, Oil Red O for lipid accumulation, and Sirius Red or Masson's trichrome for fibrosis.
-
Biochemical Analysis: Serum levels of alanine aminotransferase (ALT) and aspartate aminotransferase (AST) are measured as markers of liver injury. Hepatic triglyceride content is also quantified.
-
Gene and Protein Expression: Techniques such as quantitative real-time PCR (qRT-PCR) and Western blotting are used to measure the expression of key genes and proteins in the relevant signaling pathways.
-
Metformin Studies
-
In Vivo NASH Models:
-
Methionine- and Choline-Deficient (MCD) plus High-Fat (HF) Diet Model: C57BL/6 mice are fed this diet to induce a NASH phenotype that includes steatosis, inflammation, and fibrosis.[12]
-
Choline-Deficient Diet Model: Male Wistar rats are fed a choline-deficient diet to induce metabolic dysfunction-associated fatty liver disease (MAFLD) and fibrosis.[8]
-
High-Fat High-Sucrose Diet (HFHSD) Model: C57BL/6J mice are fed an HFHSD to induce obesity and NASH.[13]
-
-
Treatment Administration: Metformin is often administered in the diet or drinking water.
-
Key Analyses:
-
Histology: Similar to this compound studies, liver histology is a primary endpoint.
-
Metabolic Parameters: In addition to liver-specific markers, studies with metformin often include assessments of glucose tolerance, insulin (B600854) sensitivity, and body weight.
-
Gene and Protein Expression: Analysis focuses on targets within the AMPK signaling pathway and markers of inflammation and fibrosis.
-
Conclusion
Both this compound and metformin have demonstrated therapeutic potential in preclinical models of NASH, albeit through different primary mechanisms of action. This compound shows promise with a novel mechanism targeting lipid uptake and lipotoxicity, with consistent positive effects on steatosis, inflammation, and fibrosis in animal models. Metformin, a well-established drug, improves hepatic steatosis and inflammation in preclinical settings, primarily through AMPK activation. However, its efficacy in clinical trials for NASH has been less conclusive.
For researchers and drug development professionals, this compound represents a promising novel compound for NASH therapy that warrants further investigation, including head-to-head comparative studies with other agents and eventual clinical evaluation. Metformin, while potentially beneficial, may require better patient stratification or combination therapies to achieve significant clinical efficacy in a broad NASH population. The detailed experimental protocols and signaling pathway information provided in this guide can aid in the design of future studies to further elucidate the therapeutic potential of these compounds.
References
- 1. This compound Alleviates Hepatocyte Lipid Accumulation and Lipotoxicity via Regulating RARα-PPARγ-CD36 Cascade and Attenuates Non-Alcoholic Steatohepatitis in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound Alleviates Hepatocyte Lipid Accumulation and Lipotoxicity via Regulating RARα-PPARγ-CD36 Cascade and Attenuates Non-Alcoholic Steatohepatitis in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound 23-acetate protects against non-alcoholic steatohepatitis in mice via farnesoid X receptor activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound 23-acetate protects against non-alcoholic steatohepatitis in mice via farnesoid X receptor activation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Metformin Actions on the Liver: Protection Mechanisms Emerging in Hepatocytes and Immune Cells against NASH-Related HCC - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Metformin: update on mechanisms of action on liver diseases [frontiersin.org]
- 7. Metformin and metabolic diseases: a focus on hepatic aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Metformin and the Liver: Unlocking the Full Therapeutic Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Effects of Metformin on Hepatic Steatosis in Adults with Nonalcoholic Fatty Liver Disease and Diabetes: Insights from the Cellular to Patient Levels - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Comparative efficacy of interventions on nonalcoholic fatty liver disease (NAFLD): A PRISMA-compliant systematic review and network meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Metformin Prevents and Reverses Inflammation in a Non-Diabetic Mouse Model of Nonalcoholic Steatohepatitis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Combining Dietary Intervention with Metformin Treatment Enhances Non-Alcoholic Steatohepatitis Remission in Mice Fed a High-Fat High-Sucrose Diet - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Effects of Metformin on Hepatic Steatosis in Adults with Nonalcoholic Fatty Liver Disease and Diabetes: Insights from the Cellular to Patient Levels [gutnliver.org]
Validating Alisol B's Mechanism of Action: A Comparative Guide Using siRNA
For Researchers, Scientists, and Drug Development Professionals
Alisol B, a triterpenoid (B12794562) compound derived from the rhizome of Alisma orientale, has garnered significant interest for its potential therapeutic effects, particularly in the regulation of lipid metabolism and induction of autophagy. Understanding and validating its precise mechanism of action is crucial for its development as a therapeutic agent. This guide provides a comparative analysis of this compound's effects with the functional consequences of silencing its key molecular targets using small interfering RNA (siRNA). This approach offers a powerful method to validate the on-target effects of this compound and provides a framework for researchers investigating its therapeutic potential.
Core Signaling Pathways of this compound
This compound exerts its cellular effects by modulating several key signaling pathways, primarily revolving around cellular energy sensing, lipid metabolism, and calcium homeostasis.
-
AMPK/mTOR/SREBP Pathway: this compound has been shown to activate AMP-activated protein kinase (AMPK), a central regulator of cellular energy homeostasis. Activated AMPK, in turn, inhibits the mammalian target of rapamycin (B549165) (mTOR) and sterol regulatory element-binding protein 2 (SREBP-2), a key transcription factor in cholesterol biosynthesis. This cascade leads to a reduction in lipid synthesis.[1]
-
VDAC1-Mediated Apoptosis: this compound has been found to directly target the voltage-dependent anion channel 1 (VDAC1), a protein in the outer mitochondrial membrane.[1] By modulating VDAC1, this compound can influence mitochondrial function and induce apoptosis in cancer cells.
-
SERCA Pump Inhibition and Autophagy: this compound can inhibit the sarco/endoplasmic reticulum Ca2+-ATPase (SERCA) pump, leading to an increase in cytosolic calcium levels. This disruption in calcium homeostasis is a known trigger for autophagy, a cellular process for degrading and recycling damaged components.
Below is a diagram illustrating the key signaling pathways influenced by this compound.
Caption: Key signaling pathways modulated by this compound.
Comparative Analysis: this compound vs. siRNA-Mediated Target Knockdown
To validate that the observed effects of this compound are mediated through its proposed targets, a comparison with the effects of siRNA-mediated knockdown of these targets is essential. The following tables summarize the expected comparative outcomes based on existing literature.
Table 1: Comparison of Effects on Lipid Metabolism
| Treatment/Intervention | Target | Effect on AMPK Activation | Effect on SREBP-2 Activity | Effect on Cholesterol Synthesis | Supporting Evidence |
| This compound | AMPK, VDAC1 | Increase | Decrease | Decrease | [1] |
| AMPKα1 siRNA | AMPK | Decrease | Increase | Increase | [2] |
| SREBP-2 siRNA | SREBP-2 | No direct effect | Decrease | Decrease | [3][4] |
Table 2: Comparison of Effects on Apoptosis and Autophagy
| Treatment/Intervention | Target | Effect on Apoptosis | Effect on Autophagy | Supporting Evidence | | :--- | :--- | :--- | :--- | | This compound | VDAC1, SERCA | Increase | Increase |[1] | | VDAC1 siRNA | VDAC1 | Decrease in response to certain stimuli | No direct primary effect |[5][6][7] | | SERCA siRNA | SERCA | Can be induced | Can be induced or inhibited depending on context |[8] |
Alternative Non-Statin Lipid-Lowering Agents
For a broader perspective, it is useful to compare the mechanism of this compound with other non-statin lipid-lowering agents.
Table 3: Comparison with Alternative Lipid-Lowering Agents
| Agent | Primary Mechanism of Action | Effect on LDL-C |
| This compound | AMPK activation, SREBP-2 inhibition | Decrease |
| Ezetimibe | Inhibits cholesterol absorption in the small intestine by targeting the Niemann-Pick C1-like 1 (NPC1L1) protein.[9][10] | Modest Decrease[9] |
| Bempedoic Acid | Inhibits ATP-citrate lyase (ACL), an enzyme upstream of HMG-CoA reductase in the cholesterol biosynthesis pathway.[10][11] | Decrease[10] |
The following diagram illustrates a simplified comparison of the mechanisms of action.
References
- 1. This compound regulates AMPK/mTOR/SREBPs via directly targeting VDAC1 to alleviate hyperlipidemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Irisin Inhibits Hepatic Cholesterol Synthesis via AMPK-SREBP2 Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. [Effect of RNAi-mediated silencing of SREBP2 gene on inflammatory cytokine-induced cholesterol accumulation in HepG2 cells] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. VDAC1 at the Intersection of Cell Metabolism, Apoptosis, and Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. VDAC1 at the crossroads of cell metabolism, apoptosis and cell stress - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Silencing VDAC1 Expression by siRNA Inhibits Cancer Cell Proliferation and Tumor Growth In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Sarco/Endoplasmic Reticulum Ca2+-Transporting ATPase (SERCA) Modulates Autophagic, Inflammatory, and Mitochondrial Responses during Influenza A Virus Infection in Human Lung Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Emerging Non-statin Treatment Options for Lowering Low-Density Lipoprotein Cholesterol [frontiersin.org]
- 10. The Role of Non-Statin Lipid Lowering Therapies to Reduce ASCVD Events in Primary Prevention - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ccjm.org [ccjm.org]
Validating Alisol B Target Engagement: A Comparative Guide to Biochemical Assays
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of biochemical assays for validating the target engagement of Alisol B, a natural product identified as a potent inhibitor of the sarco/endoplasmic reticulum Ca2+-ATPase (SERCA) pump.[1][2] We will compare its performance with the well-established and highly specific SERCA inhibitor, Thapsigargin (B1683126), and provide detailed experimental protocols to support your research.
Introduction to this compound and its Target
This compound is a triterpenoid (B12794562) compound isolated from the rhizome of Alisma orientale.[3] Studies have shown that this compound induces autophagy, endoplasmic reticulum (ER) stress, and apoptosis in cancer cells by disrupting intracellular calcium homeostasis.[1] Through computational docking and subsequent biochemical assays, the molecular target of this compound has been identified as the SERCA pump.[1] The SERCA pump is a critical ion transporter responsible for pumping Ca2+ ions from the cytosol into the sarcoplasmic or endoplasmic reticulum, playing a vital role in cellular signaling and muscle function.
Comparative Analysis: this compound vs. Thapsigargin
Thapsigargin, a sesquiterpene lactone, is a highly potent and specific non-competitive inhibitor of all SERCA isoforms, making it a gold-standard compound for studying SERCA function and a valuable comparator for novel inhibitors like this compound.[4][5]
Quantitative Comparison of Inhibitory Potency
The following table summarizes the half-maximal inhibitory concentrations (IC50) of this compound and Thapsigargin against SERCA from different tissue sources.
| Compound | Target/System | Assay Type | IC50 | Reference |
| This compound | Skeletal Muscle SR (SERCA1) | ATPase Activity | ~27 µM | [3] |
| Brain Microsomes (SERCA2/3) | ATPase Activity | ~30 µM | [3] | |
| Thapsigargin | Carbachol-evoked [Ca2+]i-transients (with KCl-prestimulation) | Intracellular Ca2+ | 0.353 nM | [5] |
| Carbachol-evoked [Ca2+]i-transients (without KCl-prestimulation) | Intracellular Ca2+ | 0.448 nM | [5] | |
| SERCA1a | ATPase Activity | < 10 nM | [6] | |
| All SERCA Isoforms (expressed in COS cells) | Ca2+ Uptake & ATPase Activity | Equal Potency | [4] |
Key Biochemical Assays for Target Engagement Validation
Two primary biochemical assays are widely used to validate and characterize the engagement of small molecules with the SERCA pump: the SERCA ATPase Activity Assay and the 45Ca2+ Uptake Assay.
SERCA ATPase Activity Assay (Coupled Enzyme Assay)
This assay indirectly measures the rate of ATP hydrolysis by SERCA. The production of ADP is coupled to the oxidation of NADH through the enzymes pyruvate (B1213749) kinase (PK) and lactate (B86563) dehydrogenase (LDH). The decrease in NADH concentration is monitored spectrophotometrically at 340 nm, which is directly proportional to the ATPase activity of SERCA.
45Ca2+ Uptake Assay
This assay directly measures the function of the SERCA pump by quantifying the transport of radioactive calcium (45Ca2+) into isolated sarcoplasmic or endoplasmic reticulum vesicles (microsomes). Inhibition of SERCA results in a decrease in the amount of accumulated 45Ca2+ within the vesicles.
Experimental Protocols
SERCA ATPase Activity Assay (Coupled Enzyme Assay) Protocol
Materials:
-
Assay Buffer: 50 mM MOPS (pH 7.0), 100 mM KCl, 5 mM MgCl2, 1 mM EGTA.
-
Enzyme Mix: Pyruvate kinase (PK) and lactate dehydrogenase (LDH) in assay buffer.
-
Substrate Mix: Phosphoenolpyruvate (PEP), NADH, and ATP in assay buffer.
-
SERCA-containing microsomes (from skeletal muscle or brain tissue).
-
This compound and Thapsigargin solutions (in DMSO).
-
Microplate reader capable of measuring absorbance at 340 nm.
Procedure:
-
Prepare a reaction mixture in a 96-well plate containing assay buffer, enzyme mix, and substrate mix.
-
Add the SERCA-containing microsomes to the reaction mixture.
-
Add varying concentrations of this compound or Thapsigargin to the wells. Include a DMSO vehicle control.
-
Initiate the reaction by adding a small volume of CaCl2 solution to achieve the desired free Ca2+ concentration.
-
Immediately begin monitoring the decrease in absorbance at 340 nm at 37°C.
-
The rate of NADH oxidation is proportional to the rate of ATP hydrolysis by SERCA.
-
Calculate the rate of ATP hydrolysis for each inhibitor concentration and determine the IC50 value by fitting the data to a dose-response curve.[7]
45Ca2+ Uptake Assay Protocol
Materials:
-
Uptake Buffer: 20 mM Tris-HCl (pH 7.0), 100 mM KCl, 5 mM MgCl2, 5 mM ATP, 5 mM potassium oxalate.
-
45CaCl2 solution.
-
SERCA-containing microsomes.
-
This compound and Thapsigargin solutions (in DMSO).
-
Wash Buffer: 20 mM Tris-HCl (pH 7.0), 2 mM EGTA.
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Pre-incubate SERCA-containing microsomes with varying concentrations of this compound or Thapsigargin (or DMSO control) in the uptake buffer (without 45Ca2+) at 37°C.
-
Initiate the uptake reaction by adding 45CaCl2.
-
At specific time points, terminate the reaction by filtering the mixture through glass fiber filters.
-
Rapidly wash the filters with ice-cold wash buffer to remove extra-vesicular 45Ca2+.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Calculate the rate of 45Ca2+ uptake for each inhibitor concentration and determine the IC50 value.[8]
Visualizing the Mechanism and Workflow
To better understand the underlying biological processes and experimental procedures, the following diagrams are provided.
Conclusion
The biochemical assays outlined in this guide provide robust and reliable methods for validating the target engagement of this compound with the SERCA pump. The comparative data with Thapsigargin demonstrates that while this compound is a confirmed SERCA inhibitor, it exhibits a significantly lower potency than the well-established inhibitor. The detailed protocols and visual workflows serve as a practical resource for researchers aiming to characterize novel SERCA inhibitors and further investigate the therapeutic potential of compounds like this compound. These foundational assays are crucial first steps in the drug discovery pipeline, providing essential data for lead optimization and mechanism-of-action studies.
References
- 1. This compound, a novel inhibitor of the sarcoplasmic/endoplasmic reticulum Ca(2+) ATPase pump, induces autophagy, endoplasmic reticulum stress, and apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. research.polyu.edu.hk [research.polyu.edu.hk]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Thapsigargin inhibits the sarcoplasmic or endoplasmic reticulum Ca-ATPase family of calcium pumps - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. Structure/activity relationship of thapsigargin inhibition on the purified Golgi/secretory pathway Ca2+/Mn2+-transport ATPase (SPCA1a) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. journals.biologists.com [journals.biologists.com]
- 8. Calcium Uptake in Crude Tissue Preparation - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of the Hepatoprotective Efficacy of Alisol B and Silymarin
For Immediate Release: A Comprehensive Review for Researchers and Drug Development Professionals
This guide provides an objective comparison of the hepatoprotective effects of Alisol B, a natural triterpenoid, and silymarin (B1681676), a well-established flavonolignan complex from milk thistle. The following sections present a detailed analysis of their performance based on experimental data from preclinical studies, offering insights into their mechanisms of action and therapeutic potential in liver diseases.
Quantitative Comparison of Hepatoprotective Effects
The hepatoprotective activities of this compound and silymarin have been evaluated in various in vivo models of liver injury. The following tables summarize the quantitative data from studies using carbon tetrachloride (CCl4)-induced liver injury and models of non-alcoholic steatohepatitis (NASH), providing a comparative overview of their efficacy in mitigating liver damage.
Table 1: Efficacy in Toxin-Induced Liver Injury (CCl4 Model)
| Parameter | This compound Derivative (this compound 23-acetate) | Silymarin | Control (CCl4 Treated) | Normal Control |
| Serum ALT (U/L) | Significantly Reduced | Significantly Reduced[1][2] | Markedly Elevated[1][2] | Normal Range |
| Serum AST (U/L) | Significantly Reduced | Significantly Reduced[1][2] | Markedly Elevated[1][2] | Normal Range |
| Serum ALP (U/L) | Significantly Reduced | Significantly Reduced | Markedly Elevated[1] | Normal Range |
| Hepatic MDA | Significantly Decreased | Significantly Decreased[1] | Significantly Increased[1] | Basal Levels |
| Hepatic GSH | Significantly Increased | Significantly Increased[1] | Significantly Decreased[1] | Basal Levels |
Note: Data for this compound 23-acetate is derived from a study on CCl4-induced acute liver injury in rats. Silymarin data is based on multiple studies in similar models.
Table 2: Efficacy in Non-Alcoholic Steatohepatitis (NASH) Models
| Parameter | This compound | Silymarin | Control (NASH Model) | Normal Control |
| Serum ALT (U/L) | Significantly Decreased[3] | Significantly Decreased[4] | Elevated[4] | Normal Range |
| Serum AST (U/L) | Significantly Decreased[3] | Significantly Decreased[4] | Elevated[4] | Normal Range |
| Hepatic Triglycerides | Significantly Decreased by 39.5%[3] | Reduction Observed | Significantly Elevated[3] | Normal Levels |
| Hepatic TNF-α mRNA | Significantly Decreased[3] | Decreased Expression[5] | Upregulated[3][5] | Basal Expression |
| Hepatic IL-6 mRNA | Significantly Decreased[3] | Reduction in IL-6 has been noted in inflammatory models. | Upregulated[3] | Basal Expression |
| Fibrosis Markers (α-SMA, Collagen) | Markedly Suppressed[3] | Reduced Activation of Hepatic Stellate Cells[5] | Significantly Increased[3][5] | Minimal Expression |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of experimental findings. Below are the protocols for key experiments cited in this guide.
Carbon Tetrachloride (CCl4)-Induced Acute Liver Injury Model
-
Animal Model: Male Wistar rats or Swiss albino mice are commonly used.
-
Induction of Injury: A single intraperitoneal (i.p.) or subcutaneous (s.c.) injection of CCl4 is administered. A common dosage is 1-2 mL/kg body weight, often diluted in olive oil or corn oil (e.g., 1:1 or 1:500 v/v).[6][7]
-
Treatment Protocol:
-
This compound derivative (this compound 23-acetate): Administered orally (p.o.) at a specific dose (e.g., 100 mg/kg) daily for a number of days prior to CCl4 administration.
-
Silymarin: Administered orally (e.g., 16 mg/kg or 100 mg/kg) for a predefined period, either as a pretreatment or concurrently with the CCl4 challenge.[8]
-
-
Sample Collection and Analysis: 24 hours after CCl4 administration, animals are euthanized. Blood is collected for serum biochemical analysis (ALT, AST, ALP). Liver tissues are harvested for histopathological examination and to measure markers of oxidative stress (MDA and GSH).
Diet-Induced Non-Alcoholic Steatohepatitis (NASH) Model
-
Animal Model: C57BL/6J mice are frequently used.
-
Induction of NASH:
-
High-Fat Diet (HFD) plus CCl4: Mice are fed a high-fat diet for an extended period (e.g., 10 weeks) to induce steatosis, followed by low-dose CCl4 injections to promote inflammation and fibrosis.
-
Methionine and Choline-Deficient (MCD) Diet: Feeding an MCD diet for several weeks (e.g., 4 weeks) induces key features of NASH, including steatosis, inflammation, and fibrosis.[5]
-
-
Treatment Protocol:
-
This compound: Administered orally once daily (e.g., 100 mg/kg) for a specified duration (e.g., 5 weeks) concurrently with the NASH-inducing diet.[3]
-
Silymarin: Mixed into the MCD diet and fed to the animals for the duration of the study.
-
-
Sample Collection and Analysis: At the end of the treatment period, blood and liver samples are collected. Serum is analyzed for liver enzymes. Liver tissue is used for histological scoring (NAFLD Activity Score - NAS), measurement of hepatic triglycerides, and analysis of gene and protein expression of inflammatory (TNF-α, IL-6) and fibrotic (α-SMA, collagen) markers.[3][5]
Signaling Pathways and Mechanisms of Action
The hepatoprotective effects of this compound and silymarin are mediated through distinct and overlapping signaling pathways.
This compound's Mechanism of Action
This compound has been shown to exert its hepatoprotective effects, particularly in the context of NASH, by modulating key nuclear receptors and metabolic signaling pathways. A primary mechanism involves the regulation of the Retinoid X Receptor α (RXRα) and Peroxisome Proliferator-Activated Receptor γ (PPARγ), leading to the suppression of the fatty acid translocase CD36.[3] This cascade reduces lipid accumulation in hepatocytes. Additionally, this compound activates the AMP-activated protein kinase (AMPK) signaling pathway, a central regulator of cellular energy homeostasis, which further contributes to the inhibition of lipogenesis and enhancement of fatty acid oxidation.[9]
Silymarin's Mechanism of Action
Silymarin's hepatoprotective effects are multifaceted, primarily revolving around its potent antioxidant and anti-inflammatory properties. It acts as a free radical scavenger and enhances the cellular antioxidant defense system by activating the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway.[3][10] Nrf2 activation leads to the upregulation of numerous antioxidant and cytoprotective genes. Furthermore, silymarin inhibits the pro-inflammatory Nuclear Factor-kappa B (NF-κB) signaling pathway.[10] By preventing the activation of NF-κB, silymarin reduces the expression of pro-inflammatory cytokines such as TNF-α and IL-6, thereby mitigating inflammation-mediated liver damage.
Summary and Conclusion
Both this compound and silymarin demonstrate significant hepatoprotective effects, albeit through different primary mechanisms. This compound appears to be particularly effective in metabolic liver diseases like NASH by targeting key regulators of lipid metabolism and uptake. Silymarin, on the other hand, exerts broad-spectrum hepatoprotection primarily through its potent antioxidant and anti-inflammatory activities, making it effective against a wide range of liver insults.
The choice between these two compounds for therapeutic development may depend on the specific etiology of the liver disease. This compound presents a promising targeted approach for NAFLD and NASH, while silymarin remains a valuable agent for conditions characterized by significant oxidative stress and inflammation. Further head-to-head comparative studies are warranted to definitively establish the relative efficacy of these two natural compounds in various liver pathologies.
Experimental Workflow Overview
The following diagram illustrates a general workflow for the comparative evaluation of hepatoprotective agents in a preclinical setting.
References
- 1. Hepatoprotective effects of silymarin on CCl4-induced hepatic damage in broiler chickens model: Full Paper PDF & Summary | Bohrium [bohrium.com]
- 2. Hepatoprotective effects of silymarin on CCl4-induced hepatic damage in broiler chickens model - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Flavolignans from Silymarin as Nrf2 Bioactivators and Their Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Silymarin in treatment of non-alcoholic steatohepatitis: A randomized clinical trial - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Silymarin suppresses hepatic stellate cell activation in a dietary rat model of non-alcoholic steatohepatitis: Analysis of isolated hepatic stellate cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Hepatoprotective effects of licochalcone B on carbon tetrachloride-induced liver toxicity in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Hepatoprotective activity of six polyherbal formulations in CCl4-induced liver toxicity in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. phytojournal.com [phytojournal.com]
- 9. This compound alleviates MASLD by activating liver autophagy and fatty acid oxidation via Ces2a - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Alisol B: A Comparative Guide to Natural Autophagy Inducers for Researchers
For Immediate Release
[City, State] – [Date] – In the expanding field of autophagy research, the quest for potent and specific natural inducers is paramount for the development of novel therapeutics. This guide provides a comprehensive comparison of Alisol B, a triterpenoid (B12794562) from Alisma orientale, with other well-characterized natural autophagy inducers: Resveratrol, Spermidine (B129725), Curcumin (B1669340), and Trehalose. This document is intended for researchers, scientists, and drug development professionals, offering a detailed analysis of their mechanisms, supported by experimental data and protocols.
Abstract
Autophagy is a fundamental cellular process for the degradation and recycling of damaged organelles and proteins, playing a critical role in cellular homeostasis and the pathogenesis of various diseases. Natural compounds that can modulate this pathway are of significant interest. This compound has emerged as a novel inducer of autophagy, operating through a distinct mechanism involving the disruption of calcium homeostasis. This guide presents a comparative analysis of this compound's efficacy and mechanism against other prominent natural autophagy inducers, providing a valuable resource for the scientific community.
Introduction to Natural Autophagy Inducers
A variety of natural compounds have been identified as potent inducers of autophagy, each with unique mechanisms of action. These compounds offer promising avenues for therapeutic intervention in diseases such as cancer, neurodegenerative disorders, and metabolic diseases. This guide focuses on a comparative analysis of this compound against four other widely studied natural autophagy inducers.
Comparative Analysis of Autophagy Induction
The efficacy of this compound and other natural compounds in inducing autophagy is typically assessed by monitoring key autophagy markers, primarily the conversion of LC3-I to LC3-II and the degradation of p62/SQSTM1. The following table summarizes the available quantitative data from various studies. It is important to note that the experimental conditions, such as cell lines and treatment durations, may vary between studies, making direct comparisons challenging.
| Compound | Cell Line | Concentration | Time (h) | Fold Change in LC3-II/LC3-I Ratio | p62 Degradation | Reference |
| This compound | MCF-7 | 30 µM | 24 | Increased | Not explicitly quantified | [1] |
| This compound 23-acetate | HCT116 | 20 µM | 24 | Increased | Observed | [2][3][4] |
| Resveratrol | Ca9-22 | 50 µM | 24 | Peak Induction | Observed | [5] |
| Resveratrol | ARPE-19 | 10-50 µM | - | Increased | Observed | [6] |
| Spermidine | PC12 | 1 mM | - | Increased Autophagic Flux | - | [7] |
| Spermidine | FGSCs | 100 µM | 4-16 | Increased LC3-II | Increased p62 | [8] |
| Curcumin | A172 | 10 µM | 24 | Increased | - | [9] |
| Curcumin | A375, C8161 | - | - | Increased | - | [10] |
| Trehalose | U373-MG | 90 mM | 24 | ~2.5-fold | - | [11] |
| Trehalose | HeLa | 50-100 mM | - | Increased | Reduced | [12] |
Note: The table provides a qualitative or semi-quantitative summary based on available literature. Direct quantitative comparisons of fold-changes are often not available in a standardized format across different studies.
Signaling Pathways of Autophagy Induction
The natural compounds discussed herein induce autophagy through distinct signaling pathways. Understanding these mechanisms is crucial for their targeted application in research and drug development.
This compound: CaMKK-AMPK-mTOR Pathway
This compound induces autophagy by inhibiting the sarcoplasmic/endoplasmic reticulum Ca2+ ATPase (SERCA) pump, leading to the release of calcium from the ER.[5][13] This increase in cytosolic calcium activates CaMKKβ, which in turn activates AMPK. Activated AMPK then inhibits the mTOR signaling pathway, a central repressor of autophagy, thereby initiating the autophagic process.[13]
Figure 1. this compound induced autophagy pathway.
Resveratrol: SIRT1-Dependent Pathway
Resveratrol, a polyphenol found in grapes and red wine, can induce autophagy through multiple pathways. A key mechanism involves the activation of SIRT1, a NAD+-dependent deacetylase.[14][15][16] Activated SIRT1 can deacetylate and activate several autophagy-related proteins and transcription factors, such as FOXO, which promotes the expression of autophagy genes. SIRT1 can also activate AMPK, which in turn inhibits mTOR.[17]
Figure 2. Resveratrol induced autophagy pathway.
Spermidine: EP300 Inhibition
Spermidine, a natural polyamine, induces autophagy by inhibiting the acetyltransferase EP300.[18][19][20] EP300 is a negative regulator of autophagy that acetylates and thereby inhibits several core autophagy proteins. By inhibiting EP300, spermidine promotes the deacetylation and activation of these proteins, leading to the induction of autophagy.[18][21]
Figure 3. Spermidine induced autophagy pathway.
Curcumin: mTOR Inhibition
Curcumin, the active component of turmeric, induces autophagy primarily by inhibiting the mTOR signaling pathway.[10][22][23][24] By suppressing mTOR activity, curcumin relieves the inhibition on the ULK1 complex, a key initiator of autophagy.
Figure 4. Curcumin induced autophagy pathway.
Trehalose: TFEB Activation
Trehalose, a natural disaccharide, induces autophagy through an mTOR-independent mechanism that involves the activation of Transcription Factor EB (TFEB), a master regulator of lysosomal biogenesis and autophagy.[25][26][27][28][29] Trehalose is thought to cause low-grade lysosomal stress, which leads to the dephosphorylation and nuclear translocation of TFEB, thereby upregulating the expression of autophagy and lysosomal genes.[25][27]
Figure 5. Trehalose induced autophagy pathway.
Experimental Protocols
Accurate assessment of autophagy is critical for evaluating the efficacy of potential inducers. Below are detailed protocols for key experiments.
Western Blot for LC3-II and p62
This protocol is a standard method to quantify the levels of LC3-II and p62, providing a measure of autophagic flux.
References
- 1. Measuring autophagosome flux - PMC [pmc.ncbi.nlm.nih.gov]
- 2. GFP-LC3 puncta formation assay with immunocytochemistry [bio-protocol.org]
- 3. Trehalose Induces Autophagy Against Inflammation by Activating TFEB Signaling Pathway in Human Corneal Epithelial Cells Exposed to Hyperosmotic Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Resveratrol Inhibits Proliferation and Induces Autophagy by Blocking SREBP1 Expression in Oral Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Induction of autophagy by spermidine is neuroprotective via inhibition of caspase 3-mediated Beclin 1 cleavage - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Spermidine induces cytoprotective autophagy of female germline stem cells in vitro and ameliorates aging caused by oxidative stress through upregulated sequestosome-1/p62 expression - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Curcumin induces autophagy, inhibits proliferation and invasion by downregulating AKT/mTOR signaling pathway in human melanoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Trehalose restores functional autophagy suppressed by high glucose - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. sjzsyj.com.cn [sjzsyj.com.cn]
- 15. researchgate.net [researchgate.net]
- 16. rucforsk.ruc.dk [rucforsk.ruc.dk]
- 17. researchgate.net [researchgate.net]
- 18. Spermidine induces autophagy by inhibiting the acetyltransferase EP300 - PMC [pmc.ncbi.nlm.nih.gov]
- 19. pure.gustaveroussy.fr [pure.gustaveroussy.fr]
- 20. Spermidine: a physiological autophagy inducer acting as an anti-aging vitamin in humans? - PMC [pmc.ncbi.nlm.nih.gov]
- 21. “Spermidine restores dysregulated autophagy and polyamine synthesis in aged and osteoarthritic chondrocytes via EP300” - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. The Autophagy Signaling Pathway: A Potential Multifunctional Therapeutic Target of Curcumin in Neurological and Neuromuscular Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Hitting the Golden TORget: Curcumin’s Effects on mTOR Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
- 26. researchgate.net [researchgate.net]
- 27. Trehalose induces autophagy via lysosomal-mediated TFEB activation in models of motoneuron degeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 28. researchgate.net [researchgate.net]
- 29. The Autophagy–Lysosomal Pathway in Neurodegeneration: A TFEB Perspective - PMC [pmc.ncbi.nlm.nih.gov]
Evaluating Alisol B as an FXR Agonist: A Comparative Guide to Synthetic Ligands
For Researchers, Scientists, and Drug Development Professionals
The Farnesoid X receptor (FXR), a nuclear receptor primarily expressed in the liver and intestine, has emerged as a critical regulator of bile acid, lipid, and glucose homeostasis. Its role in these metabolic pathways has made it a promising therapeutic target for a variety of conditions, including non-alcoholic steatohepatitis (NASH), primary biliary cholangitis (PBC), and other metabolic disorders. While several synthetic FXR agonists have been developed and are in various stages of clinical investigation, there is growing interest in naturally occurring compounds that can modulate FXR activity. One such compound is Alisol B, a triterpenoid (B12794562) isolated from the rhizome of Alisma orientale. This guide provides a comparative evaluation of this compound as an FXR agonist against prominent synthetic ligands, supported by available experimental data.
Quantitative Comparison of FXR Agonist Potency
The potency of an FXR agonist is typically quantified by its half-maximal effective concentration (EC50), which represents the concentration of the compound required to elicit 50% of the maximal response. The following table summarizes the reported EC50 values for this compound 23-acetate (a derivative of this compound) and several well-characterized synthetic FXR agonists. It is important to note that direct comparison of EC50 values across different studies should be done with caution, as variations in experimental conditions, such as the cell line, reporter system, and assay format, can influence the results.
| Compound | Type | EC50 (µM) | Assay Type | Cell Line | Reference(s) |
| This compound 23-acetate | Natural | 6.469 | Luciferase Reporter Assay | HEK293T | [1] |
| GW4064 | Synthetic | 0.015 - 0.065 | TR-FRET / Luciferase Reporter | CV-1 | [2][3][4] |
| Obeticholic Acid (OCA) | Synthetic | 0.099 | FRET Assay | - | [2] |
| Tropifexor | Synthetic | 0.0002 | HTRF Assay | - | [5] |
| Nidufexor | Synthetic | 0.480 | HTRF Biochemical Assay | - |
FXR Signaling Pathway
The activation of FXR by an agonist initiates a cascade of transcriptional events that regulate metabolic pathways. The following diagram illustrates the canonical FXR signaling pathway.
Caption: FXR Signaling Pathway Activation.
Experimental Protocols
The determination of FXR agonist activity and potency relies on various in vitro assays. Below are generalized protocols for two commonly employed methods: the Luciferase Reporter Gene Assay and the Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Co-activator Recruitment Assay.
Cell-Based Luciferase Reporter Gene Assay
This assay measures the ability of a compound to activate FXR and subsequently drive the expression of a reporter gene, typically luciferase.
Workflow Diagram:
Caption: Luciferase Reporter Assay Workflow.
Detailed Methodology:
-
Cell Culture and Transfection:
-
HEK293T or HepG2 cells are cultured in an appropriate medium.
-
Cells are co-transfected with two plasmids: one expressing the full-length human FXR and another containing a luciferase reporter gene under the control of an FXR response element (FXRE). A constitutively expressed reporter (e.g., Renilla luciferase) can be co-transfected for normalization of transfection efficiency.[6][7]
-
-
Compound Treatment:
-
After transfection, cells are treated with various concentrations of the test compound (e.g., this compound 23-acetate) or a reference agonist (e.g., GW4064).
-
-
Incubation:
-
Cells are incubated for a specific period (typically 24 hours) to allow for FXR activation and subsequent luciferase expression.[6]
-
-
Luciferase Assay:
-
Cells are lysed, and the luciferase substrate is added.
-
The resulting luminescence, which is proportional to the level of FXR activation, is measured using a luminometer.
-
-
Data Analysis:
-
The data are normalized to the internal control.
-
The EC50 value is determined by plotting the luminescence signal against the compound concentration and fitting the data to a dose-response curve.
-
TR-FRET Co-activator Recruitment Assay
This biochemical assay measures the ligand-dependent interaction between the FXR ligand-binding domain (LBD) and a co-activator peptide.
Workflow Diagram:
Caption: TR-FRET Assay Workflow.
Detailed Methodology:
-
Reagent Preparation:
-
Assay Reaction:
-
The FXR-LBD, labeled antibody, labeled co-activator peptide, and various concentrations of the test compound are mixed in a microplate.
-
-
Incubation:
-
The mixture is incubated to allow for binding and interaction.
-
-
TR-FRET Measurement:
-
If the test compound is an agonist, it will induce a conformational change in the FXR-LBD that promotes the recruitment of the co-activator peptide.
-
This brings the donor and acceptor fluorophores into close proximity, resulting in a FRET signal that is measured with a plate reader capable of time-resolved fluorescence.[8][10]
-
-
Data Analysis:
-
The ratio of acceptor to donor emission is calculated.
-
The EC50 is determined by plotting this ratio against the compound concentration.
-
Conclusion
This compound, specifically its derivative this compound 23-acetate, demonstrates FXR agonist activity, albeit with a lower potency compared to many synthetic ligands currently in development.[1] While synthetic agonists like Tropifexor exhibit nanomolar to sub-nanomolar potency, this compound 23-acetate's activity is in the micromolar range. This suggests that while this compound may serve as a valuable research tool and a potential starting point for the development of new FXR-modulating therapies, significant medicinal chemistry efforts would likely be required to optimize its potency for clinical applications. Further head-to-head comparative studies under identical experimental conditions are warranted to provide a more definitive assessment of this compound's potential relative to synthetic FXR agonists. The detailed experimental protocols provided in this guide offer a framework for conducting such comparative analyses.
References
- 1. A naturally occurring FXR agonist, this compound 23-acetate, protects against renal ischemia-reperfusion injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. FXR agonist activity of conformationally constrained analogs of GW 4064 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. apexbt.com [apexbt.com]
- 4. Substituted isoxazole analogs of farnesoid X receptor (FXR) agonist GW4064 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. Activation of FXR by obeticholic acid induces hepatic gene expression of SR-BI through a novel mechanism of transcriptional synergy with the nuclear receptor LXR - PMC [pmc.ncbi.nlm.nih.gov]
- 8. bpsbioscience.com [bpsbioscience.com]
- 9. bpsbioscience.com [bpsbioscience.com]
- 10. mdpi.com [mdpi.com]
Cross-validation of Alisol B's Anticancer Effects in Diverse Cancer Cell Lines: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the anticancer effects of Alisol B and its derivative, this compound 23-acetate (AB23A), across various human cancer cell lines. The data presented is compiled from multiple studies to offer a cross-validated perspective on its therapeutic potential. This document summarizes key quantitative data in structured tables, details the experimental protocols for the cited assays, and visualizes the involved signaling pathways to facilitate a deeper understanding of its mechanism of action.
Data Presentation: Comparative Efficacy of this compound 23-Acetate
The anticancer activity of this compound 23-acetate has been evaluated in a range of cancer cell lines, demonstrating a consistent inhibitory effect on cell proliferation and induction of apoptosis. The following tables summarize the key quantitative findings from these studies.
Table 1: Cell Viability (IC50 Values) of this compound 23-Acetate in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Exposure Time (hours) |
| SW620 | Colon Cancer | ~20 | 24 |
| HCT116 | Colon Cancer | ~20 | 24 |
| A549 | Non-Small Cell Lung Cancer | Not explicitly stated, but significant inhibition at 6 and 9 mM | 24 and 48 |
| MM.1S | Multiple Myeloma | 14.24 | 24 |
| MM.1S | Multiple Myeloma | 15.18 | 48 |
| AGS | Gastric Cancer | Not explicitly stated, but significant viability reduction at 20-50 µM | 24, 48, and 72 |
| A2780 | Ovarian Cancer | Not explicitly stated, but significant inhibition at 2.5-20 µM | 24 and 48 |
| A2780/Taxol | Ovarian Cancer (Paclitaxel-Resistant) | Not explicitly stated, but significant inhibition at 2.5-20 µM | 24 and 48 |
| HEY | Ovarian Cancer | Not explicitly stated, but significant inhibition at 2.5-20 µM | 24 and 48 |
Table 2: Apoptosis Induction by this compound 23-Acetate
| Cell Line | Cancer Type | Treatment Concentration (µM) | Apoptotic Cells (%) | Method |
| SW620 | Colon Cancer | 20 | Data presented as histogram, significant increase | Annexin V-FITC/PI |
| HCT116 | Colon Cancer | 20 | Data presented as histogram, significant increase | Annexin V-FITC/PI |
| A549 | Non-Small Cell Lung Cancer | 9 | Significant increase | Annexin V-FITC/7-AAD |
| MM.1S | Multiple Myeloma | 15 | 57.3% (Q2+Q3) | Flow Cytometry |
Table 3: Modulation of Key Apoptotic and Signaling Proteins by this compound 23-Acetate
| Cell Line | Cancer Type | Protein | Effect |
| A549 | Non-Small Cell Lung Cancer | Bax | Upregulation |
| A549 | Non-Small Cell Lung Cancer | Bcl-2 | Downregulation |
| A549 | Non-Small Cell Lung Cancer | p-PI3K | Downregulation |
| A549 | Non-Small Cell Lung Cancer | p-Akt | Downregulation |
| A549 | Non-Small Cell Lung Cancer | p-mTOR | Downregulation |
| MM.1S | Multiple Myeloma | Bax | Upregulation |
| MM.1S | Multiple Myeloma | Bcl-2 | Downregulation |
| MM.1S | Multiple Myeloma | p-p38 | Downregulation |
| AGS | Gastric Cancer | Bax | Upregulation |
| AGS | Gastric Cancer | Bcl-2 | Downregulation |
| AGS | Gastric Cancer | Cleaved Caspase-3 | Upregulation |
| AGS | Gastric Cancer | Cleaved Caspase-9 | Upregulation |
| HCT116 | Colon Cancer | Cleaved PARP | Upregulation |
| HCT116 | Colon Cancer | p-JNK | Upregulation |
| SW620 | Colon Cancer | Cleaved PARP | Upregulation |
| Ovarian Cancer Cells (A2780, A2780/Taxol, HEY) | Ovarian Cancer | Bax/Bcl-2 ratio | Upregulation |
| Ovarian Cancer Cells (A2780, A2780/Taxol, HEY) | Ovarian Cancer | Cleaved PARP | Upregulation |
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the studies on this compound 23-acetate's anticancer effects.
Cell Viability Assay (MTT Assay)
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
-
Cell Seeding: Cancer cells are seeded into 96-well plates at a density of 1 × 10⁴ to 5 × 10⁴ cells/well and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO₂.
-
Compound Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of this compound 23-acetate or vehicle control (DMSO). The cells are then incubated for the desired period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for an additional 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: The medium containing MTT is carefully removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals. The plate is then gently shaken for 10 minutes to ensure complete dissolution.
-
Absorbance Measurement: The absorbance is measured at a wavelength of 490 nm or 570 nm using a microplate reader.
-
Data Analysis: Cell viability is calculated as a percentage of the vehicle-treated control cells. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is determined from the dose-response curve.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This flow cytometry-based assay is used to detect and quantify apoptosis. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis. Propidium Iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live cells and is used to identify necrotic or late apoptotic cells.
-
Cell Treatment: Cells are seeded in 6-well plates and treated with this compound 23-acetate at the desired concentrations for the specified time.
-
Cell Harvesting: After treatment, both floating and adherent cells are collected. Adherent cells are detached using trypsin-EDTA. The cells are then washed twice with cold PBS.
-
Cell Staining: The cell pellet is resuspended in 1X Annexin V binding buffer. Annexin V-FITC and PI are added to the cell suspension and incubated for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry. The percentages of viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells are determined.
Western Blot Analysis
Western blotting is used to detect and quantify the expression levels of specific proteins involved in signaling pathways.
-
Protein Extraction: After treatment with this compound 23-acetate, cells are washed with ice-cold PBS and lysed in RIPA buffer containing protease and phosphatase inhibitors. The cell lysates are centrifuged, and the supernatant containing the total protein is collected.
-
Protein Quantification: The protein concentration of the lysates is determined using a BCA protein assay kit.
-
SDS-PAGE: Equal amounts of protein (20-40 µg) are mixed with Laemmli sample buffer, boiled, and then separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
-
Antibody Incubation: The membrane is incubated with primary antibodies specific to the target proteins (e.g., Bax, Bcl-2, p-Akt, Akt, p-p38, p38, β-actin) overnight at 4°C. The membrane is then washed with TBST and incubated with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. The band intensities are quantified using densitometry software, and the expression of target proteins is normalized to a loading control like β-actin.
Signaling Pathways and Experimental Workflows
The anticancer effects of this compound 23-acetate are mediated through the modulation of key signaling pathways, primarily the PI3K/Akt/mTOR and MAPK pathways.
// Nodes AlisolB [label="this compound 23-Acetate", fillcolor="#FBBC05", fontcolor="#202124"]; PI3K [label="PI3K", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Akt [label="Akt", fillcolor="#4285F4", fontcolor="#FFFFFF"]; mTOR [label="mTOR", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Proliferation [label="Cell Proliferation\n& Survival", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Apoptosis_Inhibition [label="Inhibition of\nApoptosis", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Edges AlisolB -> PI3K [label="Inhibits", color="#EA4335", fontcolor="#202124"]; PI3K -> Akt [label="Activates"]; Akt -> mTOR [label="Activates"]; mTOR -> Proliferation; mTOR -> Apoptosis_Inhibition; } caption [label="PI3K/Akt/mTOR Signaling Pathway Inhibition by this compound 23-Acetate.", fontsize=10, fontname="Arial"];
// Nodes AlisolB [label="this compound 23-Acetate", fillcolor="#FBBC05", fontcolor="#202124"]; ROS [label="ROS Generation", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; JNK [label="JNK", fillcolor="#4285F4", fontcolor="#FFFFFF"]; p38 [label="p38", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Apoptosis_Induction [label="Induction of\nApoptosis", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Bax [label="Bax", fillcolor="#34A853", fontcolor="#FFFFFF"]; Bcl2 [label="Bcl-2", fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Edges AlisolB -> ROS; ROS -> JNK [label="Activates"]; AlisolB -> p38 [label="Inhibits\n(in some contexts)", color="#EA4335", fontcolor="#202124"]; JNK -> Apoptosis_Induction; p38 -> Apoptosis_Induction [style=dashed, label="Context-dependent"]; Apoptosis_Induction -> Bax; Apoptosis_Induction -> Bcl2 [arrowhead=tee]; } caption [label="MAPK Signaling Pathway Modulation by this compound 23-Acetate.", fontsize=10, fontname="Arial"];
// Nodes CellCulture [label="Cancer Cell Lines\n(e.g., A549, HCT116, AGS)"]; Treatment [label="Treatment with\nthis compound 23-Acetate"]; Viability [label="Cell Viability\n(MTT Assay)"]; Apoptosis [label="Apoptosis\n(Annexin V/PI)"]; Protein [label="Protein Expression\n(Western Blot)"]; IC50 [label="IC50 Determination", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; ApoptoticRate [label="Apoptotic Rate (%)", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; ProteinLevels [label="Protein Level Changes", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"];
// Edges CellCulture -> Treatment; Treatment -> Viability; Treatment -> Apoptosis; Treatment -> Protein; Viability -> IC50; Apoptosis -> ApoptoticRate; Protein -> ProteinLevels; } caption [label="General Experimental Workflow for Evaluating this compound's Anticancer Effects.", fontsize=10, fontname="Arial"];
Synergistic Potential of Alisol B and Bufalin in Liver Cancer: A Comparative Analysis of Preclinical Data
Important Notice: A key research article titled "Alisol B 23-Acetate Increases the Antitumor Effect of Bufalin (B1668032) on Liver Cancer through Inactivating Wnt/β-Catenin Axis," which formed the primary basis for the synergistic study of these two compounds, has been officially retracted from the journal Computational and Mathematical Methods in Medicine as of June 28, 2023.[1] The retraction notice does not specify the reasons for this action. Consequently, there is currently no peer-reviewed, non-retracted scientific literature that directly substantiates a synergistic effect between this compound and bufalin in the treatment of liver cancer.
This guide, therefore, provides a comparative analysis of the individual anti-cancer properties of this compound 23-acetate and bufalin in preclinical liver cancer models, based on available, non-retracted research. This information is intended for researchers, scientists, and drug development professionals to understand the independent mechanisms of these compounds and their potential for future investigation in combination therapies.
This compound 23-Acetate: An Overview of its Anti-Hepatocellular Carcinoma Activity
This compound 23-acetate (AB23A) is a natural triterpenoid (B12794562) compound isolated from the rhizome of Alisma plantago-aquatica, a plant used in traditional Chinese medicine.[2] Studies have indicated its potential as an anti-cancer agent in hepatocellular carcinoma (HCC), the most common type of liver cancer.[2]
Effects on Liver Cancer Cells
AB23A has been shown to suppress the viability of HCC cells in a dose-dependent manner.[2] Its mechanisms of action include the induction of apoptosis (programmed cell death) and the inhibition of cell migration and invasion.[2]
Table 1: Effects of this compound 23-Acetate on Liver Cancer Cells
| Cell Line | Assay | Parameter | Results | Reference |
| HepG2 | MTT Assay | IC50 | 17.82 µmol/L | [3] |
| HCCLM3, Huh7 | MTT Assay | Cell Viability | Concentration-dependent decrease | [2] |
| HCCLM3, Huh7 | Flow Cytometry | Apoptosis | Increased apoptosis | [2] |
| HCCLM3, Huh7 | Transwell Assay | Invasion | Inhibition of invasion | [2] |
| HCCLM3, Huh7 | Wound Healing | Migration | Inhibition of migration | [2] |
Signaling Pathways Modulated by this compound 23-Acetate
Research suggests that AB23A exerts its anti-cancer effects through the modulation of several key signaling pathways. One of the primary pathways implicated is the PI3K/Akt signaling pathway.[2] By inhibiting this pathway, AB23A can trigger apoptosis and suppress cell proliferation. Additionally, studies have shown that AB23A can induce G1 phase cell cycle arrest and apoptosis through the inhibition of the mTOR signaling pathway.[3]
References
- 1. Retracted: this compound 23-Acetate Increases the Antitumor Effect of Bufalin on Liver Cancer through Inactivating Wnt/ β-Catenin Axis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Retraction Note to: Linc00210 drives Wnt/β-catenin signaling activation and liver tumor progression through CTNNBIP1-dependent manner - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The effects of this compound 23-acetate in hepatocellular carcinoma via inducing cell apoptosis and inhibiting cell migration and invasion - PubMed [pubmed.ncbi.nlm.nih.gov]
Alisol A vs. Alisol B: A Comparative Analysis of Biological Activities for Drug Development
A comprehensive review of the pharmacological effects of Alisol A and Alisol B, two prominent natural compounds isolated from Alismatis Rhizoma. This guide provides researchers, scientists, and drug development professionals with a comparative analysis of their biological activities, supported by experimental data and detailed methodologies.
Alisol A and this compound, two protostane-type triterpenoids, are the main bioactive components of Alismatis Rhizoma, a herb widely used in traditional Asian medicine for treating various inflammatory and vascular diseases.[1][2] While structurally similar, these compounds exhibit distinct biological activities and mechanisms of action, making them subjects of significant interest in modern drug discovery.[1][3] This guide delves into a comparative analysis of their effects on cancer, metabolic disorders, and inflammatory processes.
Comparative Biological Activities
Alisol A and this compound, along with their acetate (B1210297) derivatives, have demonstrated a wide range of pharmacological effects, including anti-cancer, anti-inflammatory, anti-atherosclerotic, and hepatoprotective activities.[1][2] While both compounds often target similar therapeutic areas, the underlying molecular mechanisms and their potency can differ.
Table 1: Comparative Analysis of Key Biological Activities
| Biological Activity | Alisol A | This compound | Key Findings and References |
| Anticancer | Induces apoptosis in oral and breast cancer cells.[4][5] | Induces apoptosis and autophagy in various cancer cell lines, including gastric and colon cancer.[6] | Alisol A activates the JNK/p38 MAPK pathway, leading to caspase-dependent apoptosis.[4][7] this compound induces autophagy via inhibition of the sarcoplasmic/endoplasmic reticulum Ca2+ ATPase (SERCA) pump.[6] |
| Anti-inflammatory | Reduces the expression of inflammatory cytokines such as IL-6 and MMP-9.[8][9] | Suppresses the expression of inflammatory cytokines like IL-1β, IL-6, and TNF-α.[10] | Alisol A's anti-inflammatory effects are linked to the activation of the AMPK/SIRT1 pathway and inhibition of NF-κB.[8][9] this compound has been shown to inhibit the JNK/NF-κB signaling pathway.[10] |
| Anti-atherosclerosis | Inhibits the formation of arterial plaques by activating the AMPK/SIRT1 signaling pathway.[8][9] | This compound 23-acetate has shown anti-atherosclerotic effects associated with the activation of the farnesoid X receptor (FXR).[1] | Both compounds contribute to the anti-atherosclerotic potential of Alismatis Rhizoma, but through different primary signaling pathways.[1] |
| Metabolic Regulation | Attenuates high-fat-diet-induced obesity and metabolic disorders via the AMPK/ACC/SREBP-1c pathway.[5] | Alleviates non-alcoholic steatohepatitis (NASH) by regulating the RARα-PPARγ-CD36 cascade.[10][11] | Alisol A primarily impacts pathways related to energy metabolism and lipid synthesis.[5] this compound shows significant effects on fatty acid uptake and retinol (B82714) metabolism.[10] |
| Hepatoprotective | Reduces hepatic steatosis in mouse models of obesity.[5] | Alleviates hepatocyte lipid accumulation and lipotoxicity.[10][11] this compound 23-acetate protects against CCl4-induced acute liver injury.[12] | Both compounds exhibit protective effects on the liver, a key target organ for their metabolic regulatory activities. |
Quantitative Data on Bioactivities
The following table summarizes the available quantitative data, such as IC50 values, for Alisol A and this compound in various experimental models. It is important to note that direct comparisons of IC50 values should be made with caution due to variations in experimental conditions across different studies.
Table 2: Summary of In Vitro Bioactivities (IC50 Values)
| Compound | Target/Assay | Cell Line | IC50 Value | Reference |
| Alisol A | Inhibition of Hepatitis B virus (HBV) surface antigen secretion | HBV-infected 2.2.15 cells | 39 µM | [5] |
| Alisol A | Cytotoxicity | Human oral cancer SCC-9 cells | ~40 µM | [13] |
| Alisol A | Proliferation inhibition | Human breast cancer MDA-MB-231 cells | Significant inhibition at 5 µM | [14] |
| This compound 23-acetate | Cytotoxicity | Human colon cancer HCT116 and SW620 cells | Induces apoptosis at 5-20 µM | [15] |
| This compound 23-acetate | Reversal of P-glycoprotein-mediated multidrug resistance | HepG2-DR and K562-DR cells | Effective at 1-100 µM | [15] |
Signaling Pathways and Mechanisms of Action
The distinct biological activities of Alisol A and this compound are a result of their differential modulation of various intracellular signaling pathways.
Alisol A Signaling Pathways
Alisol A has been shown to exert its anticancer and anti-inflammatory effects through the activation of several key signaling cascades. In oral cancer cells, Alisol A induces apoptosis by activating the JNK and p38 MAPK pathways.[4][7] Furthermore, its anti-atherosclerotic and metabolic regulatory effects are attributed to the activation of the AMPK/SIRT1 signaling pathway, which subsequently inhibits the pro-inflammatory transcription factor NF-κB.[8][9]
This compound Signaling Pathways
This compound demonstrates its therapeutic potential through a distinct set of molecular targets. A notable mechanism is its ability to induce autophagy by inhibiting the sarcoplasmic/endoplasmic reticulum Ca2+ ATPase (SERCA) pump, leading to disruptions in calcium homeostasis and subsequent activation of the CaMKK-AMPK-mTOR pathway.[6] In the context of metabolic diseases, this compound alleviates non-alcoholic steatohepatitis (NASH) by modulating the RARα-PPARγ-CD36 transcriptional cascade, which is crucial for fatty acid uptake and lipid metabolism.[10][11] Its anti-inflammatory effects are also mediated by the inhibition of the JNK/NF-κB pathway.[10]
Experimental Protocols
The following section provides an overview of the methodologies commonly employed in the investigation of Alisol A and this compound's biological activities.
In Vitro Cell-Based Assays
A general workflow for assessing the in vitro effects of Alisol compounds involves cell culture, compound treatment, and subsequent analysis of various cellular responses.
Cell Viability Assay (MTT Assay):
-
Seed cells in a 96-well plate at a suitable density and allow them to adhere overnight.[16]
-
Treat the cells with varying concentrations of Alisol A or B for the desired duration (e.g., 24, 48, 72 hours).[14]
-
Add MTT solution to each well and incubate for 4 hours.
-
Add a solubilization solution (e.g., DMSO) to dissolve the formazan (B1609692) crystals.[16]
-
Measure the absorbance at 570 nm using a microplate reader.
Western Blot Analysis:
-
Lyse treated cells to extract total proteins.
-
Determine protein concentration using a BCA assay.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.[11]
-
Block the membrane and incubate with primary antibodies against target proteins overnight at 4°C.
-
Incubate with HRP-conjugated secondary antibodies.
-
Detect signals using an ECL system.[11]
In Vivo Animal Studies
Animal models are crucial for validating the in vivo efficacy of Alisol compounds.
Acute Liver Injury Mouse Model:
-
Acclimatize mice (e.g., C57BL/6) for at least one week.[17]
-
Pre-treat mice with Alisol A or B (e.g., daily for three consecutive days) via oral gavage or intraperitoneal injection.[17]
-
Induce acute liver injury using agents like lipopolysaccharide (LPS) and D-galactosamine (D-GalN).[17]
-
Collect blood and liver tissues for biochemical analysis (e.g., serum ALT and AST levels) and histopathological examination.[17]
Preparation of Alisol Compounds for In Vivo Administration: Due to their hydrophobic nature, Alisol compounds often require specific formulations for in vivo use. A common method involves dissolving the compound in a vehicle such as a mixture of DMSO, PEG300, Tween-80, and saline.[18]
Conclusion
Alisol A and this compound are promising natural products with a broad spectrum of biological activities. While both compounds exhibit significant potential in anticancer, anti-inflammatory, and metabolic regulation, they operate through distinct molecular mechanisms. Alisol A's activity is prominently linked to the JNK/p38 MAPK and AMPK/SIRT1 pathways, whereas this compound's effects are largely mediated by the inhibition of the SERCA pump and modulation of the RARα-PPARγ-CD36 cascade. Further research, particularly in vivo studies and direct comparative analyses under standardized conditions, is necessary to fully elucidate their therapeutic potential and guide the development of novel drugs based on these fascinating molecules.[2]
References
- 1. mdpi.com [mdpi.com]
- 2. Pharmacological Properties and Molecular Targets of Alisol Triterpenoids from Alismatis Rhizoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Alisol A Exerts Anti-Proliferative Activity against Human Oral Cancer Cells through Triggering JNK/p38 MAPK-Mediated Apoptotic Cascade - PMC [pmc.ncbi.nlm.nih.gov]
- 5. caymanchem.com [caymanchem.com]
- 6. This compound, a novel inhibitor of the sarcoplasmic/endoplasmic reticulum Ca(2+) ATPase pump, induces autophagy, endoplasmic reticulum stress, and apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Alisol A Exerts Anti-Proliferative Activity against Human Oral Cancer Cells through Triggering JNK/p38 MAPK-Mediated Apoptotic Cascade - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Frontiers | Alisol A Alleviates Arterial Plaque by Activating AMPK/SIRT1 Signaling Pathway in apoE-Deficient Mice [frontiersin.org]
- 9. Alisol A Alleviates Arterial Plaque by Activating AMPK/SIRT1 Signaling Pathway in apoE-Deficient Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. This compound Alleviates Hepatocyte Lipid Accumulation and Lipotoxicity via Regulating RARα-PPARγ-CD36 Cascade and Attenuates Non-Alcoholic Steatohepatitis in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Extraction process optimization of this compound 23-acetate from Alismatis Rhizoma and its protection against carbon tetrachloride-induced acute liver injury - Arabian Journal of Chemistry [arabjchem.org]
- 13. benchchem.com [benchchem.com]
- 14. medchemexpress.com [medchemexpress.com]
- 15. medchemexpress.com [medchemexpress.com]
- 16. benchchem.com [benchchem.com]
- 17. benchchem.com [benchchem.com]
- 18. benchchem.com [benchchem.com]
Validating Alisol B's Therapeutic Targets: A Computational Docking Comparison Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the therapeutic potential of Alisol B, a natural compound isolated from the rhizome of Alisma orientale, against several key protein targets. Through a comprehensive analysis of computational docking studies and supporting experimental data, we evaluate this compound's performance relative to established alternative molecules. This document is intended to serve as a resource for researchers investigating this compound's mechanism of action and for professionals in drug development exploring its therapeutic applications.
Overview of this compound and Its Identified Therapeutic Targets
This compound is a protostane-type triterpenoid (B12794562) that has demonstrated a range of pharmacological activities, including anti-inflammatory, anti-cancer, and hepatoprotective effects. Computational docking has been a pivotal tool in identifying and validating its direct molecular targets, providing insights into its mechanisms of action. This guide focuses on three prominent targets of this compound that have been investigated using computational approaches:
-
Sarcoplasmic/Endoplasmic Reticulum Ca2+-ATPase (SERCA) : A key regulator of calcium homeostasis.
-
Retinoic Acid Receptor Alpha (RARα) : A nuclear receptor involved in gene regulation.
-
Sirtuin 1 (SIRT1) : An NAD+-dependent deacetylase that plays a crucial role in cellular metabolism and stress response.
Comparative Analysis of this compound and Alternatives
This section presents a comparative analysis of this compound's interaction with its therapeutic targets alongside alternative, well-characterized molecules. The data, including binding affinities from computational docking and inhibitory/activatory concentrations from experimental assays, are summarized for ease of comparison.
Target: Sarcoplasmic/Endoplasmic Reticulum Ca2+-ATPase (SERCA)
This compound has been identified as an inhibitor of the SERCA pump, a mechanism that contributes to its pro-apoptotic and autophagic effects in cancer cells.[1][2][3][4][5] Thapsigargin (B1683126), a potent and specific SERCA inhibitor, serves as a key comparator.
| Compound | Target | Docking Score (Binding Energy, kcal/mol) | Experimental Validation (IC50) | Reference |
| This compound | SERCA | Not explicitly reported in comparative studies | ~5 µM (inhibition of Ca2+ uptake) | [1] |
| Thapsigargin | SERCA | -10.5 to -12.0 (estimated from various studies) | Sub-nanomolar to low nanomolar range | [6][7][8] |
Note: Direct comparative docking studies between this compound and Thapsigargin are limited. Binding energies can vary based on the specific software, force fields, and docking parameters used.
Target: Retinoic Acid Receptor Alpha (RARα)
This compound has been shown to modulate the RARα signaling pathway, which is implicated in its therapeutic effects in non-alcoholic steatohepatitis (NASH). All-trans-retinoic acid (ATRA) is the natural ligand and a standard agonist for RARα.
| Compound | Target | Docking Score (Binding Energy, kcal/mol) | Experimental Validation (EC50/IC50) | Reference |
| This compound | RARα | Not explicitly reported in comparative studies | Modulates RARα-PPARγ-CD36 cascade | |
| All-trans-retinoic acid (ATRA) | RARα | -9.0 to -11.0 (estimated from various studies) | ~1-10 nM (activation) | [9][10] |
Target: Sirtuin 1 (SIRT1)
This compound 23-acetate, a derivative of this compound, has been demonstrated to directly bind to and activate SIRT1, contributing to its beneficial effects on insulin (B600854) resistance and hepatic steatosis. Resveratrol is a well-known natural activator of SIRT1.
| Compound | Target | Docking Score (Binding Energy, kcal/mol) | Experimental Validation (EC50) | Reference |
| This compound 23-acetate | SIRT1 | Not explicitly reported in comparative studies | Activates SIRT1 activity | |
| Resveratrol | SIRT1 | -7.0 to -9.0 (estimated from various studies) | ~10-50 µM (activation, substrate-dependent) | [11][12][13] |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Computational Docking Protocol (General Workflow using AutoDock Vina)
This protocol outlines a general workflow for performing molecular docking of this compound with its target proteins using AutoDock Vina, a widely used open-source docking program.
-
Preparation of the Receptor Protein:
-
Obtain the 3D structure of the target protein (e.g., SERCA, RARα, SIRT1) from the Protein Data Bank (PDB).
-
Remove water molecules, co-factors, and existing ligands from the PDB file.
-
Add polar hydrogens and assign Kollman charges to the protein using AutoDock Tools (ADT).
-
Save the prepared protein in the PDBQT format.
-
-
Preparation of the Ligand (this compound and Alternatives):
-
Obtain the 3D structure of the ligand from a chemical database like PubChem.
-
Optimize the ligand's geometry using a chemistry software (e.g., Avogadro, ChemDraw).
-
Assign Gasteiger charges and define the rotatable bonds using ADT.
-
Save the prepared ligand in the PDBQT format.
-
-
Grid Box Generation:
-
Define the binding site on the receptor by creating a grid box that encompasses the active site or the putative binding pocket. The coordinates of the grid box can be determined based on the position of a co-crystallized ligand or through blind docking followed by analysis of potential binding sites.
-
-
Docking Simulation:
-
Use the AutoDock Vina executable with a configuration file specifying the receptor, ligand, and grid box parameters.
-
The exhaustiveness parameter, which controls the thoroughness of the search, can be adjusted (a value of 8 is the default).
-
Vina will perform multiple independent docking runs and rank the resulting poses based on their predicted binding affinity (in kcal/mol).
-
-
Analysis of Results:
-
Visualize the docked poses of the ligand within the protein's binding site using molecular visualization software (e.g., PyMOL, Chimera).
-
Analyze the interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the amino acid residues of the protein.
-
The top-ranked pose with the lowest binding energy is typically considered the most favorable binding mode.
-
In Vitro SERCA Inhibition Assay
This assay measures the ability of a compound to inhibit the Ca2+-ATPase activity of SERCA.
-
Materials: Purified SERCA vesicles, assay buffer (e.g., MOPS, KCl, MgCl2, CaCl2), ATP, and the test compound (this compound or Thapsigargin).
-
Procedure:
-
Pre-incubate the SERCA vesicles with varying concentrations of the test compound in the assay buffer.
-
Initiate the reaction by adding ATP.
-
The ATPase activity is measured by quantifying the rate of ATP hydrolysis, typically through a colorimetric assay that detects the release of inorganic phosphate.
-
The IC50 value is calculated by plotting the percentage of inhibition against the compound concentration.
-
RARα Luciferase Reporter Assay
This cell-based assay is used to determine if a compound can activate or inhibit the transcriptional activity of RARα.[10][14][15][16][17][18][19][20][21]
-
Materials: A suitable cell line (e.g., HEK293T) co-transfected with an RARα expression vector and a luciferase reporter vector containing retinoic acid response elements (RAREs).
-
Procedure:
-
Treat the transfected cells with varying concentrations of the test compound (this compound or ATRA).
-
After an incubation period, lyse the cells and measure the luciferase activity using a luminometer.
-
An increase in luciferase activity indicates agonistic activity, while a decrease in the presence of an agonist indicates antagonistic activity.
-
The EC50 (for agonists) or IC50 (for antagonists) is determined from the dose-response curve.
-
SIRT1 Activity Assay (Fluorometric)
This assay measures the deacetylase activity of SIRT1.[22][23][24][25][26][27][28][29]
-
Materials: Recombinant human SIRT1 enzyme, a fluorogenic acetylated peptide substrate, NAD+, and the test compound (this compound 23-acetate or Resveratrol).
-
Procedure:
-
Incubate the SIRT1 enzyme with the test compound and the acetylated peptide substrate in the presence of NAD+.
-
The deacetylation of the substrate by SIRT1 is coupled to the release of a fluorescent molecule by a developing solution.
-
Measure the fluorescence intensity using a fluorometer.
-
An increase in fluorescence indicates activation of SIRT1.
-
The EC50 for activation is calculated from the dose-response curve.
-
Signaling Pathways and Experimental Workflows
Visual representations of the signaling pathways modulated by this compound and a general workflow for target validation are provided below using the DOT language for Graphviz.
Caption: this compound inhibits the SERCA pump, leading to ER stress, autophagy, and apoptosis.
References
- 1. This compound, a novel inhibitor of the sarcoplasmic/endoplasmic reticulum Ca(2+) ATPase pump, induces autophagy, endoplasmic reticulum stress, and apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. research.polyu.edu.hk [research.polyu.edu.hk]
- 3. research.polyu.edu.hk [research.polyu.edu.hk]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Inhibition of the sarco/endoplasmic reticulum (ER) Ca2+-ATPase by thapsigargin analogs induces cell death via ER Ca2+ depletion and the unfolded protein response - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Thapsigargin | SERCA ATPase Inhibitor | Tocris Bioscience [tocris.com]
- 8. Molecular determinants of thapsigargin binding by SERCA Ca2+-ATPase: a computational docking study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Pharmacological Activity of Retinoic Acid Receptor Alpha-Selective Antagonists in Vitro and in Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synergistic activation of retinoic acid (RA)-responsive genes and induction of embryonal carcinoma cell differentiation by an RA receptor alpha (RAR alpha)-, RAR beta-, or RAR gamma-selective ligand in combination with a retinoid X receptor-specific ligand - PMC [pmc.ncbi.nlm.nih.gov]
- 11. youtube.com [youtube.com]
- 12. Structure/activity relationship of thapsigargin inhibition on the purified Golgi/secretory pathway Ca2+/Mn2+-transport ATPase (SPCA1a) - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. A Bioluminescence Reporter Assay for Retinoic Acid Control of Translation of the GluR1 Subunit of the AMPA Glutamate Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 15. bpsbioscience.com [bpsbioscience.com]
- 16. indigobiosciences.com [indigobiosciences.com]
- 17. assaygenie.com [assaygenie.com]
- 18. benchchem.com [benchchem.com]
- 19. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 20. tools.thermofisher.com [tools.thermofisher.com]
- 21. cloud-clone.com [cloud-clone.com]
- 22. Measurement of Sirtuin Enzyme Activity Using a Substrate-Agnostic Fluorometric Nicotinamide Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 23. sigmaaldrich.com [sigmaaldrich.com]
- 24. cdn.caymanchem.com [cdn.caymanchem.com]
- 25. SIRT1 Activity Assay Kit (Fluorometric) (ab156065) | Abcam [abcam.com]
- 26. Synthesis and Assay of SIRT1-Activating Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 27. DSpace [open.bu.edu]
- 28. SIRT1 Activity Assay Kit (Fluorometric) (ab156065) | Abcam [abcam.com]
- 29. SIRT1 Activity Assay Kit (Fluorometric) (ab156065) | Abcam [abcam.com]
In Vitro Showdown: A Head-to-Head Comparison of Alisol B Derivatives for Drug Discovery
For researchers, scientists, and drug development professionals, the quest for novel therapeutic agents is a continuous journey. Alisol B, a protostane-type triterpenoid (B12794562) from the medicinal plant Alisma orientale, and its derivatives have emerged as promising candidates, demonstrating a wide spectrum of in vitro biological activities. This guide provides a comprehensive head-to-head comparison of various this compound derivatives, summarizing their performance in key experimental assays and elucidating their mechanisms of action through detailed signaling pathway diagrams.
This comparative analysis aims to facilitate informed decisions in drug discovery and development by presenting a clear, data-driven overview of the in vitro potential of these fascinating compounds.
Data Presentation: Quantitative Comparison of In Vitro Activities
The following tables summarize the quantitative data for the in vitro activities of this compound and its derivatives. It is important to note that direct comparisons of IC50 and ED50 values should be made with caution, as experimental conditions can vary between studies.
Table 1: Cytotoxic Activity of this compound Derivatives against Cancer Cell Lines
| Compound | Cell Line | Assay | IC50 / ED50 (µM) | Reference |
| This compound | MDA-MB-231 (Breast Cancer) | MTT | - | [1] |
| This compound 23-acetate | SGC7901 (Gastric Cancer) | MTT | Time- and dose-dependent inhibition | [1] |
| 23S-acetoxy-24R(25)-epoxy-11β,23S-dihydroxyprotost-13(17)-en-3-hydroxyimine | A549 (Lung Cancer) | Not Specified | 10.0 µg/mL | [2] |
| SK-OV3 (Ovarian Cancer) | Not Specified | 8.7 µg/mL | [2] | |
| B16-F10 (Melanoma) | Not Specified | 5.2 µg/mL | [2] | |
| HT1080 (Fibrosarcoma) | Not Specified | 3.1 µg/mL | [2] |
Table 2: Anti-inflammatory Activity of this compound Derivatives
| Compound | Cell Line | Assay | Target | IC50 (µM) | Reference |
| Alisol F | RAW 264.7 (Macrophage) | Griess Assay | Nitric Oxide Production | Dose-dependent inhibition (3.3-33 µM) | |
| 25-anhydroalisol F | RAW 264.7 (Macrophage) | ELISA | TNF-α, IL-6, IL-1β Production | Dose-dependent inhibition | [3][4] |
Table 3: Antiviral Activity of this compound Derivatives
| Compound | Virus | Cell Line | Assay | IC50 (µM) | Reference |
| Alisol F | Hepatitis B Virus (HBV) | HepG2.2.15 | HBsAg Secretion | 0.6 | [5] |
| Hepatitis B Virus (HBV) | HepG2.2.15 | HBeAg Secretion | 8.5 | [5] | |
| Alisol F 24-acetate | Hepatitis B Virus (HBV) | HepG2.2.15 | HBsAg Secretion | 7.7 | [5] |
| Hepatitis B Virus (HBV) | HepG2.2.15 | HBeAg Secretion | 5.1 | [5] | |
| This compound 23-acetate | SARS-CoV-2 (Omicron BA.5.2) | Caco-2 | Not Specified | 11.09 | [6] |
Table 4: Reversal of Multidrug Resistance (MDR) by Alisol Derivatives
| Compound (Concentration) | Cell Line | Chemotherapeutic Agent | Reversal Fold | Reference |
| This compound 23-acetate (10 µM) | HepG2/VIN (Resistant) | Doxorubicin | 7.95 | |
| Alisol A 24-acetate (10 µM) | HepG2/VIN (Resistant) | Doxorubicin | 8.14 | |
| This compound 23-acetate (10 µM) | HepG2 (Sensitive) | Doxorubicin | 1.22 | |
| Alisol A 24-acetate (10 µM) | HepG2 (Sensitive) | Doxorubicin | 1.25 |
Experimental Protocols
This section provides detailed methodologies for the key in vitro experiments cited in this guide.
Cell Viability Assay (MTT Assay)
Objective: To determine the cytotoxic effects of this compound derivatives on cancer cell lines.
Procedure:
-
Seed cells in 96-well plates at a predetermined density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the this compound derivative for a specified period (e.g., 24, 48, or 72 hours).
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow for the formation of formazan (B1609692) crystals by metabolically active cells.
-
Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the cell viability as a percentage of the control (untreated cells) and determine the IC50 value, which is the concentration of the compound that causes 50% inhibition of cell growth.
Anti-inflammatory Assay (Nitric Oxide Production in Macrophages)
Objective: To evaluate the anti-inflammatory potential of this compound derivatives by measuring their effect on nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages.
Procedure:
-
Seed RAW 264.7 macrophage cells in 96-well plates and incubate overnight.
-
Pre-treat the cells with different concentrations of the this compound derivative for 1-2 hours.
-
Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours to induce an inflammatory response.
-
Collect the cell culture supernatant.
-
Determine the nitrite (B80452) concentration in the supernatant using the Griess reagent, which is an indicator of NO production.
-
Measure the absorbance at 540 nm.
-
Calculate the percentage of inhibition of NO production compared to the LPS-stimulated control group.
Antiviral Assay (Hepatitis B Virus Antigen Secretion)
Objective: To assess the antiviral activity of this compound derivatives against the Hepatitis B virus (HBV).
Procedure:
-
Seed HepG2.2.15 cells, which stably express HBV, in 96-well plates.
-
Treat the cells with various concentrations of the this compound derivative for a specified period.
-
Collect the cell culture supernatant.
-
Quantify the amount of secreted HBV surface antigen (HBsAg) and HBV e-antigen (HBeAg) in the supernatant using a commercial ELISA kit.
-
Calculate the percentage of inhibition of HBsAg and HBeAg secretion compared to the untreated control and determine the IC50 values.[5]
Signaling Pathways and Mechanisms of Action
The biological effects of this compound derivatives are mediated through the modulation of various intracellular signaling pathways. The following diagrams, generated using Graphviz, illustrate the key pathways affected by these compounds.
Caption: General experimental workflow for in vitro evaluation of this compound derivatives.
Caption: Inhibition of the NF-κB signaling pathway by Alisol derivatives.
Caption: Modulation of the PI3K/Akt/mTOR signaling pathway by this compound 23-acetate.
Conclusion
The in vitro data presented in this guide highlight the significant therapeutic potential of this compound and its derivatives. Notably, synthetic modifications of the this compound backbone can lead to compounds with enhanced cytotoxic, anti-inflammatory, and antiviral activities. The modulation of key signaling pathways such as NF-κB and PI3K/Akt/mTOR appears to be a central mechanism underlying the diverse biological effects of these compounds.[1][6][7][8][9][10]
For researchers in drug discovery, this comparative guide serves as a valuable resource for identifying promising lead compounds for further investigation. The detailed experimental protocols provide a foundation for replicating and expanding upon these findings. Future research should focus on comprehensive structure-activity relationship (SAR) studies to design and synthesize novel this compound derivatives with improved potency and selectivity for specific therapeutic targets. Further in vivo studies are also warranted to validate the in vitro efficacy and to assess the pharmacokinetic and safety profiles of these promising natural product derivatives.
References
- 1. The Nuclear Factor NF-κB Pathway in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Chemical modification of this compound 23-acetate and their cytotoxic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Alisol Triterpenoids Exhibit Triple Modulatory Mechanisms on the Cell Membrane to Overcome Cancer Multidrug Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. spandidos-publications.com [spandidos-publications.com]
- 7. This compound 23-acetate alleviates high-fat diet-induced insulin resistance by activating the SIRT1/FOXO1 axis and PI3K/AKT pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Alisol A 24-Acetate and this compound 23-Acetate Induced Autophagy Mediates Apoptosis and Nephrotoxicity in Human Renal Proximal Tubular Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. benchchem.com [benchchem.com]
Unveiling the Molecular Mechanisms of Alisol B: A Comparative Guide to its Role in Cellular Signaling
For Researchers, Scientists, and Drug Development Professionals
Alisol B, a triterpenoid (B12794562) compound isolated from the rhizome of Alisma orientale, has garnered significant scientific interest for its diverse pharmacological activities. This guide provides a comprehensive comparison of this compound's effects on key cellular signaling pathways, supported by experimental data. We will delve into its confirmed roles in modulating pathways crucial for cell growth, metabolism, and survival, and compare its activity profile with well-established pharmacological agents where data is available.
I. This compound's Impact on the PI3K/Akt/mTOR Signaling Pathway
The Phosphoinositide 3-kinase (PI3K)/Akt/mammalian target of rapamycin (B549165) (mTOR) pathway is a central regulator of cell proliferation, survival, and metabolism. Dysregulation of this pathway is a hallmark of many diseases, including cancer. This compound and its derivatives have been shown to exert inhibitory effects on this pathway.
Comparative Analysis of mTOR Inhibition
While direct comparative studies between this compound and other mTOR inhibitors are limited, we can analyze their respective mechanisms and reported potencies. Rapamycin and its analogs (rapalogs) are allosteric inhibitors of mTOR Complex 1 (mTORC1). In contrast, second-generation mTOR inhibitors are ATP-competitive and target the kinase domain of mTOR, thereby inhibiting both mTORC1 and mTORC2. This compound 23-acetate has been shown to reduce the phosphorylation of Akt, PI3K, and mTOR, suggesting an inhibitory role within this cascade.[1]
Table 1: Comparative Efficacy of mTOR Inhibitors (Illustrative)
| Compound | Mechanism of Action | Target(s) | Reported IC50 (Cell-based assays) | Reference(s) |
| This compound 23-acetate | Inhibition of PI3K/Akt/mTOR signaling | PI3K, Akt, mTOR | Not explicitly reported | [1] |
| Rapamycin | Allosteric inhibitor | mTORC1 | ~0.1 nM (HEK293 cells) | [2] |
| Everolimus (Rapalog) | Allosteric inhibitor | mTORC1 | Highly correlated with rapamycin | [2] |
| OSI-027 (TORKinib) | ATP-competitive inhibitor | mTORC1/mTORC2 | mTORC1: 22 nM, mTORC2: 65 nM | [3] |
Note: The data for this compound 23-acetate indicates a reduction in phosphorylation of pathway components rather than a direct IC50 value for mTOR inhibition. The other values are provided for comparative context.
Signaling Pathway Diagram: PI3K/Akt/mTOR Inhibition
Caption: PI3K/Akt/mTOR pathway showing inhibition points of this compound and Rapamycin.
II. This compound's Role in AMPK Signaling and Metabolic Regulation
The AMP-activated protein kinase (AMPK) is a key cellular energy sensor that plays a crucial role in regulating metabolism. Activation of AMPK generally shifts cellular processes from anabolic (energy-consuming) to catabolic (energy-producing) pathways.
Comparative Analysis of AMPK Activation
Metformin (B114582) is a widely used anti-diabetic drug that indirectly activates AMPK by inhibiting mitochondrial complex I, leading to an increased AMP:ATP ratio.[4][5] In contrast, some compounds can directly activate AMPK. Studies indicate that this compound triggers the LKB1-AMPK signaling pathway, suggesting that LKB1, a major upstream kinase, is involved in its mechanism of action.[6][7][8][9][10]
Table 2: Comparison of AMPK Activators
| Compound | Mechanism of Action | Upstream Kinase Involvement | Reported Effect on p-AMPK/AMPK Ratio | Reference(s) |
| This compound | Triggers LKB1-AMPK signaling | LKB1 | Increased phosphorylation | [6][7] |
| Metformin | Indirect; inhibits mitochondrial complex I, increases AMP:ATP ratio | LKB1 | Increased phosphorylation | [4][5] |
| AICAR | Direct; AMP analog | LKB1 | Increased phosphorylation | [11] |
Signaling Pathway Diagram: AMPK Activation
Caption: AMPK activation pathways for this compound and Metformin.
III. Induction of Apoptosis by this compound
Apoptosis, or programmed cell death, is a vital process for tissue homeostasis and eliminating damaged or cancerous cells. This compound and its derivatives have been shown to induce apoptosis in various cancer cell lines.
Quantitative Analysis of Apoptosis Induction
Flow cytometry analysis using Annexin V and Propidium Iodide (PI) staining is a common method to quantify apoptosis. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis, while PI stains the nucleus of late apoptotic or necrotic cells with compromised membrane integrity.
Table 3: Effect of this compound Derivatives on Apoptosis in Cancer Cells
| Compound | Cell Line | Concentration | Treatment Duration | Apoptotic Cells (%) (Annexin V+/PI- & Annexin V+/PI+) | Reference(s) |
| This compound 23-acetate | A549 (Non-small cell lung cancer) | 9 µM | 24 h | Significant increase (P<0.001) | [12] |
| This compound 23-acetate | AGS (Gastric cancer) | 10-50 µM | 24 h | Dose-dependent increase in sub-G1 fraction | [13][14] |
| This compound | - | - | - | Induces apoptosis via Bax upregulation and caspase activation | [15] |
Note: Specific percentages for this compound 23-acetate in A549 cells were not provided in the abstract, only the statistical significance.
Signaling Pathway Diagram: Apoptosis Induction
Caption: Mitochondrial (intrinsic) pathway of apoptosis induced by this compound.
IV. Experimental Protocols
A. Western Blot Analysis for Phosphorylated Proteins
This protocol is a general guideline for detecting the phosphorylation status of proteins like AMPK and Akt in response to this compound treatment.
1. Cell Culture and Treatment:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat cells with desired concentrations of this compound or vehicle control for the specified duration.
2. Cell Lysis:
-
Place culture plates on ice and wash cells twice with ice-cold PBS.
-
Add 100-150 µL of ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitors.[16]
-
Scrape cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes with periodic vortexing.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.[16]
-
Collect the supernatant containing the protein extract.
3. Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay kit.[16]
4. Sample Preparation and SDS-PAGE:
-
Normalize protein samples to the same concentration and add Laemmli sample buffer.
-
Denature samples by heating at 95°C for 5 minutes.[16]
-
Load 20-30 µg of protein per lane onto an SDS-polyacrylamide gel.
-
Perform electrophoresis until the dye front reaches the bottom of the gel.
5. Protein Transfer:
-
Transfer proteins from the gel to a PVDF or nitrocellulose membrane.
6. Immunoblotting:
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against the phosphorylated protein of interest (e.g., p-AMPKα Thr172) overnight at 4°C.[16][17]
-
Wash the membrane three times with TBST.[16]
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[16]
-
Wash the membrane three times with TBST.[16]
7. Detection:
-
Apply an ECL substrate and detect the chemiluminescent signal using an imaging system.
-
For normalization, the membrane can be stripped and re-probed with an antibody against the total protein.
B. Apoptosis Assay using Annexin V/PI Staining and Flow Cytometry
This protocol allows for the quantification of apoptotic and necrotic cells.[18][19][20][21]
1. Cell Culture and Treatment:
-
Seed cells in a suitable culture vessel and treat with this compound or a vehicle control to induce apoptosis.
2. Cell Harvesting:
-
Collect both adherent and floating cells. For adherent cells, use a gentle dissociation method like trypsinization.
-
Centrifuge the cell suspension to pellet the cells.
3. Cell Washing:
-
Wash the cells twice with cold 1X PBS by centrifugation.[18]
4. Staining:
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.
-
Add 5 µL of fluorescently labeled Annexin V and 5 µL of Propidium Iodide (PI) to 100 µL of the cell suspension.[20]
-
Gently vortex the cells and incubate for 15-20 minutes at room temperature in the dark.[20]
5. Flow Cytometry Analysis:
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples on a flow cytometer.
-
Use unstained and single-stained controls for proper compensation and gating.
-
Differentiate cell populations:
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Experimental Workflow Diagram
Caption: A generalized workflow for studying the effects of this compound on signaling pathways.
V. Conclusion
This compound demonstrates significant activity in modulating key cellular signaling pathways, including the PI3K/Akt/mTOR and AMPK pathways, and is a potent inducer of apoptosis. While direct comparative studies with established drugs like metformin and rapamycin are lacking in the current literature, the available data suggests that this compound operates through distinct and overlapping mechanisms. Further research, including head-to-head comparative studies, is warranted to fully elucidate its therapeutic potential and position it within the landscape of signaling pathway modulators. The detailed protocols and pathway diagrams provided in this guide offer a foundational resource for researchers embarking on such investigations.
References
- 1. This compound 23‑acetate inhibits the viability and induces apoptosis of non‑small cell lung cancer cells via PI3K/AKT/mTOR signal pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. Metformin activates AMP-activated protein kinase in primary human hepatocytes by decreasing cellular energy status - PMC [pmc.ncbi.nlm.nih.gov]
- 5. AMPK activators: mechanisms of action and physiological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound blocks the development of HFD-induced obesity by triggering the LKB1-AMPK signaling in subcutaneous adipose tissue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. The tumor suppressor LKB1 kinase directly activates AMP-activated kinase and regulates apoptosis in response to energy stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. LKB1 is a master kinase that activates 13 kinases of the AMPK subfamily, including MARK/PAR-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The LKB1-AMPK pathway: metabolism and growth control in tumor suppression - PMC [pmc.ncbi.nlm.nih.gov]
- 11. AICAR and Metformin Exert AMPK-dependent Effects on INS-1E Pancreatic β-cell Apoptosis via Differential Downstream Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 12. This compound 23-acetate inhibits the viability and induces apoptosis of non-small cell lung cancer cells via PI3K/AKT/mTOR signal pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 13. spandidos-publications.com [spandidos-publications.com]
- 14. Apoptotic effects of this compound 23‑acetate on gastric cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. selleckchem.com [selleckchem.com]
- 16. benchchem.com [benchchem.com]
- 17. Investigating the mechanism for AMP activation of the AMP-activated protein kinase cascade - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 19. biologi.ub.ac.id [biologi.ub.ac.id]
- 20. bosterbio.com [bosterbio.com]
- 21. benchchem.com [benchchem.com]
Alisol B: A Comparative Performance Analysis Against Standard-of-Care Drugs in Osteoporosis, NASH, and Hepatocellular Carcinoma
For Researchers, Scientists, and Drug Development Professionals
Introduction
Alisol B, a protostane-type triterpenoid (B12794562) first isolated from the rhizome of Alisma orientale, has garnered significant scientific interest for its diverse pharmacological activities. Preclinical studies have demonstrated its potential therapeutic utility across a spectrum of diseases, notably in metabolic disorders, bone diseases, and oncology. This guide provides an objective comparison of this compound's performance against current standard-of-care drugs in three key therapeutic areas: osteoporosis, non-alcoholic steatohepatitis (NASH), and hepatocellular carcinoma (HCC). The information presented herein is based on available experimental data from in vitro and in vivo models, aiming to provide a valuable resource for researchers and drug development professionals.
Osteoporosis: this compound vs. Alendronate
Osteoporosis is a systemic skeletal disease characterized by low bone mass and microarchitectural deterioration of bone tissue, leading to an increased risk of fracture. The standard-of-care for many patients includes bisphosphonates, such as alendronate, which are potent inhibitors of osteoclast-mediated bone resorption. This compound has emerged as a potential anti-osteoporotic agent by targeting osteoclast differentiation and function.
Comparative Performance Data
| Parameter | This compound | Alendronate | Reference |
| In Vitro Model | RANKL-induced osteoclastogenesis in mouse bone marrow macrophages | RANKL-induced osteoclastogenesis in human peripheral blood mononuclear cells | [1] |
| Concentration | 1 µM | 10⁻⁷ M | [1] |
| Effect | Strong inhibition of osteoclast formation | 50% decrease in RANKL/OPG ratio | [1] |
| In Vivo Model | Ovariectomized (OVX) mice (Alisol A 24-acetate) | Ovariectomized (OVX) rats | [2] |
| Dosage | 2 µg/g | 2.5 mg/kg | [2][3] |
| Key Outcome | Significant suppression of bone loss and improvement in bone morphometric parameters | Prevention of trabecular bone loss | [2][3] |
Experimental Protocols
This compound: RANKL-Induced Osteoclastogenesis Assay Mouse bone marrow cells are cultured with macrophage colony-stimulating factor (M-CSF) and receptor activator of nuclear factor-κB ligand (RANKL) to induce osteoclast formation. This compound is added to the culture medium at various concentrations. After a set incubation period, cells are fixed and stained for tartrate-resistant acid phosphatase (TRAP), a marker of osteoclasts. The number of TRAP-positive multinucleated cells is then quantified to determine the extent of osteoclast differentiation.[4]
Alendronate: Ovariectomized (OVX) Rat Model Female rats undergo bilateral ovariectomy to induce estrogen deficiency and subsequent bone loss, mimicking postmenopausal osteoporosis. A sham operation is performed on a control group. Following a recovery period, the OVX rats are treated with alendronate (e.g., 2.5 mg/kg, orally) or a vehicle control for a specified duration. Bone mineral density (BMD) of the femur and/or lumbar spine is measured using dual-energy X-ray absorptiometry (DEXA) at the beginning and end of the treatment period to assess the effect on bone loss prevention.[3][5][6][7][8][9]
Signaling Pathway and Experimental Workflow
References
- 1. The Inhibitory Effect of Alisol A 24-Acetate from Alisma canaliculatum on Osteoclastogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. The Inhibitory Effect of Alisol A 24-Acetate from Alisma canaliculatum on Osteoclastogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. dgist.elsevierpure.com [dgist.elsevierpure.com]
- 5. Bone Mineral Density Changes after Ovariectomy in Rats as an Osteopenic Model : Stepwise Description of Double Dorso-Lateral Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 6. d-nb.info [d-nb.info]
- 7. mail.ffhdj.com [mail.ffhdj.com]
- 8. The Change of Bone Metabolism in Ovariectomized Rats : Analyses of MicroCT Scan and Biochemical Markers of Bone Turnover - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Ovariectomy-associated changes in bone mineral density and bone marrow haematopoiesis in rats - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Safe Disposal of Alisol B: A Comprehensive Guide for Laboratory Professionals
For researchers and scientists in the fast-paced world of drug development, meticulous adherence to safety protocols is paramount, extending from the handling of novel compounds to their eventual disposal. Alisol B, a natural triterpenoid (B12794562) investigated for its potential therapeutic properties, requires careful management as a hazardous chemical waste. This guide provides essential, step-by-step procedures for its proper disposal, ensuring the safety of laboratory personnel and the protection of the environment.
The Safety Data Sheet (SDS) for this compound classifies it as harmful if swallowed, a skin and eye irritant, and a potential cause of respiratory irritation[1]. As such, it is imperative that this compound and any materials contaminated with it are disposed of in accordance with local, state, and federal regulations for hazardous waste[1]. Standard laboratory practice dictates that hazardous chemical wastes should never be discarded down the drain or in regular trash receptacles[2][3][4].
Quantitative Hazard Data for this compound
For quick reference, the following table summarizes the key hazard information for this compound.
| Hazard Classification | GHS Code | Description |
| Acute toxicity, oral | H302 | Harmful if swallowed[1][5] |
| Skin corrosion/irritation | H315 | Causes skin irritation[1] |
| Serious eye damage/eye irritation | H319 | Causes serious eye irritation[1] |
| Specific target organ toxicity | H335 | May cause respiratory irritation[1] |
Experimental Protocol for the Disposal of this compound Waste
The following protocol outlines the detailed methodology for the safe disposal of this compound waste, including pure compound, solutions, and contaminated labware.
1. Waste Identification and Segregation:
-
Clearly identify all waste streams containing this compound. This includes unused stock, experimental residues, contaminated personal protective equipment (PPE), and cleaning materials from spills.
-
Segregate this compound waste from other chemical waste streams to prevent potentially hazardous reactions[4][6]. Do not mix with incompatible chemicals.
2. Waste Collection and Containerization:
-
Utilize a designated, leak-proof, and chemically compatible waste container for the collection of this compound waste[3][7][8]. The container should have a secure screw-top cap[6].
-
Ensure the container is clearly and accurately labeled as "Hazardous Waste - this compound" and includes the full chemical name and any relevant hazard pictograms.
-
Do not overfill the container; leave at least 10% headspace to allow for expansion[6].
3. Storage in a Satellite Accumulation Area (SAA):
-
Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA) within the laboratory, at or near the point of generation[6][7][8].
-
The SAA should be a secondary containment system to prevent the spread of material in case of a leak.
-
Ensure the SAA is regularly inspected for any signs of leakage or container degradation[6].
4. Arranging for Disposal:
-
Once the waste container is full or when the research involving this compound is complete, arrange for its disposal through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor[2][4][7].
-
Follow your institution's specific procedures for requesting a waste pickup. This typically involves submitting a chemical waste collection form.
5. Decontamination of Empty Containers:
-
For containers that held pure this compound, they must be triple-rinsed with a suitable solvent (e.g., ethanol (B145695) or acetone) before being disposed of as regular trash[2].
-
The rinsate from this process must be collected and disposed of as hazardous waste.
-
After triple-rinsing, deface or remove the original labels from the container before disposal[2].
This compound Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound waste in a laboratory setting.
Caption: Workflow for the safe disposal of this compound waste.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. vumc.org [vumc.org]
- 3. danielshealth.com [danielshealth.com]
- 4. benchchem.com [benchchem.com]
- 5. This compound 23-Acetate | C32H50O5 | CID 14036811 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 7. odu.edu [odu.edu]
- 8. ehrs.upenn.edu [ehrs.upenn.edu]
Safeguarding Your Research: A Comprehensive Guide to Handling Alisol B
For researchers and scientists in the dynamic field of drug development, ensuring laboratory safety is paramount. This guide provides essential, immediate safety and logistical information for handling Alisol B, a naturally occurring triterpenoid (B12794562) with potential therapeutic applications. Adherence to these procedural, step-by-step guidelines will help ensure safe handling, storage, and disposal of this compound, fostering a secure research environment.
Immediate Safety and Hazard Information
This compound is classified as harmful if swallowed, causes skin irritation, serious eye irritation, and may cause respiratory irritation.[1] It is crucial to handle this compound with care, utilizing appropriate personal protective equipment (PPE) and adhering to standard laboratory safety protocols.
Hazard Identification and Classification:
| Hazard Class | Category | Hazard Statement |
| Acute toxicity, oral | 4 | H302: Harmful if swallowed |
| Skin corrosion/irritation | 2 | H315: Causes skin irritation |
| Serious eye damage/eye irritation | 2A | H319: Causes serious eye irritation |
| Specific target organ toxicity, single exposure; Respiratory tract irritation | 3 | H335: May cause respiratory irritation |
Data sourced from the this compound Safety Data Sheet (SDS).[1]
Precautionary Statements:
| Type | Statement |
| Prevention | P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[1] |
| P264: Wash hands thoroughly after handling.[1] | |
| P270: Do not eat, drink or smoke when using this product.[1] | |
| P271: Use only outdoors or in a well-ventilated area.[1] | |
| P280: Wear protective gloves/protective clothing/eye protection/face protection.[1] | |
| Response | P302+P352: IF ON SKIN: Wash with plenty of soap and water.[1] |
| P304+P340: IF INHALED: Remove victim to fresh air and keep at rest in a position comfortable for breathing.[1] | |
| P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1] |
Data sourced from the this compound Safety Data Sheet (SDS).[1]
Personal Protective Equipment (PPE)
The following PPE is mandatory when handling this compound to minimize exposure and ensure personal safety.
| PPE Category | Item | Specification |
| Eye and Face Protection | Safety glasses with side shields or goggles | Must be worn at all times in the laboratory.[2] A face shield is recommended if there is a risk of splashing. |
| Hand Protection | Chemical-resistant gloves | Nitrile, neoprene, or natural rubber latex gloves are recommended. Double-gloving is advised.[3] Gloves should be changed every 30 minutes or immediately if contaminated, torn, or punctured.[3] |
| Body Protection | Laboratory coat | A buttoned, long-sleeved lab coat is required.[4] For handling larger quantities or in case of potential spills, a disposable, low-permeability gown that fastens in the back should be used. |
| Respiratory Protection | N95 or N100 respirator | A fit-tested respirator is necessary when handling the powder form of this compound or when there is a risk of generating aerosols.[2][5] |
Operational Plan: From Receipt to Disposal
A systematic approach to handling this compound from the moment it arrives in the laboratory to its final disposal is critical for safety and research integrity.
Receiving and Storage
-
Inspection: Upon receipt, inspect the container for any damage or leaks.
-
Labeling: Ensure the container is clearly labeled with the chemical name, hazard symbols, and date of receipt.
-
Storage: Store this compound in a tightly sealed container in a cool, well-ventilated area, away from direct sunlight and sources of ignition.[1] The recommended storage temperature is 4°C.[1]
Experimental Protocols: Preparation of this compound Solutions
For In Vitro Experiments:
This protocol outlines the preparation of a stock solution and subsequent working solutions for cell-based assays.
-
Preparation of Stock Solution (e.g., 100 mM in DMSO):
-
Perform all weighing and initial dissolution steps within a chemical fume hood.
-
Wear full PPE, including a respirator, when handling the powdered form of this compound.
-
Weigh the required amount of this compound powder using a calibrated analytical balance.
-
Carefully transfer the powder to a sterile, conical tube.
-
Add the calculated volume of fresh, anhydrous dimethyl sulfoxide (B87167) (DMSO) to achieve the desired stock concentration.
-
Vortex the solution until the this compound is completely dissolved.
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
-
Preparation of Working Solutions:
-
Thaw an aliquot of the stock solution at room temperature.
-
Further dilute the stock solution in the appropriate cell culture medium to the final desired concentration.
-
Ensure the final DMSO concentration in the cell culture medium is low (typically ≤0.5%) to avoid solvent-induced cytotoxicity.
-
-
Storage of Solutions:
-
Store stock solutions at -20°C or -80°C. For long-term storage, -80°C is recommended.
-
Experimental Workflow for Handling this compound:
Caption: General workflow for handling this compound in a laboratory setting.
Mechanism of Action: Signaling Pathways
This compound exerts its biological effects primarily by inhibiting the sarcoplasmic/endoplasmic reticulum Ca(2+) ATPase (SERCA) pump.[6] This inhibition disrupts intracellular calcium homeostasis, leading to endoplasmic reticulum (ER) stress and subsequently triggering two key cellular processes: autophagy and apoptosis.
Signaling Pathway of this compound-Induced Autophagy and Apoptosis:
Caption: this compound inhibits the SERCA pump, leading to ER stress and inducing autophagy and apoptosis.
Disposal Plan
Proper disposal of this compound and any contaminated materials is crucial to prevent environmental contamination and ensure safety.
-
Waste Segregation:
-
Solid Waste: Unused this compound powder, contaminated gloves, pipette tips, and other disposable labware should be collected in a designated, clearly labeled hazardous waste container.
-
Liquid Waste: Unused this compound solutions and contaminated media should be collected in a separate, leak-proof, and clearly labeled hazardous waste container. Do not dispose of this compound down the drain.
-
-
Container Labeling: All waste containers must be labeled with "Hazardous Waste," the chemical name "this compound," and the associated hazard symbols.
-
Disposal Procedure:
-
Follow your institution's and local regulations for the disposal of hazardous chemical waste.
-
Arrange for a licensed hazardous waste disposal contractor to collect the waste.
-
By adhering to these comprehensive guidelines, researchers can confidently and safely handle this compound, contributing to the advancement of scientific knowledge while maintaining the highest standards of laboratory safety.
References
- 1. ipservices.care [ipservices.care]
- 2. ohsinsider.com [ohsinsider.com]
- 3. hospitalpharmacyeurope.com [hospitalpharmacyeurope.com]
- 4. apps.worcsacute.nhs.uk [apps.worcsacute.nhs.uk]
- 5. Safe handling of cytotoxics: guideline recommendations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound, a novel inhibitor of the sarcoplasmic/endoplasmic reticulum Ca(2+) ATPase pump, induces autophagy, endoplasmic reticulum stress, and apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
